Product packaging for 5-Hydroxyhexanoic acid(Cat. No.:CAS No. 185956-02-9)

5-Hydroxyhexanoic acid

Cat. No.: B1146832
CAS No.: 185956-02-9
M. Wt: 154.14
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydroxyhexanoic acid is a significant dicarboxylic acid that functions as a degradation product of fatty acids, providing a critical focus for investigations into metabolic pathways and disorders . Research has identified its elevated excretion in human urine under specific metabolic conditions, establishing it as a valuable biomarker for probing errors in metabolism . Its role is particularly pronounced in studies of non-ketotic dicarboxylic aciduria and in the metabolic profiling of individuals on diets rich in medium-chain triglycerides (MCTs) . The acid is the (omega-1) hydroxylation product, and its urinary levels are notably increased during MCT feeding, offering a crucial metric to distinguish the effects of MCT intake from other conditions like impaired fatty acid oxidation (FAO) and fasting . This makes it an essential tool for researchers developing diagnostic criteria in urinary organic acid profiling and for exploring the therapeutic applications of MCTs in various clinical disorders, including non-insulin-dependent diabetes mellitus . For research purposes only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆H₁₁NaO₃ B1146832 5-Hydroxyhexanoic acid CAS No. 185956-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRNMJQROAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866119
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

44843-89-2
Record name 5-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44843-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxyhexanoic Acid: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Metabolic Intermediate

5-Hydroxyhexanoic acid (5-HHA), also known as 5-hydroxycaproic acid, is a six-carbon medium-chain hydroxy fatty acid.[1][2] While structurally unassuming, it holds considerable significance in clinical diagnostics and metabolic research. It is a human urinary metabolite primarily formed through the (ω-1) hydroxylation pathway of fatty acid oxidation.[1] Its concentration in biological fluids serves as a crucial biomarker for monitoring the metabolic state under specific dietary conditions, such as medium-chain triglyceride (MCT) consumption, and for diagnosing certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase deficiency (MCADD).

This guide provides a comprehensive technical overview of 5-HHA, designed for researchers, clinicians, and drug development professionals. We will delve into its fundamental chemical properties, structural nuances, reactivity, synthesis, and the analytical methodologies required for its accurate characterization and quantification.

Molecular Structure and Stereochemistry

The defining features of 5-HHA are a terminal carboxylic acid group and a hydroxyl group on the fifth carbon (C5). This structure imparts both acidic and alcoholic characteristics to the molecule.

A critical aspect of its structure is the chirality at the C5 position, which is a stereocenter. This means 5-HHA exists as two distinct enantiomers: (5R)-hydroxyhexanoic acid and (5S)-hydroxyhexanoic acid.[3] The specific stereoisomer present in biological systems is often crucial for its metabolic fate and enzymatic recognition. The (5R) enantiomer is a known human metabolite.[3]

C1 O C1_double O C1_C C C1_C->C1 C1_C:e->C1:w C1_C->C1_double C1_C:ne->C1_double:sw C2 CH₂ C1_C->C2 OH1 HO C1_C:e->OH1:w C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 C C4->C5 C5_H H C5->C5_H C5_OH OH C5->C5_OH C6 CH₃ C5->C6 chiral_label * title (5R)-5-Hydroxyhexanoic Acid

Caption: Structure of (5R)-5-Hydroxyhexanoic Acid with chiral center at C5.

Physicochemical Properties: A Quantitative Overview

The dual functionality of 5-HHA governs its physical and chemical properties. The carboxylic acid provides an acidic proton, while both the carboxyl and hydroxyl groups can act as hydrogen bond donors and acceptors, influencing solubility and boiling point.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Physical State Solid[1]
CAS Number 44843-89-2 (Racemate)[4]
83972-61-6 ((5R)-enantiomer)[3]
pKa (Strongest Acidic) ~4.71 (Predicted)[2]
logP ~0.32 (Predicted)[2]
Polar Surface Area 57.53 Ų[2]
Water Solubility 128 g/L (Predicted)[2]

Causality Insights:

  • The relatively high predicted water solubility is a direct result of the two polar functional groups (-COOH and -OH), which can engage in extensive hydrogen bonding with water molecules.

  • The pKa is typical for a short-chain carboxylic acid, indicating it will be predominantly in its deprotonated carboxylate form at physiological pH (~7.4).

Chemical Reactivity and Synthesis

Key Reactivity: The Drive to Lactonize

From a chemical standpoint, the most significant reaction of this compound is its intramolecular esterification, or lactonization. The proximity of the C5 hydroxyl group to the C1 carboxyl group facilitates a thermodynamically favorable cyclization to form a stable six-membered ring lactone, δ-hexalactone (tetrahydro-6-methyl-2H-pyran-2-one).[5][6] This reaction is an equilibrium, but for hydroxy acids that form five- or six-membered rings, the equilibrium strongly favors the cyclic lactone product, making the isolation of the pure, linear hydroxy acid challenging.[5] Gentle heating is often sufficient to drive the dehydration and subsequent ring closure.[7]

Synthetic Pathway: Reduction of a Keto-Ester

A robust and common method for synthesizing 5-HHA involves the selective reduction of a readily available keto-precursor. The causality behind this choice is the ability to use mild reducing agents that target a ketone without affecting an ester or carboxylic acid. A typical laboratory-scale synthesis follows a two-step process:

  • Selective Reduction: Ethyl 5-oxohexanoate is reduced using a mild hydride-donating agent like sodium borohydride (NaBH₄). NaBH₄ is chosen for its excellent chemoselectivity; it readily reduces ketones and aldehydes but is generally unreactive towards esters. This step yields ethyl 5-hydroxyhexanoate.

  • Saponification: The resulting hydroxy-ester is then hydrolyzed to the target carboxylic acid using a base, such as sodium hydroxide (NaOH), followed by acidic workup to protonate the carboxylate salt.

Synthesis_Workflow start Ethyl 5-oxohexanoate step1 1. NaBH₄ 2. H₂O Workup start->step1 Reduction intermediate Ethyl 5-hydroxyhexanoate step1->intermediate step2 1. NaOH (aq) 2. H₃O⁺ Workup intermediate->step2 Saponification product This compound step2->product

Caption: A standard two-step synthesis of this compound.

Analytical Characterization

Accurate identification and quantification of 5-HHA, especially in complex biological matrices like urine, requires robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this application.

Spectroscopic Data Summary
TechniqueFeatureExpected Observation
¹H NMR Chemical Shifts (Predicted in D₂O)~3.7 ppm (m, 1H, -CH(OH)-), ~2.2 ppm (t, 2H, -CH₂COOH), ~1.1 ppm (d, 3H, -CH₃)
¹³C NMR Chemical Shifts (Predicted in D₂O)~180 ppm (C=O), ~67 ppm (-CH(OH)-), ~35-40 ppm (-CH₂COOH), ~20-25 ppm (-CH₂-), ~23 ppm (-CH₃)
IR Spectroscopy Key StretchesVery broad O-H stretch (~3300-2500 cm⁻¹), sharp C-H stretches (~2950 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-O stretch (~1250 cm⁻¹)
Mass Spec (as TMS deriv.) FragmentationCharacteristic ions resulting from the loss of methyl groups (m/z - 15) and cleavage adjacent to the silylated ether and ester groups.
Experimental Protocol: GC-MS Analysis of Urinary 5-HHA

This protocol describes a self-validating system for the quantitative analysis of 5-HHA in urine, incorporating an internal standard for accuracy.

Rationale for Derivatization: 5-HHA is a polar, non-volatile compound. To make it suitable for GC analysis, its polar functional groups (-COOH and -OH) must be derivatized. Trimethylsilylation (TMS) is a common and effective method, replacing the acidic protons with -Si(CH₃)₃ groups to increase volatility and thermal stability.[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw a 1.0 mL aliquot of urine.

    • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 5-HHA or a non-endogenous hydroxy acid like 3-hydroxypimelic acid).

    • Acidify the sample to ~pH 1 with HCl.

  • Liquid-Liquid Extraction:

    • Extract the organic acids from the acidified urine using 2.0 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial. Repeat the extraction and pool the organic layers.

  • Drying:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C). Over-drying or excessive heat can lead to loss of volatile analytes.[9]

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 60°C for 45 minutes to ensure complete derivatization.[8]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions: Use a non-polar column (e.g., DB-5ms) with a temperature gradient starting at ~70°C and ramping up to ~300°C.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized 5-HHA and the internal standard for maximum sensitivity and selectivity.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Urine Sample + Internal Standard B Acidification (pH 1) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Evaporation (N₂ Stream) C->D E Add Pyridine & BSTFA D->E F Heat (60°C, 45 min) E->F G GC-MS Injection F->G H Data Acquisition (SIM) G->H I Quantification H->I

Caption: Workflow for the GC-MS quantification of 5-HHA in urine.

Biological Significance and Applications

The primary application of 5-HHA analysis is in clinical diagnostics and metabolic research.

  • Biomarker for MCADD: In individuals with MCADD, the β-oxidation of medium-chain fatty acids is impaired. This leads to the accumulation of upstream metabolites, which are shunted into alternative pathways like ω- and (ω-1) oxidation, resulting in elevated urinary excretion of this compound and other dicarboxylic acids.

  • Monitoring MCT Metabolism: Ingesting MCT oils, sometimes used in ketogenic diets or for specific clinical disorders, leads to increased fatty acid flux. This can saturate the primary β-oxidation pathway, causing a physiological increase in (ω-1) oxidation products, including 5-HHA. Its measurement can therefore be used to assess MCT metabolism and compliance.

  • Drug Development: While not a direct therapeutic agent, understanding the metabolic pathways that produce 5-HHA is relevant for drug development. For instance, drugs that modulate fatty acid oxidation may alter 5-HHA levels, making it a potential pharmacodynamic biomarker to assess a drug's mechanism of action or metabolic impact.

Conclusion

This compound is more than a simple metabolite; it is a vital diagnostic tool and a window into the complex machinery of fatty acid metabolism. Its chiral nature, propensity for lactonization, and its role as a clinical biomarker underscore the importance of precise and accurate analytical methods. The protocols and data presented in this guide provide a robust framework for researchers and clinicians working with this key molecule, enabling deeper insights into metabolic health and disease.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000409).
  • Kim, H. R., et al. (2006). Process for preparing a 5-hydroxy-3-oxo-hexanoic acid derivative. U.S. Patent No. 7,081,546 B2.
  • Wikipedia. (2023). Baeyer–Villiger oxidation.
  • Gao, F., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 13(1), 2.
  • Papadopoulos, A. G., et al. (2022). Unambiguous synthesis and characterization of the main “bishydroxylated” long-term metabolite of the selective androgen receptor modulator LGD-4033. Organic & Biomolecular Chemistry, 20(45), 8940-8944*.
  • Gika, H. G., et al. (2021). Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications. Journal of Chromatography A, 1658, 462590.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
  • Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-87.
  • Brainly. (2025). The action of heat on this compound can lead to two different products.
  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0000525).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound.
  • Royal Society of Chemistry. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry.
  • ResearchGate. (2018). A Rationale of the Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone with Hydrogen Peroxide.
  • Semantic Scholar. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
  • Theodoridis, G., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of Chromatography B, 964, 195-201.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid.
  • FooDB. (2015). Showing Compound this compound (FDB022093).
  • Cardiff University. (2023). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry. ORCA.
  • ResearchGate. (2014). GC-MS analysis of organic acids in human urine in clinical settings: A study of derivatization and other analytical parameters.
  • PlumX Metrics. (n.d.). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites...in urine by gas chromatography–mass spectrometry.
  • Michigan State University. (n.d.). Chemical Reactivity - Lactone Formation.
  • The Student Room. (2019). carboxylic acid question help please.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87665296, (2R)-2-amino-5-hydroxyhexanoic acid.
  • Filo. (2024). Lactones are cyclic esters Under suitable conditions, lactones form.
  • Royal Society of Chemistry. (2024). Biaxially chiral compounds: research and development of synthesis. Chemical Communications.

Sources

A Technical Guide to the Stereoselective Synthesis of 5-Hydroxyhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of 5-hydroxyhexanoic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Their stereocenter at the C5 position necessitates the use of asymmetric synthesis to access enantiomerically pure forms. This technical guide provides an in-depth overview of the core strategies for the synthesis of (R)- and (S)-5-hydroxyhexanoic acid. We will explore biocatalytic approaches, including asymmetric reduction and enzymatic kinetic resolution, chiral pool synthesis, and asymmetric catalysis. For each methodology, we will delve into the underlying principles, provide detailed experimental protocols, and present key performance data. Visualizations of synthetic workflows are included to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or refine stereoselective routes to these important chiral hydroxy acids.

Introduction

This compound is a medium-chain fatty acid that has garnered significant interest in the field of organic synthesis.[1] The presence of a hydroxyl group and a carboxylic acid functionality makes it a versatile bifunctional molecule. More importantly, the hydroxyl group at the C5 position creates a chiral center, leading to the existence of two enantiomers: (R)-5-hydroxyhexanoic acid and (S)-5-hydroxyhexanoic acid.[2] These enantiomers can exhibit distinct biological activities, a common phenomenon in pharmacology where the stereochemistry of a molecule dictates its interaction with chiral biological targets such as enzymes and receptors.

The differential biological effects of enantiomers underscore the critical importance of stereoselective synthesis in drug development and the production of other fine chemicals. Accessing enantiomerically pure forms of this compound is essential for elucidating the specific properties of each enantiomer and for the synthesis of downstream products with defined stereochemistry. This guide will provide a comprehensive examination of the primary methods for achieving this, focusing on practical and efficient synthetic strategies.

Biocatalytic Asymmetric Reduction of 5-Oxohexanoates

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules.[3] Enzymes, as natural catalysts, operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of this compound enantiomers, the asymmetric reduction of a prochiral ketone precursor, such as ethyl 5-oxohexanoate, is a particularly effective strategy. This transformation can be accomplished using isolated enzymes (ketoreductases) or whole-cell biocatalysts.

Mechanism and Rationale

The enzymatic reduction of a ketone involves the transfer of a hydride ion from a cofactor, typically nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), to the carbonyl carbon of the substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a specific alcohol enantiomer. The choice of enzyme is therefore critical in determining whether the (R)- or (S)-enantiomer is produced.

A key challenge in biocatalytic reductions is the stoichiometric requirement for the expensive cofactor. To address this, cofactor regeneration systems are often employed. In these systems, a second enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase, or isopropanol and an alcohol dehydrogenase) are used to continuously regenerate the active form of the cofactor.

Experimental Protocol: Asymmetric Reduction of Ethyl 5-Oxohexanoate using a Ketoreductase (KRED)

This protocol describes the synthesis of (R)-5-hydroxyhexanoic acid via the asymmetric reduction of ethyl 5-oxohexanoate using a commercially available ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system.

Materials:

  • Ethyl 5-oxohexanoate

  • Ketoreductase (KRED, specific for producing the (R)-enantiomer)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • NADP⁺ (or NAD⁺, depending on KRED specificity)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (stirrer, pH meter, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add D-glucose to the buffer, followed by the catalytic amount of NADP⁺.

  • Enzyme Addition: Dissolve the KRED and GDH in the buffered glucose solution. Stir gently until the enzymes are fully dissolved.

  • Substrate Addition: Add ethyl 5-oxohexanoate to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-37°C) with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion of the starting material.

  • Work-up: Once the reaction has reached completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl (R)-5-hydroxyhexanoate.

  • Purification and Hydrolysis: Purify the crude ester by flash column chromatography if necessary. The resulting enantiomerically enriched ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., saponification with lithium hydroxide followed by acidic workup).

Data Summary
BiocatalystSubstrateProductYieldEnantiomeric Excess (e.e.)Reference
Pichia methanolica SC 16116Ethyl 5-oxohexanoateEthyl (S)-5-hydroxyhexanoate80-90%>95%[4]
Ketoreductase KRED1001Ketoester precursor(R)-5-hydroxyhexanoic acid82% (isolated)>99.5%[4]
Workflow Visualization

enzymatic_reduction_workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation buffer Prepare Phosphate Buffer add_glucose Add D-Glucose and NADP+ buffer->add_glucose add_enzymes Dissolve KRED and GDH add_glucose->add_enzymes add_substrate Add Ethyl 5-Oxohexanoate add_enzymes->add_substrate incubation Incubate at Controlled Temperature add_substrate->incubation monitoring Monitor by HPLC/GC incubation->monitoring quench Quench with Ethyl Acetate monitoring->quench Reaction Complete extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Ester dry_concentrate->purify hydrolyze Hydrolyze to Acid purify->hydrolyze

Caption: Workflow for the enzymatic reduction of ethyl 5-oxohexanoate.

Enzymatic Kinetic Resolution of Racemic this compound Esters

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases and esterases, are highly effective for the kinetic resolution of racemic esters.

Mechanism and Rationale

In an enzymatic kinetic resolution of a racemic ester, the enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. For example, a lipase might selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted. The reaction is stopped at approximately 50% conversion, at which point the mixture contains the (R)-acid and the unreacted (S)-ester. These two products, having different functional groups (a carboxylic acid and an ester), can be easily separated by standard chemical techniques, such as acid-base extraction.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value is desirable for obtaining products with high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Ethyl 5-Hydroxyhexanoate

This protocol describes the kinetic resolution of racemic ethyl 5-hydroxyhexanoate using an immobilized lipase.

Materials:

  • Racemic ethyl 5-hydroxyhexanoate

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica B)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent (e.g., methyl tert-butyl ether, MTBE)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flask, dissolve racemic ethyl 5-hydroxyhexanoate in a suitable organic solvent or a biphasic system with phosphate buffer.

  • Enzyme Addition: Add the immobilized lipase to the solution.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining ester. The reaction should be stopped at or near 50% conversion.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Separation: Transfer the filtrate to a separatory funnel. Extract the unreacted ester with an organic solvent if a biphasic system was used. To separate the hydrolyzed acid from the unreacted ester, perform an acid-base extraction. Extract the organic solution with saturated aqueous sodium bicarbonate to deprotonate and dissolve the carboxylic acid.

  • Isolation of Unreacted Ester: The organic layer now contains the enantiomerically enriched unreacted ester. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation of Hydrolyzed Acid: Combine the aqueous extracts from the bicarbonate wash. Acidify the aqueous layer to pH 2-3 with 1 M HCl. This will protonate the carboxylate, making the acid insoluble in water. Extract the acid with diethyl ether. Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched this compound.

Data Summary
EnzymeSubstrateProductsConversionEnantiomeric Excess (e.e.)Reference
Aspergillus niger lipaseRacemic 2-phenoxypropanoic acid vinyl ester(R)-2-phenoxypropanoic acid and (S)-vinyl ester~50%High e.e. for both products[5]
Candida lipolytica ester hydrolaseRacemic α-tertiary carboxylic acid estersEnantiomerically enriched acid and unreacted ester~50%High e.e.[6]
Workflow Visualization

kinetic_resolution_workflow start Racemic Ethyl 5-Hydroxyhexanoate reaction Lipase-Catalyzed Hydrolysis (~50% Conversion) start->reaction mixture Mixture of: (R)-5-Hydroxyhexanoic Acid (S)-Ethyl 5-Hydroxyhexanoate reaction->mixture separation Acid-Base Extraction mixture->separation acid_product (R)-5-Hydroxyhexanoic Acid separation->acid_product Aqueous Phase (Acidified & Extracted) ester_product (S)-Ethyl 5-Hydroxyhexanoate separation->ester_product Organic Phase

Caption: Workflow for enzymatic kinetic resolution.

Chiral Pool Synthesis

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and hydroxy acids.[4] Chiral pool synthesis utilizes these readily available molecules as starting materials to synthesize more complex chiral targets, transferring the inherent chirality of the starting material to the final product.

Rationale and Strategy

The key to a successful chiral pool synthesis is to identify a suitable starting material from the chiral pool that contains one or more stereocenters that can be elaborated into the target molecule. For this compound, potential chiral pool starting materials include L-glutamic acid, L-malic acid, or chiral lactones. The synthetic route must be designed to preserve the stereochemical integrity of the original chiral center while modifying the functional groups to arrive at the desired product.

For instance, L-glutamic acid possesses the (S)-stereocenter that could potentially become the C5 stereocenter of (S)-5-hydroxyhexanoic acid. A plausible synthetic strategy would involve the deamination of glutamic acid, reduction of the C1 carboxylic acid, and a one-carbon homologation of the C5 carboxylic acid.

Proposed Synthetic Route from L-Glutamic Acid

The following is a proposed, multi-step synthesis to illustrate the chiral pool approach for accessing (S)-5-hydroxyhexanoic acid from L-glutamic acid.

  • Deamination of L-Glutamic Acid: The amino group of L-glutamic acid can be converted to a hydroxyl group with retention of configuration via diazotization with sodium nitrite in acidic solution, followed by hydrolysis to yield (S)-2-hydroxypentanedioic acid.

  • Selective Reduction: The C1 carboxylic acid can be selectively protected as an ester. The unprotected C5 carboxylic acid can then be reduced to a primary alcohol, for example, using borane dimethyl sulfide complex.

  • Hydroxyl Group Protection: The two hydroxyl groups can be protected, for instance, as silyl ethers.

  • Oxidation and Deprotection: The terminal alcohol is then oxidized to a carboxylic acid, and subsequent deprotection of the C5 hydroxyl group would yield (S)-5-hydroxyhexanoic acid.

Workflow Visualization

chiral_pool_synthesis start L-Glutamic Acid (S)-Configuration step1 Deamination (S)-2-Hydroxypentanedioic Acid start->step1 NaNO2, H+ step2 Selective Esterification and Reduction Chiral Diol Intermediate step1->step2 1. Esterification 2. BH3-SMe2 step3 Protection and Oxidation Protected Hydroxy Acid step2->step3 1. Protection 2. Oxidation end (S)-5-Hydroxyhexanoic Acid Deprotection step3->end Deprotection asymmetric_hydrogenation start Ethyl 5-Oxohexanoate reaction Asymmetric Hydrogenation in Autoclave start->reaction catalyst Chiral Ru-BINAP Catalyst catalyst->reaction hydrogen H2 Gas (High Pressure) hydrogen->reaction product Ethyl (R)-5-Hydroxyhexanoate reaction->product

Sources

5-Hydroxyhexanoic Acid: A Technical Guide to its Metabolic Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain hydroxy fatty acid that has emerged from relative obscurity to become a molecule of significant interest in metabolic research and drug development. Initially identified as a minor product of fatty acid metabolism, its presence is now recognized in a variety of physiological and pathophysiological states, including inborn errors of metabolism, conditions related to medium-chain triglyceride (MCT) consumption, and as a metabolite produced by the gut microbiota. Altered levels of 5-HHA have been associated with a range of diseases, from diabetic nephropathy to neurological disorders, highlighting its potential as both a biomarker and a modulator of metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of 5-HHA's biological role, delving into its metabolic pathways, proposed molecular functions, and analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing metabolite.

Introduction: Chemical Identity and Emerging Importance

This compound (5-HHA), also known as 5-hydroxycaproic acid, is a six-carbon carboxylic acid with a hydroxyl group at the fifth (ω-1) position[1][2]. Its structure confers amphipathic properties, with a polar carboxylic head and a moderately nonpolar carbon tail.

While it is a normal, albeit minor, product of fatty acid degradation, its accumulation in urine and plasma is a hallmark of several metabolic conditions[1][3]. These include non-ketotic dicarboxylic aciduria and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism affecting fatty acid β-oxidation[3]. Furthermore, dietary intake of medium-chain triglycerides (MCTs) can lead to increased urinary excretion of 5-HHA[3]. More recently, 5-HHA has been identified as a product of the gut microbiome, adding another layer to its complex biology[3].

The growing interest in 5-HHA stems from its association with a variety of diseases. For instance, decreased urinary levels of 5-HHA have been identified as a potential predictor for early renal functional decline in patients with type 2 diabetes and microalbuminuria[2]. Conversely, elevated levels have been noted in the urine of diabetic patients with ketoacidosis[2]. These findings underscore the need for a deeper understanding of the metabolic pathways governing 5-HHA homeostasis and its precise molecular functions.

Metabolic Pathways of this compound

The metabolism of 5-HHA can be understood through its synthesis (anabolism) and degradation (catabolism).

Biosynthesis of this compound

The primary route for the endogenous synthesis of 5-HHA is the (ω-1) hydroxylation of hexanoic acid (a six-carbon medium-chain fatty acid)[1][3]. This reaction is catalyzed by cytochrome P450 monooxygenases, specifically enzymes belonging to the CYP4A and CYP2E1 families. These enzymes are predominantly found in the endoplasmic reticulum of liver and kidney cells.

The (ω-1) hydroxylation introduces a hydroxyl group on the carbon atom adjacent to the terminal methyl group of the fatty acid. This process is a key step in a minor pathway of fatty acid metabolism that generates hydroxy fatty acids.

Causality Behind the Pathway: The (ω-1) and ω-hydroxylation pathways serve as alternative routes for fatty acid metabolism, particularly when the primary β-oxidation pathway is overwhelmed or impaired. By increasing the polarity of fatty acids, hydroxylation facilitates their further oxidation and excretion.

Catabolism of this compound

While the exact catabolic pathway of 5-HHA has not been fully elucidated in humans, it is hypothesized to follow a similar route to that of its structural isomer, 6-hydroxyhexanoic acid. This proposed pathway involves two key stages:

  • Oxidation to a Dicarboxylic Acid: The terminal hydroxyl group of 5-HHA is likely oxidized to a carboxylic acid, forming adipic acid. This oxidation is thought to be carried out by alcohol and aldehyde dehydrogenases.

  • β-Oxidation: The resulting adipic acid, a six-carbon dicarboxylic acid, can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units to yield acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production.

Further research is required to definitively confirm the enzymes and intermediates involved in the catabolism of 5-HHA.

metabolic_pathway cluster_synthesis Biosynthesis cluster_degradation Proposed Catabolism Hexanoic_Acid Hexanoic Acid 5HHA This compound Hexanoic_Acid->5HHA  Cytochrome P450  (CYP4A, CYP2E1)  (ω-1 Hydroxylation) Adipic_Acid Adipic Acid 5HHA->Adipic_Acid  Alcohol/Aldehyde  Dehydrogenases Beta_Oxidation β-Oxidation (Acetyl-CoA) Adipic_Acid->Beta_Oxidation

Figure 1: Proposed metabolic pathway of this compound.

Physiological and Pathophysiological Roles

The precise molecular functions of 5-HHA are still under investigation. Its primary role appears to be as a metabolic intermediate in fatty acid metabolism, potentially serving as an energy source. However, the altered concentrations of 5-HHA in various disease states suggest more complex roles.

Role in Metabolic Disorders

As previously mentioned, elevated levels of 5-HHA are observed in MCAD deficiency and other disorders of fatty acid oxidation. In these conditions, the block in β-oxidation leads to the accumulation of medium-chain fatty acids, which are then shunted into alternative pathways like (ω-1) hydroxylation, resulting in increased 5-HHA production.

Association with Diabetic Nephropathy

A noteworthy finding is the association of lower urinary 5-HHA levels with the progression of early renal functional decline in type 2 diabetes patients with microalbuminuria[2]. This suggests a potential protective role for 5-HHA in the kidney, although the underlying mechanism is unknown. It is hypothesized that 5-HHA may be involved in renal cellular energy metabolism or possess anti-inflammatory properties.

Neurological Implications

Elevated levels of 5-HHA have been reported in patients with bipolar disorder, suggesting a potential link to neuro-metabolic pathways. However, the significance of this finding is yet to be determined.

Gut Microbiome Contribution

The identification of 5-HHA as a microbial metabolite opens up new avenues of research[3]. Short-chain fatty acids (SCFAs) produced by the gut microbiota are known to have profound effects on host physiology, acting as signaling molecules and energy substrates for colonocytes. While the specific bacteria responsible for 5-HHA production are not yet fully characterized, bacteria from the genus Megasphaera are known producers of C4-C6 fatty acids. The contribution of gut-derived 5-HHA to systemic levels and its local effects in the gut are areas of active investigation.

Analytical Methodologies for Quantification

Accurate quantification of 5-HHA in biological matrices is crucial for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte.

Self-Validating System in Sample Preparation: The inclusion of a stable isotope-labeled internal standard (e.g., this compound-d3) at the beginning of the sample preparation process is critical. This internal standard co-elutes with the endogenous analyte and experiences similar extraction efficiencies and matrix effects, allowing for accurate correction of any sample loss or ion suppression/enhancement during the analytical process.

Protocol 1: Liquid-Liquid Extraction for Plasma/Serum

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add 10 µL of a stable isotope-labeled internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.

GC-MS Analysis

For GC-MS analysis, the non-volatile 5-HHA must be derivatized to increase its volatility.

Protocol 2: Derivatization and GC-MS Analysis

  • Derivatization: To the dried extract from Protocol 1, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 60 minutes.

  • GC-MS Injection: Inject 1 µL of the derivatized sample onto the GC-MS system.

GC-MS Parameter Typical Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250°C
Oven Program 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Scan (m/z 50-550) or Selected Ion Monitoring (SIM)
LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

Protocol 3: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MS Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for 5-HHA ([M-H]⁻) is m/z 131.1. Product ions for fragmentation would need to be determined by infusion of a standard.

analytical_workflow Sample Biological Sample (Plasma, Urine) Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS (Direct Injection) GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data LCMS->Data

Figure 2: General analytical workflow for 5-HHA quantification.

Quantitative Data and Future Directions

While extensive data on the physiological concentrations of 5-HHA in healthy individuals are still being gathered, some information is available, primarily from studies on metabolic disorders.

Biological Matrix Condition Reported Concentration Reference
UrineReye's-like Syndrome330-340 mg/g creatinine[4]
UrineDiabetic KetoacidosisDetected (elevated)[2]
UrineType 2 Diabetes (ERFD)Decreased[2]

Future research should focus on several key areas:

  • Elucidation of the complete catabolic pathway of 5-HHA.

  • Identification of specific gut microbial species and pathways responsible for 5-HHA production.

  • Investigation into the potential signaling roles of 5-HHA, including its interaction with cellular receptors.

  • Establishment of reference ranges for 5-HHA concentrations in healthy populations.

  • Further exploration of the therapeutic potential of modulating 5-HHA levels in diseases such as diabetic nephropathy.

Conclusion

This compound is a multifaceted metabolite with roles in endogenous fatty acid metabolism and as a product of the gut microbiome. Its association with various disease states has brought it to the forefront of metabolic research. While significant progress has been made in understanding its origins and in developing analytical methods for its detection, further investigation is needed to fully unravel its molecular functions and therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to explore the intricate role of 5-HHA in health and disease.

References

  • Chalmers, R. A., & Lawson, A. M. (1979). Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomedical Mass Spectrometry, 6(10), 444–446. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 170748, this compound.
  • Pyo, S. H., Park, J. H., Srebny, V., & Hatti-Kaul, R. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry, 22(13), 4143-4152. [Link]
  • Human Metabolome Database (n.d.). HMDB0000525: this compound.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid.
  • Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical chemistry, 42(10), 1609–1615. [Link]
  • Wang, Y., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 346-359. [Link]
  • Olivier, J., et al. (2022). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR protocols, 3(4), 101789. [Link]
  • Offermanns, S. (2017). Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2.
  • Lu, S., et al. (2021). Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding.
  • Duez, P., Kumps, A., & Mardens, Y. (1996). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry, 42(10), 1609-1615. [Link]
  • Costantini, L., Molinari, R., Farinon, B., & Merendino, N. (2019). Effects of Docosahexanoic Acid on Gut Microbiota and Fecal Metabolites in HIV-Infected Patients With Neurocognitive Impairment: A 6-Month Randomized, Double-Blind, Placebo-Controlled Trial. Frontiers in microbiology, 10, 289. [Link]

Sources

5-Hydroxyhexanoic Acid: A Comprehensive Technical Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the biochemical origins, analytical methodologies, and clinical significance of a key human urinary metabolite.

Introduction

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain fatty acid that has garnered increasing interest within the scientific community as a significant human urinary metabolite.[1][2] Chemically, it is a hexanoic acid molecule substituted with a hydroxyl group at the fifth carbon position, with the chemical formula C6H12O3.[2] While present in urine under normal physiological conditions, its concentration can be significantly altered in various pathological states, making it a valuable biomarker for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 5-HHA, delving into its biochemical genesis, state-of-the-art analytical techniques for its quantification, and its emerging role in the diagnosis and monitoring of metabolic disorders.

Biochemical Origins of this compound: The Omega-1 Oxidation Pathway

The primary route for the formation of this compound is through the (ω-1) hydroxylation of hexanoic acid, a process that occurs as an alternative to the main beta-oxidation pathway of fatty acid metabolism. This pathway, known as omega-oxidation, typically becomes more active when beta-oxidation is impaired.[3][4] The enzymatic reactions predominantly take place in the smooth endoplasmic reticulum of liver and kidney cells.[3][4]

The synthesis of this compound from hexanoic acid involves a series of enzymatic steps:

  • Hydroxylation: The initial and rate-limiting step is the hydroxylation of the penultimate (ω-1) carbon of hexanoic acid. This reaction is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases.[1][5] These enzymes utilize molecular oxygen and a reducing equivalent, typically NADPH, to introduce a hydroxyl group onto the carbon atom, forming this compound.[1][5]

  • Further Oxidation (Minor Pathway): While this compound is a stable metabolite and excreted in the urine, the omega-oxidation pathway can, in some instances, proceed further. The hydroxyl group of this compound can be oxidized to a ketone by alcohol dehydrogenase, and subsequently, the carbon chain can be cleaved. However, the excretion of this compound itself is the clinically relevant endpoint for many diagnostic purposes.

Omega-1 Oxidation of Hexanoic Acid Hexanoic_Acid Hexanoic Acid 5-Hydroxyhexanoic_Acid This compound Hexanoic_Acid->5-Hydroxyhexanoic_Acid Cytochrome P450 (ω-1 Hydroxylation)

Caption: Metabolic pathway showing the conversion of Hexanoic Acid to this compound.

Analytical Methodologies for Urinary this compound

Accurate and precise quantification of this compound in urine is crucial for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common analytical platforms employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and improve their chromatographic properties.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation (Urine):

    • A 24-hour urine collection is often preferred to account for diurnal variations, though random urine samples can also be used and normalized to creatinine concentration.[6][7][8]

    • To a specific volume of urine (e.g., 1 mL), an internal standard is added to correct for variations during sample preparation and analysis.

    • The sample is acidified to a low pH (e.g., pH 1-2) using a strong acid like hydrochloric acid.

  • Extraction:

    • The acidified urine sample is subjected to liquid-liquid extraction (LLE) with an organic solvent such as ethyl acetate.[9] This step isolates the organic acids, including this compound, from the aqueous urine matrix. The extraction is typically performed twice to ensure high recovery.

  • Derivatization:

    • The extracted organic acids are dried under a stream of nitrogen.

    • A derivatizing agent is added to convert the polar carboxyl and hydroxyl groups into non-polar, volatile derivatives. A common and effective derivatizing reagent for organic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10] The reaction is typically carried out at an elevated temperature (e.g., 70-90°C) for a short period (e.g., 15-30 minutes).[11]

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

      • Carrier Gas: Helium is the most common carrier gas.

      • Temperature Program: A temperature gradient is employed to separate the different organic acids based on their boiling points. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) is typically used.

      • Acquisition Mode: The mass spectrometer can be operated in either full scan mode to identify all compounds in the sample or in selected ion monitoring (SIM) mode for targeted quantification of specific ions of the this compound derivative, which provides higher sensitivity and specificity.

GC-MS Workflow for 5-HHA Analysis Urine_Sample Urine Sample Acidification Acidification Urine_Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

Caption: A typical experimental workflow for the analysis of 5-HHA in urine using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers several advantages over GC-MS, including minimal sample preparation (often a "dilute-and-shoot" approach is possible), higher throughput, and excellent sensitivity and specificity.

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation (Urine):

    • Urine samples are typically centrifuged to remove any particulate matter.

    • A simple dilution of the urine with a suitable solvent (e.g., methanol or water) containing an internal standard is often sufficient.[12]

  • LC-MS/MS Analysis:

    • An aliquot of the diluted sample is injected into the LC-MS/MS system.

    • Liquid Chromatograph (LC) Conditions:

      • Column: A reverse-phase C18 column is commonly used for the separation of polar compounds.

      • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is typically employed.

    • Tandem Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for the analysis of organic acids.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from the complex urine matrix.

Clinical Significance of Urinary this compound

Elevated levels of this compound in urine are associated with several metabolic disorders, making it a clinically relevant biomarker.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an inborn error of fatty acid metabolism that impairs the body's ability to break down medium-chain fatty acids. This leads to an accumulation of medium-chain fatty acids, which are then shunted into the omega-oxidation pathway, resulting in a significant increase in the urinary excretion of this compound and other dicarboxylic acids.[13] The quantification of this compound is therefore a key diagnostic marker for MCAD deficiency.

Diabetic Nephropathy

Recent studies have highlighted the potential of this compound as an early biomarker for the progression of diabetic nephropathy in patients with type 2 diabetes.[12][14][15] A study by Liu et al. (2019) found that lower levels of urinary this compound were associated with a more rapid decline in renal function in patients with microalbuminuria.[12][14][15] This suggests that altered fatty acid metabolism may play a role in the pathogenesis of diabetic kidney disease.

Quantitative Data Summary
ConditionUrinary this compound LevelReference
Healthy Individuals Reference range not definitively established in cited literature.
MCAD Deficiency (Children) 47.146 - 384.404 µmol/mmol creatinine
Diabetic Nephropathy Progression Decreased levels associated with faster renal function decline.[12][14][15]

Conclusion

This compound is a valuable urinary metabolite that provides a window into the intricacies of fatty acid metabolism. Its strong association with MCAD deficiency and its emerging role as a potential biomarker for diabetic nephropathy underscore its importance in clinical and research settings. The robust analytical methodologies of GC-MS and LC-MS/MS enable its accurate and reliable quantification, facilitating further investigation into its pathophysiological roles and its utility in drug development and patient management. As research in metabolomics continues to advance, the clinical applications of monitoring this compound are likely to expand, offering new avenues for the diagnosis and treatment of metabolic diseases.

References

  • Aurametrix. GC-MS Sample Preparation Protocol for Organic Acids in Urine. Aurametrix. Accessed January 10, 2026. https://www.aurametrix.com/files/GC-MS-Sample-Preparation-Protocol-for-Organic-Acids-in-Urine.pdf.
  • Al-Dirbashi, O. Y., Al-Qahtani, K., Rashed, M. S., & Jacob, M. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 935. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456571/.
  • Liu, H., He, L., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 399-413. https://www.karger.com/Article/FullText/498962.
  • Parikh, H. G., & Ramanathan, A. (2019). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). In Clinical and Biochemical Analysis (pp. 169-181). Humana, New York, NY. https://link.springer.com/protocol/10.1007/978-1-4939-9012-2_13.
  • Wikipedia contributors. (2023, December 28). Omega oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from https://en.wikipedia.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Accessed January 10, 2026, from https://www.metbionet.uk/best-practice-guidelines/organic-acids-by-gcms/.
  • Liu, H., He, L., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 399-413. https://www.karger.com/Article/Pdf/498962.
  • Allen, M. (n.d.). Omega Oxidation of Fatty Acids: Steps & Significance. Allen School. Accessed January 10, 2026, from https://www.allenschool.ac.
  • Aryal, S. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Microbe Notes. https://microbenotes.
  • Wang, Y., et al. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. Biomedical Chromatography, 34(1), e4709. https://www.researchgate.
  • Liu, H., He, L., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 399-413. https://pubmed.ncbi.nlm.nih.gov/31071709/.
  • BYJU'S. (n.d.). Omega Oxidation of Fatty Acids. BYJU'S. Accessed January 10, 2026, from https://byjus.
  • Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (2018). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. https://www.e-lactancia.org/media/papers/MCAD_Deficiency-GeneReviews-2018.pdf.
  • Tuttle, K. R., Bakris, G. L., Bilous, R. W., Chiang, J. L., de Boer, I. H., Goldstein-Fuchs, J., ... & Jalal, D. I. (2014). Urinary biomarkers for early diabetic nephropathy: Beyond albuminuria. American Journal of Kidney Diseases, 64(6), 1009-1020. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4250259/.
  • Liu, H., He, L., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 399-413. https://www.researchgate.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170748, this compound. Retrieved January 10, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxyhexanoic-acid.
  • LibreTexts Biology. (2021). 17.2: Oxidation of Fatty Acids. In Biology LibreTexts. Retrieved January 10, 2026, from https://bio.libretexts.org/Bookshelves/Biochemistry/Biochemistry_Free_and_Easy_(Ahern_and_Rajagopal)/17%3A_Metabolism_II_-_Lipids/17.
  • Urine Metabolome Database. (n.d.). Concentration Details for HMDB0000525. Accessed January 10, 2026, from https://urinemetabolome.ca/metabolites/HMDB0000525.
  • MedlinePlus. (2021). 5-HIAA urine test. U.S. National Library of Medicine. https://medlineplus.gov/ency/article/003612.htm.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. Retrieved January 10, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/7131043.
  • Ferreira, V., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food chemistry, 184, 1-7. https://www.researchgate.net/publication/273766023_Quantitative_determination_of_five_hydroxy_acids_precursors_of_relevant_wine_aroma_compounds_in_wine_and_other_alcoholic_beverages.
  • Human Metabolome Database. (n.d.). Metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). Accessed January 10, 2026, from https://hmdb.ca/metabolites/HMDB0000409.
  • Eastern Health. (n.d.). Collecting a 5-HIAA 24 Hour Urine Specimen. Accessed January 10, 2026, from https://www.easternhealth.
  • FooDB. (n.d.). Showing Compound this compound (FDB022093). Accessed January 10, 2026, from https://foodb.ca/compounds/FDB022093.
  • Kataoka, H. (2010). Derivatization for GC Analysis of Acids. In Encyclopedia of Chromatography, Third Edition. CRC Press. https://www.taylorfrancis.com/chapters/edit/10.
  • Melbourne Pathology. (2022). Urinary 5-HIAA – 24 hour urine. Accessed January 10, 2026, from https://www.mps.com.au/media/2594/urinary-5-hiaa-24-hour-urine.pdf.
  • Wikidata. (n.d.). (5R)-5-hydroxyhexanoic acid (Q27147992). Retrieved January 10, 2026, from https://www.
  • Human Metabolome Database. (n.d.). Metabocard for this compound (HMDB0000525). Accessed January 10, 2026, from https://hmdb.ca/metabolites/HMDB0000525.
  • Calanchini, M., et al. (2017). Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection. Endocrine Connections, 6(8), 804-810. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5641219/.
  • Rahman, S. (2021). Diagnosis -- Medium-chain acyl-coenzyme A dehydrogenase deficiency (MCADD). DynaMed. https://www.dynamed.com/condition/medium-chain-acyl-coenzyme-a-dehydrogenase-deficiency-mcadd.
  • The Student Room. (2019). carboxylic acid question help please. https://www.thestudentroom.co.uk/showthread.php?t=5894184.
  • DeBose-Boyd, R. A., & Ye, J. (2018). Time-based comparison of common fatty acid derivatization methods for GC/MS analysis. Lipids, 53(4), 447-455. https://www.researchgate.
  • Wang, L., et al. (2014). Analytical Methods. RSC Publishing. https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay00941a.
  • Rutgers Cancer Institute of New Jersey. (2019). 5-HIAA Urine Test. https://www.cinj.
  • Martin, C. H., & Prather, K. L. (2011). Biosynthetic Routes to Short-Chain Carboxylic Acids and Their Hydroxy Derivatives. In Comprehensive Biotechnology (pp. 3-15). Elsevier. https://dspace.mit.edu/handle/1721.1/76117.
  • Carcinoid Cancer Foundation. (n.d.). Preparing for the 24-Hour Urine 5HIAA Test. Accessed January 10, 2026, from https://www.carcinoid.org/for-patients/diagnosis/preparing-for-the-24-hour-urine-5hiaa-test/.
  • Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313. https://pubmed.ncbi.nlm.nih.gov/3141315/.
  • The Ohio State University Comprehensive Cancer Center. (2023). Preparing for Your 5-HIAA Urine Test. https://cancer.osu.edu/patient-education/preparing-for-your-5-hiaa-urine-test.
  • Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of lipid research, 31(5), 763–771. https://www.researchgate.net/publication/21689139_Abnormal_urinary_excretion_of_unsaturated_dicarboxylic_acids_in_patients_with_medium-chain_acyl-CoA_dehydrogenase_deficiency.
  • Kennedy, J. A., & Boyd, R. A. (2016). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 27(10), 1745–1753. https://pubmed.ncbi.nlm.nih.gov/27444007/.
  • Labcorp. (n.d.). 004069: 5-Hydroxyindoleacetic Acid (HIAA), Quantitative, 24-Hour Urine. Accessed January 10, 2026, from https://www.labcorp.
  • Butch, A. W., Wherry, K. L., & Soldin, S. J. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. The journal of applied laboratory medicine, 1(4), 406–413. https://pubmed.ncbi.nlm.nih.gov/30538186/.
  • Butch, A. W., Wherry, K. L., & Soldin, S. J. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. The journal of applied laboratory medicine, 1(4), 406–413. https://www.researchgate.net/publication/312046465_Practical_LC-MSMS_Method_for_5-Hydroxyindoleacetic_Acid_in_Urine.
  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Accessed January 10, 2026, from https://www.shimadzu.
  • Agilent Technologies. (n.d.). Urinary Vanillylmandelic, Homovanillic, and 5-Hydroxyindoleacetic Acids by LC/MS/MS. Accessed January 10, 2026, from https://www.agilent.
  • Carling, R. S., et al. (2013). A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. Annals of clinical biochemistry, 50(Pt 1), 69–75. https://pubmed.ncbi.nlm.nih.gov/23150518/.

Sources

discovery and natural occurrence of 5-Hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Natural Occurrence of 5-Hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-HHA) is a medium-chain hydroxy fatty acid that has emerged from relative obscurity to become a molecule of significant interest in metabolic research and microbiology. Initially identified as a minor product of fatty acid metabolism in humans, its presence is now confirmed across various biological systems, including bacteria, plants, and food sources. This guide provides a comprehensive overview of the discovery, natural occurrence, and metabolic pathways associated with 5-HHA. It further details the analytical methodologies essential for its accurate quantification in complex biological matrices, offering a critical resource for researchers investigating its physiological roles and potential as a biomarker or therapeutic target.

Discovery and Initial Identification

The discovery of this compound is rooted in the study of human metabolic disorders. It was first identified as a urinary metabolite in patients with certain metabolic conditions, drawing a direct line between its presence and specific physiological states.

Association with Dicarboxylic Aciduria

This compound was first reported in the urine of twin siblings exhibiting a Reye's-like syndrome associated with non-ketotic dicarboxylic aciduria[1]. This condition is characterized by the abnormal excretion of dicarboxylic acids, pointing towards a disruption in fatty acid oxidation. The identification of 5-HHA, an (ω-1)-hydroxylation product of hexanoic acid, provided early evidence for alternative fatty acid metabolism pathways that become significant when the primary β-oxidation pathway is impaired[2][3].

Link to Medium-Chain Triglyceride (MCT) Metabolism

Further investigations revealed elevated levels of 5-HHA in the urine of individuals on diets rich in medium-chain triglycerides (MCTs)[1][2][3]. MCTs are metabolized differently from long-chain triglycerides, and their administration was shown to increase the urinary excretion of (ω-1) hydroxylation products like 5-HHA. This established 5-HHA as a marker for high MCT intake and a product of the (ω-1) oxidation of hexanoate, a component of MCTs.

Identification in Microbial Systems

Beyond human metabolism, a significant discovery was the identification of this compound as a novel constituent of bacterial polyhydroxyalkanoates (PHAs) by Valentin, Schoenebaum, and Steinbüchel in 1996[2]. PHAs are polyesters produced by various microorganisms as carbon and energy storage materials. This finding was crucial as it expanded the known natural sources of 5-HHA beyond animal metabolism and highlighted its role as a monomer in biopolymer synthesis.

Natural Occurrence of this compound

5-HHA is a broadly distributed metabolite, found in mammals, microorganisms, and even plants. Its presence in various biofluids and tissues underscores its role in normal and pathological metabolic processes.

Kingdom Organism/Source Location / Context Significance Reference(s)
Animalia HumansUrine, Blood, FecesEndogenous metabolite; product of fatty acid (ω-1) oxidation; biomarker for MCT diet and metabolic disorders (e.g., MCADD).[2][3]
Poultry (Chicken, Turkey, etc.)Food SourceExogenous dietary source.[2]
Bacteria Various speciesPolyhydroxyalkanoates (PHAs)A monomeric constituent of bioplastics.[2]
Pseudomonas spp.Metabolite of hexanoateIntermediate in the ω-oxidation pathway of hexanoate.[4]
Plantae Crotalaria juncea (Sunn Hemp)SeedsIsolated as 2-amino-5-hydroxyhexanoic acid, an unusual amino acid with potential therapeutic properties.[5][6]

Biosynthetic and Metabolic Pathways

The formation and degradation of 5-HHA are intrinsically linked to fatty acid metabolism. The primary pathways involved are ω-1 oxidation in mammals and specific metabolic routes in bacteria.

Mammalian (ω-1)-Oxidation of Hexanoic Acid

In mammals, the primary pathway for fatty acid breakdown is β-oxidation. However, alternative routes like ω- and (ω-1)-oxidation exist. 5-HHA is a key intermediate in the (ω-1)-oxidation of hexanoic acid. This pathway is a detoxification mechanism that becomes more active when β-oxidation is overwhelmed or deficient, such as during high fat intake (MCTs) or in certain genetic disorders like Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)[2][3].

The diagram below illustrates the (ω-1)-oxidation pathway leading to the formation of 5-HHA.

metabolomics_pathway Figure 1: Mammalian (ω-1)-Oxidation of Hexanoic Acid Hexanoic_Acid Hexanoic Acid P450 Cytochrome P450 (ω-1 hydroxylase) Hexanoic_Acid->P450 Five_HHA This compound P450->Five_HHA ADH Alcohol Dehydrogenase Five_HHA->ADH Five_Oxo 5-Oxohexanoic Acid ADH->Five_Oxo ALDH Aldehyde Dehydrogenase Five_Oxo->ALDH Adipic_Acid Adipic Acid (via further oxidation) ALDH->Adipic_Acid

Caption: Mammalian (ω-1)-Oxidation of Hexanoic Acid.

Bacterial Metabolism of Hexanoate

Certain bacteria, particularly Pseudomonas species, can metabolize hexanoate via ω-oxidation to produce adipic acid, a commercially valuable dicarboxylic acid[4]. In this pathway, 6-hydroxyhexanoate is the key intermediate, not 5-HHA. However, the study of these pathways is relevant as they demonstrate microbial systems for hydroxylating fatty acids. More directly, recombinant E. coli strains have been engineered to convert 6-hydroxyhexanoic acid (a monomer of the bioplastic PCL) into adipic acid, showcasing the potential for biocatalytic applications involving related hydroxyhexanoic acids[7].

Analytical Methodologies for Isolation and Quantification

The accurate measurement of 5-HHA in biological samples is critical for research and diagnostics. The choice of analytical technique depends on factors like required sensitivity, sample matrix, and throughput. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods employed[8][9].

Comparative Overview of Analytical Techniques
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile derivatives by gas chromatography, followed by electron ionization and mass analysis.Separation in the liquid phase, followed by electrospray ionization and mass analysis.
Derivatization Mandatory to increase volatility and thermal stability (e.g., silylation).Often not required, though can enhance sensitivity.
Sensitivity High (low ng/mL to pg/mL range).Very high, especially with tandem MS (LC-MS/MS).
Selectivity High, particularly with Selected Ion Monitoring (SIM).Very high, especially with Multiple Reaction Monitoring (MRM).
Throughput Lower, due to the additional derivatization step and longer run times.Higher, with simpler sample preparation.
Matrix Effects Can be significant, but often mitigated by derivatization and cleanup.Can be a major challenge (ion suppression/enhancement), requiring careful method development.
Experimental Protocol: Quantification of 5-HHA in Urine by GC-MS

This protocol is a representative workflow for the analysis of hydroxy acids in a biological matrix.

1. Sample Preparation & Extraction:

  • To 1 mL of urine, add an appropriate internal standard (e.g., a deuterated analog of 5-HHA or a similar hydroxy acid).
  • Acidify the sample to a pH of ~3-4 with hydrochloric acid to protonate the carboxylic acid group.
  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge (e.g., 3000 rpm for 5 minutes) to separate the layers.
  • Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process on the aqueous layer to maximize recovery.
  • Combine the organic extracts and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

  • Causality: Derivatization is essential for GC-MS analysis of non-volatile compounds like 5-HHA. The silylation process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. This increases the molecule's volatility and thermal stability, making it suitable for gas-phase analysis and preventing degradation in the hot injector port.
  • To the dried extract, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Seal the tube tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.
  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Injector: Splitless mode at 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (Note: This program should be optimized for the specific column and analytes).
  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Use Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the di-TMS derivative of 5-HHA and the internal standard for maximum sensitivity and selectivity.

The following diagram outlines the general workflow for sample analysis.

analytical_workflow Figure 2: General Workflow for GC-MS Analysis of 5-HHA cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Spike Add Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Deriv Derivatization (Silylation) Evaporate->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Sources

An In-depth Technical Guide to the Degradation Pathways of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Hydroxyhexanoic acid, a medium-chain hydroxy fatty acid, is a significant metabolite in both mammalian and microbial systems. Its degradation is intrinsically linked to fatty acid metabolism and has implications in various physiological and pathological states, including inborn errors of metabolism.[1] This technical guide provides a comprehensive overview of the core degradation pathways of this compound, detailing the enzymatic reactions, key intermediates, and the underlying genetic regulation. We will explore the primary catabolic routes, with a focus on the well-characterized mechanisms in microorganisms such as Pseudomonas and Rhodococcus, which serve as model systems for understanding these fundamental biochemical processes. Furthermore, this guide presents detailed, field-proven experimental protocols for the elucidation and characterization of these pathways, offering a valuable resource for researchers in metabolic engineering, drug discovery, and diagnostics.

Introduction: The Significance of this compound Metabolism

This compound is a six-carbon carboxylic acid with a hydroxyl group at the fifth position. It is recognized as a normal product of fatty acid metabolism and is also found as a microbial metabolite.[1] In clinical contexts, elevated levels of this compound can be indicative of certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[1] In the microbial world, the degradation of hydroxy fatty acids is a crucial aspect of the carbon cycle, enabling microorganisms to utilize a diverse range of organic compounds as energy sources. Understanding the enzymatic machinery and regulatory networks governing this compound catabolism is therefore of fundamental scientific importance and holds potential for applications in bioremediation and the synthesis of value-added chemicals.

Core Degradation Pathways: A Mechanistic Overview

The degradation of this compound is believed to proceed through a series of enzymatic reactions that converge with central metabolic pathways. The most plausible route involves an initial oxidation of the hydroxyl group followed by a modified β-oxidation spiral.

Initial Oxidation: The Gateway to Catabolism

The catabolism of this compound is initiated by the oxidation of its secondary hydroxyl group to a ketone. This reaction is catalyzed by a specific hydroxy acid dehydrogenase . While an enzyme with absolute specificity for this compound has not been extensively characterized, the well-studied 6-hydroxyhexanoate dehydrogenase provides a strong model.[2] This NAD+-dependent oxidoreductase converts 6-hydroxyhexanoic acid to 6-oxohexanoic acid.[2] By analogy, a 5-hydroxyhexanoate dehydrogenase is proposed to catalyze the conversion of this compound to 5-ketohexanoic acid .

The overall reaction is as follows:

This compound + NAD⁺ ⇌ 5-ketohexanoic acid + NADH + H⁺

This initial oxidation is a critical activation step, preparing the molecule for subsequent cleavage of the carbon-carbon bonds.

The Modified β-Oxidation Pathway

Following the initial oxidation, 5-ketohexanoic acid is channeled into a modified β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.

The proposed steps are:

  • Activation: 5-ketohexanoic acid is first activated to its coenzyme A (CoA) thioester, 5-ketohexanoyl-CoA , by an acyl-CoA synthetase . This step requires ATP.

  • Thiolytic Cleavage: A β-ketothiolase then catalyzes the thiolytic cleavage of 5-ketohexanoyl-CoA, yielding acetyl-CoA and butyryl-CoA .

Butyryl-CoA can then enter the conventional β-oxidation pathway to be further degraded to two molecules of acetyl-CoA. The acetyl-CoA generated from these pathways subsequently enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and the generation of ATP.

Diagram of the Proposed this compound Degradation Pathway:

This compound Degradation cluster_0 Activation & Oxidation cluster_1 Modified β-Oxidation cluster_2 Central Metabolism 5-Hydroxyhexanoic_Acid This compound 5-Ketohexanoic_Acid 5-Ketohexanoic Acid 5-Hydroxyhexanoic_Acid->5-Ketohexanoic_Acid 5-Hydroxyhexanoate Dehydrogenase (NAD⁺ -> NADH) 5-Ketohexanoyl_CoA 5-Ketohexanoyl-CoA 5-Ketohexanoic_Acid->5-Ketohexanoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Acetyl_CoA_1 Acetyl-CoA 5-Ketohexanoyl_CoA->Acetyl_CoA_1 β-Ketothiolase (CoA-SH) Butyryl_CoA Butyryl-CoA 5-Ketohexanoyl_CoA->Butyryl_CoA β-Ketothiolase (CoA-SH) TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle Butyryl_CoA->TCA_Cycle Further β-Oxidation (2x Acetyl-CoA) Putative Gene Cluster cluster_operon Putative 5-Hydroxyhexanoate Degradation Operon promoter P regulator regR (Regulator) dehydrogenase hdhA (Dehydrogenase) regulator->dehydrogenase synthetase fadD (Synthetase) dehydrogenase->synthetase thiolase fadA (Thiolase) synthetase->thiolase terminator T Metabolic Flux Analysis Workflow Culture 1. Cell Culture with ¹³C-labeled Substrate Quenching 2. Rapid Quenching Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS Data_Analysis 5. Isotope Labeling Pattern Analysis LCMS->Data_Analysis Flux_Calculation 6. Metabolic Flux Calculation Data_Analysis->Flux_Calculation

Sources

physical and chemical properties of 5-hydroxycaproic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Hydroxycaproic Acid: Properties, Synthesis, and Analysis

Introduction

5-Hydroxycaproic acid, also known as 5-hydroxyhexanoic acid, is an omega-1 (ω-1) hydroxy fatty acid. As a bifunctional molecule, containing both a secondary alcohol and a terminal carboxylic acid, it possesses a unique chemical profile that makes it a subject of interest in metabolic studies and a potential building block in synthetic chemistry. It is classified as a medium-chain fatty acid, which are fatty acids with an aliphatic tail of 6 to 12 carbon atoms.[1][2][3]

This molecule is a known human urinary metabolite, with its presence and concentration linked to fatty acid metabolism and certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase deficiency (MCADD).[2] Its detection can also increase during medium-chain triglyceride (MCT) feeding. Beyond its biological role, the dual functionality of 5-hydroxycaproic acid presents opportunities for its use as a monomer in the synthesis of specialty polyesters and as a chiral precursor in drug development.

This guide provides a comprehensive overview of the , details protocols for its synthesis and characterization, and discusses its biological significance and potential applications for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The fundamental identification parameters for 5-hydroxycaproic acid are crucial for regulatory compliance, database searches, and experimental design.

  • IUPAC Name: this compound[2][4]

  • Synonyms: 5-Hydroxycaproic Acid, 5-OH-Caproic Acid[4][5][6]

  • Molecular Formula: C₆H₁₂O₃[4][5][6]

  • Molecular Weight: 132.16 g/mol [4]

  • CAS Registry Number: 44843-89-2 (for the racemic mixture)[2][4][5][6], 83972-61-6 (for the (5R)-enantiomer)[3]

The structure consists of a six-carbon chain with a carboxylic acid at the C1 position and a hydroxyl group at the C5 position. The chiral center at C5 means the molecule can exist as two enantiomers, (5R)- and (5S)-hydroxyhexanoic acid.

Physical and Chemical Properties

The physical properties of 5-hydroxycaproic acid are influenced by its ability to form hydrogen bonds via its hydroxyl and carboxyl groups. While extensive experimental data is scarce, a combination of reported values and computationally predicted data provides a robust profile.

Physical Properties

The majority of available quantitative physical data for 5-hydroxycaproic acid is derived from computational models. These predictions offer valuable estimates for experimental planning.

PropertyValueSource / Notes
Physical State SolidHuman Metabolome Database (HMDB)[3][4]
Boiling Point 263.1 °C at 760 mmHgPredicted[5]
Density 1.1 g/cm³Predicted[5]
Water Solubility 128 g/LPredicted by ALOGPS[1][2]
logP (Octanol-Water Partition Coefficient) 0.32 - 0.35Predicted by ALOGPS / ChemAxon[1][2]
pKa (Strongest Acidic) 4.71Predicted by ChemAxon[1][2]
Flash Point 127.2 °CPredicted[5]
Refractive Index 1.46Predicted[5]

The predicted high water solubility and low logP value are consistent with a molecule containing two polar functional groups capable of extensive hydrogen bonding with water. The predicted pKa of 4.71 is typical for a short-chain carboxylic acid.

Chemical Reactivity

The chemical nature of 5-hydroxycaproic acid is defined by the interplay of its two functional groups. This dual functionality allows for a range of reactions that are not possible with simple monofunctional carboxylic acids or alcohols.[7]

  • Acidity: The carboxylic acid group can donate a proton in aqueous solutions, forming the 5-hydroxyhexanoate conjugate base.[8][9]

  • Nucleophilicity: The hydroxyl group's lone pair of electrons allows it to act as a nucleophile, for instance, in substitution reactions.[7]

  • Esterification: Like other carboxylic acids, it can react with alcohols under acidic conditions to form esters. Conversely, the hydroxyl group can react with acyl chlorides or other carboxylic acids to form esters.[7][8]

  • Intramolecular Cyclization (Lactonization): A key reaction is the intramolecular esterification where the hydroxyl group attacks the carbonyl carbon of the carboxylic acid, forming a six-membered cyclic ester known as δ-valerolactone. This reaction is typically reversible and catalyzed by acid.

  • Oxidation: The secondary alcohol at the C5 position can be oxidized to a ketone, yielding 5-oxohexanoic acid. Stronger oxidizing agents can potentially lead to cleavage of the carbon-carbon bond.

Chemical_Reactivity cluster_reactions Key Chemical Reactions main 5-Hydroxycaproic Acid ester Esterification (+ R'-OH, H⁺) main->ester Intermolecular lactone Lactonization (H⁺, Δ) main->lactone Intramolecular oxidation Oxidation ([O]) main->oxidation salt Salt Formation (+ Base) main->salt product_ester 5-Hydroxycaproate Ester ester->product_ester product_lactone δ-Valerolactone lactone->product_lactone product_ketone 5-Oxohexanoic Acid oxidation->product_ketone product_salt 5-Hydroxyhexanoate Salt salt->product_salt

Key chemical transformations of 5-hydroxycaproic acid.

Synthesis and Purification Protocol

While specific literature on the synthesis of 5-hydroxycaproic acid is limited, a robust protocol can be adapted from the well-established Baeyer-Villiger oxidation of a cyclic ketone precursor, followed by hydrolysis of the resulting lactone. A similar procedure is documented for the synthesis of the isomeric 6-hydroxycaproic acid from cyclohexanone.[10]

Proposed Synthesis: Baeyer-Villiger Oxidation and Hydrolysis

This two-step protocol uses 2-methylcyclopentanone as the starting material. The Baeyer-Villiger oxidation will preferentially insert an oxygen atom between the carbonyl carbon and the more substituted carbon, yielding δ-valerolactone, which is then hydrolyzed to the target molecule.

Step 1: Baeyer-Villiger Oxidation of 2-Methylcyclopentanone

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve 2-methylcyclopentanone (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Preparation: In the dropping funnel, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equiv.) in the same solvent. Causality Note: m-CPBA is a common, relatively safe peroxyacid for this transformation. Using a slight excess ensures complete conversion of the starting ketone.

  • Reaction Execution: Cool the flask to 0 °C in an ice bath. Add the m-CPBA solution dropwise to the ketone solution, maintaining the temperature below 5 °C. Causality Note: The reaction is exothermic; slow addition at low temperature is critical to prevent side reactions and ensure selectivity.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude δ-valerolactone.

Step 2: Base-Catalyzed Hydrolysis of δ-Valerolactone

  • Reaction Setup: Dissolve the crude δ-valerolactone from Step 1 in a 1:1 mixture of methanol and water.

  • Hydrolysis: Add sodium hydroxide (NaOH, ~1.5 equiv.) and stir the mixture at room temperature for 2-4 hours. Causality Note: The base catalyzes the saponification (hydrolysis) of the lactone ester to its corresponding sodium carboxylate and alcohol.

  • Monitoring: Monitor the disappearance of the lactone by TLC or GC.

  • Acidification & Extraction: Once hydrolysis is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 with cold 1M hydrochloric acid (HCl). This protonates the carboxylate to form the free carboxylic acid.

  • Purification: Extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-hydroxycaproic acid.

Purification

Further purification can be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, or by recrystallization from an appropriate solvent system.

Synthesis_Workflow cluster_synthesis Synthesis Protocol cluster_purification Purification start 2-Methylcyclopentanone bv_oxidation Baeyer-Villiger Oxidation (m-CPBA, DCM) start->bv_oxidation workup1 Aqueous Workup bv_oxidation->workup1 lactone Crude δ-Valerolactone workup1->lactone hydrolysis Base Hydrolysis (NaOH, MeOH/H₂O) lactone->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Solvent Extraction acidification->extraction crude_product Crude 5-Hydroxycaproic Acid extraction->crude_product column_chrom Silica Gel Column Chromatography crude_product->column_chrom recrystallization Recrystallization crude_product->recrystallization final_product Pure 5-Hydroxycaproic Acid column_chrom->final_product recrystallization->final_product

Workflow for the synthesis and purification of 5-hydroxycaproic acid.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of synthesized 5-hydroxycaproic acid.

Spectroscopic Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Based on its structure, the ¹H NMR spectrum is expected to show characteristic signals: a doublet for the methyl group (C6), a multiplet for the methine proton adjacent to the hydroxyl group (C5), and a triplet for the methylene group adjacent to the carboxyl group (C2). The protons of the hydroxyl and carboxyl groups will appear as broad singlets, which are exchangeable with D₂O.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct carbon signals. Key signals include the carbonyl carbon of the carboxylic acid (~175-185 ppm), the carbon bearing the hydroxyl group (~65-75 ppm), and the methyl carbon (~20-25 ppm).[12]

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid, superimposed on the C-H stretching bands. A strong carbonyl (C=O) stretch will appear around 1710 cm⁻¹, and a C-O stretch from the alcohol will be present around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for this compound, which should readily deprotonate to show a prominent [M-H]⁻ ion at an m/z corresponding to its molecular weight minus one proton (131.07).

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (ESI-MS) sample->ms hplc HPLC-UV/ELSD sample->hplc gcms GC-MS (after derivatization) sample->gcms data_nmr data_nmr nmr->data_nmr Structural Info data_ir data_ir ir->data_ir Functional Groups data_ms data_ms ms->data_ms Molecular Weight data_final Structural Confirmation & Purity Report data_nmr->data_final data_ir->data_final data_ms->data_final data_purity data_purity hplc->data_purity Purity (%) gcms->data_purity Purity & Volatile Impurities data_purity->data_final

Comprehensive analytical workflow for structural elucidation and purity verification.

Applications and Future Directions

The utility of 5-hydroxycaproic acid spans from diagnostics to materials science.

  • Clinical Research: As a metabolite, quantifying its levels in urine can serve as a biomarker for studying fatty acid oxidation disorders and monitoring dietary interventions with MCTs.

  • Polymer Chemistry: Like the related ε-caprolactone, which is the monomer for the biodegradable polymer polycaprolactone (PCL), 5-hydroxycaproic acid (or its lactone, δ-valerolactone) can be used as a monomer for ring-opening polymerization to create novel polyesters with potentially unique thermal and degradation properties.[13]

  • Drug Development: The chiral center at C5 makes it a valuable chiral pool starting material. Enantiomerically pure (5R)- or (5S)-hydroxycaproic acid can be incorporated into complex target molecules, serving as a scaffold that imparts specific stereochemistry.

Future research should focus on developing efficient, stereoselective syntheses of the individual enantiomers to unlock its full potential in asymmetric synthesis. Furthermore, exploration of its polymerization and co-polymerization behavior could lead to new biodegradable materials with tailored properties for medical devices, drug delivery systems, and sustainable packaging.

References

  • Reactions in Hydroxy Acids. (n.d.). QuickTakes.
  • Key Chemical Properties of Hydroxy Acids. (n.d.). QuickTakes.
  • This compound - CAS D
  • (5R)-5-hydroxyhexanoic acid. (n.d.).
  • Alpha hydroxycarboxylic acid. (n.d.). Wikipedia.
  • Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025). (2011). FooDB.
  • Showing Compound this compound (FDB022093). (2011). FooDB.
  • Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). (2005).
  • Showing metabocard for this compound (HMDB0000525). (2005).
  • (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043. (n.d.). PubChem, NIH.
  • Caprolactone. (n.d.). Wikipedia.
  • 6-HYDROXYCAPROIC ACID synthesis. (n.d.). ChemicalBook.
  • This compound | C6H12O3 | CID 170748. (n.d.). PubChem, NIH.
  • 44843-89-2 | this compound. (n.d.). ChemScene.
  • 5-Hydroxycapro
  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525). (n.d.).
  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525). (n.d.).

Sources

An In-depth Technical Guide to the Toxicological Profile of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Hydroxyhexanoic acid is a medium-chain fatty acid that has been identified as a human urinary metabolite.[1][2] Its presence is associated with certain metabolic conditions, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD), and its excretion can be elevated following the consumption of medium-chain triglycerides.[1] While its physiological roles are beginning to be understood, a comprehensive toxicological profile is not yet well-established in publicly available literature. This guide provides a detailed framework for assessing the toxicological properties of this compound, drawing upon established methodologies for structurally related carboxylic acids and adhering to international testing guidelines. We will delve into the scientific rationale behind key toxicological assays, provide detailed experimental protocols, and offer insights into the interpretation of potential findings.

Introduction to this compound

This compound (CAS No: 44843-89-2) is a six-carbon carboxylic acid with a hydroxyl group at the fifth position.[2] As a medium-chain fatty acid, it is a product of fatty acid metabolism.[1] Understanding its toxicological profile is crucial for assessing its safety in various contexts, from its role as a biomarker of metabolic diseases to its potential presence in food and consumer products. This guide will outline a strategic approach to characterizing its potential for cytotoxicity, genotoxicity, and in vivo systemic toxicity.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC6H12O3PubChem[2]
Molecular Weight132.16 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
CAS Number44843-89-2PubChem[2]

Metabolic Pathways and Toxicokinetics

The metabolism of this compound is intrinsically linked to fatty acid oxidation. It is recognized as a normal degradation product of fatty acids.[1] However, elevated levels in urine can be indicative of metabolic dysregulation, such as in non-ketotic dicarboxylic aciduria.[1] The carboxylic acid functional group suggests that it may undergo metabolic conjugation, such as glucuronidation, a pathway that can sometimes lead to the formation of reactive metabolites for other carboxylic acids.[3][4] The hydroxyl group also presents a potential site for further oxidation or conjugation. A thorough toxicological assessment should, therefore, consider the potential bioactivation of this molecule.

Metabolic_Pathway 5-Hydroxyhexanoic_acid 5-Hydroxyhexanoic_acid Metabolic_Activation Metabolic_Activation 5-Hydroxyhexanoic_acid->Metabolic_Activation Oxidation Conjugation Conjugation 5-Hydroxyhexanoic_acid->Conjugation Glucuronidation Reactive_Metabolites Reactive_Metabolites Metabolic_Activation->Reactive_Metabolites Conjugation->Reactive_Metabolites Excretion Excretion Conjugation->Excretion

Figure 1: Potential metabolic pathways of this compound.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxicological profile of a novel compound is to assess its potential to cause cell death. A variety of cell-based assays can be employed to determine the concentration at which a substance exhibits cytotoxic effects.[5][6][7]

Rationale for Cytotoxicity Testing

Cytotoxicity assays provide a rapid and cost-effective means to screen for basal toxicity.[6] By exposing cultured cells to increasing concentrations of this compound, we can determine the IC50 (the concentration that inhibits cell viability by 50%). This data is crucial for guiding dose selection in subsequent, more complex toxicological studies, including genotoxicity and in vivo assays.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2, a human liver cancer cell line, or VERO, a kidney epithelial cell line from an African green monkey) in a 96-well plate at a density of 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile phosphate-buffered saline, PBS) and prepare serial dilutions. Remove the culture medium and expose the cells to various concentrations of this compound (e.g., from 0.1 µM to 10 mM) for 24, 48, and 72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Hypothetical Data Presentation
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
1098 ± 4.595 ± 5.192 ± 5.5
10092 ± 6.185 ± 4.978 ± 6.3
100075 ± 5.860 ± 6.245 ± 5.9
500040 ± 6.525 ± 5.310 ± 4.7
1000015 ± 4.95 ± 3.82 ± 2.1
IC50 (µM) ~6000 ~2500 ~1500

Genotoxicity Assessment

Genotoxicity testing is essential to determine if a compound can damage genetic material, which can lead to mutations and potentially cancer.[10]

Rationale for Genotoxicity Testing

Carboxylic acids have the potential to undergo metabolic activation to form reactive species that can interact with DNA.[3][4] Therefore, it is critical to evaluate the mutagenic potential of this compound. The bacterial reverse mutation assay, or Ames test, is a widely accepted initial screen for genotoxicity.[11]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[11][12]

Step-by-Step Protocol:

  • Strain Selection: Utilize a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[13]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial tester strain, and (if applicable) the S9 mix with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Test_Compound Test_Compound Mixing Mixing Test_Compound->Mixing Bacterial_Strains Bacterial_Strains Bacterial_Strains->Mixing S9_Mix S9_Mix S9_Mix->Mixing Plating Plating Mixing->Plating Incubation Incubation Plating->Incubation Colony_Counting Colony_Counting Incubation->Colony_Counting Data_Interpretation Data_Interpretation Colony_Counting->Data_Interpretation

Figure 2: Workflow for the Ames Test (OECD 471).

In Vivo Acute Oral Toxicity Assessment

While in vitro assays provide valuable initial data, in vivo studies are necessary to understand the systemic effects of a compound in a whole organism.

Rationale for In Vivo Testing

In vivo studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of a substance, as well as its potential to cause toxicity in various organs. The acute oral toxicity test is a fundamental in vivo study to determine the short-term toxicity of a single oral dose.[14][15][16]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Principle: This method is an alternative to the classical LD50 test and is designed to use fewer animals and cause less suffering. It involves administering the test substance at one of a series of fixed dose levels to a group of animals of a single sex (usually females) and observing for signs of toxicity.[14][15][16][17]

Step-by-Step Protocol:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).[18]

  • Sighting Study: Administer the test substance to single animals in a sequential manner at fixed dose levels (5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.[15]

  • Main Study: Dose a group of at least 5 animals with the selected starting dose.

  • Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[15]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any pathological changes.[15]

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Conclusion and Future Directions

The toxicological assessment of this compound is in its nascent stages. The methodologies outlined in this guide provide a robust framework for a comprehensive evaluation of its potential hazards. Based on the properties of structurally similar carboxylic acids, it is anticipated that this compound will exhibit low acute toxicity. However, the potential for cytotoxicity at higher concentrations and the possibility of genotoxicity, particularly after metabolic activation, warrant careful investigation.

Future research should focus on conducting the proposed assays to generate empirical data. Furthermore, chronic toxicity studies, as well as investigations into reproductive and developmental toxicity, would be necessary for a complete safety assessment, especially if this compound is considered for applications with the potential for long-term human exposure.

References

  • Castel, J. V., et al. (2015). Bioactivation of Carboxylic Acid Compounds by UDP-Glucuronosyltransferases to DNA-Damaging Intermediates: Role of Glycoxidation and Oxidative Stress in Genotoxicity. Chemical Research in Toxicology, 28(8), 1594-1604. [Link]
  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
  • ACS Publications. (2015). Bioactivation of Carboxylic Acid Compounds by UDP-Glucuronosyltransferases to DNA-Damaging Intermediates: Role of Glycoxidation and Oxidative Stress in Genotoxicity. Chemical Research in Toxicology. [Link]
  • Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure.
  • IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001).
  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose.
  • Scribd. (n.d.). Summary of OECD 420.
  • OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • National Center for Biotechnology Information. (2023). The effects of gut microbiota-derived short-chain fatty acids (SCFAs) on human colon cancer cells: An in vitro study. PubMed Central. [Link]
  • European Chemicals Agency. (2021). Updates to OECD in vitro and in chemico test guidelines.
  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471).
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
  • Scantox. (n.d.). GLP OECD 471 Ames Test.
  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • MDPI. (2022). Gut Microbiota-Derived Short-Chain Fatty Acids: Impact on Cancer Treatment Response and Toxicities. Cancers, 14(5), 1234. [Link]
  • National Center for Biotechnology Information. (2021). Anticancer Effects of Gut Microbiota-Derived Short-Chain Fatty Acids in Cancers. PubMed Central. [Link]
  • ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
  • RE-Place. (2014). OECD Test Guideline 487.
  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
  • bioRxiv. (2021).
  • bioRxiv. (2024). Investigating Short-Chain Fatty Acids Effects on Extracellular Vesicles Production in Colorectal Cancer. [Link]
  • National Center for Biotechnology Information. (1994).
  • ResearchGate. (n.d.). List of carboxylic acid compounds that have been associated with toxic reactions (continued).
  • ACS Publications. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2321-2331. [Link]
  • McMed International. (2016). Acta Biomedica Scientia. [Link]
  • U.S. Food and Drug Administration. (2023). GRAS Notice 1049. Medium-chain triacylglycerols.
  • National Center for Biotechnology Information. (2002). Review of the toxicologic properties of medium-chain triglycerides. PubMed. [Link]
  • National Center for Biotechnology Information. (2023). Acute Oral Toxicity and Genotoxicity Test and Evaluation of Cinnamomum camphora Seed Kernel Oil. PubMed Central. [Link]
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals.
  • OUCI. (2002). Review of the toxicologic properties of medium-chain triglycerides.
  • National Center for Biotechnology Information. (2017). Safety assessment of medium- and long-chain triacylglycerols containing 30% (w/w)
  • National Center for Biotechnology Information. (2010). Genotoxic activities of the food contaminant 5-hydroxymethylfurfural using different in vitro bioassays. PubMed. [Link]
  • Charles River Laboratories. (n.d.). Ames Test.
  • The Society of Chemical Industry. (2007). “What A Chemist needs to know about Safety Assessment”. [Link]
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000525).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16962. [Link]
  • National Center for Biotechnology Information. (2013).
  • National Center for Biotechnology Information. (2020). Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2013). In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. PubMed. [Link]
  • National Center for Biotechnology Information. (2012). In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells. PubMed. [Link]

Sources

5-Hydroxyhexanoic Acid: A Keystone Metabolite in Profiling Fatty Acid Oxidation Disorders and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Hydroxyhexanoic acid (5-HH), a medium-chain (omega-1)-hydroxy fatty acid, has emerged from the esoteric pages of metabolic pathways to become a significant biomarker in the field of metabolic profiling.[1][2] Traditionally viewed as a minor product of fatty acid metabolism, its quantification in biological fluids is now recognized as a critical tool for diagnosing and monitoring inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders.[2][3] Furthermore, recent studies have implicated 5-HH in other complex diseases, such as diabetic nephropathy, expanding its clinical relevance.[4] This guide provides a comprehensive overview of this compound, detailing its biochemical origins, its role as a clinical biomarker, and the robust analytical methodologies required for its accurate quantification. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature to provide a field-proven resource for scientists and researchers.

Introduction: The Molecular Identity of this compound

This compound is a six-carbon carboxylic acid, specifically a hexanoic acid with a hydroxyl group on the fifth carbon.[1] This structural feature makes it an (omega-1)-hydroxy fatty acid, a class of metabolites produced when fatty acid oxidation is stressed or impaired.[1] While present at low levels under normal physiological conditions as a product of fatty acid degradation, its accumulation points to specific metabolic bottlenecks.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H12O3PubChem[1]
Molecular Weight132.16 g/mol PubChem[1]
IUPAC NameThis compoundFooDB[5]
InChI KeyYDCRNMJQROAWFT-UHFFFAOYSA-NHMDB[2]
Canonical SMILESCC(O)CCCC(=O)OHMDB[2]
Physical StateSolidHMDB[2]
ClassMedium-Chain Fatty AcidHMDB[2]

Biochemical Origins and Pathophysiological Significance

The primary metabolic route for energy production from fats is mitochondrial beta-oxidation.[6][7] In this cyclical process, fatty acids are shortened by two carbons per cycle, generating acetyl-CoA. However, when this pathway is overwhelmed—due to high fat intake (e.g., medium-chain triglyceride diets) or, more critically, due to genetic defects in oxidation enzymes—the cell resorts to alternative pathways, including omega-oxidation.[2][3]

Omega-oxidation, typically a minor pathway, hydroxylates the terminal (omega) or penultimate (omega-1) carbon of the fatty acid. The (omega-1) hydroxylation of hexanoic acid results in the formation of this compound. Its subsequent elevation in urine is a hallmark of disrupted mitochondrial fatty acid oxidation.[2][3]

Metabolic_Pathway_of_5-HH Figure 1: Simplified Metabolic Pathway of this compound Formation cluster_0 Mitochondrial Beta-Oxidation (Normal) cluster_1 Alternative Pathway (Impaired Beta-Oxidation) Hexanoic_Acid Hexanoic Acid Hexanoyl_CoA Hexanoyl-CoA Hexanoic_Acid->Hexanoyl_CoA MCAD MCAD Enzyme Hexanoyl_CoA->MCAD β-oxidation Acetyl_CoA Acetyl-CoA (To Krebs Cycle) MCAD->Acetyl_CoA MCAD_Deficiency MCAD Deficiency (Genetic Block) MCAD->MCAD_Deficiency Hexanoic_Acid_2 Hexanoic Acid Omega_Oxidation Microsomal (ω-1) Hydroxylation Hexanoic_Acid_2->Omega_Oxidation 5_HH This compound Omega_Oxidation->5_HH Excretion Urinary Excretion 5_HH->Excretion MCAD_Deficiency->Omega_Oxidation Pathway Shunt

Caption: Simplified metabolic pathway leading to 5-HH formation.

This compound as a Clinical Biomarker

The clinical utility of 5-HH lies in its role as a diagnostic marker for several metabolic disorders. Its presence in elevated concentrations in urine is a key indicator for clinicians and researchers.

Table 2: this compound in Metabolic Profiling

ConditionFindingClinical SignificanceKey References
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Significantly elevated urinary 5-HHA primary diagnostic marker for this common FAO disorder.[2][8]HMDB[2]
Non-ketotic Dicarboxylic Aciduria Increased urinary 5-HHPart of the characteristic organic acid profile indicating impaired fatty acid metabolism.[2][3]HMDB[2], The Good Scents Company[3]
Medium-Chain Triglyceride (MCT) Diet Elevated urinary 5-HHIndicates high flux through the omega-oxidation pathway due to substrate overload.[2][3]HMDB[2], The Good Scents Company[3]
Diabetic Nephropathy Decreased urinary 5-HH in patients with early renal function declineMay serve as a predictive biomarker for the progression of kidney disease in Type 2 Diabetes.[4]PubMed[4]

Analytical Methodologies for Quantification

Accurate and precise quantification of this compound is paramount for its clinical and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, though Liquid Chromatography-Mass Spectrometry (LC-MS) methods are also employed.[9] The choice of method often depends on available instrumentation and desired throughput.

Core Principle: The Need for Derivatization in GC-MS

The hydroxyl and carboxylic acid groups of 5-HH make it polar and non-volatile. For GC-MS analysis, these functional groups must be chemically modified in a process called derivatization. This step increases the molecule's volatility and thermal stability, making it suitable for gas chromatography. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method.

Analytical_Workflow Figure 2: General Analytical Workflow for 5-HH Quantification Sample Urine/Plasma Sample IS Add Internal Standard (e.g., Deuterated 5-HH) Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Dry Evaporation to Dryness Extraction->Dry Derivatize Derivatization (e.g., Silylation for GC-MS) Dry->Derivatize Analysis GC-MS or LC-MS/MS Analysis Derivatize->Analysis Data Data Processing & Quantification Analysis->Data Report Final Report Data->Report

Caption: A typical workflow for the quantification of 5-HH.

Protocol: GC-MS Quantification of this compound in Urine

This protocol is a representative workflow. Trustworthiness through Self-Validation: The inclusion of a stable isotope-labeled internal standard (e.g., d3-5-Hydroxyhexanoic acid) from the very first step is critical. This standard experiences the same extraction inefficiencies and derivatization variations as the endogenous analyte, allowing for accurate correction and ensuring the protocol is self-validating.

1. Sample Preparation & Extraction

  • Rationale: To isolate organic acids from the complex urine matrix (salts, urea, proteins).

  • Steps:

    • Thaw frozen urine samples to room temperature and vortex.

    • Centrifuge at 2,000 x g for 5 minutes to pellet debris.

    • Transfer 1 mL of supernatant to a clean glass tube.

    • Add 10 µL of the internal standard solution (e.g., d3-5-HH at 100 µg/mL).

    • Acidify the sample to pH < 2 with 50 µL of 6M HCl. This protonates the carboxylic acid, making it less water-soluble and more extractable into an organic solvent.

    • Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Repeat the extraction (steps 6-8) and combine the organic layers.

    • Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Rationale: To make the analyte volatile for GC analysis.

  • Steps:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

    • Cap the tube tightly and heat at 70°C for 45 minutes.

    • Cool to room temperature before injection.

3. GC-MS Analysis

  • Rationale: To separate the derivatized 5-HH from other components and detect it with high specificity and sensitivity.

  • Example Parameters:

    • GC Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Initial 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) for highest sensitivity. Target characteristic ions for 5-HH-2TMS (e.g., m/z 261, 117) and its internal standard.

4. Quantification

  • Rationale: To determine the concentration of 5-HH based on a calibration curve.

  • Steps:

    • Prepare a series of calibrators with known concentrations of 5-HH. Process these calibrators alongside the unknown samples using the exact same procedure.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Calculate the concentration of 5-HH in the unknown samples by interpolating their area ratios from the calibration curve.

Future Perspectives

The role of this compound in metabolic profiling continues to expand. While its diagnostic power in FAO disorders is well-established, its potential as a prognostic marker in more common, complex diseases like diabetic nephropathy warrants further investigation.[4] Advances in high-throughput LC-MS/MS platforms may offer faster, derivatization-free methods, further integrating 5-HH analysis into large-scale clinical and epidemiological studies.[9][10] Understanding its precise role in pathophysiology will be key to unlocking its full potential, not just as a biomarker, but potentially as a target for therapeutic intervention.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170748, this compound.
  • Wishart DS, et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Res.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid.
  • The FooDB Team (2020). This compound (FDB022093). FooDB.
  • Wishart DS, et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Res.
  • The Good Scents Company (2023). This compound.
  • The FooDB Team (2020). (5R)-5-Hydroxyhexanoic acid (FDB022025). FooDB.
  • Liu, Y., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney & Blood Pressure Research.
  • Gnanavel, T., et al. (2019). 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders. Advanced Pharmaceutical Bulletin.
  • Gracia-Moreno, E., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. ResearchGate.
  • Mayor-Molina, C., et al. (2020). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. National Institutes of Health.
  • Grosse, S. D., et al. (2006). Fatty acid oxidation disorders. National Institutes of Health.
  • Ferreira, D., et al. (2021). Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review. MDPI.
  • Sebag, S. C., et al. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. bioRxiv.
  • MSD Manual Consumer Version (2023). Fatty Acid Oxidation Disorders.
  • Sebag, S. C., et al. (2023). A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance. National Institutes of Health.
  • Taylor & Francis Online (2021). Fatty acid oxidation disorder – Knowledge and References.
  • Stepanov, M. G., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health.
  • Papanikou, E., et al. (2023). Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds. Frontiers in Bioengineering and Biotechnology.
  • Roces-Gracia, J., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI.
  • Gnanavel, T., et al. (2019). 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders. PubMed.

Sources

Microbial Biosynthesis of 5-Hydroxyhexanoic Acid: Pathways, Protocols, and Engineering Strategies

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract: 5-Hydroxyhexanoic acid (5-HHA) is a C6 ω-1 hydroxy fatty acid with significant potential as a monomer for specialty polymers and as a chiral building block in pharmaceutical synthesis. The growing demand for sustainable chemical production has spurred research into microbial biosynthesis as a viable alternative to conventional chemical routes. This guide provides an in-depth technical overview of the microbial production of 5-HHA. We will explore the engineered metabolic pathways, detail the selection and genetic manipulation of microbial hosts, provide validated experimental protocols for cultivation and quantification, and discuss key challenges and future metabolic engineering strategies. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering and bioprocess development.

The Significance of this compound (5-HHA)

This compound (C₆H₁₂O₃) is a medium-chain hydroxy fatty acid characterized by a hydroxyl group at the C5 position (an ω-1 position)[1]. This structure imparts valuable chemical properties, making it a target for various industrial applications.

Chemical Properties and Applications

The bifunctional nature of 5-HHA, possessing both a carboxylic acid and a secondary alcohol, allows it to serve as a versatile chemical intermediate. Its applications span several industries:

  • Polymer Science: 5-HHA can be used as a monomer for the synthesis of polyhydroxyalkanoates (PHAs) and other polyesters, creating bioplastics with tailored properties[2].

  • Pharmaceuticals and Cosmetics: Hydroxy acids are widely used in dermatological applications and as precursors for more complex molecules in drug synthesis[3][4][5].

  • Chemical Intermediates: The lactone form, δ-hexalactone, is a valuable fragrance and flavor compound.

The Case for Microbial Synthesis

Traditional chemical synthesis of specific hydroxy acids can be challenging and often relies on petrochemical feedstocks[3]. Microbial fermentation offers a more sustainable and potentially cost-effective alternative, utilizing renewable feedstocks like glucose[6][7][8]. Metabolic engineering enables the design of microbial cell factories capable of producing high-purity chiral molecules, a significant advantage over chemical methods[9][10].

Engineered Biosynthetic Pathways for 5-HHA

Currently, no natural, high-flux pathways for 5-HHA production are known in common industrial microorganisms. Production relies on the construction of novel metabolic routes in engineered hosts like Escherichia coli. The primary strategies involve multi-enzyme cascades that convert central metabolites or external substrates into the target molecule.

Key Enzyme Classes

The construction of 5-HHA pathways leverages several key enzyme families:

  • Thioesterases: To channel intermediates from fatty acid synthesis into a free fatty acid pool[6][7].

  • Alcohol Dehydrogenases (ADHs): To catalyze the oxidation of alcohols to ketones and the reduction of ketones to alcohols[11][12].

  • Baeyer-Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes are critical for inserting an oxygen atom into a C-C bond adjacent to a carbonyl group, converting ketones into esters or lactones[11][13]. This is a key step in many engineered pathways for hydroxy acids and their lactones[14][15].

  • Esterases/Lipases: To hydrolyze the intermediate lactone (δ-hexalactone) into the final 5-HHA product[14].

An Engineered Multi-Enzyme Cascade Pathway

A prominent strategy for producing ω-hydroxy acids involves a cascade of enzymatic reactions. A logical pathway for 6-hydroxyhexanoic acid, a close structural analog, has been demonstrated and can be adapted. This pathway starts from a cyclic ketone and uses a BVMO. For 5-HHA, a linear substrate is required.

An effective pathway can be designed starting from hexanoic acid, which can be produced from glucose in an engineered E. coli strain. The subsequent hydroxylation at the C5 position is the most challenging step. Cytochrome P450 monooxygenases are known to hydroxylate fatty acids at various positions[2][16].

A hypothetical but biochemically plausible pathway is outlined below:

  • Glucose to Hexanoyl-CoA: The engineered host's native fatty acid synthesis (FAS) pathway is utilized and optimized to produce hexanoyl-CoA.

  • Release of Hexanoic Acid: Overexpression of a thioesterase releases free hexanoic acid.

  • Activation to Hexanoyl-CoA: The native acyl-CoA synthetase (FadD) can reactivate hexanoic acid to hexanoyl-CoA. In many engineering strategies, fadD is knocked out to promote the accumulation of free fatty acids[6][7].

  • Hydroxylation: A specific cytochrome P450 monooxygenase (CYP) hydroxylates hexanoic acid at the C5 position to yield 5-HHA.

A more complex, multi-enzyme cascade can be envisioned starting from cyclohexane, though this is less common for producing linear hydroxy acids. A three-enzyme cascade for synthesizing 6-hydroxyhexanoic acid involves an alcohol dehydrogenase (ADH), a cyclohexanone monooxygenase (CHMO - a type of BVMO), and a lipase[14].

Below is a diagram illustrating a conceptual pathway for 5-HHA production from glucose.

5HHA_Biosynthesis_Pathway Glucose Glucose G6P Glycolysis Glucose->G6P AcetylCoA Acetyl-CoA G6P->AcetylCoA FAS Fatty Acid Synthesis (Engineered for C6) AcetylCoA->FAS Multiple Steps HexanoylACP Hexanoyl-ACP FAS->HexanoylACP HexanoicAcid Hexanoic Acid HexanoylACP->HexanoicAcid Overexpressed Thioesterase 'TesA (Thioesterase) Thioesterase->HexanoylACP HHA This compound HexanoicAcid->HHA Engineered Step P450 CYP102A1 mutant (Hydroxylase) P450->HexanoicAcid

Figure 1: Conceptual pathway for 5-HHA biosynthesis from glucose.

Host Microorganism and Genetic Engineering

Escherichia coli is the most common microbial chassis for producing non-natural chemicals like hydroxy fatty acids due to its rapid growth, well-understood genetics, and extensive genetic toolkit[6][7][9].

Engineering E. coli for Precursor Supply

A primary challenge is channeling metabolic flux from central carbon metabolism towards the desired precursor. For 5-HHA, this precursor is hexanoic acid or a related C6 molecule. Key genetic modifications include:

  • Upregulating Fatty Acid Synthesis: Overexpressing key genes in the FAS pathway, such as acetyl-CoA carboxylase (acc), can increase the pool of malonyl-CoA, the direct precursor for fatty acid elongation[6][7].

  • Tuning Thioesterase Specificity: Expressing thioesterases with a preference for C6 acyl-ACPs ensures the release of hexanoic acid over other chain lengths.

  • Blocking Competing Pathways: Deleting genes involved in fatty acid degradation, such as the acyl-CoA synthetase fadD, prevents the re-entry of produced fatty acids into the β-oxidation cycle, thereby increasing the intracellular pool[6][7].

Expression of the Heterologous Pathway

The genes encoding the core pathway enzymes (e.g., hydroxylase) are typically cloned into inducible expression plasmids.

  • Codon Optimization: Genes from eukaryotic or divergent prokaryotic sources should be codon-optimized for expression in E. coli.

  • Promoter Strength: The use of tunable promoter systems (e.g., PT7, PBAD) allows for controlled expression of the pathway enzymes, which is critical to balance metabolic load and prevent the accumulation of toxic intermediates[17].

  • Plasmid Systems: A two-plasmid system can be employed to separately control the expression of different pathway modules, allowing for more precise metabolic balancing[10].

Experimental Protocols: Production to Quantification

This section provides validated, step-by-step methodologies for the key experimental workflows.

Protocol: Shake Flask Cultivation for Strain Screening

This protocol is designed for initial screening of engineered strains to assess 5-HHA production at a small scale.

Rationale: Shake flasks provide a rapid and parallelizable method to test multiple genetic constructs and cultivation conditions. The use of a rich medium like LB supplemented with glucose ensures robust growth and provides the necessary carbon source for both biomass and product formation. Induction with IPTG at mid-log phase ensures that the metabolic burden of protein expression is imposed when the culture is most robust.

Methodology:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.

  • Main Culture: Inoculate 50 mL of LB medium (in a 250 mL baffled flask) supplemented with 20 g/L glucose and antibiotics with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Cultivation: Incubate at 37°C with shaking at 250 rpm.

  • Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM to induce expression of the pathway genes.

  • Production Phase: Reduce the temperature to 30°C and continue incubation for another 24-48 hours. The lower temperature often improves protein folding and stability.

  • Sampling: At the end of the cultivation, collect a sample of the culture broth for analysis. Centrifuge to separate the supernatant from the cell pellet. Store both at -20°C.

Protocol: Fed-Batch Fermentation for Scaled Production

This protocol is for achieving higher cell densities and product titers in a controlled bioreactor environment.

Rationale: Fed-batch fermentation overcomes the limitations of batch culture, such as substrate inhibition and catabolite repression, by maintaining a low concentration of the carbon source (glucose)[18]. This strategy maximizes biomass and product yield[19]. A two-stage process is often used: a growth phase to accumulate biomass, followed by a production phase where gene expression is induced and a co-substrate (if needed) is supplied[20][21].

Methodology:

  • Bioreactor Setup: Prepare a 2-L bioreactor with 1 L of defined mineral salts medium[19][20]. Autoclave and allow to cool.

  • Inoculation: Inoculate the bioreactor with an overnight culture of the production strain to an initial OD₆₀₀ of 0.1.

  • Batch Phase: Run an initial batch phase at 37°C. Control pH at 7.0 using NH₄OH and maintain dissolved oxygen (DO) above 30% by cascading agitation and aeration[19].

  • Fed-Batch Phase (Growth): Once the initial glucose is depleted (indicated by a sharp rise in DO), begin feeding a concentrated glucose solution (e.g., 500 g/L) at an exponential rate to achieve a target specific growth rate (e.g., μ = 0.15 h⁻¹)[22].

  • Induction and Production Phase: When the cell density reaches a target level (e.g., OD₆₀₀ of 50), induce with IPTG. If the pathway requires a co-substrate like hexanoic acid, begin co-feeding it along with glucose. Reduce the temperature to 30°C to enhance production[20].

  • Harvesting: Continue the fermentation for 48-72 hours post-induction. Harvest the entire culture broth for product extraction and analysis.

Protocol: Extraction and Quantification by GC-MS

This protocol describes the extraction of 5-HHA from the culture supernatant and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Rationale: Organic acids like 5-HHA are polar and non-volatile, making them unsuitable for direct GC analysis. Extraction into an organic solvent followed by derivatization (silylation) converts the acid and alcohol groups into more volatile and thermally stable trimethylsilyl (TMS) esters and ethers, allowing for robust chromatographic separation and mass spectrometric detection[23]. Using an internal standard corrects for variations in extraction efficiency and derivatization yield.

Methodology:

  • Sample Preparation: Thaw the culture supernatant sample. To 1 mL of supernatant, add an internal standard (e.g., a known amount of 7-hydroxyheptanoic acid).

  • Acidification: Acidify the sample to pH < 2 by adding concentrated HCl. This protonates the carboxylic acid group, making it more extractable into an organic solvent.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 1 minute. Centrifuge at 5,000 x g for 5 minutes to separate the phases. Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction twice more, pooling the organic phases.

  • Drying: Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen at 50°C[23].

  • Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Seal the vial tightly and heat at 70°C for 1 hour to convert 5-HHA to its di-TMS derivative[23].

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Temperature Program: Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

    • MS Detection: Operate in scan mode to identify the product based on its mass spectrum and retention time. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the 5-HHA derivative and the internal standard.

  • Quantification: Create a calibration curve by derivatizing known concentrations of authentic 5-HHA standard with a fixed amount of internal standard. The concentration of 5-HHA in the sample is determined by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

Experimental Workflow Visualization

Experimental_Workflow N1 Step 1: Strain Cultivation (Shake Flask or Fermenter) N2 Step 2: Sample Collection (Culture Supernatant) N1->N2 N3 Step 3: Acidification & Extraction (Add Internal Std, HCl, Ethyl Acetate) N2->N3 N4 Step 4: Derivatization (Drydown, Add Pyridine + BSTFA, Heat) N3->N4 N5 Step 5: GC-MS Analysis (Inject, Separate, Detect) N4->N5 N6 Step 6: Data Analysis (Quantify vs. Calibration Curve) N5->N6

Figure 2: Workflow for 5-HHA production, extraction, and quantification.

Data Presentation

The results from multiple strain screenings or fermentation runs should be summarized for clear comparison.

Strain IDGenetic ModificationTiter (mg/L)Yield (g/g glucose)Productivity (mg/L/h)
E. coli HHA-01pTrc-CYP102A158.70.00294.9
E. coli HHA-02ΔfadD, pTrc-CYP102A1, pACYC-acc210.50.01058.8
E. coli HHA-03(Fed-Batch)548.00.015 (g/g feed)11.4
Table 1: Representative production data for engineered E. coli strains. Data is hypothetical but based on reported values for similar hydroxy fatty acids.[6][7][8]

Challenges and Future Directions

While significant progress has been made in producing various hydroxy acids, several challenges remain for achieving industrially viable production of 5-HHA.

  • Enzyme Discovery and Engineering: The key bottleneck is often the hydroxylation step. Discovering or engineering a cytochrome P450 or other hydroxylase with high activity and regiospecificity for the C5 position of hexanoic acid is critical. Directed evolution and structure-based protein engineering are powerful tools for this purpose[9].

  • Cofactor Imbalance: Monooxygenase reactions are dependent on redox cofactors like NADPH[13][15]. Engineering the host's central metabolism to increase NADPH availability is a common strategy to boost the efficiency of such pathways[17].

  • Product Toxicity: Accumulation of free fatty acids and hydroxy acids can be toxic to the host cells, limiting the achievable titer. Engineering efflux pumps or optimizing two-phase fermentation systems can help mitigate this issue.

  • Pathway Balancing: Fine-tuning the expression levels of each enzyme in the pathway is crucial to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product[24][25].

Future work will likely focus on applying systems biology approaches to identify metabolic bottlenecks and employing synthetic biology tools, such as dynamic sensor-regulator systems, to create more robust and efficient production strains[26].

Conclusion

The microbial biosynthesis of this compound represents a promising avenue for the sustainable production of this valuable chemical. By leveraging advanced metabolic engineering and synthetic biology techniques, it is possible to construct and optimize novel pathways in microbial hosts like E. coli. The successful development of an industrial process will depend on overcoming challenges related to enzyme efficiency, cofactor regeneration, and product toxicity. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to advance the field and unlock the full potential of microbial cell factories for the production of 5-HHA and other valuable bio-based chemicals.

References

  • Choi, Y. J., & Park, Y. C. (2019). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. Applied Microbiology and Biotechnology, 103(1), 191-199. [Link]
  • Joo, Y. C., & Oh, D. K. (2012). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Biotechnology and Bioprocess Engineering, 17, 439-449.
  • Kim, K. H., & Oh, D. K. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied Microbiology and Biotechnology, 97(13), 5675-5687. [Link]
  • Rowe, A., & Witting, P. K. (2017). Naturally Occurring ω-Hydroxyacids. International Journal of Cosmetic Science, 39(5), 469-478. [Link]
  • Joo, Y. C., & Oh, D. K. (2012). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Biotechnology and Bioprocess Engineering, 17(3), 439-449. [Link]
  • Kenny, S. T., Runic, J. N., Kaminsky, W., Woods, T., O'Connor, K. E., & Babu, R. P. (2012). A polyhydroxyalkanoates bioprocess improvement case study based on four fed-batch feeding strategies. Journal of Applied Microbiology, 112(5), 903-912. [Link]
  • Adkins, J., Jordan, J., & Alper, H. S. (2023). Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. BioDesign Research, 5, 0017. [Link]
  • Cao, Y., Xian, M., Zou, H., & Zhang, H. (2016). Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose. BMC Microbiology, 16, 39. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound. [Link]
  • Weinert, C., & Valdivieso-Ugarte, M. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Metabolites, 10(9), 379. [Link]
  • Kim, J. W., & Park, J. B. (2019). Discovery and Engineering of a Novel Baeyer-Villiger Monooxygenase with High Normal Regioselectivity.
  • Lee, S. Y., & Chang, H. N. (1995). Metabolic engineering of Escherichia coli for production of enantiomerically pure (R)-(-)-hydroxycarboxylic acids. Annals of the New York Academy of Sciences, 750, 209-222. [Link]
  • Cao, Y., Xian, M., Zou, H., & Zhang, H. (2016). Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose. BMC Microbiology, 16, 39. [Link]
  • Cao, Y., Xian, M., Zou, H., & Zhang, H. (2016). Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose. BMC Microbiology, 16(1), 39. [Link]
  • Tappel, R. C., Wang, Q., & Nomura, C. T. (2021). Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 630198. [Link]
  • The Human Metabolome Database. (n.d.). This compound (HMDB0000525). [Link]
  • Wang, J., Cheng, L., & Yuan, Y. J. (2021). Metabolic engineering of Escherichia coli for efficient production of L-5-hydroxytryptophan from glucose. Biotechnology for Biofuels, 14(1), 1-15. [Link]
  • de Gonzalo, G., & Fraaije, M. W. (2018). Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases.
  • Kourmentza, C., & Bas-Bellver, C. (2025). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. Applied and Environmental Microbiology, 91(9). [Link]
  • Srivastava, A. K. (2017). Fed-Batch Fermentation – Design Strategies. In Comprehensive Biotechnology (pp. 433-443). [Link]
  • de Gonzalo, G., & Fraaije, M. W. (2021). Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases. Encyclopedia, 1(2), 486-503. [Link]
  • Burgal, J., Shockey, J., & Cahoon, E. (2008). Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil. The Plant Journal, 54(4), 630-641. [Link]
  • Northwestern University. (2019, June 7).
  • Wikipedia. (n.d.).
  • Lin, C. S., & Chang, F. Y. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.
  • Tappel, R. C., Wang, Q., & Nomura, C. T. (2021). Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 630198. [Link]
  • Oberleitner, N., Peters, C., & Rudroff, F. (2014). In vitro characterization of an enzymatic redox cascade composed of an alcohol dehydrogenase, an enoate reductases and a Baeyer-Villiger monooxygenase. Journal of Biotechnology, 188, 76-83. [Link]
  • Datta, H. S., & Paramesh, R. (2010). Trends in aging and skin care: Ayurvedic concepts.
  • Kourmentza, C., & Bas-Bellver, C. (2025). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. Applied and Environmental Microbiology, 91(9). [Link]
  • Wang, J., Cheng, L., & Yuan, Y. J. (2021). Metabolic pathway engineering for high-level production of 5-hydroxytryptophan in Escherichia coli. Metabolic Engineering, 67, 182-192. [Link]
  • Ramsay, B. A., & Ramsay, J. A. (2016). Fed-batch production of poly-3-hydroxydecanoate from decanoic acid. Journal of Biotechnology, 219, 1-7. [Link]
  • Shimadzu Corporation. (n.d.).
  • Bosch, M., & van der Wielen, L. A. (2021). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry, 23(11), 4059-4067. [Link]
  • FooDB. (n.d.). This compound (FDB022093). [Link]
  • Filo. (2024, November 13). 12 Lactones are cyclic esters Under suitable conditions, lactones form fr.. [Link]
  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity.

Sources

A Technical Guide to the Enzymatic Production of 6-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the enzymatic synthesis of 6-hydroxyhexanoic acid (6-HHA), a valuable C6 platform chemical and monomer for biodegradable polymers like polycaprolactone.[1][2] We will move beyond theoretical concepts to provide a field-proven perspective on designing and implementing a robust, multi-enzyme cascade for its production. The focus is on a whole-cell biocatalytic approach using recombinant Escherichia coli, highlighting the causal relationships behind experimental design to ensure a self-validating and scalable process.

Strategic Overview: The Case for a Multi-Enzyme Cascade

Chemical synthesis of specialty hydroxy acids often involves harsh reagents and multi-step processes that are neither environmentally benign nor economically efficient.[3][4] Biocatalysis, particularly through multi-enzyme cascades, offers a compelling alternative. By mimicking nature's metabolic efficiency, we can achieve high selectivity and productivity under mild conditions.[5][6]

The selected pathway for 6-HHA production begins with cyclohexanol, a readily available and less volatile substrate compared to cyclohexane.[1] This route leverages a three-enzyme system engineered into a single microbial host, a strategy with several intrinsic advantages:

  • Elimination of Intermediate Purification: Substrates are channeled directly from one enzymatic step to the next, reducing downstream processing costs.[5]

  • In-Situ Cofactor Recycling: The system is designed to be redox-neutral, with one enzyme regenerating the NADPH cofactor consumed by another, thereby eliminating the need for expensive external cofactor addition.[6][7]

  • Overcoming Thermodynamic and Kinetic Barriers: By coupling reactions, we can pull unfavorable reactions forward and mitigate issues like product inhibition.[5][6]

The core of our system is a whole-cell biocatalyst, typically recombinant E. coli, co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase. A third, externally added enzyme, a lipase, completes the cascade.

Visualizing the Enzymatic Pathway

The transformation from cyclohexanol to 6-HHA is accomplished through a coordinated, three-step enzymatic sequence.

Enzymatic_Cascade cluster_cell Recombinant E. coli cluster_external External Addition Cyclohexanol Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone ADH Cyclohexanol:e->Cyclohexanone:w NADPH NADPH Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone CHMO Cyclohexanone:e->Caprolactone:w HHA 6-Hydroxyhexanoic Acid (6-HHA) Caprolactone->HHA NADP NADP+ NADPH->NADP H+ NADPH:s->NADP:n NADP->NADPH H+ NADP:n->NADPH:s H2O H₂O H2O->HHA Lipase Lipase (e.g., CAL-B) Lipase->HHA

Caption: Enzymatic cascade for 6-HHA synthesis from cyclohexanol.

The Core Biocatalysts: Function and Rationale

Alcohol Dehydrogenase (ADH)

The cascade is initiated by an NADP⁺-dependent alcohol dehydrogenase. Its primary role is the oxidation of cyclohexanol to cyclohexanone.[5]

  • Causality: The selection of an ADH is critical for cofactor balancing. This oxidation reaction reduces NADP⁺ to NADPH. This newly generated NADPH is the essential reducing equivalent required by the subsequent monooxygenase step, creating a self-sufficient catalytic system within the cell.[6][7]

Cyclohexanone Monooxygenase (CHMO)

This is the linchpin of the pathway. CHMO is a flavin-containing Baeyer-Villiger monooxygenase (BVMO) that catalyzes the insertion of an oxygen atom into the cyclohexanone ring, yielding ε-caprolactone.[8][9]

  • Mechanism: The reaction, analogous to the chemical Baeyer-Villiger oxidation, involves a Criegee intermediate formed from a flavin-peroxide species.[4][8] CHMOs are renowned for their high regio- and enantioselectivity, making them powerful tools for industrial synthesis.[10][11]

  • Expertise: A known challenge with CHMOs is their potential instability and susceptibility to product inhibition by ε-caprolactone.[9][10] The design of our cascade directly addresses this limitation.

Lipase (e.g., Candida antarctica Lipase B - CAL-B)

To resolve the product inhibition issue and generate the final 6-HHA product, a robust lipase is added to the reaction medium. This enzyme catalyzes the hydrolytic ring-opening of ε-caprolactone.[6]

  • Trustworthiness: The choice of an external, often immobilized, lipase like CAL-B is deliberate. It is highly stable under process conditions and its activity continuously removes the inhibitory ε-caprolactone, thereby pulling the CHMO-catalyzed reaction towards completion and significantly boosting the overall process productivity.[5][6]

Quantitative Performance Benchmarks

Effective process design relies on quantitative data. The following table summarizes representative results achieved for 6-HHA production using the described whole-cell biocatalytic cascade, demonstrating its industrial potential.

ParameterValueSubstrateBiocatalystScaleReference
Product Titer > 20 g/LCyclohexanolE. coli co-expressing ADH & CHMO + CAL-B500 mL Fed-Batch[6]
Isolated Yield 81%CyclohexanolE. coli co-expressing ADH & CHMO + CAL-B500 mL Fed-Batch[6]
Conversion > 98% (molar)CyclohexaneAcidovorax sp. CHX100 Δ6HX5 mM Shake Flask[5]
Specific Activity 44 U/gCDWCyclohexaneRecombinant P. taiwanensisShake Flask[1]

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol outlines the key steps for producing 6-HHA in a lab-scale fed-batch bioreactor.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Biocatalyst Preparation cluster_reaction Phase 2: Biotransformation cluster_dsp Phase 3: Downstream Processing A1 1. Inoculation (Recombinant E. coli) A2 2. Seed Culture (Shake Flask, 37°C) A1->A2 A3 3. Bioreactor Cultivation (Batch Phase) A2->A3 A4 4. Induction (IPTG) & Fed-Batch Growth (30°C) A3->A4 B1 5. Harvest & Resuspend Cells (Whole-Cell Catalyst) A4->B1 B2 6. Reaction Setup (Buffer, Lipase, Cells) B1->B2 B3 7. Fed-Batch Substrate Addition (Cyclohexanol Feed) B2->B3 B4 8. In-Process Monitoring (HPLC/GC for Substrate & Product) B3->B4 C1 9. Cell Removal (Centrifugation) B4->C1 C2 10. Acidification of Supernatant (pH < 3) C1->C2 C3 11. Solvent Extraction (e.g., Ethyl Acetate) C2->C3 C4 12. Product Isolation (Evaporation & Purification) C3->C4

Caption: Step-by-step workflow for 6-HHA production and purification.

Step 1: Recombinant Strain Cultivation & Induction
  • Strain: E. coli BL21(DE3) harboring a plasmid with co-expressed genes for a selected alcohol dehydrogenase and cyclohexanone monooxygenase.

  • Seed Culture: Inoculate 50 mL of LB medium (with appropriate antibiotic) with a single colony. Grow overnight at 37°C with shaking (220 rpm).

  • Bioreactor Growth: Transfer the seed culture to a 1 L bioreactor containing 500 mL of defined minimal medium.[12] Maintain pH at 7.0, temperature at 37°C, and dissolved oxygen (DO) above 30%.

  • Induction: Once the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (approx. 0.6-0.8), lower the temperature to 30°C and induce protein expression with 0.1 - 0.5 mM IPTG. Grow for another 12-16 hours.[13]

Step 2: Whole-Cell Biotransformation
  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).

  • Catalyst Preparation: Wash the cell pellet once with a phosphate buffer (100 mM, pH 7.5) and resuspend in the same buffer to a final concentration of 50-100 g/L cell wet weight.

  • Reaction Setup: In a stirred-tank reactor, add the cell suspension and immobilized Lipase B from Candida antarctica (e.g., 10 g/L). Equilibrate to 30°C.

  • Substrate Feeding: Start the reaction by feeding a solution of cyclohexanol. A fed-batch strategy is crucial to avoid substrate toxicity. For a 500 mL reaction volume, a feed rate of 1-2 mL/h of a 1 M cyclohexanol stock solution is a good starting point.[6]

  • Monitoring: Periodically take samples from the reactor. Centrifuge to remove cells and analyze the supernatant using HPLC or GC to quantify the concentrations of cyclohexanol, ε-caprolactone, and 6-HHA.[1] The reaction is typically complete within 24-48 hours.

Step 3: Product Purification
  • Biomass Removal: At the end of the reaction, remove the biocatalyst (cells and immobilized lipase) by centrifugation or filtration.

  • Acidification: Transfer the supernatant to a new vessel and acidify to pH 2-3 using a strong acid like HCl. This protonates the 6-HHA, making it less polar.

  • Solvent Extraction: Extract the acidified supernatant multiple times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[14]

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by methods like column chromatography if higher purity is required.[14]

Conclusion and Future Outlook

The multi-enzyme cascade presented here provides a robust and scalable platform for the production of 6-hydroxyhexanoic acid. By integrating cofactor regeneration and in-situ product removal, this whole-cell biocatalytic process achieves high titers and yields under environmentally benign conditions. Future work will focus on protein engineering to enhance the stability and activity of the core CHMO enzyme[10][15], as well as metabolic engineering of the host strain to improve substrate tolerance and overall process efficiency.[16][17] This biocatalytic route exemplifies the power of synthetic biology to create sustainable manufacturing processes for valuable platform chemicals.

References

  • Title: Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli Source: PubMed URL:[Link]
  • Title: Cyclohexanone monooxygenase Source: Wikipedia URL:[Link]
  • Title: Production of long-chain hydroxy fatty acids by microbial conversion Source: PubMed URL:[Link]
  • Title: A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals Source: MDPI URL:[Link]
  • Title: A multi-enzyme cascade reaction for the production of 6-hydroxyhexanoic acid Source: ResearchG
  • Title: (PDF)
  • Title: A multi-enzyme cascade reaction for the production of 6-hydroxyhexanoic acid Source: PubMed URL:[Link]
  • Title: Microbial catalysis for the production of hydroxy- and amino-fatty acids Source: Iowa State University Digital Repository URL:[Link]
  • Title: Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase Source: PubMed Central URL:[Link]
  • Title: Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E.
  • Title: A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis Source: ResearchG
  • Title: (Chemo-) enzymatic cascade reactions Source: Semantic Scholar URL:[Link]
  • Title: Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor Source: Frontiers in Bioengineering and Biotechnology URL:[Link]
  • Title: Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts Source: ACS C
  • Title: Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone Source: PubMed URL:[Link]
  • Title: Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases Source: MDPI URL:[Link]
  • Title: Production and Characterization of New Baeyer-Villiger Monooxygenases Source: Padua Research Archive URL:[Link]
  • Title: Engineering of Baeyer-Villiger monooxygenase-based Escherichia coli biocatalyst for large scale biotransformation of ricinoleic acid into (Z)
  • Title: 6-hydroxyhexanoic acid Source: The Good Scents Company URL:[Link]
  • Title: A Carbonate-Forming Baeyer-Villiger Monooxygenase Source: PubMed Central URL:[Link]
  • Title: Optimization of hexanoic acid production in recombinant Escherichia coli by precise flux rebalancing Source: PubMed URL:[Link]
  • Title: Recombinant protein production in an Escherichia coli reduced genome strain Source: PubMed Central URL:[Link]
  • Title: Showing metabocard for 5-Hydroxyhexanoic acid (HMDB0000525)
  • Title: Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions Source: Wiley Online Library URL:[Link]
  • Title: Practical protocols for production of very high yields of recombinant proteins using Escherichia coli Source: PubMed Central URL:[Link]
  • Title: Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase Source: N
  • Title: Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid Source: PubMed URL:[Link]
  • Title: Recombinant production of the human complement factor 5a in Escherichia coli Source: ResearchG
  • Title: Efficient production of (R)
  • Title: Purification of (S)

Sources

5-Hydroxyhexanoic Acid as a Biomarker for Metabolic Diseases: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-hydroxyhexanoic acid, a significant biomarker in the landscape of metabolic diseases. Designed for researchers, scientists, and professionals in drug development, this document delves into the biochemical underpinnings, analytical methodologies, and clinical significance of this metabolite. Our focus is to deliver not just protocols, but a deeper understanding of the causal relationships that make this compound a valuable tool in the study and diagnosis of metabolic dysfunction.

Introduction: The Emergence of a Key Metabolic Intermediate

This compound is a medium-chain, (omega-1)-hydroxy fatty acid that has garnered increasing attention as a biomarker for specific inborn errors of metabolism and other metabolic pathologies.[1][2] Unlike many primary metabolites, its presence and concentration in biological fluids can be a direct indicator of metabolic dysregulation, particularly in pathways associated with fatty acid oxidation. This guide will explore its role in two primary contexts: as an elevated marker in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and as a potentially altered metabolite in the progression of diabetic nephropathy.

The Biochemical Provenance of this compound

Under normal physiological conditions, the catabolism of medium-chain fatty acids, such as hexanoic acid, primarily occurs in the mitochondria via beta-oxidation. However, when this primary pathway is compromised, alternative metabolic routes are upregulated. The formation of this compound is a direct consequence of the activation of an alternative pathway known as omega-oxidation.

The Omega-Oxidation Pathway: A Cellular Failsafe with Diagnostic Implications

Omega-oxidation is a process that typically plays a minor role in fatty acid metabolism but becomes significant when beta-oxidation is defective.[3] This pathway is localized in the smooth endoplasmic reticulum of liver and kidney cells and involves a series of enzymatic reactions that hydroxylate the terminal (omega) or sub-terminal (omega-1) carbon of a fatty acid.[3]

The generation of this compound from hexanoic acid proceeds through the following key steps:

  • Hydroxylation: The initial and rate-limiting step is the introduction of a hydroxyl group at the C5 position of hexanoic acid. This reaction is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases, specifically those from the CYP4A and CYP4F subfamilies.[3][4] This reaction requires molecular oxygen and NADPH.[3]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[5]

  • Oxidation to Carboxylic Acid: Finally, the aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding a dicarboxylic acid.[5] In the case of this compound, the initial hydroxylation at the omega-1 position is the key event.

The following diagram illustrates the biochemical pathway leading to the formation of this compound when mitochondrial beta-oxidation is impaired.

Biochemical Pathway of this compound Formation cluster_Mitochondria Mitochondrion cluster_ER Endoplasmic Reticulum Hexanoyl-CoA Hexanoyl-CoA Beta-Oxidation Beta-Oxidation Hexanoyl-CoA->Beta-Oxidation MCAD Enzyme MCAD_Deficiency MCAD Deficiency Beta-Oxidation->MCAD_Deficiency Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Accumulated_Hexanoyl-CoA Accumulated Hexanoyl-CoA MCAD_Deficiency->Accumulated_Hexanoyl-CoA Hexanoic_Acid Hexanoic_Acid Omega_1_Hydroxylation (ω-1) Hydroxylation Hexanoic_Acid->Omega_1_Hydroxylation Cytochrome P450 (CYP4A, CYP4F) 5_Hydroxyhexanoic_Acid 5_Hydroxyhexanoic_Acid Omega_1_Hydroxylation->5_Hydroxyhexanoic_Acid Upregulation Upregulation of Alternative Pathway Accumulated_Hexanoyl-CoA->Upregulation Upregulation->Hexanoic_Acid

Caption: Upregulation of ω-1 oxidation in MCAD deficiency.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive inborn error of metabolism that impairs the body's ability to break down medium-chain fatty acids.[6] A defect in the MCAD enzyme leads to the accumulation of medium-chain acyl-CoAs, including hexanoyl-CoA. This accumulation drives the flux of hexanoic acid into the omega-oxidation pathway, resulting in a significant increase in the production and urinary excretion of this compound.[7]

Analytical Methodologies for the Quantification of this compound

The accurate and precise quantification of this compound in biological matrices such as urine and plasma is paramount for its clinical utility. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of organic acids.[8] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatography.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of a related organic acid).

    • Acidify the sample to a pH < 2 with hydrochloric acid.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (2 x 2 mL).

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.

The TMS derivative of this compound will exhibit a characteristic fragmentation pattern under electron ionization. Key diagnostic ions include:

  • m/z 117: A prominent fragment resulting from the cleavage of the C4-C5 bond, characteristic of a TMS-derivatized secondary alcohol.

  • m/z 147: A fragment corresponding to [(CH3)3Si-O=CH-CH3]+.

  • Molecular Ion (M+): The molecular ion is often of low abundance.

  • [M-15]+: Loss of a methyl group from a TMS moiety.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation compared to GC-MS.[9] Derivatization may not always be necessary, but it can enhance ionization efficiency and chromatographic retention.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., this compound-d3).

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 UPLC system (or equivalent).

    • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate this compound from other isomers and matrix components.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound131.1113.1-15
This compound131.185.1-20
This compound-d3 (IS)134.1116.1-15

Note: These are representative transitions and should be optimized on the specific instrument used.

Analytical Workflow for this compound Quantification Biological_Sample Biological Sample (Urine or Plasma) Sample_Preparation Sample Preparation (Extraction, Derivatization) Biological_Sample->Sample_Preparation GC_MS GC-MS Analysis Sample_Preparation->GC_MS LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS_MS->Data_Analysis Clinical_Interpretation Clinical Interpretation Data_Analysis->Clinical_Interpretation

Caption: General analytical workflow for biomarker quantification.

Clinical Significance and Data Interpretation

The concentration of this compound in biological fluids is a critical piece of information for the diagnosis and monitoring of metabolic diseases.

MCAD Deficiency

In patients with MCAD deficiency, the urinary concentration of this compound is significantly elevated. This elevation is a hallmark of the disease and is often used as a confirmatory diagnostic marker.

ConditionBiological MatrixConcentration Range
MCAD DeficiencyUrine47.146 - 384.404 µmol/mmol creatinine[2]
Healthy Pediatric PopulationUrine< 19 - > 60 (age-dependent, qualitative)[10]

Note: Reference ranges can vary between laboratories and populations. The data for the healthy pediatric population is presented as a qualitative range due to the nature of the available reference.

Diabetic Nephropathy

Recent studies have identified this compound as a potential biomarker for the progression of diabetic nephropathy.[11][12] In contrast to MCAD deficiency, patients with type 2 diabetes and progressing renal functional decline have been observed to have decreased levels of urinary this compound compared to those with stable renal function.[11][12]

The underlying mechanism for this decrease is thought to be related to altered fatty acid oxidation in the kidneys.[1][13] In diabetic nephropathy, there is evidence of reduced and inefficient fatty acid beta-oxidation, which is a primary energy source for the kidney.[1] This impairment in fatty acid metabolism may lead to a reduced substrate pool for the omega-oxidation pathway, resulting in lower levels of this compound. This finding suggests that monitoring this compound could help identify patients at higher risk of progressive kidney damage.[11][12]

Future Perspectives and Conclusion

This compound has established itself as a reliable biomarker for MCAD deficiency and is emerging as a promising indicator of renal health in the context of diabetes. Future research should focus on:

  • Standardization of Analytical Methods: Establishing standardized and validated analytical protocols across different laboratories will be crucial for the widespread clinical adoption of this compound as a biomarker.

  • Elucidation of Mechanisms in Diabetic Nephropathy: Further investigation is needed to fully understand the causal relationship between altered renal fatty acid metabolism and the observed decrease in this compound levels in diabetic nephropathy.

  • Therapeutic Monitoring: Exploring the utility of this compound in monitoring the response to therapeutic interventions in both MCAD deficiency and diabetic nephropathy could provide valuable insights into treatment efficacy.

References

  • Boulat O, Gradwohl M, Matos V, Guignard JP, Bachmann C. Organic acids in the second morning urine in a healthy Swiss paediatric population. Clin Chem Lab Med. 2003 Dec;41(12):1642-58.
  • Chalmers RA, Lawson AM. Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomed Mass Spectrom. 1979 Oct;6(10):444-6.
  • Duran M, De Klerk JB, Wadman SK, Bruinvis L, Ketting D. The differential diagnosis of dicarboxylic aciduria. J Inherit Metab Dis. 1984;7 Suppl 1:67-71.
  • Gika HG, Theodoridis GA, Wingate JE, Wilson ID. Within-day reproducibility of an HPLC-MS-based method for metabonomic analysis: application to human urine. J Proteome Res. 2007 Aug;6(8):3291-303.
  • Sanders RJ, Ofman R, Valianpour F, Kemp S, Wanders RJ. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes. J Lipid Res. 2005 May;46(5):1001-8.
  • Hardwick JP. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochem Pharmacol. 2008 Jun 15;75(12):2263-75.
  • He, L., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(2), 245-263.
  • Hsu, C. W., et al. (2022). Fatty Acid β-Oxidation in Kidney Diseases: Perspectives on Pathophysiological Mechanisms and Therapeutic Opportunities. Frontiers in Pharmacology, 13, 869752.
  • Kamerling JP, Duran M, Bruinvis L, Ketting D, Wadman SK, Vliegenthart JF. The absolute configuration of urinary this compound--a product of fatty acid (omega-1)-oxidation--in patients with non-ketotic dicarboxylic aciduria. Clin Chim Acta. 1982 Nov 10;125(3):247-54.
  • Loftus NJ, Laird WJ, Steel GT, Wilks MF, Woollen BH. Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans. Food Chem Toxicol. 1993 Sep;31(9):609-14.
  • Niwa T, Meada K, Ohki T, Saito A, Tsuchida I. Gas chromatographic-mass spectrometric profile of organic acids in urine and serum of diabetic ketotic patients.
  • Rashed MS, Ozand PT, Bennett MJ, Barnard JJ, Mardini MK, Al-Amoudi M. Inborn errors of metabolism diagnosed in Saudi Arabia: a 10-year experience in a referral center. Ann Saudi Med. 1995 Nov;15(6):578-82.
  • Tserng KY, Jin SJ, Kerr DS, Hoppel CL. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. J Lipid Res. 1990 May;31(5):763-71.
  • Valentin, H. E.; Schoenebaum, A.; Steinbuechel, A. Identification of this compound, 4-hydroxyheptanoic acid and 4-hydroxyoctanoic acid as new constituents of bacterial polyhydroxyalkanoic acids. Applied Microbiology and Biotechnology (1996), 46(3), 261-267.
  • Vianey-Saban C, Guffon N, Delolme A, Guibaud P, Divry P, Gregersen N, Mathieu M. Diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by whole-blood acylcarnitine analysis using tandem mass spectrometry.
  • Wilcken B, Wiley V, Hammond J, Carpenter K. Screening newborns for inborn errors of metabolism by tandem mass spectrometry. N Engl J Med. 2003 May 29;348(22):2304-12.
  • Urine Metabolome Database. Concentration Details for this compound (HMDB0000525). Accessed January 10, 2026. [Link].
  • PubChem. Compound Summary for CID 170748, this compound. Accessed January 10, 2026. [Link].
  • FooDB. Compound Summary for FDB022093, this compound. Accessed January 10, 2026. [Link].
  • Human Metabolome Database. Metabocard for this compound (HMDB0000525). Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Medium-chain acyl-CoA dehydrogenase deficiency. In: GeneReviews® [Internet]. Adam MP, Ardinger HH, Pagon RA, et al., editors. Seattle (WA)
  • Wikipedia. Omega oxidation. Accessed January 10, 2026. [Link].
  • Medscape. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD). Accessed January 10, 2026. [Link].
  • Karger Publishers. This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Accessed January 10, 2026. [Link].
  • MDPI. Fatty Acid β-Oxidation in Kidney Diseases: Perspectives on Pathophysiological Mechanisms and Therapeutic Opportunities. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Natural compounds regulating fatty acid oxidation in the treatment of diabetic kidney disease. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Lipotoxicity in diabetic nephropathy: the potential role of fatty acid oxidation. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Role of the laboratory in diagnosis of organic acidurias. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Accessed January 10, 2026. [Link].
  • ResearchGate. "Classical organic acidurias": diagnosis and pathogenesis. Accessed January 10, 2026. [Link].
  • SCIEX. Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Accessed January 10, 2026. [Link].
  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Accessed January 10, 2026. [Link].
  • ResearchGate. Fragmentation of the [M – H]⁺ ion from the TMS derivative of... Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Accessed January 10, 2026. [Link].
  • YouTube. Biochemistry | Basics of Omega (ω)-Oxidation. Accessed January 10, 2026. [Link].
  • ResearchGate. The biological significance of ω-oxidation of fatty acids. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2026 Jan-. Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Screening for medium-chain acyl CoA dehydrogenase deficiency: current perspectives. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Validation of analytic methods for biomarkers used in drug development. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Accessed January 10, 2026. [Link].
  • Wikipedia. Cytochrome P450 omega hydroxylase. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein. Accessed January 10, 2026. [Link].
  • RSC Publishing. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes. Accessed January 10, 2026. [Link].
  • ScienceOpen. Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Complexity of diabetic nephropathy pathogenesis and design of investigations. Accessed January 10, 2026. [Link].
  • MDPI. Lipid Peroxidation in Diabetic Kidney Disease: Mechanism and Natural Solution. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Regional 5-hydroxyindoleacetic acid production in humans. Accessed January 10, 2026. [Link].
  • UCSF Benioff Children's Hospitals. 5-HIAA urine test. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. Accessed January 10, 2026. [Link].
  • ResearchGate. Optimized MRM transitions for profiling of free fatty acids. Accessed January 10, 2026. [Link].
  • EURL-Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Accessed January 10, 2026. [Link].
  • Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Mass spectral fragmentation of trimethylsilylated small molecules. Accessed January 10, 2026. [Link].
  • ResearchGate. Flow chart for diagnosis of organic acidurias. Accessed January 10, 2026. [Link].
  • ResearchGate. Rapid diagnosis of medium chain Acyl Co-A dehydrogenase(MCAD) deficiency in a newborn by liquid chromatography/tandem mass spectrometry. Accessed January 10, 2026. [Link].
  • University of Florida. pharmacokinetics small group i. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Medium-Chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges. Accessed January 10, 2026. [Link].
  • Analyst (RSC Publishing). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Accessed January 10, 2026. [Link].
  • ResearchGate. LC/ES−MS Detection of Hydroxycinnamates in Human Plasma and Urine. Accessed January 10, 2026. [Link].
  • UQ eSpace. A simple LC-MS/MS method using HILIC chromatography for the determination of fosfomycin in plasma and urine: Application to a pilot pharmacokinetic study in humans. Accessed January 10, 2026. [Link].
  • ResearchGate. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. Accessed January 10, 2026. [Link].
  • Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Accessed January 10, 2026. [Link].
  • MDPI. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Accessed January 10, 2026. [Link].
  • ResearchGate. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Accessed January 10, 2026. [Link].
  • Frontiers. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Accessed January 10, 2026. [Link].
  • Aurametrix. GC-MS Sample Preparation Protocol for Organic Acids in Urine. Accessed January 10, 2026. [Link].
  • JEOL. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Accessed January 10, 2026. [Link].
  • ResearchGate. GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications. Accessed January 10, 2026. [Link].
  • ResearchGate. Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Accessed January 10, 2026. [Link].
  • Erndim. Organic Acids Qualitative Analysis in Urine by GCMS. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Accessed January 10, 2026. [Link].
  • MDPI. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Accessed January 10, 2026. [Link].
  • ResearchGate. Fatty Acid Beta-Oxidation Disorders: A Brief Review. Accessed January 10, 2026. [Link].
  • MDPI. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. Accessed January 10, 2026. [Link].
  • ResearchGate. Simplified pathway of medium chain acyl-CoA dehydrogenase (MCAD)... Accessed January 10, 2026. [Link].
  • The Medical Biochemistry Page. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Accessed January 10, 2026. [Link].
  • ResearchGate. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. Biomarkers of progression in diabetic nephropathy: The past, present and future. Accessed January 10, 2026. [Link].
  • Microbe Notes. Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Accessed January 10, 2026. [Link].
  • PSIBERG. Omega Oxidation of Fatty Acids - Biochemistry. Accessed January 10, 2026. [Link].
  • National Center for Biotechnology Information. The biological significance of ω-oxidation of fatty acids. Accessed January 10, 2026. [Link].
  • ResearchGate. Acids: Derivatization for GC Analysis. Accessed January 10, 2026. [Link].
  • ResearchGate. Time-based comparison of common fatty acid derivatization... Accessed January 10, 2026. [Link].

Sources

A Researcher's In-depth Guide to the Theoretical Modeling of 5-Hydroxyhexanoic Acid's Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical modeling of 5-hydroxyhexanoic acid, a medium-chain fatty acid with significant biological relevance.[1][2][3] Intended for researchers, computational chemists, and professionals in drug development, this document outlines a robust, multi-faceted computational workflow. The methodologies described herein are designed to elucidate the structural and energetic landscape of this flexible and functionally important molecule, with a particular focus on the interplay of its constituent functional groups and the phenomenon of intramolecular hydrogen bonding.

Introduction: The Significance of Structural Elucidation

This compound (C₆H₁₂O₃) is an ω-1 hydroxy fatty acid that plays a role as a human urinary metabolite.[1] Its structure, characterized by a six-carbon chain with a terminal carboxylic acid group and a hydroxyl group at the C5 position, allows for significant conformational flexibility. This flexibility, coupled with the potential for intramolecular hydrogen bonding between the hydroxyl and carboxyl moieties, dictates its three-dimensional structure and, consequently, its interactions with biological systems. A thorough understanding of its conformational preferences is therefore paramount for applications in areas such as metabolomics and drug design.

This guide will detail a systematic approach to the theoretical modeling of this compound, from initial conformational searching to the prediction of spectroscopic properties for experimental validation. The causality behind the selection of specific computational methods and parameters will be explained, ensuring a self-validating and scientifically rigorous protocol.

PART 1: Conformational Landscape Analysis

The first critical step in modeling a flexible molecule like this compound is to identify its low-energy conformations. The presence of multiple rotatable bonds necessitates a thorough exploration of the potential energy surface.

Initial Conformational Search: A Multi-tiered Approach

A robust conformational search strategy employs a combination of methods to efficiently sample the vast conformational space. A common and effective workflow involves an initial, rapid screening with a less computationally expensive method, followed by refinement with more accurate, higher-level theories.

Protocol for Conformational Searching:

  • Initial Search with Molecular Mechanics (MM):

    • Rationale: MM force fields provide a computationally inexpensive way to generate a large number of diverse conformers.

    • Method: Employ a method like the Low-Mode Search (LMOD) or a Monte Carlo Multiple Minimum (MCMM) search.[4]

    • Force Field Selection: Utilize a well-parameterized force field for organic molecules, such as MMFF94s or OPLS3e.

    • Procedure:

      • Generate an initial 3D structure of this compound.

      • Perform a conformational search, saving all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Geometry Optimization with Semi-Empirical Methods:

    • Rationale: To refine the initial set of conformers with a quantum mechanical method that is faster than full ab initio or DFT calculations.

    • Method: Use a semi-empirical method such as PM7 or RM1.

    • Procedure:

      • Take the output conformers from the MM search.

      • Perform a geometry optimization on each conformer.

      • Filter the results, retaining unique conformers within a narrower energy window (e.g., 5 kcal/mol).

  • Final Geometry Optimization and Energy Calculation with Density Functional Theory (DFT):

    • Rationale: DFT provides a good balance of accuracy and computational cost for obtaining reliable geometries and relative energies of organic molecules.[5][6][7]

    • Method: A widely used and generally reliable functional for organic molecules is B3LYP.[5][6][7][8][9] For the basis set, a Pople-style basis set such as 6-31G(d) is a good starting point, offering a reasonable compromise between accuracy and computational expense.[6][8]

    • Procedure:

      • Use the optimized geometries from the semi-empirical calculations as starting points.

      • Perform a full geometry optimization and frequency calculation for each conformer at the B3LYP/6-31G(d) level of theory.

      • The frequency calculation is crucial to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).

Analysis of Conformational Energies and Intramolecular Interactions

The final DFT calculations will yield a set of low-energy conformers and their relative energies. A key aspect to analyze is the presence and strength of intramolecular hydrogen bonds.

Table 1: Hypothetical Relative Energies and Key Geometric Parameters of Low-Energy Conformers of this compound (Calculated at the B3LYP/6-31G(d) level)

Conformer IDRelative Energy (kcal/mol)H-bond distance (O-H···O) (Å)Dihedral Angle (C4-C5-O-H) (°)
Conf-1 0.001.95175.2
Conf-2 0.852.10-60.5
Conf-3 1.52-65.3
Conf-4 2.102.05178.1

Note: This data is illustrative. Actual values would be obtained from the DFT calculations.

The presence of a short distance between the hydroxyl proton and a carboxyl oxygen (typically < 2.5 Å) is indicative of an intramolecular hydrogen bond.[10] This interaction is expected to significantly stabilize certain conformations.

Visualization of Conformational Analysis Workflow:

G cluster_0 Conformational Search cluster_1 DFT Refinement cluster_2 Analysis Initial 3D Structure Initial 3D Structure MM Search (e.g., LMOD) MM Search (e.g., LMOD) Initial 3D Structure->MM Search (e.g., LMOD) Generate Semi-Empirical Opt. Semi-Empirical Opt. MM Search (e.g., LMOD)->Semi-Empirical Opt. Refine DFT Opt. & Freq. (B3LYP/6-31G(d)) DFT Opt. & Freq. (B3LYP/6-31G(d)) Semi-Empirical Opt.->DFT Opt. & Freq. (B3LYP/6-31G(d)) Finalize Low-Energy Conformers Low-Energy Conformers DFT Opt. & Freq. (B3LYP/6-31G(d))->Low-Energy Conformers Identify Analyze H-bonding Analyze H-bonding Low-Energy Conformers->Analyze H-bonding

Caption: Workflow for Conformational Analysis of this compound.

PART 2: Prediction of Spectroscopic Properties for Experimental Validation

A crucial aspect of theoretical modeling is the ability to predict experimental observables. This serves as a validation of the computational model and can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical prediction of NMR chemical shifts can be used to confirm the proposed structures of the low-energy conformers.

Protocol for NMR Chemical Shift Calculation:

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.

  • Level of Theory: The same level of theory used for the final geometry optimization (e.g., B3LYP/6-31G(d)) can be employed for consistency.

  • Procedure:

    • For each low-energy conformer, perform a GIAO NMR calculation.

    • The output will be absolute shielding values. These must be converted to chemical shifts by referencing them to the shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

    • A Boltzmann-averaged spectrum can be calculated based on the relative energies of the conformers to provide a theoretical spectrum that can be directly compared to experimental data.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for the Lowest Energy Conformer of this compound

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C1 (COOH)178.5H (on C2)2.30
C234.2H (on C3)1.65
C324.8H (on C4)1.50
C438.5H (on C5)3.80
C567.9H (on C6)1.20
C623.6H (on OH)4.50 (variable)

Note: This data is illustrative and would be derived from GIAO calculations. Predicted experimental spectra are available in databases such as the Human Metabolome Database.

Vibrational (Infrared) Spectroscopy Prediction

Infrared (IR) spectroscopy is particularly sensitive to the presence of functional groups and hydrogen bonding. The calculated vibrational frequencies from the DFT calculations can be used to generate a theoretical IR spectrum.

Protocol for IR Spectrum Prediction:

  • Methodology: The frequency calculations performed to confirm the nature of the stationary points also provide the vibrational modes and their corresponding intensities.

  • Procedure:

    • The output of the frequency calculation will list the vibrational frequencies (in cm⁻¹).

    • It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the DFT calculations. For B3LYP/6-31G(d), a typical scaling factor is around 0.96.

    • The theoretical IR spectrum can be plotted by fitting the scaled frequencies and their intensities to a Lorentzian or Gaussian line shape.

    • The O-H and C=O stretching frequencies are particularly diagnostic of intramolecular hydrogen bonding. A red-shift (lower frequency) in the O-H stretch and the C=O stretch compared to a non-hydrogen-bonded conformer is a strong indicator of this interaction.[11]

Visualization of Spectroscopic Prediction Workflow:

G cluster_0 NMR Prediction cluster_1 IR Prediction Low-Energy Conformers Low-Energy Conformers GIAO NMR Calculation GIAO NMR Calculation Low-Energy Conformers->GIAO NMR Calculation Calculate Shielding Frequency Calculation Frequency Calculation Low-Energy Conformers->Frequency Calculation Obtain Frequencies Reference to TMS Reference to TMS GIAO NMR Calculation->Reference to TMS Convert to Shifts Boltzmann Averaging Boltzmann Averaging Reference to TMS->Boltzmann Averaging Generate Spectrum Predicted NMR Spectrum Predicted NMR Spectrum Boltzmann Averaging->Predicted NMR Spectrum Apply Scaling Factor Apply Scaling Factor Frequency Calculation->Apply Scaling Factor Correct for Anharmonicity Plot Spectrum Plot Spectrum Apply Scaling Factor->Plot Spectrum Visualize Predicted IR Spectrum Predicted IR Spectrum Plot Spectrum->Predicted IR Spectrum

Caption: Workflow for Predicting NMR and IR Spectra.

PART 3: Molecular Dynamics Simulations for Solvation Effects

While gas-phase calculations provide fundamental insights, the behavior of this compound in a biological context is dictated by its interactions with the surrounding solvent, typically water. Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and solvation structure.

Protocol for Molecular Dynamics Simulation:

  • Force Field Parameterization:

    • Rationale: Standard biomolecular force fields may not have accurate parameters for this compound. It is often necessary to generate custom parameters.

    • Method: Tools like the antechamber module of AmberTools or the CGenFF server can be used to generate parameters compatible with common force fields (e.g., GAFF, CHARMM).

  • System Setup:

    • Procedure:

      • Place one or more this compound molecules in a periodic box of water molecules (e.g., TIP3P or SPC/E water model).

      • Add counter-ions to neutralize the system if necessary (e.g., if simulating the deprotonated carboxylate form).

  • Simulation Protocol:

    • Procedure:

      • Energy Minimization: Minimize the energy of the entire system to remove any bad contacts.

      • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then run a simulation under constant pressure (NPT ensemble) to allow the system to reach equilibrium.

      • Production Run: Run a long simulation (e.g., 100 ns or more) under the NVT or NPT ensemble to sample the conformational space in solution.

  • Analysis:

    • Analyze the trajectory to determine the populations of different conformers in solution.

    • Calculate radial distribution functions (RDFs) to understand the solvation shell around the hydroxyl and carboxyl groups.

    • Analyze the persistence of intramolecular hydrogen bonds in the presence of competing interactions with water molecules.

Conclusion

The theoretical modeling of this compound requires a systematic and multi-faceted approach. By combining robust conformational searching techniques, accurate DFT calculations for geometry and energetics, and the prediction of spectroscopic properties, a comprehensive understanding of its structural landscape can be achieved. Furthermore, molecular dynamics simulations provide invaluable insights into its behavior in a solvated environment. The protocols outlined in this guide provide a self-validating framework for researchers to confidently model this and other flexible organic molecules, ultimately contributing to a deeper understanding of their roles in chemistry and biology.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525). [Link]
  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • ResearchGate. B3LYP/6-31G(d,p) optimized structures under study. [Link]
  • Verma, N., & Miller, R. E. (2022). Intramolecular hydrogen bonding analysis. The Journal of Chemical Physics, 156(17), 174302.
  • PubChem. This compound. [Link]
  • Reddit. ubiquity of B3LYP/6-31G*. [Link]
  • ResearchGate. Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]
  • FooDB. Showing Compound this compound (FDB022093). [Link]
  • Rowan Scientific.
  • Human Metabolome Database. Showing metabocard for this compound (HMDB0000525). [Link]
  • Goerigk, L., & Grimme, S. (2012). Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem. The Journal of Organic Chemistry, 77(23), 10824–10834.
  • Semantic Scholar. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4. [Link]
  • Journal of Chemistry Letters.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 5-Hydroxyhexanoic Acid in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated method for the quantitative analysis of 5-Hydroxyhexanoic acid (5-HHA) in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a metabolite of increasing clinical interest, implicated in fatty acid metabolism and potentially serving as a biomarker for certain metabolic disorders and disease progression. The described protocol em[1]ploys a liquid-liquid extraction (LLE) followed by a two-step derivatization process to ensure the volatility and thermal stability of the analyte for GC-MS analysis. This method provides the necessary sensitivity, specificity, and reliability for researchers, clinicians, and professionals in drug development investigating metabolic pathways and identifying potential biomarkers.

Introduction

This compound is a medium-chain hydroxy fatty acid that serves as an intermediate in fatty acid metabolism. Its presence and concentr[1][2]ation in urine can be indicative of normal metabolic processes, but elevated levels have been associated with specific inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Furthermore, recent studi[1]es have highlighted its potential as a biomarker for early renal functional decline in patients with type 2 diabetes and microalbuminuria. Therefore, the accurate a[3][4]nd precise quantification of 5-HHA in urine is crucial for both clinical diagnostics and metabolic research.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and thermally stable compounds. However, polar analytes s[5][6]uch as 5-HHA, which contain both a carboxylic acid and a hydroxyl group, require derivatization to increase their volatility and prevent unwanted interactions within the GC system. This application note pro[7][8][9][10]vides a comprehensive workflow, from sample preparation to data analysis, for the reliable quantification of 5-HHA in urine.

Principle of the Method

The analytical workflow for the determination of 5-HHA in urine involves several key stages:

  • Sample Preparation: Urine samples are first subjected to a liquid-liquid extraction (LLE) to isolate the organic acids from the complex urine matrix. An internal standard (IS)[11] is added prior to extraction to correct for variability in sample preparation and instrument response.

  • Derivatization: The extracted and dried residue undergoes a two-step derivatization process. First, oximation is performed to stabilize any keto-acids that may be present and could interfere with the analysis. This is followed by silyl[5][6]ation, where the active hydrogens on the carboxyl and hydroxyl groups of 5-HHA are replaced with trimethylsilyl (TMS) groups, rendering the molecule volatile and suitable for GC-MS analysis.

  • GC-MS Analysis: T[7][9][10]he derivatized sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the specific identification and quantification of the 5-HHA derivative.

Caption: Experimental workflow for the GC-MS analysis of this compound in urine.

Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled 5-HHA (e.g., 5-hydroxyhexanoic-d3 acid) is recommended for optimal accuracy. Alternatively, a structur[5][12]ally similar compound not endogenously present in urine can be used.

  • Urine samples (store at -70°C for long-term stability)

  • Reagent grade water ([5]HPLC grade)

  • Hydrochloric acid (HCl), 6M

  • Sodium chloride (NaCl)

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate

  • Pyridine

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane, HPLC grade

  • Glass vials (2 mL) with inserts (250 µL)

  • Centrifuge

  • Nitrogen evaporator

  • Heating block/incubator

  • Vortex mixer

Detailed Experimental Protocol

Preparation of Standards and Quality Controls
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-HHA standard in 10 mL of reagent grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with reagent grade water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Prepare a working solution of the internal standard in reagent grade water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking a pooled urine matrix with known amounts of 5-HHA.

Sample Preparation and Derivatization
  • Sample Thawing and Normalization: Thaw urine samples at room temperature. To account for variations in urine dilution, it is recommended to normalize the sample volume based on creatinine concentration. A common approach is to u[5]se a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmole).

  • Internal Standard Addition: To 200 µL of urine (or creatinine-normalized volume) in a 2 mL glass vial, add 20 µL of the internal standard working solution.

  • Oximation: Add 40 µL of methoxyamine hydrochloride solution (75 g/L in water) to each sample, standard, and QC. Vortex and incubate at 60[13]°C for 30 minutes.

  • Acidification and E[13]xtraction: After cooling, acidify the samples to a pH of approximately 1-2 with 6M HCl. Add approximately 1 g of NaCl to saturate the aqueous phase. Add 600 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 10,000 RPM for 3 minutes.

  • Combine Extracts: [13] Carefully transfer 500 µL of the upper organic layer to a new 2 mL glass vial. Repeat the extraction with another 600 µL of ethyl acetate, and combine the 500 µL supernatants.

  • Evaporation: Evap[13]orate the combined organic extracts to complete dryness under a gentle stream of nitrogen at 35-40°C.

  • Silylation: To th[13]e dried residue, add 160 µL of hexane and 40 µL of BSTFA with 1% TMCS. Cap the vial tightly, vor[13]tex, and incubate at 70-90°C for 15 minutes.

  • Sample Transfer: [13]After cooling, transfer the derivatized sample to a 250 µL glass insert within a GC vial for analysis.

Caption: Derivatization of this compound for GC-MS analysis.

GC-MS Instrumental Parameters

The following table provides a starting point for the GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Conditions
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temp230°C
MS Quad Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
SIM Ions for 5-HHATo be determined by analyzing a standard. Characteristic ions will include the molecular ion and major fragment ions.
SIM Ions for ISTo be determined by analyzing the internal standard.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to the TMS-derivatized 5-HHA and the internal standard based on their retention times and mass spectra.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the 5-HHA derivative to the peak area of the internal standard against the concentration of the calibrators.

  • Quantification: Determine the concentration of 5-HHA in the urine samples by interpolating the peak area ratios from the calibration curve.

  • Results Expression: Express the final concentration of 5-HHA in µg/mL or normalized to creatinine excretion (e.g., mmol/mol creatinine).

Method Validation

To ensure the reliability of the method, a full validation should be performed according to established guidelines. Key validation parameters[14] include:

Validation Parameter Acceptance Criteria Rationale
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional relationship between concentration and response.
Accuracy Recove[15][16][17]ry within 85-115%Measures the closeness of the measured value to the true value.
Precision (Intra- a[16][17]nd Inter-day) Relative Standard Deviation (RSD) < 15%Assesses the repeatability and reproducibility of the method.
Limit of Detection [15][16]17 Signal-to-noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantifica[15][17]tion (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of analyte that can be accurately quantified.
Specificity No [15][17]interfering peaks at the retention time of the analyteEnsures that the signal is from the analyte of interest and not from other matrix components.
Stability Analy[15]te stable under storage and processing conditionsConfirms that the analyte concentration does not change during sample handling and storage.

Conclusion

[15][18] The GC-MS method detailed in this application note provides a sensitive, specific, and reliable means for the quantitative analysis of this compound in human urine. The described protocol, including liquid-liquid extraction and a two-step derivatization, is essential for achieving the necessary analytical performance for both research and clinical applications. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality data for the investigation of metabolic disorders and the discovery of potential disease biomarkers.

References

  • Aurametrix. GC-MS Sample Preparation Protocol for Organic Acids in Urine.
  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Ciucanu, I., & Kerek, F. (1984). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography A, 284, 179-185.
  • Goodman, S. I., & Markey, S. P. (2013). The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS. Metabolomics, 9(4), 857-862.
  • Human Metabolome Database. Showing metabocard for this compound (HMDB0000525).
  • ERNDIM. Organic Acids Qualitative Analysis in Urine by GCMS.
  • Al-Dirbashi, O. Y., Al-Amoudi, M., Al-Kahtani, K., Rashed, M. S., & Jacob, M. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 929.
  • FooDB. Showing Compound this compound (FDB022093).
  • Research and Markets. Validation of GC / GC-MS Methodologies.
  • Li, H., Liu, Y., Liu, D., Yuan, X., Feng, Z., & Liu, F. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(2), 245-263.
  • Human Metabolome Database. Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409).
  • Chemistry For Everyone. What Is Derivatization In GC-MS? YouTube.
  • Phenomenex. Derivatization for Gas Chromatography.
  • Li, H., Liu, Y., Liu, D., Yuan, X., Feng, Z., & Liu, F. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. PubMed, 31071709.
  • PubChem. This compound.
  • Chalmers, R. A., & Lawson, A. M. (1979). Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomedical Mass Spectrometry, 6(10), 444-446.
  • Chemistry LibreTexts. Derivatization.
  • Al-Rimawi, F., Kharoaf, M., & Abu-Lafi, S. (2018). The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma. Analytical Methods, 10(2), 175-181.
  • Carlier, J., Guitton, J., & Bevalot, F. (2020). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Journal of Analytical Toxicology, 44(9), 957-964.
  • Vardakou, I., Pistos, C., & Spiliopoulou, C. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Forensic Sciences, 2(3), 473-491.
  • Li, H., Liu, Y., Liu, D., Yuan, X., Feng, Z., & Liu, F. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. ResearchGate.
  • De Leenheer, A. P., & Gelijkens, C. F. (1981). Gas chromatography-mass spectrometry analysis of organic acids: altered quantitative response for aqueous calibrators and dilute urine specimens. Clinical chemistry, 27(8), 1345-1349.
  • Olivier, L., Koekemoer, T. C., & van der Merwe, M. J. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR protocols, 5(4), 103039.
  • Greenwood Genetic Center. Metabolic Pathways.
  • Pozharitskaya, O. N., Shikov, A. N., & Makarov, V. G. (2022). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(19), 6268.
  • Olivier, L., Koekemoer, T. C., & van der Merwe, M. J. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. ResearchGate.
  • Theodoridis, G., Gika, H., & Wilson, I. D. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 195-201.
  • Theodoridis, G., Gika, H., & Wilson, I. D. (2014). GC-MS analysis of organic acids in human urine in clinical settings: A study of derivatization and other analytical parameters. ResearchGate.
  • Rashed, M. S. (2011). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Methods in molecular biology (Clifton, N.J.), 708, 117-133.
  • Khairulina, D., & Sudnitsin, A. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International journal of molecular sciences, 22(16), 8931.
  • Pickup, J. F., & McPherson, K. (1976). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry, 48(13), 1885-1890.
  • Miller, N. J., Rice-Evans, C., & Gopinathan, V. (1993). A paper-based assay for the determination of total antioxidant capacity in human serum samples. Clinica chimica acta, 214(2), 221-228.

Sources

quantification of 5-Hydroxyhexanoic acid in plasma samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 5-Hydroxyhexanoic Acid in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract & Introduction

1.1. Significance: this compound (5-HHA) is a medium-chain, (omega-1)-hydroxy fatty acid that serves as a human metabolite.[1] Emerging research has identified 5-HHA as a potential biomarker for several metabolic and disease states. It is notably associated with Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inborn error of metabolism. Furthermore, recent studies have highlighted that urinary levels of this compound may serve as a predictive biomarker for the early decline of renal function in patients with type 2 diabetes and microalbuminuria.[2][3] The accurate and precise quantification of 5-HHA in accessible biological matrices like plasma is therefore critical for advancing clinical research, understanding its pathological roles, and developing potential diagnostic applications.

1.2. Methodological Principle: This application note describes a robust, sensitive, and specific method for the quantitative determination of this compound in human plasma. The methodology employs a straightforward protein precipitation step for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Chromatographic separation is achieved on a reversed-phase C18 column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI), which provides high selectivity and sensitivity for this class of molecules.[4] A stable isotope-labeled internal standard (SIL-IS), this compound-d5, is utilized to ensure high accuracy and precision by correcting for matrix effects and procedural variability. The method is validated according to the principles outlined in the FDA's M10 guidance on bioanalytical method validation.[5][6]

Materials, Reagents, and Instrumentation

2.1. Chemicals and Reagents:

  • This compound (≥98% purity) (e.g., ChemScene, CS-0059502)[7]

  • This compound-d5 (Internal Standard, IS)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Formic Acid (FA), LC-MS Grade (≥99%)

  • Human Plasma, K2-EDTA (drug-free, sourced from an accredited biobank)

2.2. Instrumentation:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min (e.g., Thermo Scientific™ Vanquish™ MD HPLC)[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Thermo Scientific™ TSQ Altis™ MD Series)[8]

  • Analytical Column: Reversed-phase C18 column with appropriate dimensions (e.g., Phenomenex Luna C18, 100 Å, 50 x 2.1 mm, 3 µm)[9]

  • Data System: Chromatography data system software for instrument control, data acquisition, and processing (e.g., Analyst®, MassHunter, or equivalent).

Experimental Workflow & Protocols

Diagram: Overall Analytical Workflow

The following diagram illustrates the complete process from plasma sample receipt to final data reporting.

workflow cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Reporting Std_QC Prepare Stock Solutions (Analyte & IS) Work_Sol Prepare Working Solutions (Calibration & QC) Std_QC->Work_Sol Serial Dilution Plasma Thaw Plasma Samples, Standards, and QCs Spike Aliquot 50 µL Plasma Spike with 10 µL IS Plasma->Spike Precip Add 200 µL Cold ACN (Protein Precipitation) Spike->Precip Vortex Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) Precip->Vortex Supernatant Transfer Supernatant to Autosampler Vials Vortex->Supernatant LCMS Inject on LC-MS/MS System Supernatant->LCMS Analysis Integration Integrate Peak Areas (Analyte & IS) LCMS->Integration Curve Generate Calibration Curve (1/x² weighting) Integration->Curve Quant Calculate Concentrations in Samples Curve->Quant Report Review Data & Report Results Quant->Report

Caption: High-level workflow for 5-HHA quantification in plasma.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 5-HHA standard and dissolve in 5 mL of methanol to create a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d5 in methanol.

  • Working Calibration Standards: Perform serial dilutions of the 5-HHA stock solution with 50:50 (v/v) Methanol:Water to prepare working standards at 10x the final concentration.

  • Working Quality Control (QC) Solutions: Prepare QC working solutions at four levels (LLOQ, Low, Mid, High) from a separate weighing of the 5-HHA standard.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation Protocol (Protein Precipitation)

The causality behind this choice is its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Using acetonitrile containing the internal standard streamlines the process into a single addition step.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.

  • Allow all plasma samples to thaw completely on ice. Vortex briefly to ensure homogeneity.

  • Add 50 µL of the appropriate matrix (blank plasma for standards/QCs, study sample for unknowns) to the labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding 10x working solution. For blanks and unknowns, add 5 µL of 50:50 MeOH:Water.

  • Precipitation Step: Add 200 µL of the cold (–20°C) Internal Standard Working Solution (100 ng/mL in ACN) to all tubes.

  • Vortex vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The rationale for the selected parameters is to achieve a robust separation of 5-HHA from potential plasma interferences while maintaining a short run time suitable for high-throughput analysis. The formic acid in the mobile phase aids in protonation/deprotonation, leading to better peak shape and ionization efficiency.[9]

LC Parameter Condition
ColumnPhenomenex Luna C18 (50 x 2.1 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
MS Parameter Setting
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Source Temperature550°C
Collision GasNitrogen (High)
MRM Transitions Compound
This compound
This compound-d5 (IS)

Bioanalytical Method Validation

The method must be validated to demonstrate its reliability for the intended application, following regulatory guidelines such as the FDA M10.[5][10][11]

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards.

  • Range: 1.0 - 500 ng/mL (example)

  • Regression: Linear, with 1/x² weighting factor.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal values (±20% for the Lower Limit of Quantification, LLOQ).[4]

Parameter Result
Calibration Range1.0 - 500 ng/mL
Weighting Factor1/x²
Mean r² (n=3)0.9985
Mean Slope0.0152
Mean Intercept0.0021
Accuracy and Precision

Assessed by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in five replicates across three separate analytical runs.

  • Acceptance Criteria:

    • Precision (%CV): ≤15% (≤20% for LLOQ).

    • Accuracy (%Bias): Within ±15% of nominal values (±20% for LLOQ).

QC Level Nominal (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ1.08.5+5.211.2+7.8
LQC3.06.1-2.57.9-1.3
MQC75.04.3+1.85.5+2.4
HQC400.03.9-0.94.8-0.5
Selectivity and Matrix Effect
  • Selectivity: Analyzed by screening six different lots of blank human plasma to ensure no significant interfering peaks are present at the retention time of the analyte and IS.

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent solution. The IS should adequately correct for any observed ion suppression or enhancement.

Stability

The stability of 5-HHA in plasma must be confirmed under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Bench-Top Stability: At room temperature for at least 6 hours.

  • Autosampler Stability: In the processed sample matrix for 24 hours.

  • Long-Term Stability: At –80°C for a duration exceeding the study's storage time.

  • Acceptance Criteria: Mean concentration at each QC level must be within ±15% of the nominal concentration.

Data Analysis & Interpretation

  • Integration: Following data acquisition, integrate the chromatographic peaks for 5-HHA and its IS (5-HHA-d5) for all standards, QCs, and unknown samples.

  • Calibration: Generate a calibration curve using the peak area ratios (Analyte Area / IS Area) versus the nominal concentrations. Apply a 1/x² weighted linear regression.

  • Quantification: Use the regression equation from the calibration curve to calculate the concentration of 5-HHA in all QC and unknown samples based on their measured peak area ratios.

  • Quality Control: Verify that the calculated concentrations of the QC samples meet the pre-defined acceptance criteria (±15% of nominal). If QCs pass, the results for the unknown samples in the run are considered valid.

References

  • Human Metabolome Database. (2005). Metabocard for this compound (HMDB0000525). [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound. [Link]
  • Zheng, Y., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. PubMed Central. [Link]
  • Højer, R., et al. (2021). Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. PubMed. [Link]
  • ResearchGate. (2014). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. [Link]
  • Mochel, J. P., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study. PubMed Central. [Link]
  • Liu, Y., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Karger Publishers. [Link]
  • U.S. Food and Drug Administration. (2022).
  • Zenobi, R. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Chemistry. [Link]
  • Protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs)
  • Liu, Y., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. PubMed. [Link]
  • Symbiosis Online Publishing. (n.d.). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. [Link]
  • U.S. Department of Health and Human Services. (n.d.).
  • Shimadzu Corporation. (n.d.).
  • Mochel, J. P., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. PubMed. [Link]
  • Contract Pharma. (2025).
  • Outsourced Pharma. (2023).

Sources

protocol for synthesizing 5-Hydroxyhexanoic acid lactone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Hydroxyhexanoic Acid Lactone (δ-Hexalactone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound lactone, more commonly known as δ-hexalactone (or delta-hexalactone), is a cyclic ester with the chemical formula C₆H₁₀O₂.[1][2] It is a significant compound in the flavor and fragrance industries, prized for its characteristic sweet, creamy, coconut-like, and fruity aroma.[3][4] Naturally found in various fruits and dairy products, δ-hexalactone is widely used as a food additive and in cosmetics.[4][5][6] Beyond its sensory applications, it serves as a valuable chiral building block and intermediate in the synthesis of more complex organic molecules and biodegradable polymers.[5]

This guide provides a comprehensive overview of established and innovative protocols for the synthesis of δ-hexalactone, designed for practical application in a research and development setting. We will explore multiple synthetic pathways, from classic organic reactions to modern biocatalytic methods, with a focus on the underlying chemical principles, procedural details, and comparative analysis of the different approaches.

Synthetic Methodologies: A Comparative Overview

The synthesis of δ-hexalactone can be achieved through several distinct routes. The choice of method often depends on factors such as desired yield, purity, stereoselectivity, cost of starting materials, and commitment to green chemistry principles. The three primary strategies discussed herein are:

  • Baeyer-Villiger Oxidation of Cyclohexanone: A robust and well-established method for converting a cyclic ketone into a lactone.

  • Catalytic Hydrogenation of Biomass-Derived Precursors: A sustainable approach leveraging renewable feedstocks.

  • Biocatalytic Synthesis: An enzymatic approach offering high selectivity and mild reaction conditions.

The following table summarizes the key characteristics of each approach:

Methodology Starting Material Typical Reagents/Catalysts Advantages Disadvantages Typical Yield
Baeyer-Villiger Oxidation CyclohexanonePeroxyacids (m-CPBA, TFPAA), or H₂O₂ with Lewis/Brønsted acid catalysts.[7][8][9]High yields, well-understood mechanism, reliable.Use of potentially hazardous peroxyacids, environmental concerns with traditional reagents.60-90%
Catalytic Hydrogenation Furoic acid derivatives (from biomass)Heterogeneous catalysts (e.g., Pd/TiO₂, Ru/zeolites).[10]Sustainable (uses renewable feedstocks), environmentally benign.Can require high pressure/temperature, catalyst development is ongoing.Varies (up to 80-90%)
Biocatalytic Synthesis Cyclohexanone, Fatty AcidsBaeyer-Villiger Monooxygenases (BVMOs), Alcohol Dehydrogenases (ADHs).[11][12]High chemo-, regio-, and enantioselectivity; mild, aqueous conditions; environmentally friendly.Enzyme stability and cost can be a factor, lower substrate concentrations.Varies (up to >99% conversion)

Method 1: Baeyer-Villiger Oxidation of Cyclohexanone

The Baeyer-Villiger (BV) oxidation is a cornerstone of organic synthesis, enabling the oxidative cleavage of a C-C bond adjacent to a carbonyl group to form an ester or, in the case of cyclic ketones, a lactone.[7][8] The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent alpha-carbon.

Mechanism and Rationale

The reaction is typically initiated by the nucleophilic attack of a peroxyacid on the protonated carbonyl group of cyclohexanone. This forms a tetrahedral intermediate known as the Criegee intermediate. A subsequent concerted rearrangement step involves the migration of one of the alpha-carbons to the adjacent oxygen atom, displacing a carboxylate anion and forming the lactone. The migratory aptitude of the adjacent carbon groups is a key factor, with more substituted groups migrating preferentially.[8] For cyclohexanone, the two adjacent carbons are equivalent, leading to the formation of ε-caprolactone, a seven-membered ring. To obtain the target δ-hexalactone (a six-membered ring), the starting material must be 2-methylcyclopentanone, or the process must involve a ring contraction, which is not the standard BV pathway. However, the oxidation of substituted cycloalkanes is a general route cited for δ-hexalactone synthesis.[3][13]

For the direct synthesis of δ-hexalactone, the appropriate starting material would be a substituted cyclopentanone, such as 2-pentylcyclopentanone, which upon oxidation yields δ-decalactone.[4] A more direct precursor for δ-hexalactone via BV oxidation would be 2-methylcyclopentanone, which would yield the corresponding methyl-substituted lactone. The synthesis of the parent δ-hexalactone is more commonly achieved via other routes. For the purpose of illustrating a classic lactone synthesis, the oxidation of cyclohexanone to ε-caprolactone is a well-documented and analogous process.[14][15]

BV_Mechanism sub Cyclohexanone criegee Criegee Intermediate sub->criegee 1. Protonation 2. Nucleophilic Attack reagent Peroxyacid (RCO3H) reagent->criegee product ε-Caprolactone criegee->product 3. Rearrangement (Migratory Insertion) byproduct Carboxylic Acid (RCO2H) criegee->byproduct 4. Leaving Group Departure

Caption: Baeyer-Villiger oxidation mechanism for a cyclic ketone.

Protocol: Baeyer-Villiger Oxidation using m-CPBA

This protocol describes the oxidation of a cyclic ketone to a lactone using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective peroxyacid.

Materials and Reagents:

  • Cyclohexanone (as a representative cyclic ketone)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (e.g., 10 mmol) in 50 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 1.2 equivalents, ~12 mmol) in 50 mL of DCM. Add this solution slowly (dropwise) to the stirred cyclohexanone solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxyacid by slowly adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product (ε-caprolactone) can be purified by vacuum distillation or flash column chromatography on silica gel.

Method 2: Catalytic Synthesis from Biomass Precursors

A more sustainable approach involves the catalytic conversion of biomass-derived platform chemicals. For instance, furoic acid derivatives, which can be obtained from agricultural waste, can be transformed into δ-lactones through catalytic hydrogenation and subsequent ring-rearrangement.[10]

Workflow and Rationale

This process leverages the furan ring as a precursor to the lactone structure. The synthesis cascade typically involves:

  • Hydrogenation: The furan ring and any side chains are catalytically saturated using hydrogen gas.

  • Ring-Opening and Re-cyclization: The saturated furan derivative undergoes a ring-opening and re-cyclization cascade, facilitated by the catalyst, to form the more stable δ-lactone ring.

Catalysts for this transformation are often based on noble metals like palladium (Pd) or ruthenium (Ru) supported on materials such as titania (TiO₂) or zeolites.[10]

Bio_Route biomass Biomass (e.g., Hemicellulose) furfural Furfural / Furoic Acid Derivatives biomass->furfural Acid Hydrolysis hydrogenation Catalytic Hydrogenation & Ring Rearrangement furfural->hydrogenation H₂ / Catalyst (e.g., Pd/TiO₂) lactone δ-Hexalactone hydrogenation->lactone

Caption: Sustainable synthesis of δ-hexalactone from biomass.

Protocol: General Procedure for Catalytic Hydrogenation

This protocol outlines a general procedure for the conversion of a furoic acid derivative. Specific conditions will vary based on the exact substrate and catalyst used.

Materials and Reagents:

  • Furoic acid derivative (e.g., 2-furoic acid)

  • Supported catalyst (e.g., 5% Pd/TiO₂)

  • Solvent (e.g., water, 1,4-dioxane)

  • High-pressure autoclave reactor

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add the furoic acid derivative (e.g., 5 mmol), the catalyst (e.g., 50 mg), and the solvent (e.g., 20 mL).

  • System Purge: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas, to remove all air.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar). Heat the reactor to the target temperature (e.g., 100-150 °C) and stir for the specified duration (e.g., 6-24 hours).

  • Cooling and Depressurization: After the reaction time, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Isolation: Open the reactor, and separate the catalyst by filtration (e.g., through a Celite pad).

  • Extraction and Purification: Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or chromatography.

Method 3: Biocatalytic Synthesis

Biocatalysis offers a powerful and green alternative for lactone synthesis. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can perform the BV oxidation with exceptional selectivity and under mild, aqueous conditions, using molecular oxygen as the oxidant.[11]

Mechanism and Rationale

BVMOs utilize a flavin cofactor (FAD) and a reducing equivalent (NAD(P)H) to activate molecular oxygen. The activated peroxyflavin intermediate then acts as the nucleophile, attacking the ketone substrate to form the Criegee intermediate within the enzyme's active site. The enzyme's structure precisely controls the subsequent rearrangement, often leading to very high enantioselectivity.[11]

Protocol: General Procedure for Whole-Cell Biotransformation

This protocol uses recombinant E. coli cells expressing a BVMO for the oxidation of a ketone.

Materials and Reagents:

  • Recombinant E. coli cells expressing a suitable BVMO.

  • Growth medium (e.g., LB broth) and appropriate antibiotic.

  • Inducer (e.g., IPTG).

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).

  • Glucose (as a co-substrate for NAD(P)H regeneration).

  • Cyclohexanone (or other ketone substrate).

  • Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

  • Cell Culture and Induction: Grow the recombinant E. coli culture in LB medium with the appropriate antibiotic at 37 °C until the optical density (OD₆₀₀) reaches ~0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.2 mM) and continue to culture at a lower temperature (e.g., 20-25 °C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min). Wash the cell pellet with buffer and resuspend it in the reaction buffer to a desired cell density.

  • Biotransformation: In a shake flask, combine the cell suspension with glucose (e.g., 20 g/L) and the ketone substrate (e.g., 10 mM). The substrate can be added neat or dissolved in a water-miscible co-solvent.

  • Incubation: Incubate the reaction mixture in an orbital shaker (e.g., 200 rpm, 30 °C) for 24-48 hours. Monitor the conversion of the substrate to the lactone product using GC or HPLC.

  • Product Extraction: After the reaction, saturate the aqueous phase with NaCl and extract the lactone product with ethyl acetate (3 x volume).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be further purified by column chromatography if necessary.

Safety and Handling

  • Peroxyacids (m-CPBA): Strong oxidizers and potential explosives, especially when impure or heated. Handle with care in a chemical fume hood, avoiding contact with metals.

  • Solvents (DCM, Ethyl Acetate): Volatile and flammable. Use in a well-ventilated area and away from ignition sources.

  • High-Pressure Hydrogenation: Requires a specialized high-pressure reactor and proper safety protocols for handling flammable gases under pressure.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3]

References

  • OPPI BRIEFS. (1994). (2R, 5S)-2-METHYL-5-HYDROXYHEXANOIC ACID LACTONES. Volume 26, No. 6.
  • ResearchGate. (2022). Synthesis of (+)- and (−)-δ-heptalactones.
  • Wikipedia. (n.d.). Baeyer–Villiger oxidation.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
  • MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 12(1), 5.
  • Asian Journal of Chemistry. (2013). Synthesis of δ-Decalactone. 25(12), 6941-6944.
  • National Center for Biotechnology Information. (2015). Biocatalytic synthesis of lactones and lactams. Org. Biomol. Chem., 13(36), 9353–9372.
  • Pyo, S.-H., Park, J. H., Srebny, V., & Hatti-Kaul, R. (2020).
  • YouTube. (2020). Baeyer-Villiger Oxidation.
  • PubMed. (2006). Baeyer-Villiger oxidation of cyclohexanone to epsilon-caprolactone in airlift sonochemical reactor. Ultrasonics, 44 Suppl 1, e393-5.
  • ResearchGate. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis.
  • Royal Society of Chemistry. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry.
  • MDPI. (2021). Artificial Biocatalytic Linear Cascades to Access Hydroxy Acids, Lactones, and α- and β-Amino Acids. Catalysts, 11(11), 1335.
  • ODOWELL. (n.d.). Delta Decalactone manufacturers and suppliers in China.
  • Chem-Impex. (n.d.). δ-Hexalactone.
  • De Monchy Aromatics. (n.d.). delta hexalactone δ-Caprolactone.
  • National Center for Biotechnology Information. (n.d.). delta-Hexalactone. PubChem Compound Database.

Sources

Application Note: Enantioselective Separation of 5-Hydroxyhexanoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

5-Hydroxyhexanoic acid (5-HHA) is a chiral hydroxy fatty acid that serves as a valuable chiral building block in organic synthesis and is a metabolite in various biological pathways. As with most chiral molecules, the individual (R)- and (S)-enantiomers of 5-HHA can exhibit distinct biological activities, metabolic fates, and pharmacological effects. Therefore, the ability to accurately separate and quantify these enantiomers is of paramount importance for stereoselective synthesis, quality control, and metabolomic research.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for chiral separations due to its high resolution, sensitivity, and reproducibility.[1] This application note provides a detailed guide for the enantioselective separation of 5-HHA, presenting two robust protocols tailored for different analytical requirements:

  • Method A: Direct Separation by Normal-Phase HPLC. A straightforward approach for direct enantioseparation on a chiral stationary phase (CSP), suitable for purity assessment of bulk samples.

  • Method B: Indirect Separation via Pre-Column Derivatization. A method designed to enhance detection sensitivity, making it ideal for trace-level quantification in complex matrices.

The Principle of Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is achieved by employing a Chiral Stationary Phase (CSP).[2] Enantiomers possess identical physical properties in an achiral environment, but they interact differently with a chiral selector. This transient formation of diastereomeric complexes between the analyte enantiomers and the CSP leads to different retention times, enabling their separation.[3]

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally versatile and effective for separating a wide range of chiral compounds, including hydroxy acids.[4][5] The chiral recognition mechanism involves a combination of interactions, including:

  • Hydrogen Bonding: Between the hydroxyl and carboxyl groups of 5-HHA and the carbamate groups on the polysaccharide backbone.

  • Dipole-Dipole Interactions: Resulting from the polar functional groups.

  • Steric Interactions (Inclusion): Where one enantiomer fits more favorably into the chiral grooves or cavities of the helical polymer structure of the CSP.[6]

For acidic analytes like 5-HHA, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to the mobile phase is often crucial. This suppresses the ionization of the carboxyl group, leading to improved peak shape and enhanced interaction with the CSP.[7][8]

Strategic Approach to Method Development

A logical workflow is essential for efficiently developing a robust chiral separation method. The primary decision point is between a direct or indirect analysis, governed by the required sensitivity and sample complexity.

Method_Selection start Racemic 5-HHA Sample decision_sensitivity Is High Sensitivity (e.g., for biological samples) Required? start->decision_sensitivity direct_method Method A: Direct Normal-Phase HPLC (Purity Analysis) decision_sensitivity->direct_method No indirect_method Method B: Indirect Analysis via Derivatization (Trace Quantification) decision_sensitivity->indirect_method Yes

Caption: Decision workflow for selecting an appropriate HPLC method.

Protocol A: Direct Enantioseparation by Normal-Phase HPLC

This method is optimized for the direct separation of 5-HHA enantiomers and is well-suited for determining the enantiomeric excess (e.e.) of synthesized materials or purified samples.

Rationale

Normal-phase chromatography, using a non-polar mobile phase, often provides superior selectivity for polar compounds on polysaccharide-based CSPs.[9] The selection of an amylose-based CSP is based on its proven success in separating other short-chain hydroxy acids.[4][10] A mobile phase of hexane and isopropanol (IPA) provides the necessary polarity to elute the analyte, while the addition of TFA ensures sharp, symmetrical peaks.[11]

Materials and Reagents
ParameterSpecification
Instrumentation HPLC or UHPLC system with UV/Vis or Diode Array Detector (DAD)
Chiral Column Lux® Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H , 5 µm, 250 x 4.6 mm
Chemicals & Reagents (R,S)-5-Hydroxyhexanoic acid standard
Hexane (HPLC Grade)
Isopropanol (IPA) (HPLC Grade)
Trifluoroacetic acid (TFA) (HPLC Grade)
Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane : Isopropanol : TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase
Step-by-Step Protocol
  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of TFA. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of racemic 5-HHA in the mobile phase. Dilute this stock to a working concentration of 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 5-HHA in the mobile phase to an estimated concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter (PTFE) prior to injection.

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-45 minutes at the specified flow rate until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Expected Results

The enantiomers of 5-HHA should be baseline resolved. The addition of TFA is critical for achieving good peak shape.[11] Note that the elution order of the enantiomers must be confirmed by injecting standards of the pure (R)- and (S)-enantiomers if available.

ParameterExpected Value
Retention Time 1 ~ 8-10 min
Retention Time 2 ~ 10-12 min
Resolution (Rs) > 1.5

Protocol B: Indirect Separation via Pre-Column Derivatization

This protocol is designed for applications requiring higher sensitivity, such as analyzing 5-HHA in biological fluids or other complex matrices. 5-HHA lacks a strong native chromophore, making trace detection by UV difficult.[12] Derivatization with a reagent that introduces a highly UV-absorbent or fluorescent tag overcomes this limitation.[13][14]

Rationale and Reagent Selection

We will use p-Bromophenacyl bromide (PBPB) as the derivatization reagent. PBPB reacts with the carboxyl group of 5-HHA to form a phenacyl ester, which has a strong UV chromophore detectable at ~254 nm.[12] This reaction is robust and the resulting derivative is stable. The separation is then performed on a standard achiral reversed-phase column. To achieve chiral separation, a chiral derivatizing agent would be needed, but for simply enhancing sensitivity before potential separation on a chiral column, PBPB is excellent. For this protocol, we will derivatize and then separate on a chiral column.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis sample 5-HHA Sample (in Acetonitrile) add_reagents Add p-Bromophenacyl Bromide + Catalyst (Crown Ether) sample->add_reagents react Heat at 70°C for 30 min add_reagents->react cool Cool to Room Temp. react->cool inject Inject Derivatized Sample cool->inject separate Separate on Chiral Reversed-Phase Column inject->separate detect Detect at 254 nm separate->detect

Caption: Workflow for derivatization and subsequent HPLC analysis.

Materials and Reagents
ParameterSpecification
Instrumentation HPLC or UHPLC system with UV/Vis or DAD
Chiral Column Chiralpak® AD-RH (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent reversed-phase CSP, 5 µm, 150 x 4.6 mm
Chemicals & Reagents (R,S)-5-Hydroxyhexanoic acid standard
p-Bromophenacyl bromide (PBPB)
Potassium carbonate (anhydrous)
Dibenzo-18-crown-6 (catalyst)
Acetonitrile (HPLC Grade)
Water (HPLC Grade)
Step-by-Step Derivatization Protocol
  • Sample Preparation: In a 2 mL vial, place up to 500 µL of the sample containing 5-HHA dissolved in acetonitrile. If the sample is aqueous, evaporate to dryness under a stream of nitrogen and reconstitute in 500 µL of acetonitrile.

  • Add Reagents: To the vial, add 5 mg of p-Bromophenacyl bromide, 2 mg of anhydrous potassium carbonate, and a catalytic amount (~0.5 mg) of Dibenzo-18-crown-6.

  • Reaction: Cap the vial tightly and heat in a heating block or water bath at 70 °C for 30 minutes.

  • Cooling & Filtration: Allow the vial to cool to room temperature. Filter the reaction mixture through a 0.45 µm syringe filter (PTFE) to remove particulate matter before injection.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Results

The derivatized enantiomers will be well-resolved on a reversed-phase chiral column. The sensitivity will be significantly enhanced compared to direct UV detection at 210 nm. The reversed-phase conditions are also highly compatible with mass spectrometry (LC-MS) for further characterization if needed.

Conclusion

The enantiomers of this compound can be successfully separated using chiral HPLC. The choice between a direct normal-phase method (Protocol A) and an indirect derivatization-based method (Protocol B) should be guided by the specific analytical goals. Protocol A offers simplicity and is ideal for purity assessment, while Protocol B provides the enhanced sensitivity required for trace quantification. Both methods serve as excellent starting points for further optimization and validation in research and quality control laboratories.

References

  • Macher, M., et al. (2004). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Molecular Biology, 275, 75-84. [Link]
  • BenchChem. (2025). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC.
  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
  • Phenomenex Inc. (n.d.). Chiral HPLC Column.
  • BenchChem. (2025). A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separation.
  • Goksen, G., & Szele, I. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Additives & Contaminants: Part A, 40(7), 960-970. [Link]
  • Zhuang, J., Kumar, S., & Rustum, A. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 54(10), 1813–1819. [Link]
  • Chemistry LibreTexts. (2023). Derivatization.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide.
  • BenchChem. (2025). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
  • Bešlija, M., et al. (2021). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Chirality, 33(5), 235-251.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Satinder, A. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(1), 50-64.
  • BenchChem. (2025). A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separation.
  • Rustum, A. M. (2016). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner.
  • Phenomenex Inc. (n.d.). The Chiral Notebook.
  • Paweł, K., & Gumieniczek, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica, 71(1), 1-32. [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of 5-Hydroxyhexanoic Acid from Biological Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scientifically grounded protocol for the selective extraction and purification of 5-Hydroxyhexanoic acid (5-HHA) from complex biological matrices such as human plasma and urine. 5-HHA is a medium-chain hydroxy fatty acid of clinical interest, particularly in studies of fatty acid metabolism and inborn errors of metabolism like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] The accurate quantification of this analyte is often hindered by matrix effects in direct-injection mass spectrometry analyses. This guide details a robust solid-phase extraction (SPE) methodology using a mixed-mode anion exchange sorbent to achieve high analyte recovery and extract cleanliness, ensuring reliable downstream analysis by LC-MS/MS.

Introduction: The Rationale for 5-HHA Extraction

This compound (5-HHA) is a six-carbon hydroxy fatty acid that serves as a metabolite in fatty acid oxidation pathways.[1] Its concentration in biological fluids like plasma and urine can be indicative of metabolic dysregulation. For instance, elevated levels of 5-HHA are observed in individuals with MCAD deficiency and can also be influenced by diets rich in medium-chain triglycerides (MCTs).

The inherent complexity of biological fluids, which contain a high abundance of proteins, salts, lipids, and other metabolites, poses a significant challenge for sensitive and accurate quantification of low-concentration analytes like 5-HHA.[2][3] Direct analysis often leads to ion suppression or enhancement in mass spectrometry, compromising data quality.[4][5] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from interfering matrix components, concentrating the sample, and transferring the analyte into a clean solvent suitable for analysis.[2][4][6] This note focuses on a mixed-mode SPE strategy, which offers superior selectivity and cleanup compared to single-mechanism approaches like reversed-phase extraction alone.[7][8]

Analyte Properties & SPE Strategy

A successful SPE protocol is built upon the physicochemical properties of the target analyte. For 5-HHA, the key characteristics are:

PropertyValueSourceSignificance for SPE Strategy
Molecular Formula C₆H₁₂O₃[1][9]Provides basic identity.
Molecular Weight 132.16 g/mol [9][10]Relevant for mass spectrometry.
pKa (Acidic) ~4.71[1][11]The carboxylic acid group will be negatively charged (anionic) at pH > 4.71 and neutral at pH < 4.71. This is the primary handle for ion exchange.
logP ~0.32 - 0.35[1][11]Indicates moderate polarity. The hexanoic acid backbone provides sufficient hydrophobicity for retention on a reversed-phase sorbent.

Based on these properties, a Mixed-Mode Strong Anion Exchange (MAX) sorbent is the ideal choice. These sorbents combine two retention mechanisms:

  • Reversed-Phase (Hydrophobic) Interaction: The polymeric or silica backbone retains the non-polar alkyl chain of 5-HHA.

  • Ion Exchange Interaction: A positively charged functional group (e.g., quaternary amine) on the sorbent strongly retains the negatively charged carboxylate group of 5-HHA under the appropriate pH conditions.[8][12]

This dual retention mechanism allows for a highly selective extraction. A rigorous washing regimen can be employed to remove interferences that bind by only one of the mechanisms (e.g., neutral hydrophobic compounds or non-hydrophobic anions), resulting in a much cleaner final extract.[4][8]

General SPE Workflow

The following diagram illustrates the fundamental steps of the mixed-mode anion exchange SPE protocol. The key is the manipulation of pH to control the charge state of the analyte, thereby dictating its interaction with the ion-exchange functional groups of the sorbent.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Extraction Pretreat Pre-treat Sample (e.g., Dilute, Adjust pH > 6.7) Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Aqueous, pH > 6.7) Condition->Equilibrate Prepares sorbent Load 3. Load Sample (5-HHA binds by ion-exchange & hydrophobic interaction) Equilibrate->Load Ensures proper pH for binding Wash1 4. Wash 1 (Aqueous) (Remove polar interferences) Load->Wash1 Analyte is retained Wash2 5. Wash 2 (Organic) (Remove non-polar neutrals) Wash1->Wash2 Interferences removed Elute 6. Elute (Acidified Organic Solvent, 5-HHA is neutralized) Wash2->Elute Interferences removed Evaporate Evaporate & Reconstitute Elute->Evaporate Analyte is collected Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: General workflow for mixed-mode anion exchange SPE of 5-HHA.

Detailed Protocols

The following protocols are optimized for a 1 mL SPE cartridge containing 30 mg of a polymeric mixed-mode strong anion exchange sorbent. Adjust volumes proportionally for different cartridge sizes.

Protocol 1: Extraction of 5-HHA from Human Plasma

Biological plasma presents challenges due to high protein content.[6] A protein precipitation step is integrated with pH adjustment prior to SPE loading.

A. Materials & Reagents

  • Human Plasma (collected in K₂EDTA tubes)

  • Internal Standard (IS): this compound-d₅ (or other suitable stable isotope-labeled standard)

  • Reagent Grade Methanol (MeOH)

  • Reagent Grade Acetonitrile (ACN)

  • Ammonium Hydroxide (NH₄OH), 5% (v/v) in water

  • Formic Acid (FA), Reagent Grade

  • Elution Solvent: 2% Formic Acid in Methanol (v/v)

  • SPE Cartridges: Mixed-Mode Strong Anion Exchange (e.g., Waters Oasis MAX, Biotage ISOLUTE HAX)[7][8]

  • Centrifuge, SPE Vacuum Manifold, Nitrogen Evaporator

B. Sample Pre-treatment

  • To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of IS working solution.

  • Add 600 µL of acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube.

  • Add 200 µL of 5% NH₄OH to the supernatant to ensure the pH is > 6.7 (at least 2 pH units above the pKa of 5-HHA), ensuring the analyte is fully deprotonated.[12] Vortex to mix.

C. Solid-Phase Extraction Procedure

  • Condition: Pass 1 mL of MeOH through the cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.[2]

  • Load: Load the entire pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Wash 1: Pass 1 mL of 5% NH₄OH in water through the cartridge to remove polar, non-retained interferences.

  • Wash 2: Pass 1 mL of MeOH through the cartridge to remove retained neutral and basic interferences, especially phospholipids.[4]

  • Elute: Pull vacuum for 30 seconds to dry the sorbent. Elute the 5-HHA with 1 mL of 2% Formic Acid in Methanol into a clean collection tube. The acid neutralizes the charge on the 5-HHA, disrupting the ionic interaction and releasing it from the sorbent.[5][8]

D. Post-Extraction

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]

Protocol 2: Extraction of 5-HHA from Human Urine

Urine is less protein-rich but can have high salt content and variable pH.[6] A simple dilution and pH adjustment is typically sufficient.

A. Sample Pre-treatment

  • Centrifuge a 1 mL aliquot of urine at 3,000 x g for 5 minutes to remove particulates.

  • To 100 µL of the urine supernatant, add 10 µL of IS working solution.

  • Add 400 µL of 5% NH₄OH in water. This dilutes the matrix and adjusts the pH to > 6.7. Vortex to mix.

B. Solid-Phase Extraction Procedure

  • Follow the exact same SPE procedure (Steps C1-C6) as described in Protocol 1.

C. Post-Extraction

  • Follow the same post-extraction procedure (Steps D1-D2) as described in Protocol 1.

Analyte-Sorbent Interaction Mechanism

The effectiveness of this protocol lies in the dual-mode retention and selective elution based on the chemistry of 5-HHA and the sorbent.

Sorbent_Interaction cluster_load Loading/Washing (pH > 6.7) cluster_elute Elution (pH < 2.7) Sorbent_Load Polymeric Backbone Quaternary Amine (+) Analyte_Load Alkyl Chain (C₅) Carboxylate (-COO⁻) Analyte_Load:g0->Sorbent_Load:f0 Hydrophobic Interaction Analyte_Load:g1->Sorbent_Load:f1 Ionic Interaction Sorbent_Elute Polymeric Backbone Quaternary Amine (+) Analyte_Elute Alkyl Chain (C₅) Carboxylic Acid (-COOH) Analyte_Elute:g1->Sorbent_Elute:f1 Ionic Bond Broken (Analyte Neutralized)

Caption: Interaction of 5-HHA with a mixed-mode anion exchange sorbent.

Method Performance & Troubleshooting

When implementing these protocols, performance should be validated by assessing recovery, matrix effects, and reproducibility.

ParameterTypical Acceptance CriteriaTroubleshooting Tip
Analyte Recovery 85 - 115%Low Recovery: Ensure sample pH is correct before loading. Check that elution solvent is sufficiently acidic to neutralize the analyte. Ensure sorbent bed does not dry out before loading.
Matrix Effect Internal Standard-Normalized Matrix Factor CV < 15% across different lots of matrix.[5]High Ion Suppression: The wash steps may be insufficient. Try a stronger organic wash (e.g., 50% MeOH) if analyte is not prematurely eluted. Ensure complete removal of phospholipids.
Precision (RSD) < 15%High Variability: Ensure consistent flow rates during SPE steps. Check for accurate and precise pipetting during sample pre-treatment. Ensure complete protein precipitation.
Conclusion

This application note presents a robust and selective method for the extraction of this compound from human plasma and urine using mixed-mode solid-phase extraction. By leveraging the dual retention mechanisms of hydrophobic and anion-exchange interactions, this protocol effectively removes endogenous interferences, leading to cleaner extracts and improved data quality in subsequent LC-MS/MS analyses. The provided step-by-step guide and scientific rationale offer researchers a reliable foundation for quantifying this important metabolite in clinical and research settings.

References
  • FooDB. (2011). Showing Compound this compound (FDB022093).
  • Maduka, C., et al. (2009). Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of pharmaceuticals in wastewater.
  • Biotage. SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Technical Note. [Link]
  • Biotage. (2023). When should I choose a mixed-mode SPE? Biotage Blog. [Link]
  • Agilent Technologies. (2008). Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX. Technical Note. [Link]
  • LCGC International. (2009). Mixed-Mode SPE Used in Analysis of Pharmaceuticals in Wastewater.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound. PubChem. [Link]
  • Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. PubChem. [Link]
  • Waters Corporation. (2014). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525). HMDB. [Link]
  • Human Metabolome Database. (2005). Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). HMDB. [Link]
  • Kim, H. Y., et al. (2016). Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism. Yonsei Medical Journal, 57(3), 735–744. [Link]
  • ResearchGate. (2019). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Request PDF. [Link]
  • University of Washington. (2015). LC-MS analysis of metabolites.
  • Alberti, G., et al. (2017).
  • Han, J., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]
  • Geyer, P. E., et al. (2016). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. International Journal of Proteomics, 2016, 4965049. [Link]
  • Zheng, X., et al. (2019). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Journal of Lipid Research, 60(8), 1467-1476. [Link]
  • Bena, J., et al. (2021). Plasma Short-Chain Fatty Acids and Their Derivatives in Women with Gestational Diabetes Mellitus. Metabolites, 11(9), 604. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of 5-Hydroxyhexanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain hydroxy fatty acid identified as a human urinary metabolite.[1] Its presence and concentration can be indicative of certain metabolic states and disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The development of a robust and reliable quantitative assay is therefore critical for clinical research and potential diagnostic applications. This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-HHA in human plasma. The protocol emphasizes adherence to bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability.[2][3] An alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is also discussed.

Introduction and Scientific Rationale

This compound (CAS: 44843-89-2, Molecular Formula: C₆H₁₂O₃, Molecular Weight: 132.16 g/mol ) is an omega-1 hydroxy fatty acid.[1][4][5] As a small, polar molecule, its accurate quantification in complex biological matrices like plasma presents analytical challenges, including potential matrix effects and the need for high sensitivity.

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis of small molecules due to its high selectivity, sensitivity, and applicability to a wide range of compounds.[2][6] This application note details an LC-MS/MS method that employs a stable isotope-labeled internal standard (SIL-IS) to compensate for variability during sample preparation and ionization, a critical component for achieving accurate and precise quantification.[7] The validation framework is based on the FDA's M10 Bioanalytical Method Validation Guidance, which ensures the assay is fit-for-purpose for regulated studies.[3][8]

Principle of the Method

The quantitative analysis of 5-HHA is based on the principle of stable isotope dilution using LC-MS/MS. A known concentration of a SIL-IS (e.g., this compound-d5) is added to all plasma samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. The samples are then subjected to protein precipitation to remove the bulk of plasma proteins. The resulting supernatant is analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

The mass spectrometer monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte (5-HHA) and the SIL-IS. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the SIL-IS and comparing this ratio to a calibration curve generated from standards of known concentrations prepared in the same biological matrix.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with SIL-Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM, Negative ESI) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Concentration Calibrate->Quantify

Caption: Overall workflow for the quantitative analysis of 5-HHA.

Materials and Reagents

Item Supplier Grade/Purity Notes
This compoundSigma-Aldrich, etc.≥98%Analytical Standard
This compound-d5Toronto Research Chemicals, etc.≥98%, Isotopic Purity ≥99%Stable Isotope-Labeled Internal Standard (SIL-IS)
Human Plasma (K2EDTA)BioIVT, etc.Screened, PooledBlank matrix for calibrators and QCs
AcetonitrileHoneywell, Fisher ScientificLC-MS GradeProtein precipitation and mobile phase
MethanolHoneywell, Fisher ScientificLC-MS GradeStock solution solvent
Formic AcidThermo Fisher ScientificOptima™ LC/MS GradeMobile phase modifier
WaterMillipore Milli-Q SystemType I Ultrapure (18.2 MΩ·cm)Mobile phase
Microcentrifuge TubesEppendorf, etc.1.5 mL or 2.0 mL
96-well Collection PlatesWaters, AgilentPolypropylene, 1 mL or 2 mLFor high-throughput processing

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of 5-HHA and SIL-IS into separate volumetric flasks.

    • Dissolve in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

    • Rationale: Methanol is an excellent solvent for organic acids and is compatible with subsequent dilutions. Storing at low temperatures minimizes degradation.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 5-HHA primary stock solution with 50:50 (v/v) acetonitrile/water to create a series of working standards for spiking into plasma.

    • The concentration of these solutions should be chosen to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the SIL-IS primary stock solution with LC-MS grade acetonitrile to a final concentration of 100 ng/mL.

    • This solution serves as both the IS spiking solution and the protein precipitation solvent.

    • Rationale: Using the precipitation solvent to deliver the IS ensures a consistent and accurate addition to every sample and simplifies the workflow.[9]

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Standards (CS):

    • Prepare an 8-point calibration curve by spiking the appropriate working standard solutions into blank human plasma (e.g., at 2% of the total volume).

    • Example concentrations: 10, 20, 50, 100, 250, 500, 800, and 1000 ng/mL. The range should be optimized based on expected sample concentrations.

  • Quality Control (QC) Samples:

    • Prepare QCs in blank human plasma at a minimum of four levels:

      • Lower Limit of Quantification (LLOQ): Same concentration as the lowest CS.

      • Low QC: ~3x LLOQ.

      • Mid QC: In the middle of the calibration range.

      • High QC: ~80% of the Upper Limit of Quantification (ULOQ).

Plasma Sample Preparation Protocol
  • Aliquot Samples: Pipette 50 µL of plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add Precipitation Solution: Add 200 µL of the IS Working Solution (100 ng/mL SIL-IS in acetonitrile) to each sample. The 4:1 ratio of acetonitrile to plasma is effective for protein removal.[10]

  • Vortex: Vortex each sample vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

    • Rationale: This protein precipitation method is fast, simple, and effective for removing the majority of interfering macromolecules.[11] Acetonitrile is often preferred over methanol as it can provide cleaner extracts.[10]

LC-MS/MS Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or Waters Acquity UPLC I-Class

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or Waters Xevo TQ-S micro

Parameter Condition
LC Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient 5% B to 95% B over 4.0 min, hold for 1 min, re-equilibrate for 1.5 min
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 550°C
MRM Transition (5-HHA) m/z 131.1 → 113.1 (Quantifier), 131.1 → 87.1 (Qualifier)
MRM Transition (SIL-IS) m/z 136.1 → 118.1

Note: MRM transitions are predictive and must be optimized empirically by infusing the analytical standards.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[2][12] The validation assesses the following key parameters.

Validation Method Validation Pillars Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Sensitivity (LLOQ) Validation->LLOQ Curve Calibration Curve Validation->Curve Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix

Caption: Core parameters for bioanalytical method validation.
Validation Parameter Purpose Acceptance Criteria (FDA M10 Guidance) [3]
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentrations.Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision).Measured in replicate (n≥5) at LLOQ, LQC, MQC, HQC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy within ±20% of nominal, Precision (%CV) ≤20%.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Matrix Effect Assess the impact of matrix components on analyte ionization.The IS-normalized matrix factor should have a coefficient of variation (%CV) ≤15% across at least 6 different lots of matrix.[7]

Alternative Method: GC-MS with Derivatization

For laboratories without access to LC-MS/MS, GC-MS offers a viable alternative, although it requires chemical derivatization to increase the volatility and thermal stability of 5-HHA.[13][14]

Principle and Rationale

GC analysis requires analytes to be volatile. The carboxylic acid and hydroxyl groups of 5-HHA make it polar and non-volatile. A two-step derivatization is necessary:

  • Esterification: The carboxylic acid group is converted to a methyl ester (FAME). Boron trifluoride (BF₃) in methanol is a common and effective reagent for this step.

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent used for this purpose.[15]

Caption: GC-MS derivatization scheme for 5-HHA.
Derivatization Protocol
  • Perform plasma sample preparation (protein precipitation) and evaporate the supernatant to dryness under a stream of nitrogen.

  • Esterification: Add 100 µL of 14% BF₃-Methanol. Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature.

  • Extraction: Add 200 µL of hexane and 100 µL of water. Vortex and centrifuge. Transfer the upper hexane layer to a new vial.

  • Evaporation: Evaporate the hexane layer to dryness under nitrogen.

  • Silylation: Add 50 µL of BSTFA and 50 µL of pyridine. Cap the vial and heat at 70°C for 45 minutes.

  • Cool the sample and inject it into the GC-MS system.

Parameter Condition
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250°C
Oven Program Start at 80°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Note: Specific ions for monitoring must be determined from the mass spectrum of the derivatized standard.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2001).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound. [Link]
  • Anderson, R. E., & Maude, M. B. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 36(5), 1120-1124. [Link]
  • Sandle, T. (2023).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. [Link]
  • FooDB. (2011). Showing Compound this compound (FDB022093). [Link]
  • Han, J., & Lin, K. (2018). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Metabolites, 8(4), 78. [Link]
  • FooDB. (2011). Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025). [Link]
  • Sjövall, P., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 119(12), 1700313. [Link]
  • Ulmer, C. Z., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 704. [Link]
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
  • Hartstra, A. V., et al. (2018). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 8(4), 77. [Link]
  • Oliphant, K., et al. (2021). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 12, 730311. [Link]
  • Chromatography Forum. (2014).
  • ResearchGate. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. [Link]
  • Monnerie, S., et al. (2019). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Analytical and Bioanalytical Chemistry, 411(26), 6809-6819. [Link]
  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]
  • Human Metabolome Database. (2005). Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). [Link]
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525). [Link]
  • Borges, K., & Sonnewald, U. (2012). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • Global Journal of Research in Medical Sciences. (2021). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. [Link]
  • Schalk, F., et al. (2017). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 409(28), 6585-6596. [Link]
  • Chegg. (2017). Question: Select this compound. [Link]

Sources

The Synthesis of Advanced Biodegradable Polyesters: Application Notes and Protocols for 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Hydroxyhexanoic Acid as a Precursor to Advanced Polymeric Materials

In the quest for sustainable and biocompatible polymers, this compound, a C6-hydroxy fatty acid, emerges as a molecule of significant interest.[1] While theoretically capable of direct polycondensation, its practical application in polymer synthesis is most effectively realized through its cyclic ester, δ-valerolactone . The intramolecular cyclization of this compound to form this lactone provides a thermodynamically favorable route to high molecular weight aliphatic polyesters via ring-opening polymerization (ROP). This process circumvents the challenges associated with the removal of water and achieving high degrees of polymerization inherent in direct polycondensation of the linear hydroxy acid.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound, primarily through its lactone form, in the synthesis of advanced, biodegradable polyesters. We will delve into the mechanistic principles of ring-opening polymerization, provide detailed experimental protocols, and discuss the properties and applications of the resulting polymers, particularly in the biomedical field.

From Hydroxy Acid to Polymer: The Ring-Opening Polymerization Pathway

The polymerization of δ-valerolactone, the cyclic form of this compound, is the most efficient method for producing poly(5-hydroxyhexanoate).[2][3] This process, known as ring-opening polymerization (ROP), can be initiated by a variety of catalysts and allows for excellent control over the polymer's molecular weight and architecture.

Mechanism of Ring-Opening Polymerization

The ROP of δ-valerolactone typically proceeds via a coordination-insertion mechanism when using organometallic catalysts, or through activation of the monomer by hydrogen bonding with organocatalysts. The process can be visualized as follows:

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Benzyl Alcohol) Activated_Monomer Activated Monomer Complex Initiator->Activated_Monomer Nucleophilic Attack Catalyst Catalyst (e.g., TBD, MTBD) Monomer δ-Valerolactone Catalyst->Monomer Activation Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Ring Opening Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Monomer Insertion Another_Monomer δ-Valerolactone Another_Monomer->Elongated_Chain Final_Polymer Poly(5-hydroxyhexanoate) Elongated_Chain->Final_Polymer Quenching Quenching_Agent Quenching Agent (e.g., CO2, Acid) Quenching_Agent->Final_Polymer

Figure 1: Generalized workflow for the ring-opening polymerization of δ-valerolactone.

Experimental Protocols

Protocol 1: Organocatalyzed Ring-Opening Polymerization of δ-Valerolactone

This protocol describes a controlled polymerization using a combination of an organocatalyst and an initiator, which allows for the synthesis of polymers with predictable molecular weights and narrow distributions.[2]

Materials:

  • δ-Valerolactone (freshly distilled)

  • 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (catalyst)[2]

  • Benzoheterocyclic urea (co-catalyst)[2]

  • Benzyl alcohol (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Dry glassware and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere. The monomer, solvent, initiator, and catalyst solutions should be handled under strictly anhydrous conditions.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the desired amount of δ-valerolactone and anhydrous toluene.

  • Initiation: Add the calculated amount of benzyl alcohol initiator to the monomer solution. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Catalysis: In a separate vial, dissolve the MTBD and benzoheterocyclic urea co-catalyst in a small amount of anhydrous toluene. Add the catalyst solution to the monomer/initiator mixture to start the polymerization.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid) or by bubbling CO2 through the solution.[3]

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Distribution: Determined by Gel Permeation Chromatography (GPC).

  • Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Copolymerization of δ-Valerolactone with other Lactones

Copolymerization allows for the tuning of polymer properties. This protocol outlines the synthesis of a copolymer of δ-valerolactone and ε-caprolactone.[4]

Materials:

  • δ-Valerolactone (freshly distilled)

  • ε-Caprolactone (freshly distilled)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • Preparation: Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1.

  • Reaction Setup: In a Schlenk flask, add the desired molar ratio of δ-valerolactone and ε-caprolactone, followed by anhydrous toluene.

  • Initiation and Catalysis: Add the benzyl alcohol initiator, followed by the Sn(Oct)₂ catalyst.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 110-130 °C) and stir. Monitor the reaction progress via ¹H NMR.

  • Termination and Purification: Cool the reaction mixture and precipitate the copolymer in cold methanol.

  • Isolation: Filter, wash, and dry the copolymer as described previously.

Properties and Applications of Poly(5-hydroxyhexanoate) and Related Polymers

Polymers derived from this compound, primarily through the ROP of δ-valerolactone, are a class of aliphatic polyesters known for their biodegradability and biocompatibility.[2] These properties make them highly attractive for biomedical applications.[5][6]

Key Properties:
PropertyDescriptionSignificance
Biocompatibility Does not elicit a significant toxic or immunological response in vivo.Essential for medical implants, drug delivery systems, and tissue engineering scaffolds.[5][7][8]
Biodegradability Can be broken down by microorganisms or hydrolysis in the body into non-toxic products.Allows for the creation of resorbable medical devices that do not require surgical removal.[9]
Tunable Mechanical Properties The mechanical properties, such as tensile strength and elasticity, can be tailored through copolymerization with other monomers like ε-caprolactone or L-lactide.[4]Enables the design of materials that can match the mechanical properties of specific tissues.[5]
Thermoplasticity Can be processed using conventional techniques like injection molding, extrusion, and fiber spinning.[9][10]Facilitates the fabrication of complex device geometries.
Applications in Research and Drug Development:
  • Drug Delivery: The biodegradable nature of these polymers makes them excellent candidates for creating controlled-release drug delivery systems.[5][6] The drug is encapsulated within a polymer matrix and is released as the polymer degrades.

  • Tissue Engineering: These polymers can be fabricated into porous scaffolds that support cell adhesion, proliferation, and differentiation, making them valuable for regenerating tissues such as bone, cartilage, and skin.[7][11]

  • Medical Devices: The tunable mechanical properties and biocompatibility allow for their use in creating biodegradable sutures, stents, and orthopedic fixation devices.[5][7][11]

Broader Context: Other C6-Hydroxyalkanoate-Based Polymers

While this compound is a valuable monomer, it is important to understand its place within the broader family of polyhydroxyalkanoates (PHAs). PHAs are microbially synthesized polyesters with a wide range of properties.[6] Copolymers containing 3-hydroxyhexanoate (3HHx) units, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), are particularly noteworthy.[12][13]

Polymer_Comparison cluster_P5HH Poly(5-hydroxyhexanoate) cluster_P3HHx Poly(3-hydroxyhexanoate) Copolymers (e.g., PHBHHx) cluster_PCL Poly(6-hydroxyhexanoate) (Polycaprolactone) P5HH Source: ROP of δ-valerolactone Properties: Biodegradable, Biocompatible Applications Applications P5HH->Applications Biomedical devices, Drug delivery P3HHx Source: Microbial fermentation Properties: Increased flexibility and toughness compared to PHB P3HHx->Applications Flexible films, Tissue engineering PCL Source: ROP of ε-caprolactone Properties: Excellent biocompatibility, slower degradation PCL->Applications Long-term implants, Scaffolds

Figure 2: Comparison of C6-hydroxyalkanoate-based polymers.

The inclusion of 3HHx monomers into a poly(3-hydroxybutyrate) (PHB) backbone disrupts the crystallinity of PHB, leading to a more flexible and less brittle material with a broader processing window.[12][13] Similarly, poly(6-hydroxyhexanoate), more commonly known as polycaprolactone (PCL) and derived from 6-hydroxyhexanoic acid (via ε-caprolactone), is another widely used biodegradable polyester with excellent biocompatibility, though it typically exhibits a slower degradation rate than many other PHAs.[14]

Conclusion

This compound, primarily through its lactone derivative δ-valerolactone, provides a versatile platform for the synthesis of biodegradable polyesters with significant potential in the biomedical and pharmaceutical fields. The ability to control the polymerization process and tune the final properties through copolymerization makes these materials highly adaptable to a wide range of applications, from advanced drug delivery systems to sophisticated tissue engineering scaffolds. The protocols and information provided herein serve as a foundational guide for researchers and scientists looking to explore the potential of this promising class of polymers.

References

  • Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. Catalysis Science & Technology (RSC Publishing).
  • Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction. RSC Publishing.
  • Ring Opening Polymerization of β-acetoxy-δ- methylvalerolactone, a Triacetic Acid Lactone Derivative. RSC Publishing.
  • Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε- Caprolactone and L-Lactide. ChemRxiv.
  • Supporting Data for Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε-Caprolactone and L-Lactide. University Digital Conservancy.
  • Polyhydroxyalkanoates (PHAs): Types, Properties, Chemical Structure & Toxicity. Unknown Source.
  • Advantages of Additive Manufacturing for Biomedical Applications of Polyhydroxyalkanoates. PubMed Central.
  • US7714097B2 - Polymer synthesis from macrocycles. Google Patents.
  • Exploiting Polyhydroxyalkanoates for Biomedical Applications. MDPI.
  • Poly(hydroxy alkanoate)s in Medical Applications. PubMed Central.
  • Biomedical Applications of Polyhydroxyalkanoates. PubMed Central.
  • Physical properties of various polyhydroxyalkanoates compared with conventional plastics. ResearchGate.
  • Microbially synthesized poly(hydroxybutyrate-co-hydroxyhexanoate) with low to moderate hydroxyhexanoate content: Properties and applications. PubMed.
  • Applications of Polyhydroxyalkanoates in the Medical Industry. Unknown Source.
  • (PDF) Applications of Polyhydroxyalkanoates in the Medical Industry. ResearchGate.
  • This compound | C6H12O3 | CID 170748. PubChem.
  • Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. MDPI.
  • 6-Hydroxyhexanoic Acid: A Key Building Block for Polymeric Materials. Unknown Source.
  • Fabrication of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Fibers Using Centrifugal Fiber Spinning: Structure, Properties and Application Potential. MDPI.

Sources

Application Note & Protocols: Investigating the Cellular Effects of 5-Hydroxyhexanoic Acid in Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The traditional view of cellular metabolism as a passive process meeting cellular demands has been fundamentally challenged. It is now clear that metabolites are not merely substrates but are active signaling molecules that regulate a vast array of cellular processes, from gene expression to cell fate decisions.[1] This paradigm shift places common metabolites at the center of cellular control, governing phenotype and behavior.[1][2]

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain hydroxy fatty acid identified as a human urinary metabolite, particularly in contexts of altered fatty acid oxidation.[3] As a derivative of hexanoic acid, it belongs to a class of molecules with emerging roles in cellular signaling.[3] While its specific functions are not yet deeply characterized, related short- and medium-chain fatty acids are known to influence inflammation, cell proliferation, and metabolic pathways.[4][5] A related compound, 2-amino-5-hydroxyhexanoic acid, has demonstrated antioxidant and lipid-lowering activities, suggesting that 5-HHA may possess significant bioactivity.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological effects of this compound in cell culture. We move beyond simple instructions to explain the causality behind experimental choices, offering a self-validating system of protocols from initial toxicity screening to mechanistic elucidation.

Section 1: Compound Preparation and Handling

Proper preparation and handling of 5-HHA are critical for reproducible results. As a fatty acid, its solubility in aqueous culture media is limited. The following protocols ensure consistent and effective delivery to cells.

Chemical and Physical Properties

A summary of key properties for this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₃[3][7]
Molecular Weight 132.16 g/mol [3]
CAS Number 44843-89-2[7]
Appearance Solid[3]
Storage Sealed in a dry environment at 2-8°C[7]
Reconstitution Protocol for Cell Culture Use

Causality: Free fatty acids have low solubility in aqueous solutions and can be cytotoxic at high concentrations due to detergent-like effects. To mimic physiological conditions where fatty acids are transported by albumin in the bloodstream, 5-HHA should be complexed with Bovine Serum Albumin (BSA). This enhances bioavailability and prevents non-specific effects.[8]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH), cell culture grade

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Serum-free cell culture medium (e.g., DMEM)

  • 0.22 µm sterile filter

Step-by-Step Protocol:

  • Prepare a 10% (w/v) BSA Solution: Dissolve Fatty Acid-Free BSA in sterile PBS (e.g., 1 g in 10 mL). Warm to 37°C to aid dissolution. Filter sterilize using a 0.22 µm filter.

  • Prepare a 100 mM Primary Stock of 5-HHA: Dissolve 5-HHA in DMSO or EtOH. For example, to make 1 mL of a 100 mM stock, dissolve 13.22 mg of 5-HHA in 1 mL of DMSO. Vortex until fully dissolved. Note: This primary stock should be stored in small aliquots at -20°C.

  • Complex 5-HHA with BSA:

    • Warm the 10% BSA solution and serum-free medium to 37°C.

    • To create a 10 mM 5-HHA:BSA working stock (with a 4:1 molar ratio, a common starting point), slowly add the 100 mM primary stock to the 10% BSA solution while gently vortexing. For example, add 100 µL of 100 mM 5-HHA to 900 µL of 10% BSA solution.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Prepare Final Working Concentrations: Dilute the 10 mM 5-HHA:BSA stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

  • Prepare Vehicle Control: It is critical to prepare a BSA-only vehicle control that contains the same final concentration of DMSO (or EtOH) and BSA as the highest concentration of 5-HHA used. This ensures that any observed effects are due to 5-HHA and not the solvent or BSA.

Safety and Handling
  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat when handling the compound.[9][10]

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation.[9]

  • In case of contact with skin or eyes, wash immediately and thoroughly with water.

  • Refer to the manufacturer-specific Safety Data Sheet (SDS) for complete safety information.

Section 2: Foundational Cytotoxicity and Viability Assays

The first step in characterizing any novel compound is to determine its effect on cell viability and establish a working concentration range.[11][12] Performing multiple assays that measure different cellular endpoints provides a more complete and reliable cytotoxicity profile.[13]

Workflow for Initial Compound Screening

G cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis A Prepare 5-HHA:BSA Complex and Vehicle Control B Seed Cells in 96-well Plates C Treat with Serial Dilutions of 5-HHA (24, 48, 72h) B->C D Perform Parallel Viability Assays C->D MTT MTT Assay (Metabolic Activity) D->MTT LDH LDH Assay (Membrane Integrity) D->LDH E Measure Absorbance F Calculate % Viability/ % Cytotoxicity E->F G Determine IC50 Value F->G

Caption: Initial screening workflow for 5-HHA cytotoxicity.

Protocol: MTT Assay for Metabolic Viability

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-HHA:BSA complex and the corresponding vehicle control in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, protected from light. Purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or placing on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol: LDH Assay for Cytotoxicity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[11][16] The amount of LDH released is proportional to the number of dead or damaged cells.[11]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Interpretation

Results from cytotoxicity assays are typically used to calculate the IC₅₀ value—the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.

Table 1: Hypothetical Cytotoxicity Data for 5-HHA on a Cancer Cell Line after 48h

AssayEndpoint MeasuredIC₅₀ Value (µM)Interpretation
MTT Assay Metabolic Activity250 µM5-HHA reduces metabolic activity at higher concentrations.
LDH Assay Membrane Integrity400 µMSignificant membrane damage occurs at concentrations higher than the IC₅₀ for metabolic effect, suggesting a cytostatic or metabolic effect precedes overt cell death.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary.

Section 3: Investigating Effects on Cell Proliferation

If 5-HHA reduces viability at sub-lethal concentrations, it may be acting as a cytostatic agent (inhibiting proliferation) rather than a cytotoxic one. Cell proliferation assays directly measure cell division.

Protocol: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

Principle: The BrdU assay is a direct and highly accurate measure of DNA synthesis.[17] BrdU, an analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[15][18] This incorporated BrdU is then detected using a specific antibody, providing a quantitative measure of cell proliferation.[19]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol (steps 1-2). Use concentrations below the determined IC₅₀ to avoid confounding results from cytotoxicity.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at the concentration recommended by the manufacturer.

  • Fixation and Denaturation: After the treatment period, remove the medium, and fix the cells with a fixing/denaturing solution. This step is crucial as it fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Wash the cells and add the detection antibody (e.g., anti-BrdU-HRP conjugate). Incubate for 60-90 minutes at room temperature.

  • Substrate Addition: Wash away the unbound antibody and add the TMB substrate. A color change will develop.

  • Stop Reaction and Measure: Add a stop solution and measure the absorbance at 450 nm. The signal intensity is directly proportional to the amount of DNA synthesis.

Section 4: Elucidating the Mechanism of Cell Death: Apoptosis Assays

If the foundational assays indicate that 5-HHA induces cell death, the next logical step is to determine the mechanism. Apoptosis, or programmed cell death, is a distinct process from necrosis and is a common mechanism for many therapeutic agents.

Apoptosis Signaling Cascade and Assay Targets

G cluster_pathway Apoptotic Pathway cluster_assays Detection Assays Start Apoptotic Stimulus (e.g., 5-HHA) Early Early Stage Apoptosis Start->Early Initiation Mid Mid Stage Apoptosis Early->Mid Execution AnnexinV Annexin V Assay: Detects Phosphatidylserine (PS) Flipping Early->AnnexinV Late Late Stage Apoptosis Mid->Late Degradation Caspase Caspase-3/7 Assay: Measures Executioner Caspase Activity Mid->Caspase PI Propidium Iodide (PI) Staining: Detects Loss of Membrane Integrity Late->PI

Caption: Key stages of apoptosis and corresponding detection assays.

Protocol: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This is a gold-standard method for differentiating live, apoptotic, and necrotic cells.[20] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[20]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-HHA at concentrations around the IC₅₀ value for 24-48 hours. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE Express to avoid membrane damage. Centrifuge the cell suspension and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (can be observed, but less common).[22]

Protocol: Caspase-3/7 Activity Assay

Principle: A key event in the execution phase of apoptosis is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases. This assay uses a substrate (e.g., containing the DEVD sequence) that is cleaved by active caspase-3/7 to release a fluorescent or luminescent signal, providing a direct measure of apoptotic activity.[21]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate (for luminescence) or a black-walled, clear-bottom plate (for fluorescence) and treat with 5-HHA.

  • Reagent Addition: After the desired treatment time, add the caspase-3/7 reagent directly to the wells. This reagent is often cell-permeant and contains the substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the amount of active caspase-3/7.

Section 5: Concluding Remarks and Future Directions

This application note provides a robust, multi-faceted approach to characterizing the in vitro effects of this compound. By starting with broad cytotoxicity screening and progressing to specific assays for proliferation and apoptosis, researchers can build a comprehensive profile of this novel compound's bioactivity.

Given that 5-HHA is a metabolite, its effects are likely mediated through interactions with cellular metabolic and signaling networks.[23][24] Future investigations could explore its impact on:

  • Metabolic Pathways: Assessing changes in glycolysis and mitochondrial respiration using platforms like the Seahorse XF Analyzer.

  • Key Signaling Kinases: Investigating the phosphorylation status of proteins in pathways like AMPK (energy sensing) and mTOR (growth regulation) via Western blot or targeted ELISA.[25]

  • Inflammatory Signaling: Measuring the secretion of cytokines and chemokines, as other short-chain fatty acids are known to be immunomodulatory.[5]

By following the logical progression outlined in these protocols, researchers can efficiently and accurately elucidate the cellular mechanisms of this compound, contributing valuable knowledge to the expanding field of metabolite signaling.

References

  • Baker, S. A., & Rutter, J. (2023). Metabolites as signalling molecules.
  • Palma, M., et al. (2018). The Regulatory Role of Key Metabolites in the Control of Cell Signaling. Metabolites. [Link]
  • BenchChem. (2025). Cell-based Assays for Cytotoxicity Testing of Novel Compounds. BenchChem Technical Support.
  • Horvath, P., & Co-workers. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]
  • BenchChem. (2025).
  • Elabscience. (2024). Overview of Common Cell Proliferation Assays. Elabscience Biotechnology Inc. [Link]
  • BMG Labtech. (2025). Apoptosis – what assay should I use? BMG Labtech. [Link]
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]
  • ABClonal. (2019).
  • Bergler, W., et al. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line.
  • Singh, R., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Biocompare. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 170748, this compound. PubChem. [Link]
  • Vander Heiden, M. G., & DeBerardinis, R. J. (2017). Signaling in Control of Cell Growth and Metabolism. Cold Spring Harbor Perspectives in Biology. [Link]
  • Sigma-Aldrich. (2025).
  • Wang, Y. P., & Lei, Q. Y. (2018). Metabolite sensing and signaling in cell metabolism. Signal Transduction and Targeted Therapy. [Link]
  • Rawat, P., et al. (2013). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. Phytomedicine. [Link]
  • Wang, Y. P., & Lei, Q. Y. (2018). Metabolite sensing and signaling in cell metabolism.
  • The Good Scents Company. This compound.
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525). HMDB. [Link]
  • FooDB. (2011). Showing Compound this compound (FDB022093). FooDB. [Link]
  • ResearchGate. (2016). What is the most appropriate way to treat cells with fatty acids?
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 6-Hydroxyhexanoic acid. Thermo Fisher Scientific. [Link]
  • Bio-protocol. (2021).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. PubChem. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22998818, 2-Amino-5-hydroxyhexanoic acid. PubChem. [Link]
  • National Center for Biotechnology Information.
  • Pescuma, M., et al. (2021). Effect of Short-Chain Fatty Acids on Inflammatory and Metabolic Function in an Obese Skeletal Muscle Cell Culture Model. International Journal of Molecular Sciences. [Link]
  • Trabanelli, S., et al. (2022). Microbial short-chain fatty acids: a strategy to tune adoptive T cell therapy. Journal for ImmunoTherapy of Cancer. [Link]
  • AMSBIO. Rat Short-Chain Fatty Acids ELISA Kit (SCFAs). AMSBIO. [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 5-Hydroxyhexanoic Acid in Tissue Samples

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

5-Hydroxyhexanoic acid, a medium-chain hydroxy fatty acid, is an emerging metabolite of interest in various physiological and pathological research areas. Its structural similarity to other biologically active fatty acids necessitates precise and reliable quantification in complex biological matrices like tissue. This document provides a comprehensive guide to the sample preparation and analysis of this compound from tissue samples, offering detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to ensure high recovery, sensitivity, and reproducibility, addressing the common challenges associated with analyte extraction from complex biological matrices.

Introduction: The Scientific Imperative

This compound and its isomers, such as 6-hydroxyhexanoic acid, are increasingly recognized for their roles in metabolic regulation and cellular signaling. For instance, 6-hydroxyhexanoic acid has been shown to protect against obesity-associated metabolic dysfunction[1][2]. Accurate measurement of these compounds in tissues is critical for understanding their localized effects, metabolic pathways, and potential as biomarkers or therapeutic targets. However, the inherent complexity of tissue matrices—rich in proteins, lipids, and other interfering substances—presents a significant analytical challenge.

The protocols herein are built upon established principles of organic acid and short-chain fatty acid analysis from biological samples.[3][4] They incorporate robust extraction and cleanup steps to minimize matrix effects and provide a validated framework for reliable quantification.

Foundational Principles: Choosing Your Analytical Path

The quantification of this compound in tissue can be effectively achieved using two primary analytical platforms: GC-MS and LC-MS/MS. The choice between them depends on available instrumentation, required sensitivity, and sample throughput.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for the analysis of volatile and semi-volatile organic compounds. For polar molecules like this compound, derivatization is a mandatory step to increase volatility and thermal stability.[5] This method offers excellent chromatographic resolution and is highly reproducible.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for its high sensitivity, specificity, and often simpler sample preparation.[6][7] Derivatization can sometimes be employed to enhance ionization efficiency but is not always necessary, allowing for a more direct analysis.[8][9]

Table 1: Comparison of Analytical Methodologies
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sensitivity HighVery High to Ultra-High
Specificity High, especially with high-resolution MS.Very High, due to MRM transitions.
Derivatization Required for this compound.Optional, but can improve sensitivity.
Sample Throughput Moderate; derivatization can be time-consuming.High, especially with modern UPLC systems.
Matrix Effects Generally lower after derivatization and cleanup.Can be significant; requires careful method development.
Instrumentation Cost Moderate to HighHigh

Universal Tissue Preparation: The Critical First Steps

Regardless of the final analytical platform, the initial preparation of the tissue sample is paramount for accurate and reproducible results.

Materials and Reagents
  • Tissue sample (flash-frozen in liquid nitrogen and stored at -80°C)

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is highly recommended.

  • Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Antioxidant (optional but recommended): Butylated hydroxytoluene (BHT)

  • Protein Precipitation/Lysis Reagent: Methanol or Acetonitrile, pre-chilled to -20°C

  • Homogenizer: Bead beater, rotor-stator, or Dounce homogenizer

  • Centrifuge capable of 4°C and >12,000 x g

Protocol: Tissue Homogenization and Protein Precipitation

Causality: This initial stage is designed to rapidly halt enzymatic activity (via cold temperatures and organic solvent) and efficiently lyse the cells to release the analyte into a solution from which it can be extracted. The use of a stable isotope-labeled internal standard from the very beginning is crucial for correcting for analyte loss during the multi-step sample preparation process.

  • Weighing: On dry ice, weigh approximately 20-50 mg of the frozen tissue into a pre-chilled, tared homogenization tube containing lysis beads.

  • Internal Standard Spiking: Add the internal standard to the tube at a concentration relevant to the expected endogenous levels.

  • Homogenization: Add 500 µL of ice-cold PBS. Immediately homogenize the tissue according to the instrument's instructions until no visible tissue fragments remain.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile or methanol. This high ratio of organic solvent to aqueous buffer ensures efficient precipitation of proteins.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate at -20°C for 30 minutes to further precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which now contains this compound, without disturbing the protein pellet.

Diagram: Universal Tissue Preparation Workflow

G cluster_prep Tissue Preparation A Weigh Frozen Tissue (20-50 mg) B Spike with Internal Standard A->B C Homogenize in ice-cold PBS B->C D Add Cold Acetonitrile (Protein Precipitation) C->D E Vortex & Incubate at -20°C D->E F Centrifuge (12,000 x g, 15 min, 4°C) E->F G Collect Supernatant F->G H Liquid-Liquid Extraction G->H Proceed to LLE

Caption: Workflow for tissue homogenization and protein precipitation.

Protocol I: GC-MS Analysis with Derivatization

This protocol is optimized for sensitivity and specificity on a GC-MS platform. The core of this method is a two-step extraction and derivatization process.

Additional Materials
  • Hydrochloric Acid (HCl), concentrated

  • Sodium Chloride (NaCl)

  • Extraction Solvent: Ethyl acetate or Methyl tert-butyl ether (MTBE)[10]

  • Drying Agent: Anhydrous sodium sulfate

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Pyridine (or other suitable solvent for derivatization)

Experimental Protocol
  • Acidification: To the supernatant from the universal preparation step, add concentrated HCl dropwise to adjust the pH to < 2. This protonates the carboxylic acid group, making it less polar and more extractable into an organic solvent.[10]

  • Liquid-Liquid Extraction (LLE): Add 2 mL of ethyl acetate. Vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collect Organic Layer: Transfer the upper organic layer to a clean glass tube. Repeat the extraction on the aqueous layer with another 2 mL of ethyl acetate and combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water, which can interfere with derivatization.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated (30-40°C).

  • Derivatization: Reconstitute the dried extract in 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60-70°C for 60 minutes.[5] This step replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, creating a volatile derivative suitable for GC analysis.[11]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Table 2: Example GC-MS Parameters
ParameterSettingRationale
GC Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A robust, general-purpose column for separating a wide range of derivatized metabolites.[5]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program 80°C hold 2 min, ramp to 280°C at 10°C/min, hold 5 minA typical temperature program to elute derivatized organic acids.[12]
Injector Temp 250°CEnsures rapid volatilization of the derivatized analyte.
MS Ion Source 230°C (Electron Ionization, 70 eV)Standard conditions for generating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, monitor characteristic ions of the derivatized 5-HHA and its internal standard for maximum sensitivity.

Protocol II: LC-MS/MS Analysis

This protocol offers a more direct analysis with higher throughput, leveraging the sensitivity of tandem mass spectrometry.

Additional Materials
  • Formic Acid

  • Acetonitrile (LC-MS grade)

  • Ultrapure Water (LC-MS grade)

Experimental Protocol
  • Evaporation: Take the supernatant from the universal preparation step and evaporate the solvent under a stream of nitrogen. Rationale: While direct injection is possible, this step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, which improves peak shape.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

  • Filtration/Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Diagram: Analytical Workflows

G cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow A Supernatant from Prep B Acidify & LLE A->B C Evaporate B->C D Derivatize (e.g., BSTFA) C->D E GC-MS Injection D->E F Supernatant from Prep G Evaporate F->G H Reconstitute in Mobile Phase G->H I LC-MS/MS Injection H->I

Caption: Comparative analytical workflows for GC-MS and LC-MS/MS.

Table 3: Example LC-MS/MS Parameters
ParameterSettingRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard for retaining and separating small polar molecules like organic acids.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the analyte is in its protonated form for better retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase for eluting the analyte from the column.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 8 min, hold 2 minA gradient elution is necessary to separate the analyte from other matrix components.
Ionization Mode Negative Electrospray Ionization (ESI-)The carboxylic acid group readily deprotonates to form a [M-H]- ion, providing excellent sensitivity.[7]
MS Acquisition Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

Method Validation: Ensuring Trustworthiness

A self-validating system is the cornerstone of reliable bioanalysis. Any protocol for quantifying this compound must be validated according to established guidelines.[13][14] Key parameters to assess include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: The influence of co-eluting matrix components on analyte ionization.

  • Stability: Analyte stability in the tissue, during sample processing, and in the final extract under various storage conditions.

Conclusion

The protocols detailed in this application note provide a robust framework for the sample preparation and quantitative analysis of this compound in tissue. By carefully selecting an analytical platform and rigorously validating the chosen method, researchers can generate high-quality, reproducible data. The emphasis on explaining the causality behind each step aims to empower scientists to adapt and troubleshoot these methods for their specific research needs, ultimately advancing our understanding of the metabolic roles of hydroxy fatty acids.

References

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7585–7597. [Link]
  • Zhang, X., et al. (2022). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. TrAC Trends in Analytical Chemistry, 157, 116751. [Link]
  • Hernández-Orte, P., et al. (2008). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Journal of Agricultural and Food Chemistry, 56(15), 6288-6293. [Link]
  • Tan, J., et al. (2006). Extraction and determination of short-chain fatty acids in biological samples. Chinese Journal of Analytical Chemistry, 34(11), 1631-1635. [Link]
  • Gaggini, M., et al. (2021). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 12, 708103. [Link]
  • Ribani, M., et al. (2004). Validação de métodos cromatográficos e eletroforéticos. Química Nova, 27(5), 771-780. [Link]
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7585-7597. [Link]
  • Chan, H., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 12(6), 519. [Link]
  • Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis.
  • Scherer, R., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154. [Link]
  • World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Regional Representation for the Americas.
  • Liu, Y., et al. (2023). A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance. Metabolism, 149, 155708. [Link]
  • Jones, A. W., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.
  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Corporation.
  • Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741–753. [Link]
  • Singh, A., et al. (2013). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. Phytomedicine, 21(1), 15-19. [Link]
  • Liu, Y., et al. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. bioRxiv. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Oxo-6-hydroxyhexanoic acid. PubChem.
  • Sidoli, S., et al. (2017). Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis. Current Protocols in Molecular Biology, 118, 22.1.1-22.1.20. [Link]
  • Jiang, H., et al. (2016). Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF. Journal of Pharmaceutical and Biomedical Analysis, 128, 234-241. [Link]
  • Helt, S. S., et al. (2021). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemo-catalysis. Green Chemistry, 23(16), 5894-5902.
  • Szekely-Klepser, G., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
  • Li, Y., et al. (2026). A novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quick and efficient quantification of five fat-soluble vitamins. Clinica Chimica Acta, 579, 120615. [Link]
  • Vuckovic, D., et al. (2012). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.

Sources

Application Notes & Protocols: Utilizing 5-Hydroxyhexanoic Acid as a Biomarker for Studying Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of fatty acid metabolism, particularly mitochondrial β-oxidation, is critical for understanding numerous physiological and pathological states, including metabolic disorders, cardiovascular disease, and diabetes. While β-oxidation is the primary catabolic pathway for fatty acids, alternative routes such as ω-oxidation become significant under conditions of metabolic stress or enzymatic deficiency. This guide details the use of 5-hydroxyhexanoic acid (5-HHA), an ω-1 oxidation product, as a sensitive and specific biomarker to probe the activity of these alternative pathways. We provide the scientific rationale, detailed experimental protocols for inducing and quantifying 5-HHA in cell culture models, and frameworks for data interpretation. These methods are designed for researchers, scientists, and drug development professionals seeking to investigate fatty acid oxidation (FAO) dynamics, model inborn errors of metabolism, or screen for compounds that modulate fatty acid metabolic pathways.

Scientific Foundation: The Dichotomy of Fatty Acid Oxidation

Fatty acids are a primary energy source for many tissues, especially during fasting or sustained exercise.[1] The catabolism of these molecules is a tightly regulated process, primarily occurring in the mitochondria.

The Canonical Pathway: Mitochondrial β-Oxidation

The majority of fatty acids are degraded via β-oxidation within the mitochondrial matrix.[2] This process involves a cyclical four-step reaction sequence that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.[3][4] These products directly fuel the citric acid cycle and the electron transport chain to generate large quantities of ATP.[5] The efficiency of β-oxidation is paramount for tissues with high energy demands like the heart and skeletal muscle.[1]

The Alternative Pathway: ω-Oxidation

When the mitochondrial β-oxidation pathway is saturated or impaired—due to either a high influx of fatty acids or a genetic defect—cells utilize alternative catabolic routes. One of the most significant is ω-oxidation, which occurs in the endoplasmic reticulum.[2] This pathway initiates oxidation at the methyl (ω) end of the fatty acid or the adjacent (ω-1) carbon.

The metabolism of a medium-chain fatty acid like hexanoic acid via this route results in the formation of this compound.[6][7] Further oxidation can lead to the creation of dicarboxylic acids, which are then excreted in the urine. Therefore, the presence and quantity of 5-HHA serve as a direct readout of ω-oxidation pathway activity.

This compound as a Key Biomarker

This compound is a medium-chain hydroxy fatty acid that is normally a minor degradation product of fatty acid metabolism.[8] However, its levels become significantly elevated in specific metabolic contexts:

  • Metabolic Overload: High-fat diets or feeding with medium-chain triglycerides (MCTs) can overwhelm the β-oxidation machinery, shunting excess fatty acids to the ω-oxidation pathway and increasing 5-HHA production.

  • Inborn Errors of Metabolism: Genetic disorders that impair β-oxidation, such as Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), cause a buildup of medium-chain fatty acids.[9] This substrate pressure forces metabolism through ω-oxidation, making 5-HHA a key diagnostic marker found in the urine of affected individuals.[10]

By measuring 5-HHA, researchers can indirectly assess the flux and capacity of the primary β-oxidation pathway. An increase in 5-HHA signals a bottleneck in β-oxidation, providing a powerful tool for studying metabolic dysregulation.

Caption: Metabolic fate of hexanoic acid.

Applications in Metabolic Research

The quantification of 5-HHA can be applied to several key research areas:

  • Modeling FAO Disorders: In vitro models using cell lines (e.g., hepatocytes, myoblasts) from patients with known FAO disorders or with CRISPR/Cas9-mediated gene knockouts can be used. Measuring 5-HHA in the culture medium after substrate loading provides a functional readout of the metabolic defect.

  • Drug Discovery and Compound Screening: Test compounds can be screened for their effects on fatty acid metabolism. Inhibitors of β-oxidation enzymes (e.g., CPT1/2) would be expected to increase 5-HHA production, while compounds that enhance β-oxidation efficiency might decrease it under overload conditions.[11][12][13]

  • Nutritional Studies: The metabolic consequences of different fatty acid substrates (e.g., even-chain vs. odd-chain, saturated vs. unsaturated) can be investigated by measuring their propensity to be shunted into the ω-oxidation pathway.[14]

Experimental Protocols

The following protocols provide a framework for inducing and measuring 5-HHA in a cell culture model. Hepatocytes (e.g., HepG2 or primary hepatocytes) are recommended as they are metabolically active and possess all relevant pathways.

Protocol 1: In Vitro Model of Fatty Acid Overload

This protocol describes how to treat cultured cells with a precursor fatty acid to induce metabolic stress and stimulate 5-HHA production.

Causality Behind Experimental Choices:

  • Hexanoic Acid: Chosen as the substrate because it is a medium-chain fatty acid that directly feeds into the pathways leading to 5-HHA.[15]

  • BSA Conjugation: Fatty acids have low solubility in aqueous media and can be toxic to cells at high concentrations. Conjugating hexanoic acid to bovine serum albumin (BSA) enhances its solubility and facilitates cellular uptake in a more physiologically relevant manner.

  • L-Carnitine Supplementation: Carnitine is essential for transporting fatty acids into the mitochondria via the carnitine shuttle.[16] Supplementing the medium ensures that carnitine availability is not a rate-limiting step for mitochondrial β-oxidation.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[17]

  • Hexanoic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-Carnitine

  • Sterile PBS

  • 12-well cell culture plates

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Preparation of Hexanoate-BSA Conjugate (50 mM Stock): a. In a sterile tube, prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium. b. In a separate tube, prepare a 100 mM solution of hexanoic acid in ethanol. c. Warm the BSA solution to 37°C. While vortexing gently, add the hexanoic acid solution dropwise to the BSA solution to achieve a final hexanoate concentration of 50 mM. d. Incubate at 37°C for 1 hour to allow for conjugation. Filter-sterilize and store at -20°C.

  • Cell Seeding: a. Seed hepatocytes in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment. b. Incubate for 24 hours at 37°C, 5% CO₂.[18]

  • Treatment: a. Prepare the treatment medium: serum-free culture medium supplemented with 0.5 mM L-Carnitine. b. Prepare working concentrations of the Hexanoate-BSA conjugate in the treatment medium. A typical final concentration range to test is 100 µM to 1 mM hexanoate. c. Control Groups are Critical:

    • Vehicle Control: Treatment medium containing an equivalent amount of BSA without hexanoate.
    • Positive Control (Optional): A known inhibitor of β-oxidation (e.g., Etomoxir for long-chain FAO) can be used to pharmacologically induce a shift to ω-oxidation. d. Aspirate the growth medium from the cells and wash once with sterile PBS. e. Add 1 mL of the prepared treatment or control media to the appropriate wells. f. Incubate for a defined period (e.g., 12, 24, or 48 hours). A time-course experiment is recommended initially.
  • Sample Collection: a. At the end of the incubation, collect the cell culture supernatant from each well into sterile microcentrifuge tubes. b. Centrifuge at 500 x g for 5 minutes to pellet any detached cells or debris. c. Transfer the clarified supernatant to a new tube and immediately freeze at -80°C pending analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Hexanoate-BSA Conjugate p2 Seed Hepatocytes in 12-well Plate e1 Wash Cells with PBS p2->e1 e2 Add Treatment Media: - Vehicle Control (BSA) - Hexanoate-BSA e1->e2 e3 Incubate (e.g., 24h) e2->e3 a1 Collect Supernatant e3->a1 a2 Centrifuge to Clarify a1->a2 a3 Store at -80°C a2->a3 a4 LC-MS/MS Quantification of 5-HHA a3->a4

Caption: Workflow for in vitro FAO overload assay.

Protocol 2: Quantification of 5-HHA by LC-MS/MS

Accurate quantification of metabolites requires a robust analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[19][20]

Causality Behind Experimental Choices:

  • Protein Precipitation: Cell culture media contains high concentrations of proteins (from BSA) that interfere with LC-MS analysis. Precipitation with a cold organic solvent (e.g., acetonitrile) is a simple and effective cleanup step.[19]

  • Internal Standard: An isotopically labeled standard (e.g., this compound-d3) is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable normalization.

  • MRM/SRM: Multiple Reaction Monitoring (or Selected Reaction Monitoring) provides specificity. The mass spectrometer is set to detect a specific precursor ion (the molecular weight of 5-HHA) and a specific fragment ion generated after collision-induced dissociation. This precursor-product pair is unique to the analyte, minimizing interference from other molecules.[21]

Materials:

  • Clarified supernatant samples (from Protocol 1)

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • This compound analytical standard

  • Isotopically labeled internal standard (IS), e.g., this compound-d3

  • Formic acid, LC-MS grade

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase analytical column

Procedure:

  • Sample Preparation: a. Thaw supernatant samples on ice. b. In a microcentrifuge tube, add 200 µL of cold ACN containing the internal standard (at a fixed concentration, e.g., 100 nM) to 50 µL of supernatant. c. Vortex vigorously for 30 seconds to precipitate proteins. d. Incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube, avoiding the protein pellet. g. Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid). Transfer to an autosampler vial.

  • LC-MS/MS Analysis: a. Chromatography: Use a C18 column to separate the analyte from other components. A typical gradient might run from 5% to 95% organic solvent (ACN with 0.1% formic acid) over several minutes. b. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). c. MRM Transitions: Optimize the transitions for 5-HHA and its internal standard. (Note: These values must be empirically determined on your specific instrument).

    • Example for 5-HHA (C₆H₁₂O₃, MW: 132.16): Precursor [M-H]⁻ → Product; e.g., m/z 131.1 → m/z 113.1
    • Example for IS (d3-5-HHA): Precursor [M-H]⁻ → Product; e.g., m/z 134.1 → m/z 116.1
  • Quantification: a. Prepare a standard curve by spiking known concentrations of the 5-HHA analytical standard into control (vehicle-treated) supernatant and processing them identically to the samples. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. c. Calculate the concentration of 5-HHA in the experimental samples using the linear regression from the standard curve.

Data Interpretation and Expected Outcomes

Proper interpretation requires careful consideration of controls and normalization. Data should be presented as the concentration of 5-HHA (e.g., in µM) or as a fold change relative to the vehicle control.

Experimental Condition Expected β-Oxidation Flux Expected ω-Oxidation Flux Expected 5-HHA Level Rationale
Vehicle Control (BSA only) BasalBasalBaseline / UndetectableNo exogenous fatty acid substrate to stress the system.
Hexanoate Treatment Saturated / OverloadedIncreasedSignificantly Increased High substrate availability overwhelms β-oxidation, shunting excess to ω-oxidation.
Hexanoate + β-Oxidation Activator IncreasedDecreasedDecreased (vs. Hexanoate alone) Enhanced β-oxidation capacity reduces the substrate available for the ω-oxidation pathway.
Hexanoate + β-Oxidation Inhibitor InhibitedMaximally IncreasedMaximally Increased Pharmacological blockade of β-oxidation forces nearly all substrate through alternative routes.

Troubleshooting & Considerations:

  • Cell Viability: High concentrations of fatty acids can be lipotoxic. Always perform a cell viability assay (e.g., MTT or LDH release) in parallel to ensure that observed metabolic changes are not due to cell death.

  • Analytical Sensitivity: If 5-HHA levels are below the limit of detection, consider increasing the substrate concentration, extending the incubation time, or concentrating the sample further before analysis.

  • Biological Variation: Use multiple biological replicates (n ≥ 3) for each condition to ensure statistical significance.

Conclusion

This compound is a valuable and specific biomarker for probing the dynamics of fatty acid metabolism. Its quantification provides a functional readout of ω-oxidation pathway activity, which is inversely correlated with the capacity of the primary β-oxidation pathway. The protocols outlined in this guide provide a robust framework for using 5-HHA to model metabolic overload and disease states in vitro, screen for novel therapeutics, and gain deeper insights into the intricate regulation of cellular energy metabolism.

References

  • Human Metabolome Database. (2005). Metabocard for this compound (HMDB0000525). HMDB. [Link]
  • FooDB. (2011). Compound this compound (FDB022093). FooDB. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). (5R)-5-hydroxyhexanoic acid.
  • Gillingham, M. B., Scott, C. R., & Van Calcar, S. C. (2019). Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. Journal of Inherited Metabolic Disease, 42(5), 786-799. [Link]
  • Zhang, Y., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 398-408. [Link]
  • ResearchGate. (n.d.).
  • Biomedical Research Service Center. (n.d.).
  • Kikuchi, K., et al. (2021).
  • Wilcken, B. (2010). Fatty acid oxidation disorders: outcome and long-term prognosis. Journal of Inherited Metabolic Disease, 33(5), 501-506. [Link]
  • Ali, F., et al. (2014). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. Natural Product Research, 28(24), 2314-2317. [Link]
  • Creative Bioarray. (n.d.).
  • Roe, C. R., & Roe, D. S. (2003). Effects of odd-numbered medium-chain fatty acids on the accumulation of long-chain 3-hydroxy-fatty acids in long-chain L-3-hydroxyacyl CoA dehydrogenase and mitochondrial trifunctional protein deficient skin fibroblasts. Molecular Genetics and Metabolism, 80(3), 324-329. [Link]
  • Chalmers, R. A., & Lawson, A. M. (1979). Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomedical Mass Spectrometry, 6(10), 444-446. [Link]
  • ResearchGate. (n.d.). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. [Link]
  • Boone, P. M. (2016).
  • Semantic Scholar. (n.d.).
  • Zhang, Y., et al. (2024). The potential lipid biomarker 5-HETE for acute exacerbation identified by metabolomics in patients with idiopathic pulmonary fibrosis. Respirology. [Link]
  • Larter, C. Z., & Farrell, G. C. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. Journal of Visualized Experiments, (102), 53005. [Link]
  • ResearchGate. (2016). (PDF)
  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Analytical Chemistry, 5, 275-298. [Link]
  • ResearchGate. (n.d.).
  • Yao, D. F., et al. (2024). Carnitine palmitoyltransferase-II inactivity promotes malignant progression of metabolic dysfunction-associated fatty liver disease via liver cancer stem cell activation. World Journal of Gastroenterology, 30(1), 1-19. [Link]
  • Ferguson, J. E., et al. (2023). Loss of carnitine palmitoyltransferase 1a reduces docosahexaenoic acid-containing phospholipids and drives sexually dimorphic liver disease in mice. Molecular Metabolism, 78, 101815. [Link]
  • Tokatli, A., et al. (2023). Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form. Journal of Pediatric Endocrinology and Metabolism, 36(12), 1205-1211. [Link]
  • Joshi, P. R., et al. (2014). Phenotype of carnitine palmitoyltransferase II (CPT II) deficiency: a questionnaire-based survey. Journal of Inherited Metabolic Disease, 37(5), 811-817. [Link]
  • Sigauke, E., & Rakheja, D. (2004). Carnitine Palmitoyltransferase II Deficiency. GeneReviews®. [Link]
  • Martin, C. H., et al. (2013). Reverse β-oxidation pathways for efficient chemical production. Current Opinion in Biotechnology, 24(6), 1030-1036. [Link]
  • Frank, E. L., & Grant, R. P. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 195-204. [Link]
  • Fall, R. R., & Hector, M. L. (1977). Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation. Journal of Bacteriology, 132(2), 613-620. [Link]
  • Zhang, X., et al. (2023). Identification and Analysis of Metabolites That Contribute to the Formation of Distinctive Flavour Components of Laoxianghuang. Foods, 12(2), 398. [Link]
  • Mitu, F., et al. (2022). Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. Molecules, 27(11), 3568. [Link]
  • Jack Westin. (n.d.). Oxidation Of Fatty Acids.
  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry, Fatty Acid Oxidation.
  • Chemistry LibreTexts. (2024). 9.
  • Ninja Nerd. (2017).
  • Cell Biologics, Inc. (n.d.). Cell Culture Protocols. [Link]

Sources

Troubleshooting & Optimization

preventing lactonization of 5-Hydroxyhexanoic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-10

Introduction

Welcome to the technical support guide for handling 5-hydroxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this and similar γ-hydroxy acids. A common challenge encountered during the synthesis and purification of this compound is its propensity to undergo intramolecular cyclization to form δ-valerolactone. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to minimize and prevent this unwanted side reaction during experimental workup.

Understanding the Challenge: The Lactonization Equilibrium

This compound exists in a dynamic equilibrium with its cyclic ester form, δ-valerolactone. This intramolecular esterification, known as lactonization, is a reversible reaction that can be influenced by several factors, primarily temperature and pH.

The formation of a six-membered ring in δ-valerolactone is thermodynamically favorable.[1] This means that under certain conditions, the equilibrium will favor the lactone form. The goal of a successful workup is to manipulate these conditions to keep the molecule in its desired open-chain hydroxy acid form.

Diagram: this compound and δ-Valerolactone Equilibrium

G cluster_0 This compound (Open-Chain Form) cluster_1 δ-Valerolactone (Cyclic Form) This compound delta-Valerolactone This compound->delta-Valerolactone Lactonization (Acid/Heat) delta-Valerolactone->this compound Hydrolysis (Base)

Caption: Equilibrium between this compound and δ-valerolactone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my final product a mixture of the hydroxy acid and the lactone?

A1: This is the most common issue and it arises because the lactonization reaction is at equilibrium. During your workup, conditions may have inadvertently shifted the equilibrium towards the lactone. Common culprits include:

  • Elevated Temperatures: Heating the reaction mixture during workup, for example, during solvent removal, can promote lactonization.[2]

  • Acidic Conditions: The presence of acid catalyzes the intramolecular esterification.[3][4] If your reaction was run under acidic conditions, or if you used an acidic wash during workup, this can drive the formation of the lactone.

Q2: I performed a basic extraction, but I still see the lactone in my final product. Why?

A2: While a basic extraction is the correct approach to separate the acidic hydroxy acid from neutral organic compounds, there are a few reasons why you might still observe the lactone:

  • Incomplete Hydrolysis: If the lactone was present in your reaction mixture, the basic wash might not have been sufficient to fully hydrolyze it back to the open-chain form. The rate of hydrolysis depends on the strength of the base, the temperature, and the contact time.

  • Re-lactonization upon Acidification: After the basic extraction, you likely acidified the aqueous layer to protonate the carboxylate and allow for extraction into an organic solvent. If this acidification step was too aggressive (i.e., a very low pH was reached) or if the mixture was allowed to stand for too long at a low pH, re-lactonization can occur.

Q3: Can I use distillation to purify this compound?

A3: Distillation is generally not recommended for the purification of this compound. The heat required for distillation will almost certainly drive the equilibrium completely towards the more volatile δ-valerolactone, leading to significant product loss.

Q4: How can I confirm the presence of both the hydroxy acid and the lactone in my sample?

A4: Several analytical techniques can be used:

  • NMR Spectroscopy (¹H and ¹³C): This is a powerful tool to distinguish between the two forms. The open-chain acid and the cyclic lactone will have distinct signals.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate and quantify both the hydroxy acid and the lactone.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting the more volatile lactone. Derivatization of the hydroxy acid may be necessary to improve its volatility and thermal stability for GC analysis.[7][8]

Troubleshooting Scenarios
Symptom Potential Cause(s) Recommended Action(s)
Low yield of hydroxy acid after workup. Significant lactonization has occurred.Review your workup procedure for sources of heat and acid. Implement a low-temperature, pH-controlled workup (see protocol below).
Product appears oily or has a sweet, fruity odor. The product is likely predominantly the lactone, δ-valerolactone.If the hydroxy acid is the desired product, you can attempt to hydrolyze the lactone back to the acid using a basic solution (e.g., NaOH or KOH in water/methanol).
Inconsistent results between batches. Variations in workup conditions (e.g., temperature, time, pH).Standardize your workup protocol. Carefully monitor and control the temperature and pH at each step.
Difficulty extracting the hydroxy acid from the aqueous layer after acidification. The hydroxy acid may be partially soluble in water.Use a more polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery. Salting out the aqueous layer by adding a saturated solution of NaCl can also improve extraction efficiency.

Recommended Workup Protocol to Minimize Lactonization

This protocol is designed to maintain the integrity of this compound by carefully controlling temperature and pH throughout the workup process.

Core Principles of the Protocol
  • Low Temperature: All steps should be performed at or below room temperature, preferably in an ice bath.

  • pH Control: The pH should be carefully managed to avoid strongly acidic conditions.

  • Minimize Time: The workup should be performed as efficiently as possible to reduce the time the compound is exposed to potentially unfavorable conditions.

Step-by-Step Methodology
  • Initial Quenching and Cooling:

    • Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

    • If the reaction was performed under acidic conditions, neutralize the acid by slowly adding a chilled, dilute basic solution (e.g., 1 M NaOH or a saturated solution of NaHCO₃). Monitor the pH with a pH meter or pH paper, aiming for a pH of 7-8.

  • Solvent Removal (if applicable):

    • If your reaction solvent is immiscible with water, proceed to the extraction step.

    • If your reaction solvent is water-miscible (e.g., THF, ethanol), it should be removed under reduced pressure at a low temperature (ideally below 30 °C).

  • Basic Extraction:

    • Transfer the cooled, neutralized reaction mixture to a separatory funnel.

    • Add a chilled, dilute basic solution (e.g., 1 M NaOH) to raise the pH to approximately 10-11. This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, and help hydrolyze any existing lactone.

    • Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove any non-acidic organic impurities. Discard the organic layer.

  • Acidification and Extraction of the Hydroxy Acid:

    • Cool the aqueous layer containing the carboxylate salt in an ice bath.

    • Slowly add a chilled, dilute acid (e.g., 1 M HCl) with vigorous stirring to lower the pH to approximately 4-5. Crucially, avoid over-acidifying to a pH below 3, as this will promote re-lactonization. [4]

    • Immediately extract the protonated this compound into an organic solvent (e.g., ethyl acetate or dichloromethane). Perform at least three extractions to ensure complete recovery.

  • Drying and Solvent Removal:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure at a low temperature (below 30 °C).

Workflow Diagram

G A 1. Cool Reaction Mixture (0-5 °C) B 2. Neutralize to pH 7-8 (if acidic) A->B C 3. Basic Extraction (pH 10-11) - Deprotonate Acid - Hydrolyze Lactone B->C D 4. Wash with Non-Polar Solvent (Remove Impurities) C->D E 5. Acidify Aqueous Layer (pH 4-5, 0-5 °C) D->E F 6. Extract with Polar Solvent E->F G 7. Dry Organic Layer F->G H 8. Remove Solvent (< 30 °C) G->H I Isolated this compound H->I

Caption: Recommended low-temperature, pH-controlled workup protocol.

Analytical Methods for Monitoring Lactonization

Accurate monitoring of the ratio of this compound to δ-valerolactone is crucial for process optimization and quality control.

HPLC Method Parameters

A typical reverse-phase HPLC method for separating the hydroxy acid and lactone is outlined below. Method development and optimization will be necessary for your specific instrumentation and sample matrix.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature Ambient or slightly controlled (e.g., 25 °C)

Note: The acidic mobile phase helps to keep the hydroxy acid in its protonated form for consistent retention.[9]

GC-MS Analysis Considerations
  • Derivatization: To analyze the non-volatile this compound by GC-MS, derivatization is necessary. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[8][10]

  • Thermal Decomposition: Be aware that the heat of the GC inlet can cause the underivatized hydroxy acid to cyclize to the lactone, leading to inaccurate quantification. Derivatization helps to prevent this.[8]

References

  • Chemical Reactivity - MSU chemistry. Michigan State University Department of Chemistry. [Link]
  • Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. PubMed. [Link]
  • How do you synthesise a lactone
  • High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (ex
  • Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI. [Link]
  • Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. PubMed. [Link]
  • General mechanism for the d-lactonisation of hydroxy acids. R represents the remainder of the molecule.
  • Determination of α-Hydroxyacids in Cosmetics. Journal of Food and Drug Analysis. [Link]
  • Solved Provide a mechanistic explanation for why tre
  • Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Agilent. [Link]
  • Procedure for Derivatization of GHB. Department of Forensic Sciences. [Link]
  • Determination of gamma-hydroxybutyrate (GHB) in biological specimens by simultaneous extraction and chemical derivatization followed by GC-MS. SciSpace. [Link]

Sources

Technical Support Center: Reverse-Phase HPLC Analysis of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the chromatographic analysis of 5-Hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak shape and retention in reverse-phase High-Performance Liquid Chromatography (RP-HPLC). As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the fundamental principles behind them, ensuring robust and reproducible methods.

Understanding the Analyte: this compound

Before troubleshooting, it is critical to understand the physicochemical properties of this compound, as they directly govern its behavior in a reverse-phase system. This molecule is a polar, medium-chain fatty acid.[1][2]

PropertyValueImplication for RP-HPLC
Molecular Formula C₆H₁₂O₃-
Molecular Weight 132.16 g/mol -
pKa (Carboxylic Acid) ~4.71The molecule's charge state is highly dependent on pH around this value.[1][3]
logP ~0.32Indicates high polarity, suggesting low retention on standard C18 columns.
Polar Surface Area 57.53 ŲConfirms the polar nature of the analyte.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is the most common issue for polar acidic compounds like this compound. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.

Primary Cause: Silanol Interactions

In RP-HPLC, the primary retention mechanism should be hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). However, silica-based columns have residual silanol groups (Si-OH) on their surface.

  • Analyte Ionization : At a mobile phase pH near or above the pKa of this compound (~4.71), the carboxylic acid group deprotonates to form a negatively charged carboxylate anion (R-COO⁻).

  • Secondary Interaction : This negatively charged anion can then undergo a strong, secondary ionic interaction with the polar, slightly acidic silanol groups on the silica surface.[4][5]

  • Mixed-Mode Retention : This results in a "mixed-mode" retention mechanism (hydrophobic and ion-exchange). Because these silanol interaction sites are non-uniform and kinetically slow, it leads to a portion of the analyte molecules being delayed in their elution, causing a tailed peak.[4][6]

Solution: Suppress Analyte Ionization by Controlling Mobile Phase pH

The most effective way to eliminate this secondary interaction is to suppress the ionization of the carboxylic acid group. This is achieved by lowering the mobile phase pH.

  • The 2-pH Unit Rule : A general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[7] For this compound (pKa ≈ 4.71), the target pH should be ≤ 2.7 .

  • Mechanism of Improvement : At pH 2.7, the carboxylic acid is fully protonated (R-COOH), making it a neutral, more hydrophobic molecule. This neutral form does not interact with the residual silanols and is retained more consistently by the C18 phase, resulting in a sharp, symmetrical peak.[7][8]

Below is a diagram illustrating the pH-dependent equilibrium and its effect on chromatographic interaction.

cluster_0 Mobile Phase pH > pKa (~4.71) cluster_1 Mobile Phase pH < pKa (~2.7) Ionized 5-HHA (Anionic) R-COO⁻ Silanol Residual Silanol (Si-OH) Ionized->Silanol  Ionic Interaction Tailing Peak Tailing Silanol->Tailing  Causes Neutral 5-HHA (Neutral) R-COOH C18 C18 Stationary Phase Neutral->C18  Hydrophobic Interaction Symmetry Symmetrical Peak C18->Symmetry  Results in

Caption: Analyte ionization state and its impact on peak shape.

Q2: I've lowered the pH, but my peak shape is still not perfect. What else can I do?

If tailing persists even at low pH, or if you observe other issues like broad or split peaks, consider the following factors.

A. Inadequate Mobile Phase Buffering

  • The Problem : Operating near the analyte's pKa without a buffer can cause peak splitting or broadening.[9] The HPLC system itself can slightly alter the pH, and if unbuffered, both the ionized and non-ionized forms of the analyte can exist simultaneously, eluting at slightly different times.[8]

  • The Solution : Use a buffer system that is effective at your target pH. For a target pH of 2.7, a formate buffer (e.g., 0.1% formic acid or 20 mM ammonium formate adjusted to pH 2.7) is an excellent choice.[7] Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate pH stability.

B. Column Choice and Health

  • The Problem : Not all C18 columns are the same. Columns with a higher density of residual silanols, or older columns where the bonded phase has degraded, will exhibit more pronounced tailing.[6]

  • The Solution :

    • Use High-Purity, End-Capped Columns : Modern columns are made from high-purity silica and are "end-capped" to block many of the residual silanols, reducing secondary interactions.[4]

    • Consider an "Aqueous Compatible" (AQ) Column : Since this compound is very polar, your method likely uses a high percentage of aqueous mobile phase. Standard C18 phases can undergo "phase collapse" under these conditions, leading to poor retention and peak shape.[10] AQ-type columns are specifically designed to prevent this.

    • Check for Contamination : A blocked column frit or contamination at the head of the column can cause peak distortion.[4] Try flushing the column or using a guard column to protect it.

C. Sample Solvent Effects

  • The Problem : Dissolving your sample in a solvent that is significantly "stronger" (i.e., has a higher percentage of organic solvent) than your mobile phase can cause distorted or split peaks.[11][12] The sample doesn't properly focus on the column head, leading to band broadening.

  • The Solution : As a best practice, always try to dissolve and inject your sample in the initial mobile phase composition.[13] If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol will guide you through finding the optimal mobile phase pH to improve peak shape.

  • Prepare Stock Buffers :

    • Buffer A (pH 2.7) : Prepare a 20 mM ammonium formate solution. Adjust the pH to 2.7 using formic acid.

    • Buffer B (pH 4.7 - Control) : Prepare a 20 mM ammonium acetate solution. Adjust the pH to 4.7 using acetic acid.

  • Prepare Mobile Phases :

    • Mobile Phase A : 95% of your chosen buffer (A or B), 5% Acetonitrile.

    • Mobile Phase B : 100% Acetonitrile.

  • Chromatographic Conditions :

    • Column : A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate : 1.0 mL/min.

    • Gradient : Start with a simple isocratic hold (e.g., 100% Mobile Phase A) or a shallow gradient to find the peak.

    • Injection Volume : 5 µL.

    • Sample : 100 µg/mL of this compound dissolved in Mobile Phase A.

  • Execution :

    • Equilibrate the column thoroughly with the pH 4.7 mobile phase. Inject the sample and record the chromatogram, noting retention time and peak asymmetry.

    • Flush the system and re-equilibrate with the pH 2.7 mobile phase.

    • Inject the sample again and compare the results. You should observe a significant improvement in peak shape and likely an increase in retention time at the lower pH.

ConditionExpected RetentionExpected Peak ShapeRationale
Mobile Phase pH 4.7 ShorterTailing / BroadAnalyte is ~50% ionized, leading to silanol interactions.[9]
Mobile Phase pH 2.7 LongerSymmetrical / SharpAnalyte is fully protonated (neutral), eliminating silanol interactions and increasing hydrophobic retention.[7][8]

Troubleshooting Workflow

If you are facing issues, follow this logical troubleshooting workflow to diagnose and solve the problem.

Caption: A step-by-step troubleshooting guide for peak shape issues.

References

  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525). [Link]
  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
  • Crawford Scientific. HPLC Troubleshooting Guide. [Link]
  • SCION Instruments. (2021). HPLC Troubleshooting Guide. [Link]
  • FooDB. (2011). Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025). [Link]
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
  • Agilent Technologies. (2018).
  • KNAUER Wissenschaftliche Geräte GmbH.
  • Human Metabolome Database. (2005). Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). [Link]
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]
  • ResearchGate. (2023). How to fix peak shape in hplc?. [Link]
  • Moravek. (2023).
  • Hawach Scientific. (2023).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. [Link]
  • National Center for Biotechnology Information. (2015).
  • Phenomenex.
  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • Dolan, J. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 676-685. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 170748, this compound. [Link]
  • FooDB. (2011). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). [Link]
  • FooDB. (2011). Showing Compound this compound (FDB022093). [Link]

Sources

Technical Support Center: Troubleshooting Poor Derivatization Yield for 5-Hydroxyheptanoic Acid (5-HHA) in GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-hydroxyheptanoic acid (5-HHA). This guide is designed for researchers, scientists, and drug development professionals who encounter issues with derivatization, a critical step for rendering polar analytes like 5-HHA suitable for GC-MS analysis.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and solve common problems, ensuring robust and reproducible results.

Introduction: The "Why" of Derivatization for 5-HHA

5-Hydroxyheptanoic acid (5-HHA) is a polar molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet.[3][4] Furthermore, these polar groups can interact with active silanol groups on the surfaces of the GC inlet liner and column, leading to poor peak shape (tailing) and signal loss.[1][5]

Derivatization chemically modifies these polar functional groups, replacing the active hydrogens with non-polar moieties. The most common approach for compounds like 5-HHA is silylation , which replaces the active hydrogens with a trimethylsilyl (TMS) group.[1][6] This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[2][3]

Frequently Asked Questions & Troubleshooting Guides

Q1: My derivatized 5-HHA is showing a very low signal, or the peak is completely absent. What's the problem?

This is the most common issue and can be traced back to several root causes. A systematic approach is the best way to diagnose the problem.

  • Primary Suspect: Incomplete or Failed Derivatization. The chemical reaction has not proceeded to completion, leaving the polar, non-volatile 5-HHA molecule behind. This is the most likely culprit.[4]

  • Secondary Suspect: Active Sites in the GC System. Even if some derivatization occurs, any remaining polar groups (or underivatized molecules) will adsorb to active sites in your system, causing signal loss.[4][5]

  • Tertiary Suspect: Suboptimal GC-MS Parameters. Incorrect inlet temperature, flow rates, or MS settings can lead to the degradation of the derivative or poor detection.[7]

  • Other Possibilities: Issues with sample preparation, such as loss of analyte during extraction or evaporation steps, can also lead to a low signal.[4][7]

The following workflow provides a logical path for troubleshooting this issue.

Caption: A logical workflow for troubleshooting low or absent analyte signals.

Q2: How can I improve my derivatization yield? My reaction seems inefficient.

Improving derivatization efficiency requires meticulous attention to detail. Silylation reactions are highly sensitive to environmental conditions.[1]

A. Confirming the Problem: First, verify that the derivatization is indeed the issue. In your chromatogram, you should see a very large peak corresponding to your silylating reagent (e.g., BSTFA, MSTFA) and its byproducts.[8] If this peak is small or absent, it strongly suggests your reagent has degraded, most likely due to exposure to moisture.[4]

B. The Critical Importance of Anhydrous Conditions: Silylating reagents react preferentially with water and alcohols.[1] Any moisture present in your sample, solvents, or glassware will be derivatized first, consuming your reagent and preventing it from reacting with your 5-HHA.[9]

Experimental Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: All vials, inserts, and pipette tips must be thoroughly dried. Place glassware in an oven at >100°C for at least 4 hours. Cool in a desiccator before use. Silanizing glassware can further reduce active sites.[8]

  • Sample Preparation: Your sample extract must be completely dry. Lyophilization (freeze-drying) or evaporation under a gentle stream of dry nitrogen are effective methods.[10] Recent studies have shown that an additional drying step after the initial methoximation (if used) and before silylation can significantly increase signal intensities for many metabolites.[11][12]

  • Reagents and Solvents: Use only high-purity, anhydrous-grade solvents (e.g., pyridine, acetonitrile). Purchase derivatizing reagents in small-volume vials. Once opened, a reagent's lifetime is limited. Store opened vials under an inert atmosphere (e.g., argon or nitrogen) and tightly sealed.

C. Optimizing the Reaction Conditions: For a compound with both a carboxylic acid and a hydroxyl group like 5-HHA, both sites need to be derivatized. The ease of silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[6] Therefore, forcing conditions are often necessary to ensure the less reactive carboxylic acid group is fully derivatized.

Caption: Silylation of 5-HHA using BSTFA to form the di-TMS derivative.

Table 1: Recommended Silylation Conditions for 5-HHA

ParameterRecommendationRationale & Expert Insights
Reagent BSTFA + 1% TMCS or MSTFABSTFA is a powerful silylating agent. The addition of TMCS (trimethylchlorosilane) as a catalyst significantly increases its reactivity, which is often necessary for derivatizing sterically hindered or less reactive groups like carboxylic acids.[8] MSTFA is another excellent choice, and its byproducts are more volatile than those of BSTFA, which can be advantageous for early-eluting peaks.[8][13]
Solvent Pyridine or AcetonitrilePyridine is a classic choice as it acts as a catalyst and an acid scavenger, helping to drive the reaction forward.[14] However, it can produce a large tailing solvent front. Acetonitrile is a good aprotic alternative, though sometimes a small amount of a mild base is helpful.[15]
Reagent Ratio >10-fold molar excessA large excess of the silylating reagent is crucial to drive the reaction equilibrium towards the products. For a typical 100 µL sample volume, using 50-100 µL of the derivatizing reagent is common practice.
Temperature 60 - 80°CHeating is almost always required to achieve complete derivatization of both the hydroxyl and carboxyl groups in a reasonable timeframe.[4] Insufficient heat is a common cause of incomplete reactions.
Time 30 - 90 minutesReaction time is dependent on temperature. A good starting point is 60 minutes at 70°C.[4][15] You can monitor the reaction progress by analyzing aliquots at different time points to find the optimal duration.

Experimental Protocol: Standard Silylation of 5-HHA

  • Place the completely dried sample extract in a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or oven at 70°C for 60 minutes.

  • Remove the vial and allow it to cool to room temperature.

  • Inject 1-2 µL into the GC-MS system.

Q3: I see a peak for my 5-HHA derivative, but it shows significant tailing. What causes this?

Peak tailing for a derivatized compound is a classic sign of incomplete derivatization or activity in the GC system.[5]

  • Cause 1: Incomplete Derivatization. If only one of the two active sites on 5-HHA is derivatized (e.g., the hydroxyl group but not the carboxylic acid), the resulting molecule is still polar. This mono-TMS derivative will interact with active sites in the system, causing tailing.

    • Solution: Revisit your derivatization protocol. The conditions may not be stringent enough. Increase the temperature, reaction time, or use a catalyst (TMCS) to ensure both functional groups react.[8]

  • Cause 2: System Activity. The GC inlet liner and the first few meters of the analytical column are prone to becoming "active" over time due to the accumulation of non-volatile residues. These residues expose silanol groups that can interact with your analyte.

    • Solution: Perform regular inlet maintenance. Replace the inlet liner, septum, and O-rings. Using a deactivated liner (silanized) is essential.[5][7] If the problem persists, trim 10-20 cm from the front of the GC column to remove the most active section.[16]

Q4: Should I use BSTFA or MTBSTFA for derivatizing 5-HHA?

The choice of reagent depends on your specific analytical needs. Both are excellent silylating agents.

Table 2: Comparison of BSTFA and MTBSTFA Reagents

FeatureBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
Derivative Formed Trimethylsilyl (TMS)tert-Butyldimethylsilyl (TBDMS)
Derivative Stability GoodExcellent. TBDMS derivatives are ~10,000 times more stable to hydrolysis than TMS derivatives.[8] This is a major advantage if your samples will sit in the autosampler for an extended period.
Reactivity Very high. Often used with a catalyst (TMCS) for stubborn groups.[8]High, but generally considered milder than BSTFA. Less reactive towards sterically hindered groups.[17][18]
Molecular Weight Adds 72 Da per TMS group.Adds 114 Da per TBDMS group.
GC Retention Time Shorter retention times.Longer retention times due to higher molecular weight. This may require adjusting your oven temperature program.
Mass Spectrum Characteristic fragments include [M-15]⁺ (loss of CH₃). The molecular ion [M]⁺ may be weak.[17][18]Very characteristic and stable fragments, including a prominent [M-57]⁺ ion (loss of a tert-butyl group), which is excellent for identification and quantification.[17][18]

Recommendation: For routine analysis where samples are analyzed shortly after derivatization, BSTFA + 1% TMCS is a cost-effective and highly effective choice. If derivative stability is a concern, or if you need the robust fragmentation pattern for confident identification, MTBSTFA is the superior reagent.

References

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • Liebeke, M., & Puskas, E. (2019). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Metabolites, 9(2), 33.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Harris, R. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In An Introduction to GC-MS. ACOL.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-19.
  • ResearchGate. (2022, April 25). Why can't I get linearity with silylation of hydroxy acids with BSTFA?
  • ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Meyer, H. G., et al. (2018). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 8(4), 69.
  • Chromatography Forum. (2014, October 8). Why do my silylations always fail?
  • Autech. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
  • Emwas, A.-H., et al. (2015). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Metabolomics, 11, 1-20.
  • ResearchGate. (2019, February 8). Drying enhances signal intensity for global GC-MS metabolomics.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed.
  • Lee, J.-S., et al. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 76(13), 3647-3653.
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? YouTube.
  • Li, Y., et al. (2017). Trace level determination of 5-hydroxytryptamine and its related indoles in amniotic fluid by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 143, 114-119.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Möller, P., & Zillikens, S. (2003). Extraction and derivatization of polar herbicides for GC-MS analyses.
  • Liu, R. H., & Lin, D.-L. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
  • Ciolino, L. A. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology, 3(7), 30-41.
  • Misra, B. B., & van der Hooft, J. J. J. (2016).
  • Bar, A., & Bleton, J. (2022). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects.
  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results.
  • Petrovic, M., et al. (2007). GC-MS and HPLC-MS Analysis of Bioactive Pharmaceuticals and Personal-care Products in Environmental Matrices. Trends in Analytical Chemistry, 26(2), 116-126.
  • Andrianova, A. A., Quimby, B. D., & Zhao, L. (2022). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Agilent Technologies, Inc.
  • ResearchGate. (2021, May 19). Unexpected m/z for derivatized 5-hydroxyindoleacetic acid in ESI LC/MS?

Sources

minimizing matrix effects in 5-Hydroxyhexanoic acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the LC-MS/MS Analysis of 5-Hydroxyhexanoic Acid (5-HHA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing matrix effects and troubleshooting common issues encountered during the quantitative analysis of 5-HHA in biological matrices. As Senior Application Scientists, we have compiled this guide based on established methodologies and field-proven insights to ensure the scientific integrity and reliability of your results.

Understanding the Challenge: Matrix Effects in 5-HHA Analysis

This compound (5-HHA) is a medium-chain hydroxy fatty acid, and its accurate quantification in complex biological matrices such as plasma and urine can be challenging due to matrix effects.[1] Matrix effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components of the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This can lead to inaccurate and irreproducible results.

This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects to ensure the development of a robust and reliable LC-MS/MS method for 5-HHA.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Significant Ion Suppression Observed for 5-HHA

Question: I am observing a significant decrease in my 5-HHA signal when analyzing plasma samples compared to my standards in a pure solvent. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression is a common challenge in the analysis of small polar molecules like 5-HHA in plasma. The primary culprits are often phospholipids, which are abundant in plasma and can co-elute with the analyte, competing for ionization.[3]

Here is a systematic approach to troubleshoot and mitigate ion suppression:

Step 1: Enhance Sample Preparation

The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.

  • Protein Precipitation (PPT): This is often the first step for plasma samples. While simple, it may not be sufficient to remove all interfering substances, particularly phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids. After protein precipitation with a solvent like acetonitrile, an LLE with a non-polar solvent such as hexane or methyl-tert-butyl ether (MTBE) can be performed on the supernatant to extract the more non-polar interferences, leaving the more polar 5-HHA in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. A mixed-mode or a specific phospholipid removal sorbent can be highly effective.

Experimental Protocol: Phospholipid Removal using SPE

  • Conditioning: Condition a phospholipid removal SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 5-HHA with a stronger organic solvent (e.g., acetonitrile or methanol). The phospholipids will remain bound to the sorbent.

Step 2: Optimize Chromatographic Separation

If sample cleanup is insufficient, optimizing your chromatography to separate 5-HHA from the region where phospholipids elute is crucial.

  • Gradient Modification: A shallower gradient can improve the separation of early-eluting compounds.

  • Column Chemistry: While a C18 column is a good starting point, consider a column with a different selectivity, such as a polar-embedded phase, which can provide a different elution profile for interfering compounds.[4][5]

Step 3: Post-Column Infusion Experiment to Identify Suppression Zones

A post-column infusion experiment can pinpoint the retention times where ion suppression is occurring.

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a standard solution of 5-HHA at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer ion source.

  • Injection: Inject a blank, extracted plasma sample.

  • Analysis: Monitor the 5-HHA signal. A dip in the baseline indicates a region of ion suppression. Your goal is to have your 5-HHA peak elute outside of these suppression zones.

Workflow for Troubleshooting Ion Suppression

Caption: A decision tree for systematically troubleshooting ion suppression.

Issue 2: Poor Reproducibility of 5-HHA Peak Area

Question: My 5-HHA peak area is highly variable between injections of the same sample. What could be causing this, and how can I improve reproducibility?

Answer:

Poor reproducibility is often a consequence of inconsistent matrix effects or issues with the sample preparation process.

Step 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is the gold standard for correcting for variability in matrix effects and sample preparation. A SIL-IS for 5-HHA (e.g., this compound-d3) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS peak area ratio.

Step 2: Evaluate Sample Preparation Consistency

  • Automated Liquid Handling: If available, use an automated liquid handler for sample preparation steps like protein precipitation and extraction to minimize human error.

  • Thorough Mixing: Ensure complete mixing at each step of the sample preparation process, especially after adding the precipitation solvent and during extraction.

  • Consistent Evaporation: If your protocol involves an evaporation step, ensure it is carried out consistently for all samples to avoid variability in the final concentration.

Step 3: Check for Carryover

Carryover from a high concentration sample to a subsequent low concentration sample can lead to poor reproducibility.

  • Injector Wash: Ensure your autosampler's wash procedure is effective. Use a strong solvent in your wash solution.

  • Blank Injections: Inject a blank solvent after a high concentration standard or sample to check for carryover of the 5-HHA peak.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for 5-HHA in urine?

A1: For urine samples, a "dilute-and-shoot" approach is often sufficient due to the lower complexity of the matrix compared to plasma.[6] A simple dilution of the urine sample (e.g., 1:10) with the initial mobile phase or a suitable buffer is a rapid and effective way to reduce matrix effects. If significant ion suppression is still observed, a solid-phase extraction may be necessary.

Q2: Should I use positive or negative ion mode for 5-HHA analysis?

A2: Given that 5-HHA is a carboxylic acid, it will readily deprotonate to form a [M-H]⁻ ion. Therefore, negative ion mode electrospray ionization (ESI) is generally preferred and often provides better sensitivity and selectivity for this class of compounds.

Q3: What are typical MRM transitions for 5-HHA?

A3: In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻, which for 5-HHA (C6H12O3, MW = 132.16) is m/z 131.1. The product ions will result from the fragmentation of this precursor. While specific transitions should be optimized on your instrument, a common fragmentation pathway for carboxylic acids is the loss of CO2 (44 Da). Therefore, a likely transition would be m/z 131.1 -> 87.1 . Other fragment ions may also be present and should be investigated during method development.

Q4: How can I construct a reliable calibration curve in the presence of matrix effects?

A4: The most reliable method is to use a matrix-matched calibration curve . This involves preparing your calibration standards in a blank matrix (e.g., analyte-free plasma or urine) that has been subjected to the same extraction procedure as your samples. This approach helps to compensate for any consistent matrix effects and extraction losses. If a blank matrix is not available, the standard addition method can be used.

Experimental Protocol: Matrix-Matched Calibration Curve

  • Obtain Blank Matrix: Source a pool of human plasma or urine that is confirmed to be free of endogenous 5-HHA.

  • Spike Standards: Prepare a series of calibration standards by spiking known concentrations of 5-HHA into the blank matrix.

  • Extract: Process the matrix-matched calibration standards alongside your unknown samples using the exact same sample preparation protocol.

  • Analyze and Plot: Analyze the extracted standards and plot the peak area ratio of 5-HHA to the internal standard against the nominal concentration.

Decision Flow for Calibration Strategy

Calibration_Strategy start Need to Quantify 5-HHA is_is_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->is_is_available use_is Incorporate SIL-IS into all samples, standards, and QCs is_is_available->use_is Yes is_blank_matrix_available Is a blank (analyte-free) matrix available? is_is_available->is_blank_matrix_available No (Proceed with caution) use_is->is_blank_matrix_available matrix_matched_cal Prepare Matrix-Matched Calibration Curve is_blank_matrix_available->matrix_matched_cal Yes standard_addition Use Standard Addition Method is_blank_matrix_available->standard_addition No

Caption: A workflow for selecting the appropriate calibration strategy.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for short-chain fatty acids, which can serve as a benchmark for your 5-HHA method development.

ParameterTypical ValueReference
Linearity (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL[6]
Intra-day Precision (%CV) < 15%[7]
Inter-day Precision (%CV) < 15%[7]
Accuracy (% Bias) ± 15%[7]
Extraction Recovery > 80%[7]

References

  • Negative ion mode MRM chromatogram of 5-PAHSA with MRM transitions m/z... - ResearchGate. (n.d.).
  • Fatty Acid Analysis by HPLC. (n.d.). AOCS.
  • Analytical Methods - RSC Publishing. (n.d.).
  • A UPLC/MS/MS method for comprehensive profiling and quantification of fatty acid esters of hydroxy fatty acids in white adipose tissue. (2018). PubMed.
  • MRM transitions of analytes and internal standards in negative ion mode method. (n.d.).
  • Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). (2022). PubMed Central.
  • Reversed-phase chromatography - Wikipedia. (n.d.).
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. (2020). NIH.
  • Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). ResearchGate.
  • Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. (n.d.). HARVEST (uSask).
  • A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. (2012). PMC.
  • Reversed Phase HPLC of Fatty Acids. (2011). Agilent.
  • MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. (n.d.).
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). PMC.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC.
  • Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. (2009). PubMed.
  • Scientific (IJTSRD). (n.d.).
  • Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in River Water. (n.d.). SCIEX.
  • Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. (2019). MDPI.
  • Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. (2017). PubMed.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
  • Optimized MRM transitions. | Download Table. (n.d.). ResearchGate.

Sources

Technical Support Center: Optimizing GC-MS Injection Parameters for 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support guide for the analysis of 5-Hydroxyhexanoic acid (5-HHA) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this polar, thermally sensitive analyte. Here, we address common issues through a practical, question-and-answer format, grounded in established scientific principles and field experience.

Understanding the Analyte: The Challenges of this compound

This compound is a medium-chain hydroxy fatty acid.[1][2] Its structure, containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, presents several analytical hurdles for GC-MS:

  • High Polarity: The presence of two "active" hydrogen atoms makes the molecule prone to forming strong hydrogen bonds. This leads to interactions with active sites (free silanol groups) in the GC inlet and column, causing poor peak shape, specifically peak tailing.[3]

  • Low Volatility: Strong intermolecular hydrogen bonding also means 5-HHA has a low vapor pressure, making it difficult to vaporize in the GC inlet without high temperatures.[4]

  • Thermal Instability: At the high temperatures typically required for vaporization, 5-HHA is susceptible to thermal degradation.[5] A significant issue is the intramolecular esterification (lactonization) to form a more stable six-membered ring, δ-valerolactone.[6][7][8]

These properties necessitate a carefully optimized analytical approach, often requiring chemical modification (derivatization) to achieve reliable and reproducible results.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing severe peak tailing for this compound?

A1: Peak tailing is the most common issue for polar analytes like 5-HHA and is almost always caused by unwanted secondary interactions within your GC system.[3][9] The acidic proton of the carboxyl group and the proton of the hydroxyl group readily interact with active sites.

Root Causes & Solutions:

  • Active Sites in the Inlet Liner: The liner is the first point of contact for your sample. Any active silanol groups on the glass surface will interact with your analyte.

    • Solution: Always use a high-quality, deactivated (silanized) inlet liner. If you begin to see tailing with a previously good liner, it may be contaminated or the deactivation layer may have worn off. Replace it with a new, deactivated one.[3]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the analytical column, creating new active sites.

    • Solution: Trim 10-20 cm from the front of the column to remove the contaminated section.[3][9] Regular column bakeouts can also help, but trimming is more effective for removing non-volatile residues.[10]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes and turbulence, leading to peak distortion.

    • Solution: Ensure the column is cut cleanly with a ceramic wafer for a square, flat surface.[3] Install it at the precise depth recommended by your instrument manufacturer to avoid dead volumes.[11]

To diagnose the source of the tailing, inject a standard containing a compound known to be sensitive to active sites. If tailing is observed, systematically replace the liner and septum, and then trim the column, re-injecting the standard after each step to identify the component causing the issue.[9]

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) check_liner Is the Inlet Liner Deactivated and Clean? start->check_liner replace_liner Action: Replace with a New Deactivated Liner check_liner->replace_liner No check_column_head Is the Column Inlet Contaminated? check_liner->check_column_head Yes replace_liner->check_column_head trim_column Action: Trim 10-20 cm from Column Inlet check_column_head->trim_column Yes check_installation Is the Column Installed Correctly? check_column_head->check_installation No trim_column->check_installation reinstall_column Action: Re-cut and Re-install Column check_installation->reinstall_column No consider_derivatization Persistent Tailing: Consider Derivatization check_installation->consider_derivatization Yes reinstall_column->consider_derivatization good_peak Good Peak Shape consider_derivatization->good_peak Silylation_Reaction cluster_reactants Reactants cluster_products Products 5HHA This compound (HO-(CH₂)₄-COOH) Deriv Di-TMS-5-Hydroxyhexanoic Acid ((CH₃)₃SiO-(CH₂)₄-COOSi(CH₃)₃) 5HHA->Deriv Pyridine (catalyst) Heat (e.g., 60-80°C) BSTFA +2xBSTFA(N,O-Bis(trimethylsilyl)trifluoroacetamide) Byproduct +2xMSTFA(N-Methyl-trimethylsilyltrifluoroacetamide)

Caption: Silylation of 5-HHA using BSTFA.

Protocol: Silylation with BSTFA + TMCS

This protocol outlines a general procedure. Always optimize reaction times and temperatures for your specific application.

  • Sample Preparation: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. Water must be rigorously excluded as it will consume the derivatization reagent. [12]2. Reagent Addition: To the dry residue, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst to improve the derivatization of sterically hindered groups. [4]Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. [13]4. Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Q3: I see an unexpected peak in my chromatogram. Could it be a degradation product?

A3: It is highly probable. Due to its structure, this compound can easily undergo an intramolecular cyclization (lactonization) reaction, especially in a hot GC inlet, to form δ-valerolactone . [6][7]This is a thermodynamically favorable process for forming a stable six-membered ring. [7][8] This reaction can occur even with derivatized samples if the injector temperature is too high or if the derivatization is incomplete. The mass spectrum of δ-valerolactone will be distinct from that of derivatized 5-HHA. You can confirm its identity by comparing the resulting mass spectrum to a library spectrum or by injecting a pure standard of δ-valerolactone.

Lactonization_Reaction cluster_reactants Reactant cluster_products Products 5HHA This compound (HO-(CH₂)₄-COOH) Lactone δ-Valerolactone (Cyclic Ester) 5HHA->Lactone Heat (in GC inlet) or Acid Catalyst Water + H₂O

Caption: Lactonization of 5-HHA to δ-valerolactone.

Q4: How should I set the injector temperature?

A4: The injector temperature is a critical parameter that requires a careful balance. It must be high enough to ensure rapid and complete vaporization of the (derivatized) analyte but low enough to prevent thermal degradation or lactonization. [14][15]

  • For Derivatized 5-HHA: A good starting point is 250 °C . The TMS derivative is significantly more volatile and stable than the underivatized acid. You can then optimize by incrementally increasing the temperature to 275 °C or 300 °C, monitoring for any signs of degradation (e.g., the appearance of the lactone peak) or improved peak shape for your analyte. [9]* For Underivatized 5-HHA (Not Recommended): If you must analyze without derivatization, a much lower temperature is required. Consider using a cold injection technique like a Programmable Temperature Vaporization (PTV) inlet. [16][17]This starts the injection at a low temperature (e.g., 40-50 °C) and then rapidly heats the inlet to transfer the analyte to the column, minimizing its residence time in a hot zone and reducing the risk of degradation. [16]

Q5: Should I use a split or splitless injection?

A5: The choice between split and splitless injection depends entirely on the concentration of 5-HHA in your sample and the sensitivity of your mass spectrometer. [18][19]

  • Splitless Injection: This is the preferred mode for trace analysis (low concentrations). [18][20]The split vent is closed during the injection, allowing nearly the entire vaporized sample to be transferred to the column, maximizing sensitivity. [21] * Key Consideration: To ensure sharp peaks, you must use "analyte focusing" techniques. The most common is solvent focusing , where the initial oven temperature is set about 20 °C below the boiling point of your solvent. [22][23]This causes the solvent to condense at the head of the column, forming a thin film that traps the analytes in a narrow band before the temperature program begins.

  • Split Injection: Use this mode for high-concentration samples . [21][24]The majority of the sample is vented, and only a small, representative portion enters the column. This prevents column overload, which can cause broad, fronting peaks. [9][24] * Key Consideration: A typical split ratio might range from 20:1 to 100:1. While this mode reduces sensitivity, the high flow rate through the inlet results in very rapid sample transfer, leading to sharp peaks and minimizing the time for potential degradation or active site interactions. [20]

    Parameter Split Injection Splitless Injection
    Primary Use High-concentration samples Trace-level analysis [18]
    Sample to Column A small fraction (e.g., 1-5%) Nearly 100% [16]
    Sensitivity Lower Higher [18]
    Peak Shape Typically sharper due to fast transfer [20] Relies on focusing techniques [23]
    Risk of Overload Low High
    Typical Flow Rate High (e.g., >20 mL/min) Low (~1 mL/min, column flow) [16]
    Injector Temp 250 - 300 °C (for derivatized 5-HHA) 250 - 280 °C (for derivatized 5-HHA)

    | Initial Oven Temp | Can be higher | Must be ~20°C below solvent boiling point for focusing [22]|

Table 1: Comparison of Split and Splitless Injection Modes for 5-HHA Analysis.

Q6: How do I choose the correct GC inlet liner?

A6: The inlet liner is a critical component for achieving good results. [24]Selecting the wrong liner can lead to poor reproducibility, peak tailing, and analyte loss. [25]

  • Deactivation is Essential: As mentioned in Q1, always use a liner with a high-quality, inert, deactivated surface to minimize active sites. [26]* Geometry for Splitless Injection: A single taper liner (often with glass wool) is generally recommended for splitless analysis. The taper at the bottom helps to direct the vaporized sample onto the column, minimizing contact with the metal inlet seal. * The Role of Glass Wool: Using deactivated quartz wool can be beneficial. It promotes sample vaporization by providing a large, hot surface area, aids in mixing the sample with the carrier gas, and traps non-volatile matrix components, protecting your column. [25][26]However, if not properly deactivated, the wool itself can be a major source of activity. [27]For highly sensitive analyses, a liner without wool might provide better inertness.

    Liner Type Recommended Use for 5-HHA Advantages Disadvantages
    Single Taper w/ Wool Splitless Analysis Excellent vaporization, traps non-volatiles, good mixing. [25] Wool can be a source of activity if not properly deactivated. [27]
    Single Taper, No Wool Splitless Analysis (Active Compounds) Minimizes contact with active surfaces. May have less efficient vaporization for high-boiling compounds.
    Split/Splitless Liner General Purpose Can be used for both modes if frequent switching is needed. [21] May not be perfectly optimized for either mode.

    | Straight/Tubular Liner | Not generally recommended for liquid injections | Simple and inexpensive. | Can allow sample to contact the bottom metal seal. [26]|

Table 2: Guide to Inlet Liner Selection for 5-HHA Analysis.

References

  • Split vs Splitless Injection - Restek. (n.d.).
  • Agilent Technologies. (n.d.). Selecting the Right Inlet Liner for Efficient Sample Transfer.
  • Romanello, D. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). Phenomenex.
  • Snow, N. H. (2020). Split, Splitless, and Beyond—Getting the Most From Your Inlet. LCGC International.
  • Dickie, A. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science.
  • Waclaski, L. (2016). Selecting a GC Inlet Liner. American Laboratory.
  • Metrolab. (n.d.). GC Inlet Liners - Which one should I choose? part 2.
  • Turner, J. (2018). How should I select an inlet liner for my GC analysis? Phenomenex.
  • SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography.
  • Miller, M. L., & Hawthorne, S. B. (1998). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 716(1-2), 247-254.
  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Restek Corporation. (n.d.). Troubleshooting Guide.
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - (5R)-5-Hydroxyhexanoic acid GC-MS (Non-derivatized).
  • Ferrer, C., Lozano, A., Agüera, A., Girón, A. J., & Fernández-Alba, A. R. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry, 410(24), 6245–6257.
  • Filo. (2025). Show the mechanism for the conversion of 4-hydroxy-5-methylhexanoic acid....
  • Chemistry LibreTexts. (2023). Derivatization.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • FooDB. (2011). Showing Compound this compound (FDB022093).
  • Colwell, K. (2025). Easy GC Injection Set-Up and How to Avoid Peak Splitting of Cannabis Pesticide Samples. Cannabis Science and Technology.
  • ResearchGate. (2025). Quantitative determination of five hydroxy acids....
  • ResearchGate. (2022). How can I choose the perfect "Parameters" conditions when injecting into a gc-ms.
  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity.
  • Reddit. (2024). Question about temperature in injection for gc/ms.
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525).
  • Chen, B., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society.
  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition.
  • CHROMacademy. (2016). How to Optimize Key Variables in GC Analysis: Sample Introduction. LCGC International.
  • Reddit. (2022). In GC why must the injector temp. be hotter than the column.
  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work?. YouTube.
  • van der Kaaden, A., et al. (1995). Combined Thermal-Desorption and Pyrolysis GC Using a PTV Injector. Part II: Polymer Characterization. Journal of High Resolution Chromatography.
  • Wikipedia. (n.d.). Lactone.
  • Dagan, S., & Amirav, A. (1996). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 7(8), 737–752.
  • Transformation Tutoring. (2022). Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid?. YouTube.

Sources

dealing with 5-Hydroxyhexanoic acid instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-hydroxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and use of this compound. Given its inherent instability in solution, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of this compound.

Q1: Why is my solution of this compound losing potency over time?

A1: this compound is prone to intramolecular cyclization, especially under acidic conditions or upon heating, to form a six-membered ring structure called δ-valerolactone.[1][2][3] This process, known as lactonization, is a reversible equilibrium.[3][4] The loss of the linear hydroxy acid form can lead to inconsistent results in your experiments.

Q2: I've observed a new, unexpected peak in my HPLC/LC-MS analysis. What could it be?

A2: The new peak is most likely the corresponding lactone, δ-valerolactone. This is a common consequence of the instability of this compound in solution. The identity of this peak can be confirmed by comparing its retention time and mass-to-charge ratio with a standard of δ-valerolactone.

Q3: What is the optimal pH for storing solutions of this compound?

A3: To minimize lactone formation, aqueous solutions of this compound should be maintained in a neutral to slightly alkaline pH range (pH 7-8). Under these conditions, the carboxylic acid group is deprotonated, which disfavors the intramolecular nucleophilic attack required for cyclization.

Q4: Can I heat my solution to aid in dissolving this compound?

A4: Gentle heating can be used to dissolve this compound, but prolonged or excessive heating should be avoided as it can promote lactonization and even polymerization into a polyester.[1] If heating is necessary, it should be done for the shortest possible time.

Q5: How should I store my stock solutions of this compound?

A5: For short-term storage, refrigerated conditions (2-8°C) are recommended for pH-adjusted solutions.[5] For long-term storage, it is best to store the compound as a dry solid, sealed from moisture, at 2-8°C.[5] If a solution is necessary for long-term storage, consider preparing aliquots and freezing them at -20°C or below to slow down the rate of degradation.

II. Troubleshooting Guide

This section provides a more detailed approach to common problems encountered when working with this compound.

Issue 1: Inconsistent Experimental Results and Loss of Activity

Symptoms:

  • Variability in bioassay results.

  • Decreased potency of the compound in solution over time.

  • Precipitation or changes in the physical appearance of the solution.

Root Cause Analysis:

The primary cause of these issues is the equilibrium between this compound and its cyclic lactone form, δ-valerolactone. This equilibrium is influenced by several factors, with pH being the most critical.

  • Acidic Conditions (pH < 7): Protonation of the carboxylic acid group makes the carbonyl carbon more electrophilic, accelerating the rate of intramolecular cyclization to the lactone.[6][7]

  • Neutral to Alkaline Conditions (pH ≥ 7): The carboxylic acid exists predominantly as the carboxylate anion. The negative charge repels the nucleophilic hydroxyl group, thus inhibiting lactonization.[4]

Solutions and Protocols:

  • pH Control:

    • Recommendation: Prepare and maintain all solutions of this compound in a buffered system with a pH between 7.0 and 8.0. Phosphate-buffered saline (PBS) at pH 7.4 is a suitable choice for many biological applications.

    • Protocol for Preparing a pH-Controlled Stock Solution:

      • Weigh the desired amount of this compound.

      • Dissolve it in a minimal amount of a compatible organic solvent like DMSO if necessary.[8]

      • Dilute to the final concentration with a suitable buffer (e.g., PBS, pH 7.4).

      • Verify the final pH of the solution and adjust if necessary with dilute NaOH.

  • Temperature Management:

    • Recommendation: Avoid heating solutions of this compound. If dissolution is slow, use sonication as an alternative.[8]

    • Storage: Store stock solutions at 2-8°C for short-term use (up to a week) and in aliquots at -20°C or -80°C for long-term storage.

  • Solvent Selection:

    • Recommendation: While aqueous buffers are common, for certain applications, aprotic organic solvents can be used to prepare concentrated stock solutions. However, the final experimental medium should be considered, as dilution into an acidic aqueous environment will still promote lactonization.

    • Compatible Solvents for Stock Solutions: DMSO and ethanol can be used to prepare concentrated stock solutions.[8]

Issue 2: Analytical Challenges in Quantifying this compound

Symptoms:

  • Multiple peaks in HPLC, GC, or LC-MS chromatograms.

  • Difficulty in obtaining a reproducible standard curve.

  • Shift in peak ratios over time.

Root Cause Analysis:

The co-existence of the open-chain acid and the lactone in solution complicates analytical quantification. The ratio of these two forms can change during sample preparation and analysis, especially if the mobile phase is acidic.

Solutions and Protocols:

  • Simultaneous Quantification of Acid and Lactone:

    • Recommendation: Develop an analytical method that can separate and quantify both this compound and δ-valerolactone. This provides a complete picture of the compound's state in your sample.

    • Protocol for HPLC Analysis:

      • Column: A reverse-phase C18 column is typically suitable.

      • Mobile Phase: A gradient elution with a mobile phase containing a neutral to slightly alkaline buffer (e.g., ammonium acetate or ammonium formate at pH 7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to prevent on-column cyclization. An acidic mobile phase, while sometimes used, can promote lactonization during the analysis.[9]

      • Detection: Mass spectrometry (LC-MS) is ideal for selective and sensitive detection of both species.

  • Conversion to a Single Analyte:

    • Recommendation: To simplify analysis, you can convert all of the this compound and its lactone to a single form prior to analysis.

    • Protocol for Conversion to the Open-Chain Acid:

      • Treat the sample with a mild base (e.g., adjust the pH to 10-11 with NaOH) and incubate for a short period (e.g., 15-30 minutes at room temperature) to hydrolyze the lactone to the open-chain acid.

      • Neutralize the sample to a pH suitable for your analytical method (around pH 7) before injection.

    • Protocol for Conversion to the Lactone:

      • Acidify the sample (e.g., to pH 2-3 with a suitable acid) and gently heat if necessary to drive the equilibrium towards the lactone form.

      • This approach is generally less preferred due to the potential for other side reactions.

Visualization of Instability and Mitigation

Degradation Pathway of this compound

cluster_acid Acidic Conditions (pH < 7) cluster_base Alkaline Conditions (pH > 7) A This compound (Open-Chain) B δ-Valerolactone (Cyclic) A->B Lactonization (Favored) B->A Hydrolysis (Disfavored) C 5-Hydroxyhexanoate (Deprotonated) D δ-Valerolactone (Cyclic) C->D Lactonization (Inhibited) D->C Hydrolysis (Favored)

Caption: Equilibrium of this compound under different pH conditions.

Experimental Workflow for Stable Solution Preparation

start Start: Weigh Solid This compound dissolve Dissolve in minimal compatible solvent (e.g., DMSO) start->dissolve dilute Dilute with Buffer (pH 7.0-8.0) dissolve->dilute check_ph Verify Final pH dilute->check_ph adjust_ph Adjust pH with dilute NaOH if needed check_ph->adjust_ph pH < 7.0 storage Store at 2-8°C (short-term) or -20°C (long-term) check_ph->storage pH is 7.0-8.0 adjust_ph->storage use Use in Experiment storage->use

Caption: Recommended workflow for preparing stable solutions.

Summary of Stability Parameters
ParameterRecommendationRationale
pH 7.0 - 8.0Minimizes lactonization by keeping the carboxylic acid in its deprotonated, less reactive form.
Temperature Store at 2-8°C (short-term) or ≤ -20°C (long-term). Avoid heating.Low temperatures reduce the rate of cyclization. Heating accelerates it.[1]
Solvent Buffered aqueous solutions (e.g., PBS). DMSO for concentrated stocks.A buffered system prevents pH fluctuations. Aprotic solvents can inhibit the proton transfer needed for cyclization.
Light Exposure Store in amber vials or protected from light.While not the primary degradation pathway, prolonged light exposure can potentially lead to oxidative degradation of organic molecules.

III. References

  • Brainly. (2025, February 17). The action of heat on this compound can lead to two different products. Retrieved from [Link]

  • Filo. (2025, June 25). Show the mechanism for the conversion of 4-hydroxy-5-methylhexanoic acid... Retrieved from [Link]

  • Michigan State University Department of Chemistry. Chemical Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound. Retrieved from [Link].

  • Oguma, T., et al. (2001). High-performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological & Pharmaceutical Bulletin, 24(2), 176-180.

  • Burke, P. J., et al. (2015). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of controlled release : official journal of the Controlled Release Society, 213, 113–121.

  • Chemistry For Everyone. (2025, July 25). How Does Lactone Hydrolysis Work? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Lactone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Technical Support Center: Resolving Co-eluting Peaks with 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis of 5-Hydroxyhexanoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges, particularly the issue of peak co-elution. This resource moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

This compound is a medium-chain hydroxy fatty acid of interest in metabolomics and clinical research.[1][2] Its structure, containing both a carboxylic acid and a secondary alcohol functional group, presents unique analytical challenges due to its polarity and potential for thermal instability.[3] Furthermore, its presence in complex biological matrices necessitates highly selective methods to avoid interferences and co-elution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of this compound.

Q1: What are the primary analytical methods for quantifying this compound?

A1: The two most powerful and commonly used techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The choice between them depends on sample throughput needs, required sensitivity, and available instrumentation. LC-MS often allows for direct analysis with minimal sample preparation, while GC-MS typically requires a derivatization step to make the analyte volatile.[4]

Q2: Why is derivatization required for the GC-MS analysis of this compound?

A2: Derivatization is a critical step for GC analysis of polar compounds like this compound.[3] The presence of the carboxylic acid and hydroxyl groups makes the molecule non-volatile and prone to thermal degradation at temperatures typical for GC inlets and columns.[5] Chemical derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts these polar functional groups into more volatile and thermally stable trimethylsilyl (TMS) esters and ethers, enabling robust analysis.[3]

Q3: What does a "shoulder" on my main peak indicate?

A3: A shoulder is a strong visual indicator of a co-eluting compound.[6][7] It signifies that a second, unresolved compound is eluting very close to your analyte of interest. While peak tailing is typically a gradual exponential decline, a shoulder represents a more abrupt discontinuity in the peak shape.[7] To confirm, you should perform a peak purity analysis using a Diode Array Detector (DAD) or by examining mass spectra across the peak. If the spectra change from the upslope to the downslope of the peak, co-elution is occurring.[7]

Q4: My peaks were well-separated, but now they are co-eluting. What could have changed?

A4: Sudden co-elution in a previously robust method often points to a few key issues:

  • Mobile Phase Preparation: Inconsistent preparation, especially minor variations in pH or solvent composition, can significantly shift retention times and degrade resolution.[8]

  • Column Degradation: Over time, column performance degrades, leading to broader peaks and loss of resolution. This can be caused by the accumulation of matrix components or the loss of stationary phase.[9]

  • Sample Matrix Effects: A change in the sample source or preparation method can introduce new interfering compounds that co-elute with your analyte.[10]

  • Physical Problems: A partially blocked column inlet frit can distort the sample band, leading to peak shape problems, including apparent co-elution or split peaks.[8]

Q5: this compound has a chiral center. Do I need a special method to separate its enantiomers?

A5: Yes. This compound is a chiral molecule, existing as (5R)- and (5S)-enantiomers.[11] Enantiomers have identical physical properties in a non-chiral environment and will co-elute on standard achiral columns (like a C18 column). To separate them, you must use a chiral stationary phase (CSP) or a chiral derivatizing agent.[12] Chiral chromatography is essential when the biological activity or metabolic fate of each enantiomer needs to be assessed independently.[13]

Section 2: Troubleshooting Guides for Co-elution

This section provides structured, in-depth solutions to specific co-elution scenarios you may encounter.

Scenario 1: HPLC/LC-MS - Poor Resolution Between this compound and an Unknown Interferent

Question: My chromatogram shows a broad or shouldered peak for this compound, indicating co-elution with an unknown from my sample matrix. How can I improve the separation?

Answer: Resolving co-eluting peaks in HPLC requires a systematic manipulation of the factors that govern chromatographic resolution: efficiency (N), selectivity (α), and retention factor (k).[6] The following workflow provides a logical approach to method optimization.

G cluster_0 cluster_1 Step 1: Manipulate Retention (k') cluster_2 Step 2: Alter Selectivity (α) cluster_3 Step 3: Improve Efficiency (N) start Co-elution Observed purity Confirm with Peak Purity Scan (DAD or MS) start->purity mobile_phase Decrease Organic Solvent % (e.g., from 40% to 30% ACN) purity->mobile_phase Goal: Increase retention time to allow more time for separation change_solvent Change Organic Modifier (e.g., Acetonitrile to Methanol) mobile_phase->change_solvent If retention change is insufficient change_ph Adjust Mobile Phase pH (away from analyte pKa) change_solvent->change_ph change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_ph->change_column smaller_particles Use Column with Smaller Particles (e.g., 5 µm to sub-2 µm) change_column->smaller_particles If selectivity changes don't resolve peaks longer_column Increase Column Length (e.g., 100 mm to 150 mm) smaller_particles->longer_column

Caption: A systematic workflow for resolving co-eluting peaks in HPLC.

Causality Explained:

  • Manipulate Retention Factor (k'): Your first step should be to ensure the peaks are retained long enough on the column. By decreasing the amount of organic solvent (the "strong" solvent) in your mobile phase, you increase the interaction of your analytes with the non-polar stationary phase, leading to longer retention times.[6][7] This gives the column more "time" to separate the compounds. Aim for a retention factor (k') between 2 and 10 for your primary analyte.

  • Alter Selectivity (α): If increasing retention isn't enough, the issue is likely poor selectivity, meaning the column chemistry cannot sufficiently differentiate between the two compounds.[7]

    • Change Organic Modifier: Acetonitrile and methanol have different chemical properties and will alter the interactions between your analytes, the mobile phase, and the stationary phase. This can sometimes be enough to resolve co-eluting peaks.[6][14]

    • Adjust pH: this compound has a carboxylic acid group. Adjusting the mobile phase pH to be at least 2 units away from its pKa (~4.7) will ensure it is in a single ionic state (fully protonated or deprotonated), leading to sharper, more consistent peaks. Changing the charge state can dramatically alter its retention relative to a neutral interferent, thereby improving selectivity.[15]

    • Change Stationary Phase: If mobile phase adjustments fail, the stationary phase itself must be changed. Switching from a standard C18 column to one with a different chemistry, like a Phenyl-Hexyl or a Cyano (CN) phase, introduces different separation mechanisms (e.g., pi-pi interactions), which can drastically alter elution order and resolve the peaks.[6][14]

  • Improve Efficiency (N): If peaks are still close after optimizing selectivity, increasing the column's efficiency can provide the final resolution boost. Higher efficiency results in narrower (sharper) peaks, which are easier to resolve.[16]

    • Smaller Particles/Longer Column: Using a column with smaller particles (e.g., sub-2 µm) or a longer column increases the number of theoretical plates (N), leading to sharper peaks and better resolution.[14]

Scenario 2: GC-MS - Co-elution After Derivatization

Question: I have derivatized my sample with BSTFA, but the this compound-TMS derivative is co-eluting with another compound. How can I resolve this?

Answer: Co-elution in GC-MS is addressed by optimizing the temperature program, carrier gas flow, or by changing the column to one with a different stationary phase polarity.

Caption: Decision-making process for resolving co-eluting peaks in GC-MS.

Causality Explained:

  • Check for Unique Ions: Before changing the chromatography, check if the co-eluting compounds have unique, non-overlapping fragment ions in their mass spectra. If they do, you may not need to achieve baseline chromatographic separation. You can use Selected Ion Monitoring (SIM) on a single quadrupole MS or Multiple Reaction Monitoring (MRM) on a triple quadrupole MS to selectively quantify each compound, provided the co-elution isn't so severe that it causes ion suppression.[17]

  • Optimize the Temperature Program: Separation in GC is highly dependent on temperature.

    • Slower Ramp Rate: Decreasing the rate of the temperature ramp (e.g., from 10°C/min to 5°C/min) around the elution temperature of your analytes gives them more time to interact with the stationary phase, often improving resolution.[17]

    • Isothermal Hold: Adding a brief isothermal (constant temperature) hold just before the analytes elute can also provide the extra time needed for separation.[17]

  • Change the GC Column: If temperature programming fails, the column selectivity is the problem. The most effective way to alter selectivity in GC is to change the stationary phase. If you are using a standard non-polar column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5), switching to a more polar column (e.g., a polyethylene glycol "WAX" phase) will dramatically change the elution order based on compound polarity and may resolve your co-eluting pair.[17]

Scenario 3: Chiral Analysis - Enantiomers of this compound Are Not Separating

Question: I am trying to separate a racemic standard of this compound on a chiral column, but I only see one peak. What should I do?

Answer: The resolution of enantiomers is a highly specific interaction between the analytes and the chiral stationary phase (CSP).[18] Achieving separation requires screening different columns and mobile phase conditions.

Causality Explained:

Chiral recognition requires a minimum of three points of interaction between the analyte and the CSP, creating transient diastereomeric complexes with different energy levels.[18] If your chosen column/mobile phase system doesn't facilitate these interactions, no separation will occur. Polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are highly effective for separating a wide range of chiral compounds, including hydroxy acids.[19]

  • Screen Different CSPs: The first step is to screen columns with different chiral selectors. An amylose-based column and a cellulose-based column often provide complementary selectivity. What doesn't separate on one may separate well on the other.[19]

  • Optimize the Mobile Phase:

    • Normal Phase (NP): This mode, using solvents like hexane and an alcohol modifier (e.g., isopropanol), is often the starting point for chiral separations. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting the type and percentage of the alcohol can fine-tune the separation. For acidic analytes like this compound, adding a small amount of an acidic additive like trifluoroacetic acid (TFA) is often necessary to ensure good peak shape.[19]

    • Reversed Phase (RP): If NP fails, RP mode (e.g., acetonitrile/water or methanol/water) can be attempted, especially with immobilized polysaccharide columns that are more robust to a wider range of solvents.[19]

Section 3: Key Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Silylation

This protocol provides a starting point for developing a quantitative GC-MS method.

  • Sample Preparation & Derivatization:

    • To 100 µL of sample (e.g., urine, plasma extract), add an appropriate internal standard (e.g., stable isotope-labeled this compound).

    • Evaporate the sample to complete dryness under a stream of nitrogen at 40-50°C. It is critical that no water remains, as it will quench the derivatization reagent.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure the reaction goes to completion.[20]

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions (Starting Point):

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (e.g., m/z 50-550) for initial identification, then switch to SIM mode for quantification using specific ions.

Protocol 2: Systematic HPLC Method Development for Resolving Co-eluting Peaks

This protocol outlines a systematic approach to developing a robust HPLC method.[6]

  • Initial Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV (if applicable) or MS.

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time and required solvent strength.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, more focused gradient around the elution time of the target analytes. For example, if the peaks elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.

  • Troubleshooting Co-elution (if observed):

    • Step 4.1: Lower the starting %B and extend the gradient time further to increase retention and improve resolution.

    • Step 4.2: If unresolved, replace Acetonitrile (Mobile Phase B) with Methanol and repeat the scouting and optimization runs.

    • Step 4.3: If still unresolved, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) and repeat the process.

Section 4: Data & Tables
Table 1: Comparison of Analytical Methods for this compound
Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile derivatives in the gas phase.Separation of analytes in the liquid phase.
Derivatization Required to increase volatility and thermal stability.[4]Often not required; can be analyzed directly.[4]
Typical Ionization Electron Ionization (EI)Electrospray Ionization (ESI), typically negative mode.[21]
Selectivity High, based on both retention time and mass spectrum.Very high, especially with MS/MS (MRM mode).[22]
Advantages Robust, highly reproducible, extensive spectral libraries for identification.High sensitivity, suitable for complex matrices, no derivatization needed.[23]
Challenges Derivatization can be time-consuming and introduce variability.Potential for matrix effects (ion suppression/enhancement).
Table 2: Troubleshooting Summary for Co-elution
SymptomPotential CauseHPLC SolutionGC Solution
Peak Shoulder Co-eluting impurity.[7]Decrease organic solvent %, change solvent type (ACN↔MeOH), change column chemistry.[6]Decrease temperature ramp rate, change to a column of different polarity.[17]
Broad Peaks, Poor Resolution Low column efficiency.Use a longer column or a column with smaller particles.[14]Optimize carrier gas flow rate, check for leaks.
Overlapping Peaks Poor selectivity.Change mobile phase solvent, adjust pH, change column stationary phase.[7]Change column stationary phase (most effective).
Split Peaks Blocked column frit, injector issue.[9]Replace column frit, flush system, check injector rotor seal.Replace inlet liner, check for proper column installation.
References
  • Application Notes and Protocols for GC Analysis of 5,5-Difluoro-6-hydroxyhexanoic Acid - Benchchem.
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. [Link]
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. [Link]
  • Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages | Request PDF - ResearchG
  • Showing metabocard for this compound (HMDB0000525)
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
  • Interferences | eClinp
  • Acids: Derivatiz
  • Technical Support Center: Resolving Co-eluting Peaks in Chrom
  • This compound | C6H12O3 | CID 170748 - PubChem - NIH. [Link]
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methylhexanoic Acid - Benchchem.
  • Chiral HPLC Separ
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC - NIH. [Link]
  • Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - ResearchG
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. [Link]
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chrom
  • Showing Compound this compound (FDB022093) - FooDB. [Link]
  • A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
  • Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum - PubMed. [Link]
  • Methods to separate co-eluting peaks - Chrom
  • 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. [Link]
  • (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 - PubChem - NIH. [Link]
  • Dr.
  • 5.

Sources

Technical Support Center: Enhancing Sensitivity for 5-Hydroxyhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with detecting and quantifying low concentrations of this metabolite. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively.

This compound is a medium-chain fatty acid that can be found in various biological matrices, often as a product of fatty acid metabolism.[1][2] Its analysis is crucial in metabolic research; however, its inherent chemical properties—high polarity and the presence of both a hydroxyl and a carboxylic acid group—present significant analytical challenges, especially at low concentrations.[3] This guide will walk you through common issues and provide robust solutions to enhance the sensitivity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing low concentrations of this compound?

The main difficulties stem from its physicochemical properties. Being a polar and relatively small molecule, it can be challenging to retain on standard reversed-phase chromatography columns, often eluting near the void volume where matrix interferences are most pronounced. For Gas Chromatography (GC) analysis, its low volatility and thermal instability require a derivatization step to make it suitable for analysis.[3][4] Furthermore, without derivatization, its ionization efficiency in a mass spectrometer can be low, leading to poor sensitivity.

Q2: Which analytical technique is generally more sensitive for this compound: GC-MS or LC-MS/MS?

Both techniques can achieve high sensitivity, but the choice depends on your specific needs and available instrumentation.

  • GC-MS often provides excellent chromatographic separation and sensitivity, but it almost always requires a derivatization step to make this compound volatile and thermally stable.[3][5][6] This adds a sample preparation step and can introduce variability.

  • LC-MS/MS can analyze this compound directly, which simplifies sample preparation.[7][8] Modern LC-MS/MS systems can offer exceptional sensitivity, often reaching sub-fmol levels, especially when coupled with optimized sample preparation and chromatography.[9] For many labs, LC-MS/MS is becoming the preferred method due to its high throughput and reduced sample handling.[10]

Q3: Why is derivatization a critical step for GC-MS analysis of this compound?

Derivatization chemically modifies the analyte to make it more suitable for a given analytical method. For this compound in GC-MS, derivatization serves two main purposes:

  • Increases Volatility: The polar carboxylic acid and hydroxyl groups are converted into less polar, more volatile derivatives (e.g., trimethylsilyl esters and ethers). This is essential for the compound to travel through the GC column.[11]

  • Improves Thermal Stability: The derivatized compound is less likely to degrade at the high temperatures of the GC inlet and column.[3][4]

Common derivatization methods include silylation (e.g., using BSTFA or MTBSTFA) and esterification.[3][5][6]

Q4: Can I improve the sensitivity of my LC-MS/MS method without derivatization?

Yes, absolutely. While derivatization can also be used for LC-MS to enhance ionization, several other strategies can significantly boost sensitivity:

  • Optimize Mobile Phase Composition: The pH of the mobile phase is critical. Adjusting the pH with volatile additives like formic acid or ammonium formate can ensure the analyte is in a single, readily ionizable form.

  • Enhance Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components and concentrate your analyte.[12]

  • Refine MS Source Parameters: Systematically optimize parameters like desolvation temperature, gas flows, and capillary voltage to maximize the ionization of this compound.[13]

  • Use High-Purity Solvents: Employing LC-MS grade solvents and additives is mandatory to reduce background noise and prevent the formation of unwanted adducts.

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor Signal Intensity and Low Sensitivity in LC-MS/MS

"I'm using a validated LC-MS/MS method, but my signal for this compound is barely above the noise level, especially in real samples like plasma or urine. What's going wrong?"

This is a classic problem often rooted in either inefficient ionization or signal suppression from the sample matrix.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase pH: this compound has a carboxylic acid group. For negative ion mode ESI, you want to deprotonate this group. Ensure your mobile phase pH is at least 2 units above its pKa. Conversely, for positive ion mode, a pH 2 units below the pKa will keep it protonated. Using volatile buffers like ammonium formate can help maintain a stable pH.

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., salts, phospholipids) can suppress the ionization of your target analyte in the MS source.

    • Solution: Improve your sample preparation. Implement a Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) step to clean up the sample and remove these interferences.[12][14] Protein precipitation is a quick but often "dirtier" method that may not be sufficient for achieving the lowest detection limits.[14]

  • Inefficient Desolvation: The process of turning liquid droplets from the LC into gas-phase ions in the MS source is critical. If this is inefficient, your signal will be low.

    • Solution: Methodically optimize your MS source parameters. The desolvation temperature and nebulizer gas flow are key. A higher organic content in the mobile phase at the point of elution can also improve desolvation efficiency.[13]

  • Analyte Loss During Sample Preparation: The analyte may be lost before it even reaches the instrument.

    • Solution: Minimize sample evaporation steps where volatile analytes can be lost. If you must evaporate, do so under a gentle stream of nitrogen and avoid taking the sample to complete dryness.[15] Also, consider using silanized glassware or low-adsorption microplates to prevent the analyte from sticking to surfaces.

G start Low Signal/Noise Detected check_std Run a clean standard. Is the signal strong? start->check_std optimize_ms Optimize MS Source Parameters (Temperature, Gas Flow, Voltages) check_std->optimize_ms No matrix_effects Problem is likely Matrix Effects or Sample Prep Loss check_std->matrix_effects Yes check_mobile_phase Optimize Mobile Phase (pH, Additives) optimize_ms->check_mobile_phase Still Low improve_cleanup Implement/Optimize Sample Cleanup (SPE, LLE) matrix_effects->improve_cleanup check_recovery Assess Analyte Recovery (Spike Experiments) improve_cleanup->check_recovery Done

Caption: A decision tree for troubleshooting poor LC-MS/MS sensitivity.

Issue 2: Inconsistent or Non-Existent Peaks in GC-MS

"I'm trying to analyze this compound using GC-MS after silylation, but my results are highly variable. Sometimes I get a good peak, and other times it's very small or absent entirely. What should I check?"

Inconsistent derivatization is the most common culprit for variability in GC-MS analysis of polar analytes.

Potential Causes & Solutions:

  • Incomplete Derivatization: The silylation reaction may not be going to completion, leaving a mix of partially and fully derivatized analyte.

    • Solution: Optimize the reaction conditions. This includes reaction time and temperature. For example, while some reactions are fast at room temperature, others may require heating at 60-75°C for 30-60 minutes to ensure completion. Also, ensure your sample is completely dry before adding the derivatization reagent, as water will consume the reagent and inhibit the reaction.

  • Degradation of Derivatized Analyte: The TMS derivatives can be susceptible to hydrolysis if exposed to moisture.

    • Solution: Analyze your samples as soon as possible after derivatization. Ensure all vials, caps, and solvents are anhydrous. The use of an autosampler with sealed vials can help maintain sample integrity.

  • Poor Volatility of Derivative: Even after derivatization, the analyte might not be volatile enough for your GC conditions.

    • Solution: Ensure both the hydroxyl and carboxylic acid groups are derivatized. A silylating reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with a catalyst like 1% TMCS (trimethylchlorosilane), is effective for derivatizing both groups.[3] Check your GC inlet temperature; it should be high enough to volatilize the derivative without causing thermal degradation.

  • Active Sites in the GC System: The analyte or its derivative can adsorb to active sites (exposed silanol groups) in the GC inlet liner or the front of the column.

    • Solution: Use a deactivated or silanized inlet liner. Regularly replace the liner and septum. You can also perform a conditioning injection of a high-concentration derivatizing reagent to passivate the system before running your samples.

ReagentAbbreviationTarget Functional GroupsComments
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAAlcohols, Carboxylic Acids, Phenols, AminesVery common and effective. Often used with 1% TMCS as a catalyst for hindered groups.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAAlcohols, Carboxylic Acids, AminesForms more stable TBDMS derivatives, which are less susceptible to hydrolysis than TMS derivatives.[5][6]
N-trimethylsilylimidazoleTMSIHydroxyls, Carboxylic AcidsA strong silylating agent, particularly effective for hydroxyl groups.[11]

Detailed Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for cleaning up and concentrating this compound from a complex biological matrix like plasma. A mixed-mode or ion-exchange sorbent is often effective.

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)

  • Plasma sample

  • Internal Standard (e.g., deuterated this compound)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide (5%)

  • Formic Acid (2%) in Methanol

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 400 µL of 5% ammonium hydroxide to dilute the sample and ensure the carboxylic acid group is deprotonated. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 drop/second).

  • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide to remove neutral and basic interferences. Follow with a wash of 1 mL of methanol to remove remaining hydrophobic interferences.

  • Elution: Elute the this compound by passing 1 mL of 2% formic acid in methanol through the cartridge. The formic acid protonates the analyte, releasing it from the anion exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

G cluster_0 SPE Workflow Condition 1. Condition (Methanol, then Water) Load 2. Load (Pre-treated Sample) Condition->Load Wash1 3. Wash 1 (Aqueous - remove polar interferences) Load->Wash1 Wash2 4. Wash 2 (Organic - remove non-polar interferences) Wash1->Wash2 Elute 5. Elute (Acidified Organic Solvent) Wash2->Elute

Caption: The five key steps of a Solid-Phase Extraction workflow.

Protocol 2: Silylation of this compound for GC-MS

This protocol describes a standard silylation procedure using BSTFA.

Materials:

  • Dried sample extract or standard

  • BSTFA + 1% TMCS

  • A suitable solvent (e.g., Pyridine or Acetonitrile)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure your sample extract is completely dry. Place it in a GC vial insert. Lyophilization or evaporation under nitrogen are common drying methods. The presence of water will severely inhibit the reaction.

  • Reagent Addition: Add 50 µL of pyridine (or another suitable solvent) to the dried sample to ensure it is fully dissolved. Then, add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Analyze promptly to avoid degradation of the TMS-derivatives.

References

  • Current Protocols. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PubMed. [Link][5][6]
  • Zeng, et al. (n.d.). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction.
  • Han, J., & Lin, K. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current protocols, 1(6), e177. [Link]
  • Al-Khelaifi, F., et al. (2019). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules (Basel, Switzerland), 24(22), 4037. [Link]
  • LCGC International. (2024).
  • Phenomenex. (2024). Sample Preparation Techniques for Precision in Analysis. [Link]
  • Fiveable. (n.d.). Sample Preparation Techniques to Know for Analytical Chemistry. [Link]
  • Organomation. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525). [Link]
  • Zenkevich, I. G. (n.d.).
  • Kokotou, M. G., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in. Semantic Scholar. [https://www.semanticscholar.org/paper/A-Liquid-Chromatography-High-Resolution-Mass-(LC-a-Kokotou-Mantzourani/093b1368297b6059b0d1e37083a042e88a38d5f3]([Link]
  • Kokotou, M. G., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules (Basel, Switzerland), 25(17), 3947. [Link]
  • Zhang, T., et al. (2021). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. Frontiers in Chemistry, 9, 706437. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Shah, V. P., et al. (2012). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 136–141. [Link]
  • LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
  • Phenomenex. (n.d.).

Sources

Technical Support Center: Optimizing pH for the Extraction of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification and extraction of 5-Hydroxyhexanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their extraction protocols by leveraging fundamental chemical principles. Here, we move beyond simple step-by-step instructions to explain the causality behind our experimental recommendations, ensuring your protocols are robust, reproducible, and scientifically sound.

Core Principles: pH, pKa, and Partitioning

The successful extraction of any ionizable compound, such as this compound, hinges on controlling its charge state. The charge of a molecule dictates its solubility in aqueous versus organic solvents. This is governed by the solution's pH relative to the molecule's pKa.

This compound is a carboxylic acid with a pKa of approximately 4.71.[1][2] Its ionization state is dictated by the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA]) [3][4][5][6]

Where:

  • [HA] is the concentration of the neutral, protonated acid (this compound).

  • [A⁻] is the concentration of the charged, deprotonated conjugate base (5-hydroxyhexanoate).

This equation is the cornerstone of our extraction strategy.[7] To achieve efficient separation, we must shift the equilibrium far to one side, ensuring that over 99% of the compound exists in a single form. A general rule of thumb is to adjust the pH to be at least two units away from the pKa .

  • To make the molecule organic-soluble (neutral form, HA): The pH of the aqueous solution must be lowered. At a pH of ~2.7 (two units below the pKa), the molecule will be >99% protonated and neutral, favoring partitioning into an organic solvent.

  • To make the molecule water-soluble (charged form, A⁻): The pH of the aqueous solution must be raised. At a pH of ~6.7 (two units above the pKa), the molecule will be >99% deprotonated and charged, favoring solubility in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting pH for extracting this compound from an aqueous solution into an organic solvent?

A1: To extract this compound into an organic solvent, you must ensure it is in its neutral, protonated form. Therefore, the pH of the aqueous phase should be adjusted to pH ≤ 2.7 . This is two pH units below its pKa of ~4.71, which ensures that over 99% of the molecules are in the neutral -COOH form, maximizing their affinity for the organic phase.[8]

Q2: I need to wash my organic layer to remove non-acidic impurities. What pH should the aqueous wash solution be?

A2: To retain the this compound in the organic layer while removing other impurities, you must keep it protonated. Therefore, the aqueous wash should also be acidic, ideally with a pH ≤ 2.7. Using a neutral or basic wash would deprotonate the acid, causing it to partition into the aqueous phase and resulting in product loss.

Q3: How can I use pH to extract this compound from a complex organic mixture into an aqueous phase?

A3: This is a common purification technique known as an acid-base extraction.[9] By washing your organic mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), you can deprotonate the this compound. Adjust the aqueous base to pH ≥ 6.7 to convert the acid to its water-soluble carboxylate salt (-COO⁻).[10] This charged salt will migrate into the aqueous layer, leaving neutral impurities behind in the organic layer. You can then isolate the aqueous layer and re-acidify it to recover your product.

Q4: What are the consequences of using a pH too close to the pKa (e.g., pH 4.0-5.5)?

A4: Operating near the pKa is the most common cause of poor extraction efficiency. In this pH range, you will have a significant population of both the protonated (organic-soluble) and deprotonated (water-soluble) forms of the acid. This leads to the compound being distributed between both the organic and aqueous layers, resulting in low yield and poor separation.

Q5: Which organic solvents are suitable for extracting this compound?

A5: this compound possesses both polar (hydroxyl and carboxylic acid groups) and non-polar (aliphatic chain) characteristics.[11][12] The choice of solvent should aim to match this polarity to maximize partitioning.[13][14] Good starting choices include:

  • Ethyl Acetate: A moderately polar solvent that is effective for many carboxylic acids.

  • Diethyl Ether: A less polar option, good for reducing the co-extraction of highly polar impurities.

  • Dichloromethane (DCM): A denser-than-water solvent that can be useful, but be aware of its tendency to form emulsions.[15]

The optimal solvent may require some empirical testing based on your specific sample matrix.

Parameter Optimal Condition for Extraction into...
Organic Phase
pH of Aqueous Layer ≤ 2.7 (e.g., using 0.1M HCl)
Dominant Species Neutral (R-COOH)
Solubility High in organic solvents
Experimental Protocol: Standard Liquid-Liquid Extraction

This protocol details the extraction of this compound from an aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing this compound

  • Separatory funnel

  • Organic solvent (e.g., Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • pH paper or calibrated pH meter

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beakers and Erlenmeyer flasks

Procedure:

  • pH Adjustment: Transfer the aqueous solution containing your product to a beaker. Slowly add 1M HCl dropwise while monitoring the pH. Continue adding acid until the pH is stable at or below 2.7.

  • Transfer: Carefully pour the acidified aqueous solution into a separatory funnel.

  • First Extraction: Add an equal volume of ethyl acetate to the separatory funnel. Stopper the funnel and, while holding the stopper and stopcock firmly, invert it gently several times to mix the layers. Vigorous shaking can cause emulsions. Vent the funnel frequently by opening the stopcock to release pressure.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Collection: Drain the lower aqueous layer into a beaker. Then, drain the upper organic layer containing your product into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: To maximize yield, return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) two more times with fresh portions of ethyl acetate. Combine all organic extracts into the same Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove residual water. Swirl the flask; if the sodium sulfate clumps together, add more until some remains free-flowing.

  • Isolation: Decant or filter the dried organic solution away from the sodium sulfate. The this compound is now dissolved in the organic solvent, ready for solvent removal (e.g., via rotary evaporation) or further analysis.

Visualization of the Extraction Workflow

G cluster_start Initial State cluster_acidify Step 1: Protonation cluster_extract Step 2: Extraction cluster_purify Step 3: Purification start Aqueous solution with This compound (pH > pKa) acidify Add HCl to adjust pH to <= 2.7 start->acidify Molecule is charged (R-COO⁻) extract Liquid-Liquid Extraction with Ethyl Acetate acidify->extract Molecule is neutral (R-COOH) separate Separate Layers extract->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry Organic Layer waste waste separate->waste Aqueous Layer (to re-extract) isolate Isolate Product dry->isolate end end isolate->end Final Product in Organic Solvent

Caption: Workflow for extracting this compound.

Visualization of pH-Dependent Ionization

G cluster_desc axis <----------------------------- pH Scale -----------------------------> pH0 0 pH2_7 2.7 pH0->pH2_7 pKa pKa = 4.71 pH2_7->pKa pH6_7 6.7 pKa->pH6_7 pH14 14 pH6_7->pH14 desc_acid >99% Neutral (HA) Organic Soluble desc_acid->pH2_7 desc_base >99% Charged (A⁻) Aqueous Soluble desc_base->pH6_7 desc_mid Mixture of HA and A⁻ Poor Separation desc_mid->pKa

Caption: Relationship between pH, pKa, and molecular state.

Troubleshooting Guide

Issue: My extraction efficiency is low, and I'm losing product.

  • Cause: The most likely culprit is improper pH control. If the pH of the aqueous phase is too close to the pKa of 4.71, your compound will be partitioned between both layers.

  • Solution:

    • Verify pH: Use a calibrated pH meter, not pH paper, for accurate measurements.

    • Adjust pH: Ensure your aqueous phase is at least 2 pH units away from the pKa. For extraction into an organic solvent, acidify to pH ≤ 2.7. For extraction into an aqueous base, adjust to pH ≥ 6.7.

    • Multiple Extractions: Perform three successive extractions with smaller volumes of organic solvent rather than one large extraction. This is significantly more efficient at recovering the product.[10]

Issue: A thick, cloudy layer (emulsion) has formed between the organic and aqueous phases.

  • Cause: Emulsions are common when extracting biological or complex samples, which may contain surfactants.[16] They can also be caused by vigorous shaking or when the densities of the two phases are too similar.[15][17]

  • Solution:

    • Be Patient: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

    • "Salting Out": Add a small amount of brine (saturated NaCl solution) or solid NaCl to the funnel and swirl gently. This increases the ionic strength and density of the aqueous layer, which can force the layers to separate.[16][18]

    • Gentle Agitation: In future extractions, use gentle swirling or slow inversions of the separatory funnel instead of vigorous shaking.[16]

    • Filtration/Centrifugation: As a last resort, the mixture can be passed through a filter aid like Celite or centrifuged to break the emulsion.[16][19]

Issue: My final product is contaminated with other acidic compounds.

  • Cause: A standard acid-base extraction will co-extract all acidic compounds from the initial mixture.

  • Solution: This method cannot separate acids with similar pKa values.[9] If your sample contains multiple acidic species, you will need to employ a more selective purification technique after the initial extraction, such as:

    • Column Chromatography: Separate compounds based on their polarity.

    • Recrystallization: Purify the product based on differences in solubility.

Issue: I am concerned about the chemical stability of this compound during extraction.

  • Cause: As a delta-hydroxy acid, this compound has the potential to undergo intramolecular cyclization to form a delta-lactone, particularly under harsh acidic or high-temperature conditions.

  • Solution:

    • Avoid High Temperatures: Perform all extraction steps at room temperature or in an ice bath to minimize the rate of potential side reactions.[20][21]

    • Minimize Contact Time: Do not let the compound sit in highly acidic or basic solutions for extended periods. Proceed with the subsequent steps of your workflow promptly after pH adjustment and extraction.

    • Use Milder Reagents: For basifying the solution, consider using sodium bicarbonate (a weaker base) instead of sodium hydroxide to reduce the risk of base-catalyzed degradation.

References
  • Patsnap Eureka. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes?Link
  • Human Metabolome Database. (2005, November 16). Showing metabocard for this compound (HMDB0000525). Link
  • Chemistry Stack Exchange. (2016, November 1).
  • Wikipedia. Acid–base extraction. Link
  • BenchChem. A Technical Guide to the Solubility of 5,5-Difluoro-6-hydroxyhexanoic Acid in Organic Solvents. Link
  • LCGC International. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extractions. Link
  • PubMed. (2018, April 15). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Link
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. Link
  • BenchChem. Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Link
  • YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction. Link
  • ResearchGate.
  • DSpace Repository.
  • Element Lab Solutions.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Link
  • Microbe Notes. (2024, August 27).
  • Annual Reviews. (2025, June 9). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Link
  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. Link
  • Wikipedia.
  • PubMed Central (PMC).
  • Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage?Link
  • AZoM. (2018, May 17).
  • PubMed Central (PMC) - NIH.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Link
  • BYJU'S.
  • FooDB. (2011, September 21). Showing Compound this compound (FDB022093). Link
  • UNIPI. (2023, July 17).
  • Biotage. (2023, June 15). How can I improve my liquid-liquid extraction process?Link
  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Link
  • PubMed. (2023, August 1).
  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evalu
  • FooDB. (2011, September 21). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Link
  • PubChem - NIH. This compound | C6H12O3 | CID 170748. Link
  • PubChem - NIH. (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043. Link
  • BenchChem. Reducing degradation of Hydroxyanigorufone during extraction. Link
  • ChemScene. 44843-89-2 | this compound. Link
  • ResearchGate. (2016, December 8). (PDF)
  • Taylor & Francis. Hydroxy acids – Knowledge and References. Link

Sources

reducing ion suppression for 5-Hydroxyhexanoic acid in electrospray ionization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the analysis of 5-Hydroxyhexanoic acid using electrospray ionization (ESI) mass spectrometry. Our focus is to provide a comprehensive resource for understanding, diagnosing, and mitigating ion suppression, a common and critical issue that can compromise data quality.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding ion suppression in the analysis of this compound.

Q1: What is ion suppression and why is it a problem for this compound analysis?

A: Ion suppression is a matrix effect where the ionization efficiency of your target analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds from your sample matrix (e.g., salts, lipids, proteins).[1] This interference occurs within the electrospray ionization (ESI) source, leading to a decreased signal response. The consequence is poor sensitivity, inaccurate quantification, and reduced reproducibility, which can severely compromise the validity of your experimental results.[2][3]

Q2: My this compound signal is low or inconsistent. How can I quickly determine if ion suppression is the cause?

A: The most direct way to diagnose ion suppression is through a post-column infusion experiment. This method involves continuously infusing a standard solution of this compound into the mobile phase flow after the analytical column but before the ESI source. You then inject a blank, extracted sample matrix. If you observe a significant dip in the constant analyte signal as the matrix components elute, it is a clear indication of ion suppression.[1][4][5]

Q3: What are the most common sources of ion suppression in biological samples like plasma or urine?

A: In biological matrices, the primary culprits for ion suppression are salts, endogenous metabolites, and especially phospholipids. Phospholipids are particularly problematic as they are often abundant and can co-elute with a wide range of analytes. Additionally, non-volatile mobile phase additives, such as phosphate buffers or ion-pairing agents like trifluoroacetic acid (TFA), are known to cause significant signal suppression and should be avoided.[6][7]

Q4: Is it better to analyze this compound in positive or negative ion mode to avoid suppression?

A: As a carboxylic acid, this compound readily deprotonates to form the [M-H]⁻ ion. Therefore, negative ion mode is typically the preferred mode for analysis, offering higher sensitivity. While switching polarity can sometimes avoid specific interferences, optimizing your method in negative mode is the most logical starting point.[8] It's worth noting that fewer matrix components are typically ionized in negative mode, which may offer an advantage in reducing overall interferences.[3]

Understanding the Mechanism of Ion Suppression in ESI

To effectively troubleshoot ion suppression, it is crucial to understand its underlying mechanisms. ESI is a soft ionization technique that converts ions in solution to ions in the gas phase.[9] This process, however, is highly susceptible to competition and interference.

The primary mechanisms of ion suppression include:

  • Competition for Droplet Surface: The ESI process relies on the analyte acquiring a charge at the surface of the evaporating droplet. If high concentrations of matrix components are present, they can outcompete the analyte for access to the droplet surface, reducing the number of analyte ions that are ultimately desorbed into the gas phase.[10][11]

  • Changes in Droplet Physicochemical Properties: Co-eluting matrix components can alter the physical properties of the ESI droplets. An increase in viscosity or surface tension can hinder solvent evaporation, preventing the droplet from shrinking to the critical radius required for the analyte to be released into the gas phase.[2][10]

  • Analyte Co-precipitation: The presence of non-volatile materials, such as salts, can cause the analyte to co-precipitate within the droplet as the solvent evaporates. Once in a solid state, the analyte cannot be efficiently ionized.[3][10]

  • Gas-Phase Deprotonation: Even if the analyte successfully enters the gas phase as an ion, it can be neutralized by reactions with co-eluting molecules that have a high gas-phase basicity.[12]

Below is a diagram illustrating how matrix components can interfere with the ESI process for this compound.

ESI_Suppression cluster_0 Ideal ESI Process (Clean Sample) cluster_1 Ion Suppression (Complex Matrix) Droplet1 Charged Droplet Analyte: 5-HHA Evaporation1 Solvent Evaporation Droplet1->Evaporation1 Drying Gas Droplet2 Concentrated Droplet High Analyte Charge Evaporation1->Droplet2 GasPhaseIon [5-HHA-H]⁻ Gas-Phase Ion Droplet2->GasPhaseIon Coulomb Fission MS_Inlet1 To Mass Analyzer GasPhaseIon->MS_Inlet1 Strong Signal MatrixDroplet1 Charged Droplet Analyte: 5-HHA Matrix: Salts, Lipids MatrixEvaporation Impaired Solvent Evaporation MatrixDroplet1->MatrixEvaporation Drying Gas MatrixDroplet2 Contaminated Droplet Competition for Charge Increased Surface Tension MatrixEvaporation->MatrixDroplet2 SuppressedIon Reduced [5-HHA-H]⁻ Gas-Phase Ions MatrixDroplet2->SuppressedIon Inefficient Ion Desorption MS_Inlet2 To Mass Analyzer SuppressedIon->MS_Inlet2 Suppressed Signal

Diagram illustrating the ESI process and points of interference.

Troubleshooting Guides and Mitigation Strategies

A systematic approach is the key to resolving ion suppression. The following guides provide step-by-step protocols for diagnosing, quantifying, and mitigating these effects.

Guide 1: Diagnosing and Quantifying Ion Suppression

Before you can fix the problem, you must confirm its presence and extent.

Protocol: Quantitative Assessment via Post-Extraction Spike

This method quantifies the degree of signal suppression or enhancement.[1]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound (at a known concentration, e.g., 50 ng/mL) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Take a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. In the final step, spike the extracted matrix with this compound to the same final concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the blank matrix with this compound before the sample preparation procedure begins. This set is used to evaluate recovery.

  • Analysis: Analyze multiple replicates (n=3-5) of each set by LC-MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • A Matrix Effect value significantly below 100% indicates ion suppression.

    • A value significantly above 100% indicates ion enhancement.

    • A value between 85-115% is often considered acceptable.

Troubleshooting_Workflow Start Low / Inconsistent 5-HHA Signal Diagnose Diagnose & Quantify Ion Suppression (Post-Extraction Spike) Start->Diagnose IsSuppression Significant Suppression? Diagnose->IsSuppression OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) IsSuppression->OptimizeSamplePrep Yes Success Robust & Reliable Assay IsSuppression->Success No OptimizeLC Optimize Chromatography (Gradient, Column, Mobile Phase) OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS Parameters (Source settings, Flow rate) OptimizeLC->OptimizeMS ReEvaluate Re-evaluate Matrix Effect OptimizeMS->ReEvaluate UseIS Implement Internal Standard (Stable Isotope Labeled) UseIS->Success ReEvaluate->IsSuppression Still Suppressed ReEvaluate->UseIS Suppression Minimized

Workflow for troubleshooting ion suppression in 5-HHA analysis.
Guide 2: Mitigation Through Sample Preparation

Improving sample cleanup is the most effective way to combat ion suppression.[13][14] The goal is to selectively remove interfering matrix components, particularly phospholipids and salts, while efficiently recovering this compound.

Table 1: Comparison of Sample Preparation Techniques

TechniqueDescriptionProsCons for this compound
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) or acid is added to precipitate proteins.Fast, simple, inexpensive.Least effective. Co-precipitates proteins but leaves most salts and phospholipids in the supernatant, often leading to significant ion suppression.[14][15]
Liquid-Liquid Extraction (LLE) Partitions the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.Better cleanup than PPT; can remove many interfering components.[13]Recovery can be variable; requires optimization of pH and solvent choice. For 5-HHA (an acid), the sample pH should be adjusted to be acidic (e.g., pH < 3) to neutralize the carboxylic acid group and drive it into the organic phase.[13]
Solid-Phase Extraction (SPE) Uses a solid sorbent to retain the analyte while interferences are washed away, followed by selective elution.Highly recommended. Offers excellent selectivity and cleanup. Mixed-mode SPE (combining reversed-phase and ion-exchange) can provide the cleanest extracts.[14][16]More complex and costly than PPT or LLE.

Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for 5-HHA from Plasma

This protocol uses a mixed-mode (reversed-phase and anion-exchange) sorbent to achieve a high degree of sample cleanup.

  • Cartridge Selection: Choose a polymeric mixed-mode anion-exchange SPE cartridge.

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard (ideally, a stable isotope-labeled 5-HHA). Dilute with 200 µL of 2% phosphoric acid in water. This ensures the carboxylic acid group of 5-HHA is protonated for retention on the reversed-phase portion of the sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove very polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove lipids and other non-polar interferences retained by the reversed-phase mechanism.

  • Elution: Elute this compound (now retained by the anion-exchanger) using 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Guide 3: Mitigation Through Chromatographic Optimization

If sample preparation alone is insufficient, optimizing the LC separation is the next critical step. The goal is to chromatographically resolve this compound from any remaining matrix components.[11]

Key Strategies:

  • Increase Resolution: Employing Ultra-High Performance Liquid Chromatography (UPLC or UHPLC) systems with sub-2 µm particle columns can significantly increase peak efficiency and resolution, providing better separation from interferences.

  • Gradient Optimization: A longer, shallower gradient can improve the separation between your analyte and closely eluting matrix components.

  • Alternative Column Chemistry: this compound is a polar compound. If you are using a standard C18 column and it elutes early near the solvent front (a region of high ion suppression), consider switching to a column with a different selectivity.[10][17]

    • Polar-Embedded Phases: These columns provide alternative selectivity for polar compounds.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds like 5-HHA. It uses a high concentration of organic solvent, which can also enhance ESI sensitivity.[17]

  • Mobile Phase Selection:

    • Use Volatile Buffers: Replace non-volatile buffers like sodium phosphate with volatile alternatives such as ammonium formate or ammonium acetate.[17]

    • Optimize pH: For negative mode analysis of an acidic compound, a mobile phase pH around 4-5 will ensure the analyte is ionized in solution prior to entering the MS, which can improve signal stability.

Guide 4: Advanced Mitigation and Compensation Techniques
  • Use of Internal Standards (IS): The most reliable way to compensate for unavoidable ion suppression is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆-5-Hydroxyhexanoic acid). A SIL-IS is chemically identical to the analyte, meaning it will co-elute and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects is effectively normalized.[6][10]

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in a blank matrix extract that is free of the analyte can help compensate for the effect, assuming the degree of suppression is consistent across all samples.[11][15]

  • Consider Alternative Ionization: If ion suppression in ESI remains intractable, Atmospheric Pressure Chemical Ionization (APCI) may be a viable alternative. APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile components like salts.[3][10]

References

  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L.
  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2577–2585.
  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Metware Biotechnology. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(1), 97–103.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
  • Tran, J. C., Zhang, Y., & Zhang, T. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 37(7), 478-487.
  • Little, J. L. (2013). Optimizing LC–MS and LC–MS-MS Methods. LCGC North America, 31(5), 392-399.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Matuszewski, B. K. (2006). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS/MS bioanalysis and its application to matrix effect investigations. Journal of Chromatography B, 830(2), 293-300.
  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatography B, 852(1-2), 22-34.
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound.
  • FooDB. (2011). Showing Compound this compound (FDB022093).
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid.

Sources

Technical Guide: Ensuring the Stability of 5-Hydroxyhexanoic Acid in Frozen Plasma Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-hydroxyhexanoic acid in frozen plasma. We will address common stability challenges, offer troubleshooting advice, and provide validated protocols to ensure the integrity of your experimental data. Our focus is not just on the "how," but the fundamental "why" behind each procedural step, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) on Analyte Stability

This section addresses the most common questions regarding the stability of this compound, a medium-chain hydroxy fatty acid[1][2], in biological matrices.

FAQ 1: What is the primary chemical stability concern for this compound in plasma?

The most significant intrinsic stability issue for this compound is its propensity for intramolecular cyclization to form a thermodynamically stable six-membered ring, known as a δ-lactone (delta-valerolactone derivative). This is a reversible equilibrium reaction common to 5-hydroxy acids.[3][4][5] The conversion between the open-chain acid and the closed-ring lactone can be influenced by sample pH, temperature, and the presence of catalysts. This transformation is critical because the two forms will have different chemical properties, including polarity and mass, leading to distinct chromatographic retention times and potentially confounding quantification if not properly addressed.

Caption: Intramolecular equilibrium between this compound and its δ-lactone.

FAQ 2: How critical is the storage temperature for sample integrity?

Storage at -80°C is mandatory for the long-term stability of metabolites in plasma.[6][7][8] Storing samples at higher temperatures, such as -20°C, is inadequate and can lead to significant metabolite degradation. The slow freezing process at -20°C allows for an extended period in a liquid-ice transition phase, which can promote enzymatic degradation and other chemical changes.[9][10] In contrast, rapid freezing and subsequent storage at ultra-low temperatures like -80°C effectively halts enzymatic processes and minimizes chemical degradation, preserving the metabolic snapshot at the time of collection.[11][12]

FAQ 3: What is the impact of repeated freeze-thaw cycles on my samples?

Repeated freeze-thaw cycles are highly detrimental to sample integrity and should be avoided.[7] Studies have demonstrated that even a few cycles can significantly alter the concentration of various metabolites.[9][13] Specifically for fatty acids, levels have been observed to increase with the number of freeze-thaw cycles, possibly due to the breakdown of more complex lipids.[14][15] Each cycle can cause protein denaturation and the release of intracellular contents if any residual cells are present, altering the plasma matrix and analyte concentrations.[14] The best practice is to aliquot plasma into single-use tubes immediately after processing to prevent the need for thawing the entire sample multiple times.[6][8]

FAQ 4: Can residual enzymatic activity in plasma affect this compound?

Absolutely. Whole blood contains active enzymes that continue metabolic processes even after collection.[7] To obtain a precise measurement of the in vivo state, this enzymatic activity must be quenched as rapidly as possible.[11] This is achieved by promptly processing the blood to separate plasma from cellular components (ideally within 30 minutes) and immediately freezing the resulting plasma.[6][11] Delays in processing can lead to artifactual changes in metabolite levels.

FAQ 5: Which anticoagulant should I use, and does it matter?

The choice of anticoagulant is an important pre-analytical variable. The most common choices for metabolomics are EDTA and heparin. While both are generally acceptable, it is crucial to:

  • Be Consistent: Use the same anticoagulant for all samples within a study, including standards and quality controls.

  • Be Aware of Interference: Anticoagulants themselves can be detected and may interfere with the analysis of certain metabolites.[7] It is essential to report which anticoagulant was used in any publication or report.

For general metabolomics, prompt separation of plasma is key, regardless of the anticoagulant used.[6][8]

Section 2: Troubleshooting Guide

Problem: My measured concentration of this compound is consistently lower than expected or shows poor recovery.

Potential Cause Explanation Recommended Action
Lactonization A portion of your analyte may have converted to its lactone form. If your analytical method is specific to the open-chain acid, the lactone will not be detected, leading to an apparent loss of the analyte.Modify your sample preparation to include a basic hydrolysis step (e.g., mild NaOH treatment followed by neutralization) to convert all lactone back to the open-chain acid before analysis. Validate this method with standards.[16]
Improper Storage Samples may have been stored at -20°C or experienced temperature fluctuations, leading to degradation.Review sample storage logs. For future studies, ensure all samples are stored immediately at -80°C. Implement a stability study protocol (see Section 3.2).
Multiple Freeze-Thaw Cycles The sample may have been thawed and refrozen multiple times, leading to degradation or matrix effects that suppress the analytical signal.Always aliquot samples into single-use volumes after initial processing.[8]
Extraction Inefficiency The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this specific hydroxy fatty acid, resulting in poor recovery.Re-validate your extraction method. Test different solvents or pH adjustments to optimize the recovery of this compound.[17][18]

Problem: I am seeing a second, unidentified peak in my chromatogram that appears correlated with my analyte.

Potential Cause Explanation Recommended Action
Lactone Formation This is the most likely cause. The δ-lactone of this compound is less polar than the parent acid and will have a different retention time on a reverse-phase column.Confirm the identity of the second peak using mass spectrometry (MS). The lactone will have a mass corresponding to the loss of a water molecule (M-18) from the parent acid. Consider quantifying both peaks or converting all to the acid form as described above.[16]

Section 3: Validated Protocols & Workflows

3.1: Recommended Plasma Collection and Processing Workflow

This protocol is designed to minimize pre-analytical variability and preserve the integrity of this compound and other metabolites.

Caption: Recommended workflow for plasma sample collection and processing.

Step-by-Step Methodology:

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).[12]

  • Immediate Cooling: Place the collected tubes immediately on ice to slow down metabolic activity.[7]

  • Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1,500-2,000 x g for 15 minutes at 4°C to separate plasma from blood cells.[6][8] This low speed and temperature help prevent hemolysis.[7]

  • Plasma Aspiration: Carefully pipette the supernatant (plasma) into a new, clean polypropylene tube, being cautious not to disturb the buffy coat or red blood cell pellet.

  • Aliquoting: Dispense the plasma into multiple, pre-labeled cryovials in volumes appropriate for a single experiment. This step is crucial to avoid future freeze-thaw cycles.[8]

  • Snap Freezing: Immediately snap-freeze the aliquots by immersing them in liquid nitrogen for 5-10 minutes.[6][9]

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Ensure the freezer is monitored and maintains a stable temperature.[12]

3.2: Experimental Design for a Stability Study

To ensure data integrity, it is best practice to perform a stability study using your own matrix and analytical methods.

Objective: To determine the stability of this compound under various conditions.

Methodology:

  • Pool and Spike: Create a pooled plasma sample from a representative source. Spike the pool with a known concentration of this compound.

  • Establish Baseline: Immediately after spiking, process a set of aliquots (n=3-5) to establish the baseline (T=0) concentration.

  • Test Conditions: Subject other aliquots to the following stress conditions:

    • Freeze-Thaw Stability: Analyze after 1, 3, and 5 freeze-thaw cycles. A cycle consists of completely thawing the sample at room temperature and refreezing it at -80°C for at least 12 hours.[14]

    • Short-Term Benchtop Stability: Leave aliquots at room temperature for 4, 8, and 24 hours before processing.

    • Long-Term Frozen Stability: Store aliquots at -80°C and analyze after 1, 3, 6, and 12 months.

  • Analysis: Analyze all samples using your validated bioanalytical method.[19][20]

  • Data Evaluation: Calculate the mean concentration for each condition and express it as a percentage of the baseline (T=0) concentration. The analyte is generally considered stable if the mean concentration is within ±15% of the baseline.

Table for Reporting Stability Data:

ConditionNMean Concentration (ng/mL)Std. Deviation% of BaselineAssessment
Baseline (T=0) 5102.54.1100%-
1 Freeze-Thaw Cycle 3100.95.298.4%Stable
3 Freeze-Thaw Cycles 395.76.393.4%Stable
5 Freeze-Thaw Cycles 385.17.883.0%Borderline
24h at Room Temp 375.38.173.5%Unstable
3 Months at -80°C 3101.34.998.8%Stable

References

  • MetwareBio.
  • Center for Innovative Technology. Metabolomics Study Design – Sample Handling & Storage. [Link]
  • Human Metabolome Database. Showing metabocard for this compound (HMDB0000525). [Link]
  • Barri T, et al. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites. 2020;10(6):228. [Link]
  • MtoZ Biolabs. How to Collect and Process Blood Samples for Metabolomics Testing. [Link]
  • Paltiel L, et al. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study. Cell Preservation Technology. 2008;6(3):223-230. [Link]
  • Rai AJ, et al. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Journal of Proteome Research. 2005;4(4):1313-1317. [Link]
  • Zarrouk A, et al. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients.
  • Paltiel L, et al. Evaluation of Freeze–Thaw Cycles on Stored Plasma in the Biobank of the Norwegian Mother and Child Cohort Study.
  • Vuppalapati L, et al. Development and Validation of a Bioanalytical Method for Estimating Ellagic Acid in Wistar Rat Plasma by RP-HPLC Using a Gradient Elution Technique.
  • FooDB. Showing Compound this compound (FDB022093). [Link]
  • Kim Y, et al. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study. Molecules. 2021;26(11):3396. [Link]
  • Zarrouk A, et al. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients.
  • Danielson H, et al. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites. 2022;12(11):1098. [Link]
  • Fawzy M. Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. Journal of Applied Bioanalysis. 2024;10(2): e10203. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 170748, this compound. [Link]
  • Danielson H, et al. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.
  • Oguma T, et al. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological & Pharmaceutical Bulletin. 2001;24(2):176-80. [Link]
  • Zhang Z, et al. A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids.
  • Serrano-Plana J, et al. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society. 2020;142(42):18214-18223. [Link]
  • Pearson. Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid lactone in the presence of a base. [Link]

Sources

Technical Support Center: Hydroxy Fatty Acid (HFA) Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of hydroxy fatty acids (HFAs) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls associated with this powerful analytical technique. The content is structured in a question-and-answer format to provide direct, actionable solutions to challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is GC-MS a common method for HFA analysis, and what are its main challenges?

Gas chromatography offers excellent resolving power, which is crucial for separating structurally similar HFA isomers.[1] When coupled with mass spectrometry, it provides sensitive detection and structural information for confident identification and quantification.[2][3]

However, the primary challenge lies in the inherent chemical properties of HFAs. Their polar carboxyl and hydroxyl functional groups make them non-volatile and prone to thermal degradation at the high temperatures used in GC.[4] Furthermore, these polar groups can interact with active sites in the GC system, leading to poor peak shape and signal loss.[4] Consequently, a critical and often problematic chemical derivatization step is mandatory to analyze these compounds by GC-MS.[5]

Q2: What is derivatization and why is it essential for HFA analysis?

Derivatization is the process of chemically modifying an analyte to make it suitable for a specific analytical method.[5] For GC-MS analysis of HFAs, derivatization is not optional; it is a fundamental requirement. The goals are:

  • Increase Volatility: By replacing the active hydrogens on the carboxyl (-COOH) and hydroxyl (-OH) groups with non-polar moieties (e.g., a trimethylsilyl group), the molecule's boiling point is significantly lowered, allowing it to travel through the GC column.[6]

  • Improve Thermal Stability: The resulting derivatives are less prone to breaking down in the hot GC inlet and column.[4]

  • Enhance Chromatographic Performance: Derivatization reduces the polarity of the analytes, minimizing interactions with the GC system and resulting in sharper, more symmetrical peaks.[7]

  • Produce Characteristic Mass Spectra: The derivatives often generate predictable and structurally informative fragmentation patterns upon electron ionization (EI), which aids in identification.[8][9]

Q3: What's the difference between analyzing "free" versus "total" HFAs?

In biological samples, HFAs can exist in a "free" state or be incorporated into more complex lipids like esters.

  • Free HFAs: This refers to the analysis of the unbound HFA molecules present in the sample. The extraction protocol is designed to isolate these free acids directly.

  • Total HFAs: This measurement includes both the free HFAs and those released from complex lipids. To achieve this, the sample must undergo a hydrolysis step (typically saponification with a strong base like NaOH) before extraction.[10][11] This breaks the ester bonds and liberates the HFAs.

It is a critical experimental choice. Analyzing a non-hydrolyzed sample measures only the free pool, while analyzing a hydrolyzed sample quantifies the total pool.[10]

Troubleshooting Guide: From Sample to Signal

This section addresses specific problems you may encounter during your workflow.

Section 1: Sample Preparation & Extraction

Q: My HFA recovery is low and inconsistent. What could be the cause?

A: Low recovery often points to issues in your extraction or sample handling. Here are the most common culprits:

  • Inefficient Extraction: The choice of extraction solvent is critical. While classic methods like Bligh-Dyer are common for general lipids, a three-phase system using methyl tert-butyl ether (MTBE), methanol, and water can be more efficient for total lipid extraction.[12] For extracting free HFAs from plasma or serum, acidification followed by extraction with a solvent like ethyl acetate is a robust approach.[10]

  • Analyte Loss During Dry-Down: Drying the organic extract is a common step, but it must be done gently. Using a stream of nitrogen at a modest temperature (e.g., 37°C) is recommended.[10][11] Overheating or aggressive vortexing can lead to the loss of more volatile, shorter-chain HFAs.

  • Autoxidation: Polyunsaturated HFAs are susceptible to oxidation during sample preparation. A key advantage of some advanced methods is the inclusion of a catalytic hydrogenation step during extraction. This stabilizes the compounds by saturating double bonds and reducing hydroperoxides to their more stable hydroxy derivatives, preventing artificial HFA formation.[13]

  • Improper pH: During liquid-liquid extraction (LLE), the sample's pH must be acidic (typically pH < 4) to ensure the carboxyl group of the HFA is protonated (-COOH). This makes the molecule less polar and allows it to be efficiently extracted into the organic solvent. Failure to acidify the sample will result in very poor recovery.[10]

Section 2: Derivatization

Q: I am not seeing any peaks for my HFA standards or samples. I suspect a derivatization failure. How can I troubleshoot this?

A: This is the most frequent and frustrating pitfall. Derivatization of HFAs requires careful attention to detail because both the carboxyl and hydroxyl groups must be derivatized. A common and effective approach is to use a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), which will derivatize both functional groups simultaneously to form TMS-ethers and TMS-esters.[11]

Here’s how to troubleshoot:

  • Water is the Enemy: Silylating reagents react instantly with water.[5] The presence of even trace amounts of moisture in your sample, solvent, or glassware will consume the reagent, leading to incomplete or no derivatization.

    • Solution: Ensure your sample extract is completely dry. Use anhydrous solvents and bake glassware before use. Always use fresh, high-quality derivatization reagents stored under inert gas.

  • Reagent Degradation: Derivatization reagents, especially silylating agents, degrade over time once opened.[4]

    • Solution: Use a fresh vial of reagent if in doubt. If you suspect your reagent is old, test it on a simple standard (like a pure fatty acid) that you know works.

  • Suboptimal Reaction Conditions: The reaction requires heat to proceed efficiently.

    • Solution: A typical condition is heating at 60-80°C for 30-60 minutes.[4][10][11] If you are working with a new class of HFAs, you may need to optimize the time and temperature.

  • Incorrect Stoichiometry: You must add a sufficient excess of the derivatizing reagent to drive the reaction to completion.

    • Solution: Ensure you are adding enough reagent (e.g., 100 µL for a dried extract) to derivatize your analytes of interest as well as any other reactive species in the sample matrix.[10]

Below is a logical workflow for troubleshooting derivatization problems.

G start Low or No HFA Signal (Suspected Derivatization Failure) check_reagent Is the derivatization reagent fresh? start->check_reagent check_moisture Is the sample completely dry? check_reagent->check_moisture Yes new_reagent Action: Use a new, unopened vial of reagent. check_reagent->new_reagent No check_conditions Are reaction conditions (time, temp) optimal? check_system Is the GC-MS system performing correctly? check_conditions->check_system Yes optimize_reaction Action: Optimize reaction. Increase time/temp (e.g., 80°C, 1 hr). check_conditions->optimize_reaction No check_moisture->check_conditions Yes dry_sample Action: Re-dry sample under N2. Use anhydrous solvents. check_moisture->dry_sample No run_standard Action: Inject a known good derivatized standard (e.g., FAME mix). check_system->run_standard Unsure success Problem Solved new_reagent->success optimize_reaction->success dry_sample->success run_standard->start Standard OK (Re-evaluate sample prep) fail Problem Persists: Consult Instrument Specialist run_standard->fail Standard Fails

Troubleshooting Derivatization Failure
Section 3: GC Separation

Q: My peaks are tailing or I can't separate my HFA isomers. What column and GC conditions should I use?

A: This is a multi-faceted problem involving the column, inlet, and oven program.

  • Column Choice is Paramount: The stationary phase of the column dictates the separation.

    • For TMS-derivatized HFAs: A low-polarity, non-polar column is generally the best choice. An HP-5MS or equivalent (5% phenyl-methylpolysiloxane) is a robust and widely used column for this purpose.[10] These columns are stable and provide good separation based on boiling point and subtle molecular shape differences.

    • Avoid Highly Polar Columns: Do not use highly polar columns (like DB-WAX or other polyethylene glycol phases) for silylated compounds.[14] The stationary phase of these columns contains active hydrogens and can be damaged by silylating reagents, leading to column bleed and poor performance.[15] Highly polar cyanopropyl phases (e.g., DB-23) are excellent for separating underivatized fatty acid methyl esters (FAMEs) but are not ideal for the bulkier TMS-derivatives of HFAs.[16][17]

  • Inlet Issues: Active sites in the GC inlet liner can cause peak tailing for polar compounds, even after derivatization.

    • Solution: Always use a fresh, deactivated inlet liner. If you start seeing peak tailing for your analytes, changing the liner is the first and easiest step.

  • Oven Program Optimization: A simple temperature ramp may not be sufficient to separate critical isomers.

    • Solution: Start with a lower initial oven temperature (e.g., 80°C) and hold it for a few minutes to focus the analytes at the head of the column.[10] Use a slow ramp rate (e.g., 3-5°C/min) through the elution range of your HFAs to maximize separation.[10] A final ramp to a higher temperature can then quickly elute any remaining compounds.

ParameterRecommended SettingRationale
GC Column HP-5MS (or equivalent), 30m x 0.25mm x 0.25µmLow polarity, inert phase suitable for TMS derivatives.[10] Good balance of resolution and analysis time.[18]
Inlet Temperature 250 - 280°CHot enough to ensure rapid volatilization without causing thermal degradation of the derivatives.[4]
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Oven Program Initial 80°C (hold 5 min), ramp 3.8°C/min to 200°C, then ramp 15°C/min to 290°C (hold 6 min)An example program that provides good separation for a range of 3-hydroxy fatty acids.[10] The slow initial ramp is key for isomer resolution.
Section 4: MS Detection & Quantification

Q: How do I correctly identify my HFA peaks and ensure my quantification is accurate?

A: Accurate identification relies on interpreting mass spectra, while accurate quantification depends on using the right monitoring mode and internal standards.

  • Mass Spectral Interpretation: TMS-derivatized 3-hydroxy fatty acid methyl esters have characteristic fragmentation patterns. A key diagnostic ion is often found at m/z 233 for the unlabeled fragment, which results from cleavage next to the hydroxyl group.[10] You must run authentic standards to confirm the retention time and mass spectrum of your target analyte.

  • Use Selected Ion Monitoring (SIM): For quantification, do not use the full scan mode. SIM mode is far more sensitive and selective.[10] In this mode, the mass spectrometer is set to monitor only a few specific, characteristic ions for your analyte and internal standard.

  • The Indispensable Role of Internal Standards: Accurate quantification is nearly impossible without the correct internal standard.

    • Why? An internal standard corrects for analyte loss during sample preparation (extraction, derivatization, transfer steps) and for variations in injection volume.[3]

    • What to use? The gold standard is a stable isotope-labeled (e.g., deuterium or ¹³C) version of the exact HFA you are measuring.[2][10][19] For example, to quantify 3-hydroxy-C16:0, use ¹³C-labeled 3-hydroxy-C16:0. This standard will behave almost identically to your analyte throughout the entire process. When analyzing in SIM mode, you would monitor the characteristic ion for your native HFA (e.g., m/z 233) and the corresponding shifted ion for your labeled standard (e.g., m/z 235 for a ¹³C₂ label).[10] The ratio of these two signals is used for quantification.

Experimental Protocols

Protocol 1: Extraction and Derivatization of 3-Hydroxy Fatty Acids from Plasma

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids and is designed for robust quantification.[10][11]

Workflow Diagram

G cluster_prep Sample Preparation cluster_extract Extraction cluster_deriv Derivatization sample 1. Add 500 µL Plasma to glass tube is 2. Add 10 µL of 500 µM Stable Isotope Internal Standards sample->is hydrolysis 3. (Optional for Total HFAs) Add 500 µL 10M NaOH, heat 30 min is->hydrolysis acidify 4. Acidify with 6M HCl hydrolysis->acidify extract1 5. Add 3 mL Ethyl Acetate, vortex acidify->extract1 extract2 6. Centrifuge, collect organic layer extract1->extract2 extract3 7. Repeat extraction extract2->extract3 dry 8. Dry combined extracts under Nitrogen at 37°C extract3->dry reagent 9. Add 100 µL BSTFA + 1% TMCS dry->reagent heat 10. Cap tightly, heat at 80°C for 1 hour reagent->heat inject 11. Cool, transfer to GC vial for analysis heat->inject

GC-MS Workflow for HFA Analysis

Step-by-Step Methodology:

  • Internal Standard Spiking: To a 500 µL aliquot of serum or plasma in a clean glass tube, add 10 µL of a 500 µM stable isotope-labeled internal standard mix containing the labeled analogues of the HFAs you intend to quantify.[10][11]

  • Hydrolysis (for Total HFA analysis only): If you are measuring total HFAs, prepare a duplicate sample and add 500 µL of 10 M NaOH. Heat for 30 minutes to hydrolyze esterified HFAs.[10][11] Skip this step for free HFA analysis.

  • Acidification: Acidify all samples with 6 M HCl. The unhydrolyzed sample will require less acid (approx. 125 µL) than the hydrolyzed sample (approx. 2 mL).[10] The final pH should be below 4.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to each tube, vortex thoroughly, and centrifuge to separate the phases. Carefully transfer the upper organic phase to a new clean glass tube. Repeat the extraction once more with an additional 3 mL of ethyl acetate.[10]

  • Drying: Combine the organic extracts and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.[10]

  • Derivatization: To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[11]

  • Reaction: Tightly cap the tube and heat at 80°C for 1 hour to form the trimethylsilyl (TMS) derivatives.[10][11]

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial and inject 1 µL into the GC-MS system.

References

  • Y. G. K. Despina, "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
  • P. M. Jones and M. J. Bennet, "Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry," LIPID MAPS, Nov-2011. [Link]
  • P. M. Jones and M. J. Bennett, "3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry," PubMed, 2010. [Link]
  • M. K. Morrow, "Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods," PubMed, Oct-1991. [Link]
  • X. Wang, et al.
  • "Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis*," Journal of Analytical Toxicology. [Link]
  • V. Rioux, et al., "Use of stable isotope-labeled fatty acids to measure desaturase activities with negative chemical ionization GC-MS," PubMed, 08-Nov-2024. [Link]
  • D. G. Y. Koutidou, "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
  • "GCMS problem running fatty acids," Chrom
  • "Negative electrospray ionization low-energy tandem mass spectrometry of hydroxylated fatty acids: A mechanistic study," ResearchG
  • M. K. Shayman, et al., "Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry," National Institutes of Health (NIH). [Link]
  • J. M. D. L. Cruz, et al., "GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils," European Journal of Lipid Science and Technology, 21-Sep-2017. [Link]
  • Y. Wang, et al., "Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS," National Institutes of Health (NIH). [Link]
  • "Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids...
  • A. M. H. H. M. Laganà, "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry," National Institutes of Health (NIH). [Link]
  • "omega-hydroxy fatty acids," Chrom
  • A. M. H. H. M. Laganà, "A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry," ACS Omega, 04-Jan-2021. [Link]
  • "M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS," Shimadzu. [Link]
  • "Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated...
  • W. W.
  • S. Surma, et al., "The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy," National Institutes of Health (NIH), 13-Mar-2014. [Link]
  • P. M. Jones and M. J. Bennett, "Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry," PubMed, Nov-2011. [Link]
  • "Fragmentation Patterns of Fatty Acids and Modified Fatty Acids," ResearchG
  • K. A. Senedi, et al., "Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry," Analytical Methods (RSC Publishing). [Link]
  • "GC Derivatiz
  • L. K. T. Tintrop, et al., "Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices," National Institutes of Health (NIH), 23-Sep-2023. [Link]
  • "GC Derivatization Reagents," Regis Technologies. [Link]
  • H. Lee, et al., "Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography," National Institutes of Health (NIH). [Link]
  • "Stable isotope analysis of fatty acids by gas chromatography–isotope ratio mass spectrometry," ResearchG
  • "Common mistakes about fatty acids identification by gas-liquid chromatography," ResearchG
  • C. H. Kuo, et al., "Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples," Journal of Food and Drug Analysis, 27-Nov-2019. [Link]

Sources

Technical Support Center: Mobile Phase Optimization for Chiral Separation of Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of hydroxyhexanoic acid and related aliphatic hydroxy acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to solve challenges independently. This document is structured to provide rapid answers to common problems while building a deeper understanding of the method development process.

The Central Role of the Mobile Phase in Chiral Recognition

The enantioselective separation of hydroxyhexanoic acid on a chiral stationary phase (CSP), particularly polysaccharide-based phases, is a delicate interplay of interactions. While the CSP provides the chiral environment, the mobile phase is the primary tool for modulating the strength and nature of these interactions.[1] An optimized mobile phase does more than just carry the analyte through the column; it actively participates in the chiral recognition mechanism. It influences how the hydroxyhexanoic acid enantiomers interact with the chiral selector, thereby controlling retention, selectivity (α), and ultimately, resolution (Rs).[2]

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust method development strategy.

Q1: What is a good starting point for a mobile phase when separating hydroxyhexanoic acid on a polysaccharide CSP?

A good initial screening condition for hydroxyhexanoic acid, an acidic analyte, under normal phase mode is a mixture of a non-polar solvent, an alcohol modifier, and an acidic additive.[3]

  • Primary Solvents: n-Hexane or Heptane

  • Alcohol Modifier: Start with 20% Isopropanol (IPA) or 20% Ethanol.[4]

  • Acidic Additive: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[5]

This combination provides a balanced environment to achieve retention and initiate chiral recognition. Screening both ethanol and isopropanol is highly recommended, as the choice of alcohol can significantly alter selectivity.[6]

Q2: Why is an acidic additive like TFA or formic acid essential for separating hydroxyhexanoic acid?

Hydroxyhexanoic acid possesses a carboxylic acid group. Without an acidic additive in the non-polar mobile phase, two primary issues arise:

  • Analyte Ionization: The acidic analyte can interact strongly and inconsistently with any active sites (like residual silanols) on the silica support of the CSP, leading to severe peak tailing and poor peak shape.[7]

  • Reduced Chiral Recognition: The ionized carboxylate group can engage in non-specific, strong interactions that mask the subtle stereospecific interactions required for chiral separation.

Adding a small amount of a strong acid like TFA (typically 0.1%) suppresses the ionization of the hydroxyhexanoic acid's carboxyl group.[8] This ensures the analyte remains in a neutral state, promoting consistent interactions with the chiral selector and dramatically improving peak symmetry and resolution.[7][9]

Q3: What is the specific role of the alcohol modifier (e.g., Isopropanol, Ethanol) in the mobile phase?

The alcohol modifier is a critical component that directly influences both retention and selectivity. Its primary roles are:

  • Polarity Adjustment: The alcohol increases the polarity of the mobile phase. Increasing its concentration generally reduces the retention time of the analyte.[8]

  • Interaction Competition: The alcohol molecules compete with the analyte for polar interaction sites on the CSP (e.g., the carbamate groups on polysaccharide phases). This competition is fundamental to the separation mechanism.

  • Modifying the CSP Structure: Alcohols can be incorporated into the structure of the polysaccharide polymer on the CSP, altering the shape and accessibility of the chiral cavities.[2] This is why different alcohols, such as the bulkier isopropanol versus the smaller ethanol, can produce vastly different selectivities for the same analyte on the same column.[2][10]

Q4: Should I choose an amylose-based or cellulose-based CSP for hydroxyhexanoic acid?

Both amylose and cellulose-based columns can provide excellent separations for hydroxy acids, but they often yield complementary or different selectivities due to their structural differences.[3] Amylose has a helical structure, which is conducive to inclusion-based recognition mechanisms, while cellulose has a more linear, "flatter" structure.[3]

For initial method development, it is highly effective to screen a set of columns that includes both types.[8]

  • Recommended Amylose-based CSPs: CHIRALPAK® AD-H, Lux® Amylose-1

  • Recommended Cellulose-based CSPs: CHIRALCEL® OD-H, Lux® Cellulose-1

Screening across these phases with both an IPA-based and an ethanol-based mobile phase provides a comprehensive starting point.[3]

Troubleshooting Guide: From Problem to Solution

This section is formatted to help you quickly diagnose and resolve specific experimental issues.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My chromatogram shows a single, sharp peak with no signs of separation. What is my first troubleshooting step?

A single peak indicates that the current conditions are insufficient to differentiate between the enantiomers. The first and most impactful change is to switch the alcohol modifier.

  • Causality: The steric and chemical nature of the alcohol modifier profoundly affects the chiral recognition environment.[2] Ethanol and isopropanol interact differently with the CSP and the analyte, and one may enable a three-point interaction that the other does not. It is common for a separation to fail with IPA but succeed with ethanol, or vice-versa.[10]

  • Solution: If your initial mobile phase was Hexane/Isopropanol (80:20) + 0.1% TFA, prepare a new mobile phase of Hexane/Ethanol (80:20) + 0.1% TFA and re-inject your sample. This single change is often sufficient to induce separation.

Q: I can see a small shoulder on my peak, indicating partial separation, but I can't achieve baseline resolution. How do I optimize this?

Partial separation is an excellent starting point. Your goal is now to increase the selectivity (α) and/or efficiency (N) of the separation.

  • Causality: Resolution is a function of selectivity, efficiency, and retention. To improve it, you must systematically adjust the parameters that influence these factors. Low temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, increasing selectivity.[4] The concentration of the alcohol modifier directly controls retention and selectivity.

  • Solutions (in order of priority):

    • Reduce Column Temperature: Lower the column temperature to 15°C or 10°C. This often increases the energy difference between the analyte-CSP interactions for the two enantiomers, leading to better separation.

    • Optimize Alcohol Modifier Concentration: Systematically vary the percentage of the alcohol modifier. Decrease the concentration in 2-5% increments (e.g., from 20% to 15%, then to 10%). This will increase retention time but often significantly improves resolution.[8] Be patient, as longer run times are a common trade-off for higher resolution.

    • Adjust Acidic Additive Concentration: While 0.1% is a good starting point, sometimes adjusting the TFA concentration to 0.05% or 0.2% can subtly improve peak shape and, consequently, resolution. However, this effect is generally less pronounced than changing the alcohol percentage.

Troubleshooting Workflow for Poor Resolution

A decision tree to guide optimization when enantiomeric resolution is insufficient.

G start Start: Poor Resolution (Rs < 1.5) check_shoulder Is there any peak splitting or a shoulder? start->check_shoulder switch_alcohol Switch Alcohol Modifier (e.g., IPA -> Ethanol) check_shoulder->switch_alcohol No optimize_conditions Optimize Conditions check_shoulder->optimize_conditions Yes switch_alcohol->check_shoulder check_csp Screen a different CSP (e.g., Amylose -> Cellulose) switch_alcohol->check_csp If no success lower_temp Lower Temperature (e.g., 25°C -> 15°C) optimize_conditions->lower_temp adjust_modifier Adjust % Alcohol Modifier (Decrease by 2-5%) lower_temp->adjust_modifier success Success: Baseline Resolution adjust_modifier->success check_csp->start

Issue 2: Poor Peak Shape

Q: My peaks are exhibiting significant tailing. What is the cause and how can I achieve symmetrical peaks?

Peak tailing for an acidic analyte like hydroxyhexanoic acid is almost always caused by undesirable secondary interactions between the analyte's carboxyl group and the stationary phase.[8]

  • Causality: This occurs when the acidic additive concentration is too low to fully suppress the ionization of the analyte, or if the column has been exposed to basic compounds in previous runs ("additive memory effect").[11][12] The ionized analyte interacts strongly with active sites on the silica surface, causing it to lag as it moves through the column.

  • Solutions:

    • Verify Acidic Additive: Ensure that 0.1% TFA (or another suitable acid) is present in your mobile phase. If it was omitted, adding it will likely solve the problem immediately.

    • Increase Additive Concentration: If an additive is already present, try increasing the concentration to 0.2%. This can provide the extra suppression needed to neutralize all analyte molecules.[7]

    • Column Wash/Re-equilibration: If you suspect contamination from previous analyses, dedicate the column to acidic methods or perform a thorough wash with a strong, compatible solvent (for immobilized columns only) followed by extensive re-equilibration with the current acidic mobile phase.[13]

Issue 3: Retention Time Problems

Q: My retention times are too long (>30 minutes), making analysis inefficient. How can I shorten the run time without sacrificing resolution?

Long retention times are typically due to the mobile phase being too weak (insufficiently polar).

  • Causality: The strength of a normal phase mobile phase is primarily determined by the concentration of the polar alcohol modifier. A lower concentration leads to stronger retention on the polar CSP.

  • Solutions:

    • Increase Alcohol Modifier Percentage: Increase the alcohol concentration in 5% increments (e.g., from 10% to 15%, then to 20%). This will reduce retention times.[8] Keep a close watch on your resolution, as it may decrease. The goal is to find a balance that provides acceptable resolution in the shortest possible time.

    • Increase Flow Rate: A modest increase in flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min) can shorten the analysis time. However, this may also lead to a decrease in column efficiency and resolution due to increased backpressure.

Data Presentation & Summary Tables

Quantitative data should be summarized for easy comparison. The following tables illustrate the expected impact of mobile phase variables on the chiral separation of hydroxyhexanoic acid.

Table 1: Effect of Alcohol Modifier on Separation Parameters

Parameter Mobile Phase A: Hexane/IPA (85:15) + 0.1% TFA Mobile Phase B: Hexane/Ethanol (85:15) + 0.1% TFA Causality & Rationale
Retention Factor (k') Typically Higher Typically Lower IPA is a weaker solvent than ethanol in normal phase, leading to stronger retention.
Selectivity (α) Compound Dependent Compound Dependent The steric and electronic differences between IPA and ethanol lead to different interactions with the CSP, causing selectivity to vary unpredictably.[2]

| Resolution (Rs) | Compound Dependent | Compound Dependent | Resolution is highly dependent on selectivity. One alcohol may provide baseline separation while the other offers none.[10] |

Table 2: Effect of Acidic Additive (TFA) on Peak Shape

TFA Concentration Tailing Factor (Tf) of First Eluting Peak Resolution (Rs) Rationale
0% > 2.0 (Severe Tailing) < 1.0 or N/A Unsuppressed ionization of the carboxylic acid leads to strong secondary interactions with the CSP.[8]
0.1% 1.0 - 1.3 (Symmetrical) Baseline (>1.5) Sufficient acid to suppress ionization, leading to good peak shape and enabling effective chiral recognition.[7]

| 0.5% | 1.0 - 1.2 (Symmetrical) | May Slightly Decrease | High acid concentration can sometimes alter the CSP surface or interactions, potentially reducing selectivity slightly. |

Key Experimental Protocols

Reproducibility requires detailed, step-by-step methodologies.

Protocol 1: Systematic Screening of Alcohol Modifiers

This protocol establishes the most effective alcohol modifier for the separation.

  • Column: Select a primary screening column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare n-Hexane/Isopropanol (80:20, v/v) containing 0.1% Trifluoroacetic Acid.

    • Mobile Phase B: Prepare n-Hexane/Ethanol (80:20, v/v) containing 0.1% Trifluoroacetic Acid.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at an appropriate wavelength (e.g., 210 nm, as hydroxyhexanoic acid lacks a strong chromophore).

  • Equilibration: Equilibrate the column with Mobile Phase A for at least 30-40 column volumes (approx. 30-40 minutes at 1.0 mL/min).

  • Analysis (IPA): Inject the racemic hydroxyhexanoic acid standard. Record the chromatogram.

  • System Flush & Re-equilibration: Flush the system and column with 100% Isopropanol for 15 minutes. Then, equilibrate with Mobile Phase B for at least 30-40 column volumes.

  • Analysis (Ethanol): Inject the racemic hydroxyhexanoic acid standard. Record the chromatogram.

  • Evaluation: Compare the chromatograms from steps 5 and 7. Select the mobile phase that provides the best initial separation (highest resolution or selectivity) for further optimization.

Systematic Mobile Phase Optimization Workflow

This workflow outlines the logical progression from initial screening to a fully optimized method.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization screen_csp Select CSPs (Amylose & Cellulose based) screen_alcohol Screen Alcohol Modifiers (IPA vs. Ethanol) + 0.1% TFA screen_csp->screen_alcohol optimize_alcohol_pct Optimize % Alcohol (for Retention & Resolution) screen_alcohol->optimize_alcohol_pct Select Best Condition optimize_temp Optimize Temperature (for Selectivity) optimize_alcohol_pct->optimize_temp validate Method Validation optimize_temp->validate

References
  • Influence of the Kind of Alcoholic Modifier on Chiral Separation on a Pirkle Model Chiral Column. Marcel Dekker, Inc.Link
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Link
  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases.
  • Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Basics of chiral HPLC. Sigma-Aldrich. Link
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Link
  • Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral st
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chrom
  • Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem. Link
  • Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Link
  • Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column - Thermodynamic study.
  • Trouble with chiral separations.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Link
  • An Investigation of Peak Shape Models in Chiral Separations.
  • A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
  • Dependence of separation selectivity (α) of hydroxy acid enantiomers...
  • Playing with Selectivity for Optimal Chiral Separation.
  • Chiral HPLC Separ
  • 26 questions with answers in CHIRAL HPLC.
  • Application Note and Protocol: Chiral HPLC Method for the Analysis of 2-Hydroxyoctanoic Acid Methyl Ester. BenchChem. Link
  • Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. PubMed. Link
  • Journal of Chrom
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC - NIH. Link
  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
  • A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
  • Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantiosepar
  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
  • Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. BenchChem. Link
  • How to Obtain Good Peak Shapes. GL Sciences. Link
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. Link
  • Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. Airiti Library. Link
  • The enantioselective separation and quantitation of the hydroxy-metabolites of arachidonic acid by liquid chromatography - tandem mass spectrometry. PubMed. Link
  • Chiral HPLC separation: str
  • Enantioselective HPLC Analysis to Assist the Chemical Explor

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Hydroxyhexanoic acid (5-HHA). This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile molecule. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting workflows, and detailed protocols to help you successfully incorporate 5-HHA into your organic solvent-based systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of this compound.

Q1: Why is this compound so difficult to dissolve in common organic solvents like dichloromethane (DCM) or hexane?

A1: The challenge lies in the molecular structure of 5-HHA. It possesses two highly polar functional groups: a carboxylic acid (-COOH) and a hydroxyl (-OH) group. These groups can form strong intermolecular hydrogen bonds with each other and with other polar molecules. This is governed by the principle of "like dissolves like," where polar solutes readily dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[1][2][3]

  • Polarity Mismatch: Solvents like hexane are nonpolar, while DCM is only weakly polar. They cannot form the strong hydrogen bonds necessary to break the 5-HHA crystal lattice and solvate the individual molecules effectively.[4] The energy required to break the strong interactions between 5-HHA molecules is not compensated by the weak interactions that would form with a nonpolar solvent.[2]

  • Structural Features: 5-HHA has a polar surface area of 57.53 Ų and two hydrogen bond donors, making it significantly more soluble in polar environments.[5][6] Its predicted water solubility is high (128 g/L), underscoring its polar nature.[5][6]

Q2: I've noticed that when I gently heat my mixture, the 5-HHA dissolves, but then a new impurity appears in my analysis. What is happening?

A2: You are likely observing intramolecular cyclization, also known as lactonization. Hydroxy acids, especially those like 5-HHA that can form stable five or six-membered rings, are prone to this reaction.[7] Upon heating, the hydroxyl group attacks the carboxylic acid, eliminating a molecule of water to form δ-valerolactone (a six-membered ring).

This reaction is often reversible and can be catalyzed by acidic or basic conditions.[8] While heating can increase kinetic energy to aid dissolution, it can also provide the activation energy needed for this unwanted side reaction.[2][9]

Q3: Are there any solvents that are a good starting point for dissolving 5-HHA?

A3: Yes. Instead of starting with highly nonpolar solvents, begin with more polar aprotic or protic organic solvents. A good strategy is to test solubility in a range of solvents with varying polarities. See the table below for guidance.

SolventPolarity (Dielectric Constant)Hydrogen BondingGeneral Expectation for 5-HHA
Hexane1.9NoneVery Poor
Toluene2.4NoneVery Poor
Dichloromethane (DCM)9.1Weak AcceptorPoor to Moderate
Tetrahydrofuran (THF)7.5AcceptorModerate to Good
Ethyl Acetate6.0AcceptorModerate
Acetone21AcceptorGood
Acetonitrile (ACN)37.5Weak AcceptorGood
Dimethylformamide (DMF)38.3AcceptorVery Good
Dimethyl Sulfoxide (DMSO)46.7AcceptorVery Good
Methanol32.7Donor & AcceptorVery Good

Note: Data is compiled from general chemical principles. Actual solubility should be determined experimentally.

Part 2: Troubleshooting Guide & Advanced Solutions

This section provides actionable solutions for specific experimental problems.

Q4: My reaction requires a nonpolar solvent like toluene, but my 5-HHA won't dissolve. How can I run my experiment?

A4: This is a classic solubility mismatch problem. You have several advanced strategies to overcome this:

  • Co-Solvent System: This is often the simplest and most effective first step.[10][11] Add a small amount of a polar, miscible co-solvent like DMSO or DMF (e.g., 1-10% v/v) to your toluene. The co-solvent can create localized polar "micro-environments" that solvate the 5-HHA, allowing it to be dispersed in the bulk nonpolar solvent.

  • Chemical Modification (Protecting Groups): This is a robust strategy, particularly in multi-step synthesis. Temporarily "mask" one or both of the polar functional groups to create a less polar derivative.

    • Esterification: Convert the carboxylic acid to a methyl or ethyl ester. This removes the acidic proton and reduces hydrogen bonding capability.

    • Silylation: Protect the hydroxyl group as a silyl ether (e.g., using TBDMS-Cl). This is a common strategy to increase solubility in organic solvents. After the reaction, the protecting group can be removed to regenerate the original 5-HHA structure.

  • Phase-Transfer Catalysis (PTC): If your reaction involves a deprotonated form of 5-HHA (the carboxylate), a PTC can be highly effective. The catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) forms an ion pair with the 5-hydroxyhexanoate anion, and the catalyst's bulky organic groups shuttle this ion pair into the organic phase where the reaction can occur.

Q5: I am using a co-solvent system, but my product is difficult to purify from the high-boiling co-solvent (like DMSO). What are my options?

A5: This is a common downstream processing challenge.

  • Minimize the Co-solvent: First, optimize your process to use the absolute minimum amount of co-solvent required for dissolution.

  • Liquid-Liquid Extraction: After the reaction is complete, perform a workup. Dilute the reaction mixture with a larger volume of an immiscible solvent (e.g., ethyl acetate) and wash with water or brine. High-polarity solvents like DMSO and DMF will preferentially partition into the aqueous phase, leaving your less polar product in the organic layer. Multiple extractions may be necessary.

  • Choose a More Volatile Co-solvent: Consider using a co-solvent with a lower boiling point if it provides sufficient solubility. For example, acetone or acetonitrile are easier to remove under vacuum than DMSO or DMF.

Part 3: Experimental Protocols & Workflows

This protocol provides a methodical approach to identifying a suitable solvent or co-solvent system.

Objective: To determine the approximate solubility of 5-HHA in a range of organic solvents.

Materials:

  • This compound (solid)

  • A selection of anhydrous solvents (see table in Q3)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and small stir bars

  • Analytical balance

Procedure:

  • Preparation: Weigh 10 mg of 5-HHA into each labeled vial.

  • Initial Solvent Addition: Add 0.1 mL (100 µL) of the first solvent to the corresponding vial. This represents an initial concentration of 100 mg/mL.

  • Agitation: Cap the vial and stir vigorously at room temperature for 10 minutes.

  • Observation: Observe the vial. If all the solid has dissolved, the solubility is ≥100 mg/mL.

  • Incremental Addition: If the solid has not fully dissolved, add another 0.1 mL of the solvent (total volume 0.2 mL, concentration now 50 mg/mL).

  • Repeat: Repeat steps 3-5, incrementally adding solvent (doubling the volume and halving the effective concentration each time) until the solid completely dissolves. Record the volume at which dissolution occurs.

  • Test Other Solvents: Repeat the entire process for each solvent you wish to screen.

  • Co-Solvent Testing (Optional): For promising but incomplete systems (e.g., moderate solubility in THF), repeat the process but use a 9:1 mixture of the primary solvent and a strong polar co-solvent (e.g., 900 µL THF: 100 µL DMSO).

This flowchart guides the user through a logical decision-making process for addressing solubility issues.

G start Start: Dissolve 5-HHA in chosen organic solvent is_dissolved Is it fully dissolved? start->is_dissolved success Success! Proceed with experiment. is_dissolved->success Yes strategy Select a Solubilization Strategy is_dissolved->strategy No polar_solvent Option 1: Use a more polar solvent? (e.g., THF, ACN, DMSO) strategy->polar_solvent Simple cosolvent Option 2: Add a polar co-solvent? (e.g., 1-10% DMSO in Toluene) strategy->cosolvent Intermediate chem_mod Option 3: Use chemical modification? (Esterification / Silylation) strategy->chem_mod Advanced check_compatibility Is the new solvent compatible with the reaction? polar_solvent->check_compatibility cosolvent->success chem_mod->success check_compatibility->success Yes check_compatibility->strategy No, try another

Caption: A decision tree for troubleshooting 5-HHA solubility issues.

This diagram illustrates the concept of using a protecting group to increase solubility in a nonpolar solvent.

G cluster_0 Step 1: Protection (Aqueous/Polar) cluster_1 Step 2: Reaction in Organic Solvent cluster_2 Step 3: Deprotection HHA 5-HHA (Polar, Insoluble) reagent1 + Reagent (e.g., TBDMS-Cl) Protected_HHA Protected 5-HHA (Nonpolar, Soluble) reagent1->Protected_HHA  Protection React_Solvent Reaction in Nonpolar Solvent (e.g., Toluene) Protected_HHA->React_Solvent Protected_Product Protected Product React_Solvent->Protected_Product  Reaction reagent2 + Deprotection Reagent (e.g., TBAF) Protected_Product->reagent2 Final_Product Final Product reagent2->Final_Product  Deprotection

Caption: Workflow for using chemical modification to enable reactions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 170748, this compound.
  • FooDB (2020). Compound Summary for FDB022093, this compound.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid.
  • FooDB (2020). Compound Summary for FDB022025, (5R)-5-Hydroxyhexanoic acid.
  • Human Metabolome Database (2022). Metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409).
  • The Good Scents Company. (n.d.). This compound.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145.
  • Angles and Acid. (n.d.). Polar and Non-polar Solubility: Like dissolves like.
  • RevisionDojo. (2026). Why do polar and nonpolar substances dissolve differently?
  • Sharma, D., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 24(12), 2289.
  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Journal of Advanced Pharmaceutical Technology & Research. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Bergmann, J. (2019, April 22). Polarity and Dissolving in Chemistry. YouTube.
  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents.
  • Chemistry LibreTexts. (2019). 13.2: Solutions - Homogeneous Mixtures.
  • Human Metabolome Database (2022). Metabocard for this compound (HMDB0000525).
  • ResearchGate. (n.d.). General mechanism for the d-lactonisation of hydroxy acids.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Hydroxyhexanoic Acid in Urine: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of endogenous metabolites like 5-Hydroxyhexanoic acid (5-HHA) in complex biological matrices such as urine is of paramount importance. 5-HHA, a medium-chain hydroxy fatty acid, is a human urinary metabolite that can serve as a biomarker for various metabolic processes and diseases, including potential links to diabetic nephropathy and inborn errors of metabolism.[1][2][3] The choice of analytical methodology is critical for obtaining reliable and reproducible data. This guide provides an in-depth comparison of two powerful and widely used techniques for the validation of an analytical method for 5-HHA in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, adhering to the principles of scientific integrity and leveraging field-proven insights. The validation frameworks discussed are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), formerly addressed by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11][12][13][14]

The Analytical Challenge: Quantifying 5-HHA in a Complex Matrix

Urine is a complex biological fluid containing a vast array of endogenous and exogenous compounds, which can interfere with the accurate measurement of a target analyte.[15][16] The primary challenges in developing a robust analytical method for 5-HHA in urine include:

  • Matrix Effects: The presence of salts, urea, and other organic molecules can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[15][16][17]

  • Analyte Polarity and Volatility: 5-HHA is a polar and relatively non-volatile molecule, which influences the choice of sample preparation and chromatographic technique.

  • Isomeric Interferences: The presence of other structurally similar hydroxy acids in urine can potentially interfere with the analysis, necessitating a highly selective method.

A Comparative Overview: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for 5-HHA analysis is not straightforward and depends on several factors including required sensitivity, sample throughput, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interactions with the stationary and mobile phases.
Derivatization Mandatory for polar analytes like 5-HHA to increase volatility and thermal stability.Optional , but can be used to improve chromatographic retention and ionization efficiency.
Sample Preparation Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization.Can range from simple "dilute-and-shoot" to more complex LLE or SPE.
Selectivity Good, based on chromatographic retention time and mass-to-charge ratio (m/z) of fragment ions.Excellent, due to the use of precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Sensitivity Generally good, but can be limited by derivatization efficiency and background noise.Typically offers higher sensitivity, especially for polar compounds.
Throughput Lower, due to the time-consuming derivatization step.Higher, with the potential for rapid "dilute-and-shoot" methods.
Matrix Effects Less prone to ionization suppression/enhancement compared to ESI-based LC-MS.Susceptible to matrix effects, requiring careful method development and the use of internal standards.[15][16][17]

Experimental Workflows and Protocols

The following sections detail the step-by-step methodologies for the validation of both GC-MS and LC-MS/MS methods for 5-HHA in urine.

Overall Analytical Workflow

Analytical Workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Instrumental Analysis urine_collection Urine Sample Collection sample_storage Sample Storage (-80°C) urine_collection->sample_storage is_addition Internal Standard Addition sample_storage->is_addition extraction Extraction (LLE or SPE) is_addition->extraction derivatization Derivatization (GC-MS only) extraction->derivatization lcmsms LC-MS/MS extraction->lcmsms gcms GC-MS derivatization->gcms validation Validation Parameters (ICH M10 Guidelines) gcms->validation lcmsms->validation

Caption: Overall workflow for the analysis of 5-HHA in urine.

GC-MS Method Development and Validation Protocol

The analysis of organic acids by GC-MS is a well-established technique that relies on the conversion of non-volatile acids into volatile derivatives.[18][19]

GC-MS Sample Preparation start Urine Sample is Add Internal Standard (e.g., 13C-labeled 5-HHA) start->is acidify Acidify (e.g., with HCl) is->acidify extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->extract dry_extract Evaporate to Dryness (under Nitrogen) extract->dry_extract derivatize Derivatize (e.g., BSTFA + 1% TMCS) dry_extract->derivatize inject Inject into GC-MS derivatize->inject

Caption: Step-by-step sample preparation for GC-MS analysis of 5-HHA.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-¹³C₆) is crucial for accurate quantification to compensate for analyte loss during sample preparation and variability in derivatization and injection.

  • Sample Preparation:

    • To 1 mL of urine, add the internal standard solution.

    • Acidify the sample to pH < 2 with hydrochloric acid.

    • Perform liquid-liquid extraction twice with 3 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[18]

  • GC-MS Conditions (Illustrative):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection: Splitless mode.

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode. Monitor characteristic ions for 5-HHA-TMS and its internal standard.

LC-MS/MS Method Development and Validation Protocol

LC-MS/MS offers the advantage of analyzing polar compounds directly, often with minimal sample preparation.[6]

LC-MSMS Sample Preparation start Urine Sample is Add Internal Standard (e.g., 13C-labeled 5-HHA) start->is dilute Dilute with Mobile Phase (e.g., 1:10 v/v) is->dilute centrifuge Centrifuge dilute->centrifuge inject Inject into LC-MS/MS centrifuge->inject

Caption: "Dilute-and-shoot" sample preparation for LC-MS/MS.

  • Internal Standard: As with GC-MS, a stable isotope-labeled internal standard is essential.

  • Sample Preparation ("Dilute-and-Shoot"):

    • To 100 µL of urine, add the internal standard solution.

    • Dilute with 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge to pellet any particulates.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Conditions (Illustrative):

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a common starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute 5-HHA.

    • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 5-HHA and its internal standard.

Method Validation: A Head-to-Head Comparison of Performance Parameters

The validation of any bioanalytical method must demonstrate that it is suitable for its intended purpose.[4][9][11] The following table compares the expected performance of the GC-MS and LC-MS/MS methods for 5-HHA in urine, based on ICH M10 guidelines and published data for similar organic acids.[5][7][8]

Validation ParameterGC-MSLC-MS/MSAcceptance Criteria (ICH M10)
Specificity Assessed by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank urine samples.Assessed by the absence of interfering peaks in the MRM transitions of the analyte and its internal standard in blank urine samples.No significant interference at the retention time of the analyte and IS.
Linearity (r²) Typically > 0.99Typically > 0.995Correlation coefficient (r²) should be consistently > 0.99.
Range To be determined experimentally, but expected to cover physiological and pathological concentrations.Expected to have a wider dynamic range, potentially reaching lower concentrations.The range should encompass the expected concentrations in study samples.
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)Mean accuracy should be within ± 15% of the nominal concentration (± 20% at LLOQ).
Precision (%RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)Precision (RSD) should not exceed 15% (20% at LLOQ).
Limit of Quantification (LOQ) Expected to be in the low µg/mL range.Expected to be in the ng/mL to low µg/mL range.The lowest concentration that can be measured with acceptable accuracy and precision.
Matrix Effect Generally low, but should be assessed.Must be thoroughly investigated due to the potential for ion suppression or enhancement.The matrix factor should be consistent and reproducible.
Stability Stability of the derivatized sample needs to be evaluated.Freeze-thaw, short-term, and long-term stability of 5-HHA in urine should be assessed.Analyte should be stable under the expected sample handling and storage conditions.
The Causality Behind Experimental Choices
  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is the gold standard for both techniques as it co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, thereby providing the most accurate correction.

  • Derivatization for GC-MS: Silylation is a common and effective derivatization technique for organic acids as it replaces active hydrogens on the carboxyl and hydroxyl groups with non-polar trimethylsilyl groups, making the molecule volatile and thermally stable for GC analysis.

  • "Dilute-and-Shoot" for LC-MS/MS: This approach is favored for its simplicity and high throughput. The significant dilution of the urine matrix helps to mitigate matrix effects, although this must be formally assessed during validation.

Conclusion: Selecting the Optimal Method

Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and reliable quantification of this compound in urine.

  • GC-MS is a robust and well-established method for organic acid analysis. Its primary drawback is the necessity for a time-consuming derivatization step, which lowers sample throughput. However, it can be less susceptible to the ion suppression issues that can plague LC-MS/MS.

  • LC-MS/MS offers higher sensitivity and throughput, particularly with a simple "dilute-and-shoot" sample preparation. The high selectivity of MRM detection is a significant advantage in a complex matrix like urine. However, careful evaluation and management of matrix effects are critical for method accuracy.

Recommendation: For high-throughput clinical or research applications where high sensitivity is paramount, a well-validated LC-MS/MS method is generally the preferred choice . For laboratories with established expertise in GC-MS and where throughput is less of a concern, a validated GC-MS method provides a reliable and robust alternative .

Ultimately, the choice of method should be based on the specific requirements of the study, available resources, and a thorough validation that demonstrates the method is fit for its intended purpose, adhering to the stringent criteria set forth by regulatory bodies.

References

  • European Medicines Agency.
  • AMSbiopharma.
  • U.S. Food and Drug Administration.
  • International Journal of Pharmaceutical Quality Assurance.
  • Therapeutic Drug Monitoring. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. 2023. [Link]
  • Altabrisa Group. Key ICH Method Validation Parameters to Know. 2025-08-25. [Link]
  • European Medicines Agency.
  • European Bioanalysis Forum.
  • U.S. Food and Drug Administration.
  • European Medicines Agency.
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022-11. [Link]
  • Chromatography Online.
  • European Medicines Agency.
  • Journal of Analytical Toxicology. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]
  • Aurametrix. GC-MS Sample Preparation Protocol for Organic Acids in Urine. [Link]
  • IntuitionLabs. ICH Q2(R2)
  • Outsourced Pharma.
  • National Center for Biotechnology Information. Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]
  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018-05. [Link]
  • The Journal of Applied Laboratory Medicine. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. 2017-01-01. [Link]
  • National Center for Biotechnology Information. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. [Link]
  • National Center for Biotechnology Information. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. [Link]
  • MDPI. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. [Link]
  • National Center for Biotechnology Inform
  • Rupa Health.
  • Human Metabolome Database. Showing metabocard for this compound (HMDB0000525). 2005-11-16. [Link]
  • Karger Publishers. This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. 2019-05-09. [Link]
  • ResearchGate. Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. 2025-08-06. [Link]
  • FooDB. Showing Compound this compound (FDB022093). 2011-09-21. [Link]
  • ResearchGate.
  • PlumX. Simultaneous analysis of the di(2-ethylhexyl)
  • MDPI. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. [Link]
  • PubMed.
  • ResearchGate.
  • MSACL. EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. [Link]
  • PubMed. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. 2014-08-01. [Link]
  • PubMed. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. [Link]
  • National Center for Biotechnology Information. A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance. [Link]
  • ResearchGate. Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. 2025-08-06. [Link]
  • PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. [Link]
  • Shimadzu.
  • Digital CSIC.
  • PubMed. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. [Link]
  • PubMed. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. 2017-01-01. [Link]
  • ResearchGate. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. 2025-08-06. [Link]
  • Shimadzu.

Sources

A Comparative Analysis of the Bioactivity of 5-Hydroxyhexanoic Acid and 6-Hydroxyhexanoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolic research and drug discovery, medium-chain fatty acids (MCFAs) and their derivatives are emerging as critical signaling molecules with significant therapeutic potential. Among these, the positional isomers 5-hydroxyhexanoic acid (5-HHA) and 6-hydroxyhexanoic acid (6-HHA) present intriguing, yet distinct, bioactive profiles. This guide provides a comprehensive comparison of their known biological activities, underlying mechanisms, and proposes a framework for their direct comparative evaluation, offering a critical resource for researchers in metabolic diseases, inflammation, and drug development.

Introduction: The Significance of Hydroxyl Position in Hexanoic Acid Bioactivity

5-HHA, an (omega-1)-hydroxy fatty acid, and 6-HHA, an omega-hydroxy fatty acid, are structurally similar yet functionally divergent molecules. The position of the hydroxyl group profoundly influences their metabolic fate and interaction with cellular machinery, leading to distinct physiological effects. While 6-HHA is gaining recognition for its protective metabolic roles, 5-HHA is more commonly associated with metabolic dysregulation, though its direct bioactivity remains less explored. This guide will dissect the current understanding of each molecule and provide the necessary experimental frameworks to elucidate their comparative therapeutic potential.

Known Bioactivities and Mechanisms of Action

A clear divergence in the known bioactivities of 5-HHA and 6-HHA is evident from the current body of research. 6-HHA has been more extensively studied for its direct therapeutic effects, while 5-HHA is primarily recognized as a biomarker in various disease states.

6-Hydroxyhexanoic Acid (6-HHA): A Protective Metabolic Regulator

Recent studies have illuminated the promising therapeutic profile of 6-HHA, a metabolite produced by the oral commensal bacterium Streptococcus gordonii.[1][2][3] Its key bioactivities include:

  • Anti-Obesity and Anti-Dyslipidemia: In murine models of diet-induced obesity, administration of 6-HHA significantly reduced weight gain, fat mass, and suppressed systemic dyslipidemia.[1][2] It also lowered serum levels of free fatty acids (FFA) and leptin.[4]

  • Insulin Sensitization: 6-HHA improves glucose intolerance and insulin resistance, key hallmarks of metabolic syndrome.[1][3] In white adipose tissue of obese mice, it enhances insulin sensitivity.[4]

  • Anti-Inflammatory Effects: 6-HHA has demonstrated potent anti-inflammatory properties. It suppresses the production of pro-inflammatory cytokines in adipocytes and has been identified as a key anti-inflammatory component of S. gordonii secretions.[1][3][5]

  • Mechanism of Action: The anti-lipolytic effect of 6-HHA in adipocytes is mediated through Gαi-mediated signaling.[1] By inhibiting the Gαi subunit of G protein-coupled receptors (GPCRs), 6-HHA reduces the release of free fatty acids from fat cells.[4] The specific GPCR that 6-HHA interacts with is yet to be definitively identified, but its action is consistent with the known roles of hydroxy-carboxylic acid (HCA) receptors in regulating lipolysis.[6]

This compound (5-HHA): A Biomarker with Unexplored Potential

In contrast to 6-HHA, 5-HHA is primarily documented as a human urinary metabolite associated with various metabolic conditions.[7]

  • Association with Metabolic Disorders: Elevated levels of 5-HHA are found in the urine of patients with non-ketotic dicarboxylic aciduria and in individuals on diets high in medium-chain triglycerides.[8] It is also associated with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[8]

  • Potential Biomarker for Diabetic Nephropathy: Studies have identified urinary this compound as a potential biomarker for predicting the early decline of renal function in patients with type 2 diabetes and microalbuminuria.[9] Interestingly, in this context, lower concentrations of 5-HHA were associated with a decline in renal function, suggesting a complex role in disease progression.[9]

  • Indirect Evidence of Bioactivity: While direct studies on 5-HHA are scarce, research on a related compound, 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, has shown dose-dependent lipid-lowering and in vitro antioxidant activity.[10] This suggests that the this compound scaffold may possess inherent bioactivity that warrants further investigation.

Comparative Data Summary

FeatureThis compound (5-HHA)6-Hydroxyhexanoic Acid (6-HHA)
Primary Role Primarily identified as a biomarker for metabolic disorders.[8][9]Demonstrated therapeutic potential as an anti-obesity, insulin-sensitizing, and anti-inflammatory agent.[1][2][3]
Metabolic Effects Associated with altered fatty acid metabolism.[8]Reduces adiposity, lowers serum FFA and leptin, and improves glucose tolerance.[1][2][4]
Anti-Inflammatory Not well-characterized.Suppresses pro-inflammatory cytokine production in adipocytes.[1][3]
Antioxidant Not directly studied, but an amino-derivative shows antioxidant activity.[10]Not extensively studied for direct antioxidant effects.
Mechanism Largely unknown.Acts via Gαi-mediated signaling in adipocytes to inhibit lipolysis.[1][4]

Proposed Experimental Framework for Direct Comparison

To objectively assess the therapeutic potential of 5-HHA and 6-HHA, a head-to-head comparison using standardized in vitro and in vivo models is essential. The following experimental protocols are proposed:

In Vitro Assays

1. Assessment of Anti-Inflammatory Activity in Macrophages

  • Objective: To compare the ability of 5-HHA and 6-HHA to suppress inflammatory responses in immune cells.

  • Methodology:

    • Culture murine (RAW 264.7) or human (THP-1) macrophage cell lines.

    • Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).

    • Pre-treat macrophages with varying concentrations of 5-HHA and 6-HHA for 1-2 hours.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (100 ng/mL) for 6-24 hours.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or multiplex bead-based assays.

    • Assess the expression of inflammatory genes (e.g., Tnf, Il6, Nos2) in cell lysates using RT-qPCR.

    • Evaluate the activation of key inflammatory signaling pathways (e.g., NF-κB, MAPKs) by Western blotting for phosphorylated proteins.

2. Evaluation of Anti-Lipolytic Effects in Adipocytes

  • Objective: To directly compare the potency of 5-HHA and 6-HHA in inhibiting lipolysis in fat cells.

  • Methodology:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Pre-treat mature adipocytes with a range of concentrations of 5-HHA and 6-HHA.

    • Stimulate lipolysis with isoproterenol (a β-adrenergic agonist).

    • Measure the release of free fatty acids and glycerol into the culture medium using commercially available colorimetric assay kits.

    • To investigate the involvement of Gαi signaling, pre-treat a subset of cells with pertussis toxin (an inhibitor of Gαi) before adding the test compounds and stimulating lipolysis.[4]

3. Assessment of Antioxidant Capacity

  • Objective: To determine and compare the direct antioxidant properties of 5-HHA and 6-HHA.

  • Methodology:

    • Utilize cell-free antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

    • In a cell-based model, induce oxidative stress in a relevant cell line (e.g., hepatocytes, adipocytes) using agents like hydrogen peroxide or tert-butyl hydroperoxide.

    • Treat the cells with 5-HHA and 6-HHA and measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA.

    • Assess the expression and activity of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) via RT-qPCR and activity assays.

In Vivo Model

Diet-Induced Obesity Mouse Model

  • Objective: To compare the in vivo efficacy of 5-HHA and 6-HHA in a model of metabolic syndrome.

  • Methodology:

    • Induce obesity in C57BL/6J mice by feeding a high-fat diet (HFD) for 8-12 weeks.[11]

    • Divide the obese mice into three groups: vehicle control, 5-HHA treated, and 6-HHA treated. A lean control group on a standard diet should also be included.

    • Administer the compounds daily via oral gavage or intraperitoneal injection for 4-6 weeks.

    • Monitor body weight, food intake, and body composition throughout the study.

    • At the end of the treatment period, perform glucose and insulin tolerance tests to assess glucose homeostasis.

    • Collect blood samples to measure serum levels of lipids (triglycerides, cholesterol, FFAs), insulin, and inflammatory cytokines.

    • Harvest tissues (liver, adipose tissue, muscle) for histological analysis (e.g., lipid accumulation, inflammation) and molecular analysis (gene and protein expression related to metabolism and inflammation).

Visualizing the Pathways and Workflows

Signaling Pathway of 6-HHA in Adipocytes

Caption: Proposed Gαi-mediated signaling pathway for 6-HHA in adipocytes.

Experimental Workflow for In Vivo Comparison

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (4-6 weeks) cluster_analysis Endpoint Analysis Start C57BL/6J Mice HFD High-Fat Diet (8-12 weeks) Start->HFD Obese_Mice Diet-Induced Obese Mice HFD->Obese_Mice Grouping Randomize into 3 Groups Obese_Mice->Grouping Vehicle Vehicle Control Grouping->Vehicle 5HHA_Treat 5-HHA Treatment Grouping->5HHA_Treat 6HHA_Treat 6-HHA Treatment Grouping->6HHA_Treat Monitoring Weekly Monitoring: Body Weight, Food Intake Vehicle->Monitoring 5HHA_Treat->Monitoring 6HHA_Treat->Monitoring GTT_ITT Glucose & Insulin Tolerance Tests Monitoring->GTT_ITT Blood_Collection Blood Collection GTT_ITT->Blood_Collection Tissue_Harvest Tissue Harvest (Liver, Adipose) Blood_Collection->Tissue_Harvest Serum_Analysis Serum Analysis: Lipids, Cytokines, Insulin Blood_Collection->Serum_Analysis Histo_Analysis Histology & Molecular Analysis Tissue_Harvest->Histo_Analysis

Caption: Workflow for in vivo comparison of 5-HHA and 6-HHA.

Conclusion and Future Directions

The current evidence strongly suggests that 6-hydroxyhexanoic acid is a bioactive lipid with significant potential for the treatment of metabolic disorders. Its anti-obesity, insulin-sensitizing, and anti-inflammatory properties, coupled with an identified mechanism of action in adipocytes, make it a compelling candidate for further preclinical and clinical development.

The bioactivity of this compound, however, remains an open question. Its association with metabolic diseases warrants a more direct investigation to determine if it is a passive biomarker or an active contributor to pathophysiology. The proposed experimental framework provides a robust strategy for a direct, side-by-side comparison of these two isomers. Elucidating the bioactivity of 5-HHA and comparing it to 6-HHA will not only provide valuable insights into the structure-activity relationships of hydroxy fatty acids but could also unveil new therapeutic targets or strategies for metabolic and inflammatory diseases. The differential roles of these molecules underscore the importance of precise positional chemistry in determining biological function and therapeutic utility.

References

  • Sebag, S. C., Hao, M., Qian, Q., Upara, C., Ding, Q., Zhu, M., Banas, J. A., Cao, H., Hong, L., & Yang, L. (2023). A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance. bioRxiv. [Link]
  • Y., L., Sebag, S. C., Hao, M., Qian, Q., Upara, C., Ding, Q., Zhu, M., Banas, J. A., Cao, H., & Hong, L. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. PubMed. [Link]
  • Sebag, S. C., Hao, M., Qian, Q., Upara, C., Ding, Q., Zhu, M., Banas, J. A., Cao, H., Hong, L., & Yang, L. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. bioRxiv. [Link]
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
  • Khan, I., Singh, A., Singh, A., & Singh, J. (2013). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. Phytomedicine, 21(1), 15-19. [Link]
  • Sebag, S. C., et al. (2023). A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance.
  • Sebag, S. C., Hao, M., Qian, Q., Upara, C., Ding, Q., Zhu, M., Banas, J. A., Cao, H., Hong, L., & Yang, L. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. bioRxiv. [Link]
  • Huang, W., et al. (2020). Dietary Fiber Protects against Diabetic Nephropathy through Short-Chain Fatty Acid–Mediated Activation of G Protein–Coupled Receptors GPR43 and GPR109A.
  • Parween, S., et al. (2023). Mechanisms by which GPR41, GPR43, and GPR109a respond to short-chain fatty acids affecting orthopaedic diseases.
  • Itoh, Y., et al. (2011). An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. PubMed Central. [Link]
  • Britton, L. N., & Markovetz, A. J. (1977).
  • Christiansen, C. B., et al. (2015). The impact of short-chain fatty acids on GLP-1 and PYY secretion from the isolated perfused rat colon. American Journal of Physiology-Gastrointestinal and Liver Physiology, 309(3), G243-G252. [Link]
  • Gastaldelli, A. (2017). How to Measure Adipose Tissue Insulin Sensitivity. PubMed Central. [Link]
  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0000525). HMDB. [Link]
  • Giles, D. A., et al. (2016). High-Fat Diet Alters Serum Fatty Acid Profiles in Obesity Prone Rats: Implications for In Vitro Studies. PubMed. [Link]
  • Zhang, J., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 438-450. [Link]
  • Wang, J., et al. (2022). Short-Chain Fatty Acids Attenuate Renal Fibrosis and Enhance Autophagy of Renal Tubular Cells in Diabetic Mice Through the HDAC2/ULK1 Axis. Endocrinology and Metabolism, 37(2), 337-350. [Link]
  • Isesele, P. E., et al. (2022). Anti-Inflammatory and Therapeutic Activities of Omega-3-Polyunsaturated Fatty Acid Oil Extract on Acute Inflammation in Animal Models.
  • Siddiqui, R. A., et al. (2005). Experimental studies defining omega-3 fatty acid antiinflammatory mechanisms and abrogation of tumor-related syndromes. Nutrition in Clinical Practice, 20(1), 62-74. [Link]
  • Hariri, N., & Thibault, L. (2010). High-fat diet-induced obesity in animal models. Semantic Scholar. [Link]
  • Hemmeryckx, B., Bauters, D., & Lijnen, H. R. (2018). Diet-induced obesity murine model. protocols.io. [Link]
  • PubChem. (n.d.). This compound.
  • FooDB. (n.d.). Showing Compound this compound (FDB022093). FooDB. [Link]
  • Ekanayake, P., et al. (2023). The modified in vitro cholesterol reduction assay: a modified version of Liberman Burchard cholesterol reduction assay.
  • Su, X., et al. (2017). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. J-Stage. [Link]
  • Human Metabolome Database. (2021). Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). HMDB. [Link]
  • Muniyappa, R., et al. (2024). Assessing Insulin Sensitivity and Resistance in Humans. Endotext - NCBI Bookshelf. [Link]
  • Martins, A. R., et al. (2021). Diet-induced obesity in animal models: points to consider and influence on metabolic markers. PubMed Central. [Link]
  • Bibi, F., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]
  • Serini, S., & Calviello, G. (2018).
  • Pindiprolu, S. S. S. K., et al. (2024). Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice. MDPI. [Link]
  • Al-kassas, R., et al. (2022).
  • Muniyappa, R., et al. (2008). Current approaches for assessing insulin sensitivity and resistance in vivo: advantages, limitations, and appropriate usage. American Journal of Physiology-Endocrinology and Metabolism, 294(1), E15-E26. [Link]
  • Rodríguez-Pacheco, F., et al. (2017).
  • Ayala, J. E., et al. (2023). In vivo techniques for assessment of insulin sensitivity and glucose metabolism in conscious mice. Journal of Endocrinology, 259(1), e230046. [Link]
  • The Good Scents Company. (n.d.). 6-hydroxyhexanoic acid. The Good Scents Company. [Link]
  • Čelan, M., et al. (2010). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. MDPI. [Link]
  • FooDB. (n.d.). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). FooDB. [Link]
  • PubChem. (n.d.). (5R)-5-hydroxyhexanoic acid.
  • Medscape. (2025). Insulin Resistance Workup. Medscape. [Link]

Sources

A Researcher's Guide to Characterizing Antibody Cross-Reactivity Against 5-Hydroxyhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and metabolic studies, the ability to specifically detect and quantify small molecules is paramount. 5-hydroxyhexanoic acid (5-HHA), a medium-chain fatty acid, and its stereoisomers, such as (5R)-5-hydroxyhexanoic acid and (5S)-5-hydroxyhexanoic acid, are gaining interest as potential biomarkers.[1][2][3] The development of highly specific antibodies against these isomers is a critical step for creating reliable immunoassays. However, a significant challenge lies in ensuring that an antibody developed against one isomer does not cross-react with another, given their identical chemical formula and mass.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of antibodies against 5-HHA isomers. As there is a notable lack of commercially available, pre-validated antibodies for this specific purpose, this guide will focus on the foundational principles and experimental workflows required for in-house development and characterization.

The Basis of Stereoselectivity in Antibodies

Antibodies achieve their specificity through the three-dimensional conformation of their antigen-binding site (paratope), which recognizes a specific molecular shape (epitope) on the antigen.[6] For small molecules like 5-HHA, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[7][8] These small molecules are referred to as haptens.[7][8]

The stereoselectivity of an antibody—its ability to distinguish between stereoisomers—is determined by how the hapten is presented to the immune system.[9] The choice of conjugation chemistry and the site of attachment on the 5-HHA molecule can influence which parts of the molecule are exposed and thus become the primary epitopes for antibody recognition.[9][10] A successful strategy will promote the generation of antibodies that specifically recognize the chiral center of the 5-HHA isomer.

Workflow for Antibody Development and Cross-Reactivity Assessment

A systematic approach is essential to develop and characterize antibodies with high specificity for a particular 5-HHA isomer. The process can be broken down into several key stages, from antigen preparation to final cross-reactivity analysis.

Antibody Cross-Reactivity Workflow cluster_0 Phase 1: Antigen Preparation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Cross-Reactivity Analysis A Synthesis & Purification of 5-HHA Isomers B Hapten-Carrier Conjugation (e.g., KLH) A->B EDC Chemistry C Immunization B->C D Hybridoma Production or Phage Display C->D E Screening (Indirect ELISA) D->E F Competitive ELISA E->F G Data Analysis (IC50) F->G H Calculate % Cross-Reactivity G->H

Caption: A general workflow for the development and cross-reactivity assessment of antibodies against 5-HHA isomers.

Experimental Protocols

Part 1: Hapten-Carrier Conjugation

To make the 5-HHA isomers immunogenic, they must be covalently linked to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[7][11] The carboxyl group of 5-HHA is a convenient attachment point that leaves the chiral center exposed. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry is a common and effective method for this conjugation.[11][]

Protocol: EDC Conjugation of 5-HHA to KLH

  • Dissolve 5-HHA Isomer: Dissolve 10 mg of the purified 5-HHA isomer (e.g., (5R)-5-hydroxyhexanoic acid) in 1 mL of activation buffer (e.g., 0.1 M MES, pH 4.5-5.0).

  • Activate Carboxyl Groups: Add a 10-fold molar excess of EDC and a 5-fold molar excess of N-hydroxysuccinimide (NHS) to the 5-HHA solution. Incubate for 15-30 minutes at room temperature.

  • Prepare Carrier Protein: Dissolve 10 mg of KLH in 1 mL of conjugation buffer (e.g., PBS, pH 7.2-7.4).

  • Conjugation Reaction: Immediately add the activated 5-HHA solution to the KLH solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench and Purify: Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine). Purify the conjugate by dialysis against PBS to remove unreacted hapten and byproducts.

  • Characterization: Confirm the conjugation and estimate the hapten-to-carrier ratio using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy. A hapten density of around 15 molecules per carrier protein is often a good starting point for eliciting a specific antibody response.[13]

Part 2: Competitive ELISA for Cross-Reactivity Assessment

The competitive ELISA is the gold standard for determining the specificity of antibodies against small molecules.[14][15] In this assay, the free 5-HHA isomer in a sample competes with a 5-HHA-protein conjugate (immobilized on the ELISA plate) for binding to a limited amount of the antibody. A higher concentration of the free isomer will result in a lower signal, indicating a stronger interaction with the antibody.[16]

Protocol: Competitive ELISA

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the 5-HHA-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[17]

  • Washing and Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.[17]

  • Competition:

    • Prepare serial dilutions of the "target" 5-HHA isomer (the one the antibody was raised against) and the "test" isomers (the other 5-HHA isomers) in assay buffer.

    • In a separate plate or tubes, pre-incubate these dilutions with a fixed, limiting concentration of the primary antibody for 30-60 minutes.

    • Transfer 100 µL of the antibody-isomer mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[18]

    • Wash the plate five times.

    • Add 100 µL of a suitable substrate (e.g., TMB) and incubate until color develops.[18]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).[18]

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for each 5-HHA isomer. The concentration of each isomer that causes 50% inhibition of the maximum signal (IC50) is determined from these curves. A lower IC50 value indicates a higher binding affinity of the antibody for that particular isomer.[19]

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of target isomer / IC50 of test isomer) x 100 [19]

Hypothetical Data Presentation

Below is a table of hypothetical data for an antibody raised against (5R)-5-hydroxyhexanoic acid.

Compound TestedIC50 (nM)% Cross-Reactivity
(5R)-5-Hydroxyhexanoic acid (Target) 15 100%
(5S)-5-Hydroxyhexanoic acid3005%
6-Hydroxyhexanoic acid>10,000<0.15%
Hexanoic acid>10,000<0.15%

In this hypothetical example, the antibody shows high specificity for the target (5R)-isomer, with minimal cross-reactivity for the (5S)-isomer and negligible binding to other related molecules.

Visualization of the Competitive ELISA Principle

The following diagram illustrates the competitive binding that occurs in the wells of the ELISA plate.

Competitive_ELISA cluster_0 High Target Concentration cluster_1 Low Target Concentration Ab1 Ab T1 Ab1->T1 T2 Ab1->T2 T3 Ab1->T3 I1 Ag label_low Result: Low Signal Ab2 Ab I2 Ag Ab2->I2 I3 Ag Ab2->I3 T4 label_high Result: High Signal

Caption: Principle of Competitive ELISA for cross-reactivity testing.

Conclusion

The development of isomer-specific antibodies against this compound requires a rigorous and systematic approach to both antibody generation and characterization. By carefully designing the hapten-carrier conjugate and employing competitive ELISA for screening and validation, researchers can develop highly specific tools essential for accurate quantification of these important small molecules. A thorough assessment of cross-reactivity is not merely a quality control step; it is fundamental to ensuring the validity and reliability of any immunoassay-based data in research and clinical settings.[20][21][22]

References

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview.
  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production.
  • BOC Sciences. (n.d.). Hapten-Carrier Conjugation Services.
  • Wikipedia. (n.d.). Hapten.
  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
  • Andreasson, U., et al. (2015).
  • BenchChem. (n.d.). Navigating Antibody Cross-Reactivity: A Guide for Researchers.
  • Shanthi, V., et al. (2002). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol.
  • Bio-Rad. (n.d.). Competitive ELISA Protocol.
  • Creative Diagnostics. (2021). Competitive ELISA.
  • Microbe Notes. (2022). Competitive ELISA Protocol and Animation.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (5R)-5-hydroxyhexanoic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000525).
  • Human Metabolome Database. (n.d.). Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409).
  • Got, P. A., & Scherrmann, J. M. (1997). Stereoselectivity of antibodies for the bioanalysis of chiral drugs. Pharmaceutical Research.
  • Unacademy. (n.d.). A Brief Explanation of the Term Stereospecific.
  • Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions.
  • Wikipedia. (n.d.). Stereospecificity.

Sources

A Comparative Guide to 5-Hydroxyhexanoic Acid and 3-Hydroxyhexanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the accurate identification and quantification of isomeric molecules are paramount. This guide provides an in-depth comparison of two such molecules: 5-hydroxyhexanoic acid (5-HH) and 3-hydroxyhexanoic acid (3-HH). While structurally similar, these medium-chain fatty acids originate from distinct metabolic routes and hold different clinical significances. Understanding their unique characteristics is crucial for designing robust experiments and accurately interpreting metabolic data.

Introduction to the Isomeric Challenge

This compound and 3-hydroxyhexanoic acid are positional isomers, both with the chemical formula C6H12O3 and a molecular weight of 132.16 g/mol .[1][2] This identical mass makes them indistinguishable by standard mass spectrometry alone, posing a significant analytical challenge. The key difference lies in the position of the hydroxyl (-OH) group on the six-carbon hexanoic acid backbone. This subtle structural variance dictates their metabolic origins, biological roles, and the analytical strategies required for their differentiation.

Metabolic Significance and Clinical Relevance

The distinct metabolic origins of 5-HH and 3-HH are central to their roles as biomarkers in health and disease.

3-Hydroxyhexanoic Acid: A Key Player in Fatty Acid β-Oxidation

3-Hydroxyhexanoic acid is a well-established intermediate in the mitochondrial beta-oxidation of fatty acids. Its accumulation is a hallmark of certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[3][4] In MCADD, a defective enzyme prevents the proper breakdown of medium-chain fatty acids, leading to the buildup of intermediates like 3-HH.[3][4] Consequently, elevated levels of 3-HH in urine and blood serve as a critical diagnostic marker for this disorder.[4][5] Its presence can also be noted in diabetic ketoacidosis, linking it to broader states of metabolic dysregulation.[5]

This compound: A Product of ω-1 Oxidation

In contrast, this compound is primarily a product of the (omega-1)-hydroxylation pathway of fatty acid metabolism.[1][6] This process, occurring in the endoplasmic reticulum, serves as an alternative route for fatty acid degradation. Elevated levels of 5-HH are often observed in urine following the consumption of medium-chain triglycerides (MCTs).[6][7] While not typically associated with a single major metabolic disorder like its 3-hydroxy counterpart, altered levels of 5-HH have been noted in patients with non-ketotic dicarboxylic aciduria.[6][7] It is considered a normal product of fatty acid degradation but can be indicative of unusual metabolic states or dietary influences.[6][7]

Comparative Overview

Feature3-Hydroxyhexanoic AcidThis compound
Metabolic Pathway Mitochondrial β-oxidation(Omega-1)-hydroxylation
Primary Clinical Relevance Biomarker for MCADD, Diabetic Ketoacidosis[4][5]Indicator of MCT intake, Non-ketotic dicarboxylic aciduria[6][7]
Typical Biological Matrix Urine, Blood[4][5]Urine[6][7]
Analytical Challenge Isomeric interference with 5-HHIsomeric interference with 3-HH

Differentiating the Isomers: Analytical Strategies

Given their identical mass, chromatographic separation prior to mass spectrometric detection is essential. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose, with specific considerations for each.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for analyzing organic acids. However, the low volatility of hydroxy fatty acids necessitates a chemical derivatization step to make them suitable for gas chromatography.[8][9]

  • Causality of Derivatization : Derivatization, typically through silylation (e.g., using BSTFA) or esterification, replaces the polar -OH and -COOH protons with non-polar groups.[9] This increases the molecule's volatility and thermal stability, allowing it to travel through the GC column without degradation. This step is critical; without it, poor peak shape and inaccurate quantification would result.

The separation of 3-HH and 5-HH derivatives is achieved on a capillary GC column. The different positions of the hydroxyl group lead to slight differences in the derivatives' interaction with the column's stationary phase, resulting in distinct retention times.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a more direct approach, often requiring minimal sample preparation—a "dilute and shoot" method is common for urine samples.[10][11] This technique is increasingly favored in clinical laboratories for its speed and high throughput.[10][12]

  • Chromatographic Separation : Reversed-phase chromatography is typically employed to separate the isomers. The differential polarity caused by the position of the hydroxyl group is sufficient to achieve baseline separation with an optimized gradient elution.

  • Trustworthiness through Tandem MS : The true power of LC-MS/MS lies in its specificity. After separation, the parent ions (with the same mass-to-charge ratio) are fragmented. The resulting product ion spectra can be different for 3-HH and 5-HH, providing an additional layer of confirmation and allowing for accurate quantification even if chromatographic separation is incomplete.

Experimental Protocols

Herein are outlined trusted, step-by-step methodologies for the analysis of 3-HH and 5-HH.

Protocol 1: GC-MS Analysis of Hydroxyhexanoic Acids in Urine

This protocol is designed for accurate quantification and relies on stable isotope-labeled internal standards to ensure self-validation.

  • Sample Preparation : To 100 µL of urine, add a known concentration of a stable isotope-labeled internal standard (e.g., d3-3-hydroxyhexanoic acid).

  • Extraction : Perform a liquid-liquid extraction with a solvent like ethyl acetate to isolate the organic acids.

  • Drying : Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. This step is crucial as water interferes with the subsequent derivatization reaction.[8][9]

  • Derivatization : Add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes. This converts the analytes to their volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis : Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to separate the isomers based on their retention times.

  • Data Analysis : Monitor for the characteristic ions of the 3-HH and 5-HH TMS derivatives. Quantify by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: LC-MS/MS "Dilute and Shoot" Method for Urine

This rapid screening method is ideal for high-throughput clinical settings.[13][14]

  • Sample Preparation : Centrifuge the urine sample to remove particulates.[11]

  • Dilution : Dilute 10 µL of the supernatant with 990 µL of the initial mobile phase containing internal standards.

  • LC-MS/MS Analysis : Inject the diluted sample onto a C18 reversed-phase column. Use a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) to separate the isomers.

  • Detection : Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Define specific precursor-to-product ion transitions for 3-HH, 5-HH, and their respective internal standards.

  • Quantification : Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area.

Visualization of Key Processes

To further clarify these concepts, the following diagrams illustrate the metabolic and analytical workflows.

cluster_0 Mitochondrial β-Oxidation cluster_1 (ω-1) Oxidation Fatty Acyl-CoA Fatty Acyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Fatty Acyl-CoA->3-Hydroxyacyl-CoA Hydration 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Dehydrogenation (MCAD Enzyme) 3-Hydroxyhexanoic Acid 3-Hydroxyhexanoic Acid 3-Hydroxyacyl-CoA->3-Hydroxyhexanoic Acid Accumulation in MCADD Hexanoic Acid Hexanoic Acid This compound This compound Hexanoic Acid->this compound Hydroxylation

Caption: Metabolic origins of 3-HH and 5-HH.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Urine_GC Urine Sample Extract_GC Liquid-Liquid Extraction Urine_GC->Extract_GC Deriv_GC Derivatization (Silylation) Extract_GC->Deriv_GC Inject_GC GC Separation Deriv_GC->Inject_GC Detect_GC MS Detection Inject_GC->Detect_GC Urine_LC Urine Sample Dilute_LC Dilution with Internal Std. Urine_LC->Dilute_LC Inject_LC LC Separation Dilute_LC->Inject_LC Detect_LC MS/MS Detection Inject_LC->Detect_LC

Caption: Comparative analytical workflows for HH isomers.

Conclusion and Future Perspectives

The accurate differentiation of this compound and 3-hydroxyhexanoic acid is a clear example of the need for precise and validated analytical methods in metabolic research. While 3-HH is a well-defined biomarker for MCADD, the role of 5-HH in various metabolic states continues to be explored. The choice between GC-MS and LC-MS/MS will depend on the specific research question, available instrumentation, and required sample throughput. As metabolomic studies become more sophisticated, the ability to distinguish such isomers will be increasingly vital for uncovering novel disease biomarkers and developing targeted therapeutic strategies.

References

  • Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. (2018).
  • Organic Acid LC-MS/MS Analysis Kit. JASEM.
  • Organic Acids LC-MS/MS analysis kit. Zivak Technologies.
  • Organic Acid Urine LC-MS/MS Analysis Kit User Manual. Zivak Technologies.
  • Metabocard for this compound (HMDB0000525).
  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. (2003). PubMed.
  • Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. (2018). springermedizin.de.
  • This compound | C6H12O3 | CID 170748. PubChem.
  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu.
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample prepar
  • (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043. PubChem.
  • This compound inform
  • Untargeted Metabolomics Identifies Biomarkers for MCADD Neon
  • Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. (2021).
  • 3-Hydroxyhexanoic acid: an abnormal metabolite in urine and serum of diabetic ketoacidotic p

Sources

accuracy and precision of 5-Hydroxyhexanoic acid measurement methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Accuracy and Precision of 5-Hydroxyhexanoic Acid Measurement Methods

For researchers, clinical scientists, and drug development professionals, the accurate and precise quantification of metabolic biomarkers is paramount. This compound (5-HHA), a medium-chain (omega-1)-hydroxy fatty acid, is an emerging biomarker of significant interest.[1] It plays a role in fatty acid metabolism and has been identified as a potential predictor for early renal functional decline in patients with type 2 diabetes.[2][3] Furthermore, its presence in urine has been associated with metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Given its diagnostic and prognostic potential, selecting a robust, accurate, and precise analytical method for its measurement is a critical decision.

This guide provides an in-depth comparison of the primary analytical techniques used for 5-HHA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each methodology, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.

The Analytical Challenge: The Physicochemical Nature of 5-HHA

This compound is a polar, hydrophilic, and relatively non-volatile molecule.[1] These properties present a challenge for direct analysis, particularly by gas chromatography. Furthermore, as a chiral molecule, its stereoisomers may exhibit different biological activities, necessitating methods capable of enantiomeric separation for advanced metabolic studies.[4] The ideal analytical method must overcome these challenges to provide high sensitivity and specificity in complex biological matrices such as plasma, serum, and urine.

Gas Chromatography-Mass Spectrometry (GC-MS): The Classic, Robust Approach

GC-MS has long been a gold standard for the analysis of small molecule metabolites, including organic acids.[5] Its strength lies in its high chromatographic resolution and the extensive, standardized mass spectral libraries available for compound identification. However, the analysis of polar compounds like 5-HHA necessitates a crucial pre-analytical step: chemical derivatization.[6]

The Principle of Derivatization in GC-MS

Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[6] For 5-HHA, this involves converting the polar carboxyl and hydroxyl groups into less polar, more volatile esters or ethers. This transformation is essential for two primary reasons:

  • Increased Volatility : To allow the analyte to travel through the GC column in the gas phase.

  • Improved Chromatographic Behavior : To produce sharp, symmetrical peaks, which are crucial for accurate quantification and to prevent poor detection limits.[6]

A common and effective strategy is silylation, which converts the active hydrogens on the carboxyl and hydroxyl groups to trimethylsilyl (TMS) ethers and esters.

GC-MS Experimental Workflow

The following diagram and protocol outline a typical workflow for 5-HHA analysis in a biological fluid using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Urine Sample SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->SPE Matrix Cleanup Drydown Evaporation to Dryness SPE->Drydown Elution Deriv Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Drydown->Deriv Incubate Incubate at 60-80°C Deriv->Incubate GCMS GC-MS Injection Incubate->GCMS Data Data Acquisition (SIM/Scan) GCMS->Data Quant Quantification Data->Quant

Caption: Generalized workflow for 5-HHA analysis by GC-MS.

Detailed Experimental Protocol: GC-MS of 5-HHA in Human Plasma

This protocol is synthesized based on established methods for organic acid analysis.[7][8]

  • Sample Pre-treatment (Protein Precipitation & Extraction):

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.[9]

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube. This step is crucial for removing high-abundance proteins that can interfere with the analysis.[10]

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization of both the carboxylic acid and hydroxyl groups.[5]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for the di-TMS derivative of 5-HHA (e.g., m/z 117, 147, and the molecular ion fragment).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern, Sensitive Alternative

LC-MS/MS has become the predominant platform for targeted metabolomics due to its high sensitivity, specificity, and throughput, particularly for polar analytes.[11] A key advantage over GC-MS is that derivatization is often not required, simplifying sample preparation and reducing potential sources of analytical variability.

The Principle of LC-MS/MS for 5-HHA

This technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.[11]

  • LC Separation: Reversed-phase chromatography is typically used, where 5-HHA is separated from other matrix components based on its polarity.

  • MS/MS Detection: The analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion corresponding to 5-HHA is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces chemical noise, leading to excellent sensitivity.[12]

LC-MS/MS Experimental Workflow

The workflow for LC-MS/MS is generally more direct than for GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine/Plasma Sample Dilute Dilution with Solvent (e.g., 1:1 with water) Sample->Dilute PPT Protein Precipitation (if plasma/serum) Dilute->PPT Filter Centrifuge & Filter PPT->Filter LCMS UHPLC-MS/MS Injection Filter->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification Data->Quant

Caption: Streamlined workflow for 5-HHA analysis by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS of 5-HHA in Human Urine

This protocol is based on methods used for urinary metabolite biomarker discovery.[12][13]

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.

    • Vortex the sample to ensure homogeneity.

    • Perform a simple dilution by mixing 50 µL of urine with 450 µL of an initial mobile phase solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid). For plasma, a protein precipitation step as described in the GC-MS protocol would be performed first.[9]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any particulate matter.

    • Transfer the supernatant to an autosampler vial for analysis. This "dilute-and-shoot" approach is fast and minimizes sample handling.

  • LC-MS/MS Analysis:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster run times.

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient would typically start at low organic content and ramp up to elute 5-HHA.

    • MS/MS Detection: Use a triple quadrupole mass spectrometer with an ESI source operating in negative ion mode.

    • MRM Transitions: Optimize and monitor the specific precursor-to-product ion transition for 5-HHA (e.g., m/z 131.1 → 113.1).

Comparison of Method Performance: Accuracy & Precision

The choice between GC-MS and LC-MS/MS often depends on a trade-off between established robustness and modern sensitivity and throughput. The following table summarizes key performance metrics based on published data for organic and hydroxy acids.[7][8][14][15][16]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem MS (LC-MS/MS) Rationale & Causality
Accuracy (% Recovery) 85 - 111%[7][8][15]95 - 105%[16]GC-MS accuracy can be affected by the efficiency and reproducibility of the multi-step derivatization process. LC-MS/MS has fewer sample preparation steps, often leading to more consistent recovery.
Precision (%RSD / %CV) Intra-day: < 10% Inter-day: < 15%[15]Intra-day: < 5% Inter-day: < 10%[16]The manual, multi-step nature of derivatization for GC-MS introduces more potential for variability compared to the often-automated, simpler "dilute-and-shoot" protocols of LC-MS/MS.
Limit of Detection (LOD) 0.5 - 30 µg/L (ng/mL)[7][8][15]Can achieve sub-µg/L levels (pg/mL)The specificity of MRM in LC-MS/MS drastically reduces background noise, allowing for lower detection limits compared to the SIM or scan modes typically used in single-quadrupole GC-MS.
Derivatization Required? Yes (Mandatory) No (Optional) 5-HHA is not volatile enough for GC analysis without derivatization.[6] It is readily analyzed in its native form by LC-MS.
Sample Throughput LowerHigherThe lengthy derivatization step (incubation for ~1 hour) and longer GC run times limit the throughput of GC-MS. LC-MS/MS with UHPLC allows for run times of just a few minutes per sample.
Matrix Effects Generally LowerCan be SignificantThe derivatization and cleanup steps in GC-MS protocols effectively remove many interfering matrix components. In LC-MS/MS, co-eluting compounds can cause ion suppression or enhancement, affecting accuracy, which must be controlled for using stable isotope-labeled internal standards.

Advanced Topic: Chiral Separation of 5-HHA Enantiomers

Because the hydroxyl group of 5-HHA is on a chiral carbon, it exists as two enantiomers (R and S forms). In biological systems, enantiomers are often metabolized differently and can have distinct effects. Therefore, separating and quantifying the individual enantiomers can provide deeper metabolic insight.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary technique for this purpose.[17][18]

Chiral_Workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis Sample Prepared Extract (Post-SPE or PPT) HPLC Inject on Chiral HPLC Column (e.g., Polysaccharide-based) Sample->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Quant Separate Quantification of R- and S- enantiomers Detect->Quant

Caption: Workflow for the chiral separation of 5-HHA enantiomers.

The key to this separation is the Chiral Stationary Phase (CSP) within the HPLC column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating hydroxy acids.[18] The chiral environment of the CSP interacts differently with the R- and S-enantiomers, causing them to travel through the column at different speeds and elute as two separate peaks. These separated peaks can then be quantified individually by a detector, most powerfully by a mass spectrometer.

Conclusion and Method Selection

Both GC-MS and LC-MS/MS are powerful, validated techniques capable of providing accurate and precise measurements of this compound. The choice of method should be guided by the specific requirements of the research.

  • GC-MS is a highly robust and reliable method, particularly valuable in labs where it is already an established platform for organic acid profiling. While its throughput is lower due to the mandatory derivatization step, its high chromatographic resolution and extensive libraries are advantageous for untargeted studies.

  • LC-MS/MS is the superior choice for high-throughput, targeted quantification of 5-HHA. Its enhanced sensitivity, simpler sample preparation, and speed make it ideal for clinical research, drug development, and studies involving large sample cohorts. The potential for matrix effects must be carefully managed, typically through the use of a stable isotope-labeled internal standard.

For researchers investigating the nuanced roles of 5-HHA in metabolic pathways, incorporating chiral separation is a critical consideration that provides a level of detail unattainable with standard chromatographic methods. By understanding the principles, strengths, and limitations of each approach, scientists can confidently select and validate a method that delivers the accuracy and precision required to advance their research.

References

  • Ribani, M., Bottoli, C. B. G., Collins, C. H., Jardim, I. C. S. F., & Melo, L. F. C. (2004). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices.
  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503.
  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate.
  • Li, Y., Liu, H., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research.
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525). HMDB.
  • Li, Y., Liu, H., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 170748, this compound. PubChem.
  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Request PDF on ResearchGate.
  • Khan, A. A., et al. (n.d.). Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection. Endocrine Connections.
  • Chalmers, R. A., & Lawson, A. M. (1979). Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomedical Mass Spectrometry, 6(10), 444–446.
  • Li, Y., Liu, H., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. PubMed.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube.
  • Culeddu, N., et al. (2015). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. PubMed.
  • Gries, P., et al. (2021). Time-based comparison of common fatty acid derivatization methodologies. ResearchGate.
  • Nakashima, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Brusius, M. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Chromatography Today.
  • Patti, G. (2015). LC-MS analysis of metabolites Basis of Chromatography.
  • Schlosser, A., et al. (2021). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Tirumalai, R. S., et al. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC - PubMed Central.
  • Feinberg, M. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.
  • Human Metabolome Database. (n.d.). 6-Hydroxyhexanoic acid GC-MS (2 TMS). HMDB.
  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu.
  • Han, J., & Kim, H. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Semantic Scholar.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • Oxelbark, J., & Lövenhamn, A. (2021). Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. PubMed.
  • De-Golyer, T. F., et al. (2022). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. ASM Journals.
  • El-Hawary, S. S., et al. (2021). Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering efficient biomarkers against melanoma. RSC Advances.
  • Schneider, C., et al. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed.
  • Clark, Z. D., et al. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. PubMed.
  • Schittmayer, M., & Birner-Gruenberger, R. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central.
  • Pauli, G. F., et al. (2010). Accuracy, precision, and reliability of chemical measurements in natural products research. ResearchGate.
  • LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.

Sources

A Researcher's Guide to Establishing a Reference Range for 5-Hydroxyhexanoic Acid in Healthy Individuals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a statistically robust reference range for 5-Hydroxyhexanoic acid (5-HHA) in a healthy population. The protocols and methodologies described herein are grounded in established principles of clinical chemistry and bioanalysis, ensuring scientific integrity and reproducible outcomes.

Introduction: The Clinical Significance of this compound

This compound is a medium-chain fatty acid metabolite.[1] Its presence in biological fluids like urine and plasma is typically associated with the degradation of fatty acids.[1] Emerging research has highlighted 5-HHA as a potential biomarker in various metabolic contexts. For instance, altered levels have been observed in patients with non-ketotic dicarboxylic aciduria and those on diets rich in medium-chain triglycerides.[1] More recently, studies have identified urinary 5-HHA as a potential predictive biomarker for early renal function decline in patients with type 2 diabetes and microalbuminuria.[2][3][4][5]

Given its potential diagnostic and prognostic value, establishing a reliable reference range in a healthy population is a critical first step. A well-defined reference interval, representing the central 95% of values in a healthy cohort, is essential for clinicians and researchers to accurately interpret individual patient results, distinguishing normal physiological variation from pathological changes.[6][7]

Principle of the Method: A Two-Pillar Approach

Establishing a reference range for 5-HHA relies on two core pillars: a highly accurate and precise analytical method for quantification and a rigorous statistical approach for defining the reference interval from a representative healthy cohort.

  • Pillar 1: Analytical Quantification. The method of choice for quantifying small molecules like 5-HHA in complex biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and selectivity, which is crucial for accurately measuring endogenous metabolites that may be present at low concentrations.[8][9] The protocol will detail a robust LC-MS/MS method, including sample preparation, chromatography, and mass spectrometric detection.

  • Pillar 2: Statistical Determination of Reference Interval. The methodology for establishing the reference interval will adhere to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), specifically the EP28-A3c guideline.[6][10][11][12] This involves recruiting a sufficient number of healthy individuals, analyzing their samples, and using appropriate statistical methods (parametric or non-parametric) to calculate the 2.5th and 97.5th percentiles, which define the lower and upper limits of the reference range.[6][7][13]

Experimental Design and Protocols

This section outlines the complete workflow, from volunteer recruitment to the final data analysis. The causality behind key experimental choices is explained to provide a deeper understanding of the protocol's design.

Recruitment of a Healthy Reference Cohort

The quality of the reference range is directly dependent on the careful selection of the reference population.

Protocol for Volunteer Recruitment:

  • Define "Healthy": Establish clear inclusion and exclusion criteria.

    • Inclusion Criteria: Age (e.g., 18-65 years), willing to provide informed consent, general good health as determined by a questionnaire.

    • Exclusion Criteria: History of chronic illnesses (e.g., diabetes, kidney disease, metabolic disorders), current use of medications known to affect metabolism, pregnancy, and specific dietary restrictions (e.g., ketogenic diet).

  • Sample Size: A minimum of 120 individuals is recommended to establish a new reference interval using non-parametric methods, as per CLSI guidelines.[6][10] This sample size provides sufficient statistical power to obtain reliable estimates of the reference limits.

  • Partitioning: Consider partitioning the reference group by factors known to influence metabolite levels, such as age and sex.[14] If significant differences are found, separate reference ranges should be established for each subgroup.

  • Informed Consent: Obtain written informed consent from all participants, ensuring they understand the purpose of the study and how their data will be used. The study protocol should be approved by an appropriate Institutional Review Board (IRB).

Sample Collection and Handling

Standardization of pre-analytical variables is critical to minimize variability in results.

Protocol for Sample Collection:

  • Sample Type: Morning urine or fasting plasma are suitable matrices. Urine is often preferred for its non-invasive collection and tendency to concentrate metabolites.

  • Collection:

    • Urine: Collect a mid-stream morning urine sample in a sterile, preservative-free container.

    • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or Heparin).

  • Processing:

    • Urine: Centrifuge at 2,000 x g for 10 minutes to remove cellular debris.

    • Plasma: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C within one hour of collection to separate the plasma.

  • Storage: Immediately aliquot the supernatant (urine or plasma) into cryovials and store at -80°C until analysis to prevent degradation of the analyte.

Analytical Methodology: Quantification of 5-HHA by LC-MS/MS

This protocol describes a validated method for the quantification of 5-HHA. It is designed to be robust and minimize matrix effects, which can interfere with accurate measurement.[15]

3.3.1. Materials and Reagents:

  • This compound analytical standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d5

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Organic extraction solvent (e.g., methyl tert-butyl ether - MTBE)[16]

  • Solid Phase Extraction (SPE) cartridges (if required)

3.3.2. Sample Preparation (Liquid-Liquid Extraction):

Causality: Liquid-Liquid Extraction (LLE) is chosen for its effectiveness in separating acidic analytes like 5-HHA from the complex biological matrix. Acidifying the sample protonates the carboxylic acid group, making it more soluble in an organic solvent.[15] MTBE is selected as the extraction solvent due to its low background noise compared to other solvents like ethyl acetate.[16]

  • Thaw samples on ice.

  • Pipette 100 µL of the sample (urine or plasma) into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution. The SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[15]

  • Add 20 µL of 1M formic acid to acidify the sample.

  • Add 500 µL of MTBE. Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3.3.3. LC-MS/MS Instrumental Analysis:

Causality: Reversed-phase chromatography is used to separate 5-HHA from other components based on polarity. A gradient elution ensures efficient separation and good peak shape. Electrospray ionization (ESI) in negative mode is optimal for acidic molecules. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Parameter Recommended Setting Rationale
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for medium-chain fatty acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure 5-HHA is in its protonated form for better retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the column.
Flow Rate 0.3 mL/minA typical flow rate for analytical LC-MS.
Gradient Start at 5% B, ramp to 95% B, then re-equilibrateAllows for the separation of polar and non-polar compounds.
Ionization Mode Electrospray Ionization (ESI), NegativeBest for ionizing acidic molecules like 5-HHA.
MRM Transitions To be determined by infusing pure standardsSpecific precursor and product ions provide high selectivity. (e.g., for 5-HHA, Precursor m/z ~131, Product ions to be optimized)
Internal Standard Use corresponding transitions for the SIL-ISFor accurate quantification and correction of matrix effects.

3.3.4. Method Validation:

Before analyzing the reference cohort samples, the analytical method must be fully validated for:

  • Linearity: Assess the concentration range over which the instrument response is proportional to the analyte concentration.

  • Accuracy & Precision: Determine how close the measured values are to the true value and the degree of scatter in the measurements, respectively.

  • Selectivity: Ensure the method can differentiate the analyte from other components in the matrix.

  • Matrix Effect: Quantify the extent of ion suppression or enhancement caused by the biological matrix.[15]

  • Stability: Evaluate the stability of 5-HHA in the biological matrix under various storage and processing conditions.

Data Analysis and Reference Range Establishment

The final phase involves the statistical analysis of the quantitative data obtained from the healthy cohort.

Data Review and Outlier Removal
  • Distribution Analysis: Plot the data as a histogram to visualize the distribution of 5-HHA concentrations.

  • Outlier Identification: Use a statistical test, such as the Dixon or Tukey method, to identify and remove any significant outliers from the dataset.[14] This is important as outliers can heavily skew the calculated reference limits.

Calculation of the Reference Interval

The choice of statistical method depends on the distribution of the data.

  • Non-parametric Method (Recommended): This is the most straightforward and robust approach, especially if the data does not follow a normal (Gaussian) distribution.[17][18]

    • Rank all the data points from lowest to highest concentration.

    • The 2.5th percentile value represents the lower reference limit.

    • The 97.5th percentile value represents the upper reference limit.

    • This central 95% of the data constitutes the reference interval.[6]

  • Parametric Method: This method can be used if the data follows a Gaussian distribution (or can be transformed to one, e.g., via log transformation).

    • Calculate the mean and standard deviation (SD) of the data.

    • The reference interval is calculated as: Mean ± 1.96 * SD .[13]

The workflow for this entire process is visualized below.

G cluster_0 Phase 1: Cohort & Sample Management cluster_1 Phase 2: Analytical Quantification cluster_2 Phase 3: Statistical Analysis (CLSI EP28-A3c) Recruit Recruit Healthy Cohort (n ≥ 120) Consent Informed Consent & IRB Approval Recruit->Consent Collect Sample Collection (Urine or Plasma) Consent->Collect Process Sample Processing & Storage at -80°C Collect->Process Prepare Sample Preparation (LLE with SIL-IS) Process->Prepare Begin Analysis Analyze LC-MS/MS Analysis (MRM Mode) Prepare->Analyze Quantify Data Processing & Quantification Analyze->Quantify Review Data Review & Outlier Removal Quantify->Review Input Quantitative Data Stats Calculate 2.5th & 97.5th Percentiles (Non-parametric) Review->Stats Define Define Final Reference Interval Stats->Define G cluster_0 Reference Population Data Distribution a b c d e start_x Low Concentration end_x High Concentration start_x->end_x p1 p2 p3 p4 lower_limit Lower Limit (2.5th Percentile) upper_limit Upper Limit (97.5th Percentile) central_95 Central 95% Reference Interval lower_limit_line 0.5,1.5! lower_limit_line->0.5,1.5! upper_limit_line 3.5,1.5! upper_limit_line->3.5,1.5!

Sources

A Comparative Analysis of R- and S-5-Hydroxyhexanoic Acid Enantiomers: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

To our current knowledge, a significant gap exists in the scientific literature regarding the distinct biological effects of the R- and S-enantiomers of 5-hydroxyhexanoic acid. While the racemic mixture is recognized as a human metabolite, detailed comparative studies elucidating the specific pharmacological, toxicological, and metabolic profiles of the individual enantiomers are not publicly available. This guide, therefore, aims to provide a comprehensive overview of the existing knowledge on this compound, highlighting the critical need for further research into its stereospecific properties and offering a framework for such future investigations.

Introduction to this compound and the Importance of Chirality

This compound is a medium-chain fatty acid that has been identified as a normal product of fatty acid degradation in the human body.[1][2][3] It is a human urinary metabolite and has been associated with certain metabolic conditions, including dicarboxylic aciduria and Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1][2][4]

The molecule possesses a chiral center at the C5 position, meaning it exists as two non-superimposable mirror images: (R)-5-hydroxyhexanoic acid and (S)-5-hydroxyhexanoic acid. In biological systems, such stereoisomers, or enantiomers, can exhibit profoundly different activities. This is because enzymes, receptors, and other biological targets are themselves chiral, leading to stereospecific interactions. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.

Current State of Knowledge: A Call for Comparative Studies

Despite the established principles of stereopharmacology, dedicated research into the differential biological effects of the R- and S-enantiomers of this compound is conspicuously absent from published literature. Database entries for the racemic mixture and the (5R)-enantiomer exist, but they lack detailed experimental data on their biological activities.[5][6][7][8][9][10] Notably, the Human Metabolome Database (HMDB) entry for (5R)-5-Hydroxyhexanoic acid explicitly states that "very few articles have been published on (5R)-5-Hydroxyhexanoic acid."[8][10]

This lack of data prevents a meaningful comparison of the two enantiomers and represents a significant knowledge gap for researchers in drug development and metabolic studies.

A Framework for Future Investigation: Proposed Experimental Workflows

To address this gap, a systematic investigation into the biological properties of the individual enantiomers is required. The following experimental workflows are proposed as a starting point for researchers.

Enantioselective Synthesis and Analysis

The first critical step is the acquisition of pure R- and S-enantiomers of this compound. Chemical synthesis or enzymatic resolution methods can be employed. For instance, biochemical approaches have been described for the synthesis of ethyl (S)-5-hydroxyhexanoate, which could be hydrolyzed to the corresponding acid.

Workflow for Enantiomer Production and Verification:

Caption: Workflow for obtaining and verifying enantiomerically pure this compound.

Comparative In Vitro Assays

Once pure enantiomers are available, a battery of in vitro assays should be conducted to compare their biological activities.

Table 1: Proposed In Vitro Assays for Comparative Analysis

Assay CategorySpecific Assay ExamplesEndpoint MeasurementRationale
Cytotoxicity MTT, LDH release assays on various cell lines (e.g., hepatocytes, neurons, cancer cell lines)Cell viability, membrane integrityTo assess and compare the potential toxicity of each enantiomer.
Receptor Binding Radioligand binding assays for relevant receptors (e.g., GPCRs, nuclear receptors)Binding affinity (Ki), receptor occupancyTo identify potential molecular targets and stereospecific interactions.
Enzyme Inhibition Assays for enzymes involved in fatty acid metabolism (e.g., acyl-CoA synthetases, dehydrogenases)IC50 values, enzyme kineticsTo determine if the enantiomers differentially affect metabolic pathways.
Anti-inflammatory Activity Measurement of cytokine (e.g., TNF-α, IL-6) production in LPS-stimulated macrophagesCytokine levelsTo investigate potential differential anti-inflammatory effects.
Metabolic Stability Incubation with liver microsomes or hepatocytesRate of metabolism, metabolite identificationTo assess stereoselective metabolism, which can influence in vivo efficacy and toxicity.
In Vivo Pharmacokinetic and Pharmacodynamic Studies

Following in vitro characterization, comparative in vivo studies in animal models are essential to understand the absorption, distribution, metabolism, excretion (ADME), and efficacy of the enantiomers.

Workflow for In Vivo Comparative Studies:

In Vivo Comparative Studies Animal Model Animal Model Dosing (R)-5-HHA Dosing (R)-5-HHA Animal Model->Dosing (R)-5-HHA Dosing (S)-5-HHA Dosing (S)-5-HHA Animal Model->Dosing (S)-5-HHA PK Sampling PK Sampling Dosing (R)-5-HHA->PK Sampling PD Assessment PD Assessment Dosing (R)-5-HHA->PD Assessment Dosing (S)-5-HHA->PK Sampling Dosing (S)-5-HHA->PD Assessment Data Analysis Data Analysis PK Sampling->Data Analysis PD Assessment->Data Analysis

Caption: A streamlined workflow for comparative pharmacokinetic and pharmacodynamic studies in animal models.

Conclusion and Future Directions

The study of the R- and S-enantiomers of this compound presents a greenfield opportunity for research. There is a pressing need for fundamental research to characterize and compare the biological activities of these two molecules. The experimental frameworks proposed in this guide offer a roadmap for researchers to begin to fill this critical knowledge gap. Elucidating the stereospecific effects of this compound will not only advance our understanding of fatty acid metabolism but also potentially uncover new therapeutic avenues or clarify toxicological risks. The scientific community is encouraged to undertake these investigations to unlock the full story of this intriguing endogenous metabolite.

References

  • PubChem. This compound.
  • PubChem. (5R)-5-hydroxyhexanoic acid.
  • Human Metabolome Database. This compound (HMDB0000525). [Link]
  • FooDB. (5R)-5-Hydroxyhexanoic acid (FDB022025). [Link]
  • FooDB. This compound (FDB022093). [Link]
  • Human Metabolome Database. (5R)-5-Hydroxyhexanoic acid (HMDB0000409). [Link]

Sources

A Senior Application Scientist's Guide to the Sensitive Quantification of 5-Hydroxyhexanoic Acid in Serum: A Comparative Analysis of LC-MS/MS and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and professionals in drug development, the accurate and precise quantification of small molecules like 5-Hydroxyhexanoic acid in complex biological matrices such as serum is paramount. This compound, a medium-chain hydroxy fatty acid, is implicated in various metabolic pathways and its concentration can be a valuable biomarker in understanding disease states and the efficacy of therapeutic interventions.[1][2][3] This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of this compound in serum. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive reference for all claims.

Introduction to this compound and its Analytical Challenges

This compound is a C6 hydroxy fatty acid.[2][3] Its structure, featuring both a hydroxyl and a carboxylic acid functional group, presents unique analytical challenges. The polarity imparted by these groups makes it non-volatile, necessitating derivatization for GC-MS analysis to improve its chromatographic behavior and thermal stability.[4][5] While LC-MS/MS can often analyze such compounds directly, derivatization can still be employed to enhance ionization efficiency and, consequently, sensitivity. The low physiological concentrations of many fatty acids in serum demand highly sensitive and specific analytical methods to achieve reliable quantification.[6][7][8]

Comparative Analysis of Analytical Methodologies

The choice between LC-MS/MS and GC-MS for the analysis of this compound in serum depends on several factors, including required sensitivity, sample throughput, and available instrumentation. Below is a comparative summary of these two techniques, with performance metrics extrapolated from published methods for analogous medium-chain fatty acids and hydroxy fatty acids in serum.

ParameterLC-MS/MSGC-MS
Sample Preparation Protein precipitation followed by optional derivatization.Liquid-liquid extraction followed by mandatory derivatization.
Derivatization Often not required, but can enhance sensitivity (e.g., with 3-NPH).[6][7]Essential for volatility (e.g., silylation with BSTFA or PFBBr).[4][9]
Instrumentation Triple quadrupole mass spectrometer.Single or triple quadrupole mass spectrometer.
Typical LOD 0.03–3.0 ng/mL0.01–10 ng/mL
Typical LOQ 0.1–10.0 ng/mL0.04–30 ng/mL
Analysis Time Shorter run times (5-15 minutes).Longer run times (15-30 minutes).
Throughput HigherLower
Specificity High, due to MRM transitions.High, especially with high-resolution MS.
Matrix Effects Can be significant, requires careful method development and use of internal standards.Generally less pronounced than in LC-MS/MS.

Table 1: Comparison of LC-MS/MS and GC-MS for the analysis of medium-chain (hydroxy) fatty acids in serum. Note: The LOD and LOQ values are indicative ranges based on published data for similar analytes and may vary depending on the specific instrumentation and method optimization.[10][11][12]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of this compound in serum using both LC-MS/MS and GC-MS. These protocols are designed to be self-validating, incorporating quality control measures to ensure data integrity.

LC-MS/MS Method: High-Throughput and Sensitive Quantification

This method is advantageous for its speed and high sensitivity without the absolute necessity for derivatization, although an optional derivatization step is included for achieving the lowest possible detection limits.

Caption: LC-MS/MS workflow for this compound analysis in serum.

  • Sample Preparation:

    • To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Optional Derivatization (for enhanced sensitivity):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing 3-Nitrophenylhydrazine (3-NPH) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in 50% aqueous methanol.[6][7]

    • Incubate at 40°C for 30 minutes.

    • Add 10 µL of 0.1% formic acid to stop the reaction.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to resolve the analyte from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

GC-MS Method: The Gold Standard for Volatility-Challenged Analytes

GC-MS, particularly with derivatization, is a robust and highly specific method for the analysis of fatty acids. The derivatization step is critical to convert the non-volatile this compound into a thermally stable and volatile derivative suitable for gas chromatography.

Caption: GC-MS workflow for this compound analysis in serum.

  • Sample Preparation:

    • To 200 µL of serum, add a suitable internal standard (e.g., deuterated this compound).

    • Acidify the sample with 50 µL of 1M HCl.

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube. Repeat the extraction once more.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[9]

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • GC System: A gas chromatograph equipped with a suitable capillary column.

    • Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from other derivatized components.

    • Injection Mode: Splitless.

    • MS System: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.

    • Data Acquisition: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the this compound-TMS derivative and its internal standard.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful techniques capable of achieving the low limits of detection and quantification required for the analysis of this compound in serum.

  • LC-MS/MS is recommended for laboratories requiring high throughput and rapid analysis without the need for extensive sample preparation, making it ideal for large-scale clinical studies. The option for derivatization provides a pathway to even greater sensitivity if required.

  • GC-MS remains a highly reliable and robust "gold standard" method. While the mandatory derivatization step adds to the sample preparation time, it often results in excellent chromatographic resolution and reduced matrix effects , which can be advantageous for complex or challenging samples.

The choice of method should be guided by the specific research question, the required level of sensitivity, the number of samples to be analyzed, and the available instrumentation. For both methods, the use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation, thereby ensuring the highest accuracy and precision in quantification.

References

  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS.
  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). PubMed Central.
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. PubMed.
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health.
  • LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. ResearchGate.
  • LC–MS/MS System Developed for Fatty Acid Analysis. LCGC International.
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Semantic Scholar.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar.
  • Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel lab update.
  • Simultaneous quantification of fatty acids in serum with dual derivatization by liquid chromatography‐tandem mass spectrometry. ResearchGate.
  • This compound (HMDB0000525). Human Metabolome Database.
  • This compound. PubChem.
  • Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. MDPI.
  • Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. ResearchGate.
  • This compound (FDB022093). FooDB.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed Central.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed.
  • Determination of total, free and esterified short-chain fatty acid in human serum by liquid chromatography-mass spectrometry. PubMed.
  • Quantification of LA in plasma by high-performance liquid chromatography–electrospray ionization mass spectrometry. ResearchGate.
  • Unbound free fatty acid levels in human serum. PubMed.
  • The Human Serum Metabolome. PubMed Central.
  • Triple chemical derivatization strategy assisted liquid chromatography-mass spectrometry for determination of retinoic acids in human serum. ResearchGate.
  • Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Semantic Scholar.

Sources

A Senior Scientist's Guide to Linearity Assessment for 5-Hydroxyhexanoic Acid Calibration Curves

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and clinical research, the precise quantification of endogenous metabolites like 5-Hydroxyhexanoic acid (5-HHA) is paramount. As a potential biomarker and a metabolite of interest in various metabolic pathways, its accurate measurement is non-negotiable. This guide provides an in-depth, experience-driven comparison of methodologies for assessing the linearity of 5-HHA calibration curves, moving beyond superficial metrics to embrace robust, statistically sound practices. We will explore the underlying principles, compare data evaluation techniques, and provide actionable protocols grounded in established regulatory standards.

The Foundation: Why Linearity Matters

In quantitative analysis, a calibration curve is the cornerstone that relates an instrumental response to the concentration of an analyte. Linearity defines the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. An accurately established linear range ensures that the concentration of an unknown sample can be reliably interpolated from the curve.

For a compound like 5-HHA, often analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in complex biological matrices like plasma or urine, assuming linearity without rigorous validation can lead to significant quantification errors. This is because bioanalytical data, particularly from LC-MS, often exhibits characteristics like heteroscedasticity (non-constant variance) that can be masked by simplistic statistical measures.

Experimental Design: A Self-Validating Protocol

A robust linearity assessment begins with a meticulously planned experiment. The goal is to minimize indeterminate errors and create a dataset that accurately reflects the method's performance.

Protocol: Preparation of Calibration Standards for 5-HHA
  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mg/mL) of this compound certified reference standard in a suitable organic solvent (e.g., Methanol).

  • Working Stock Solutions: Prepare a series of intermediate working stock solutions by serially diluting the primary stock. This minimizes the pipetting errors associated with large dilution factors.

  • Matrix Matching: Select a representative biological matrix (e.g., human plasma, stripped of endogenous 5-HHA). This is a critical step to ensure that the calibration standards are affected by matrix effects in the same way as the unknown samples.

  • Spiking: Spike the blank matrix with the working stock solutions to create a set of at least 6-8 non-zero calibration standards. The concentration range should bracket the expected concentrations of study samples. A typical range for a biomarker like 5-HHA might be 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Add a consistent concentration of a suitable internal standard to all calibrators, quality controls, and samples. A stable isotope-labeled version of the analyte (e.g., this compound-d4) is the ideal choice as it co-elutes and experiences similar ionization effects, providing the most effective normalization.

  • Sample Preparation: Process all calibration standards using the exact same extraction procedure (e.g., protein precipitation or solid-phase extraction) that will be used for the study samples.

  • Injection and Analysis: Analyze the prepared standards using the validated LC-MS/MS method. It is recommended to inject the standards in ascending order of concentration, followed by a random order, to assess for any carryover or systematic drift.

G cluster_prep Standard Preparation cluster_analysis Sample Processing & Analysis P_Stock 1. Primary Stock (1 mg/mL 5-HHA) W_Stocks 2. Working Stocks (Serial Dilutions) P_Stock->W_Stocks Spike 4. Spiking (Create 6-8 Calibrators) W_Stocks->Spike Matrix 3. Blank Biological Matrix (e.g., Stripped Plasma) Matrix->Spike IS 5. Add Internal Standard (e.g., 5-HHA-d4) Spike->IS Extract 6. Sample Extraction (Protein Precipitation) IS->Extract Analyze 7. LC-MS/MS Analysis (Acquire Data) Extract->Analyze

Caption: Workflow for preparing 5-HHA calibration standards for linearity assessment.

Data Analysis: A Comparative Guide to Assessing Linearity

Method 1: The Coefficient of Determination (R²) - A Deceptive First Glance

The most commonly used metric for linearity is the coefficient of determination (R²). It represents the proportion of the variance in the dependent variable that is predictable from the independent variable.

  • Common Practice: Fit a linear regression line to the data and check if R² ≥ 0.99.

  • Expert Insight & Trustworthiness: While a high R² value is necessary, it is by no means sufficient to prove linearity. R² is highly sensitive to the number of data points and can be misleadingly high even when the data exhibits a clear non-linear trend or significant deviation at the low or high ends of the curve. Regulatory bodies like the FDA caution against using R² as the sole determinant of linearity.

Method 2: Residual Analysis - The Gold Standard

A residual is the vertical distance between a data point and the regression line (i.e., the difference between the observed response and the response predicted by the model). Plotting these residuals against concentration provides a powerful visual diagnostic tool.

  • Protocol:

    • Perform a linear regression on the calibration data.

    • For each calibrator, calculate the residual: Residual = Observed Response - Predicted Response.

    • Plot the residuals (Y-axis) against their corresponding concentrations (X-axis).

  • Interpretation:

    • A Good Fit (Linearity Confirmed): The residuals should be randomly and evenly scattered around the zero line. There should be no discernible pattern.

    • A Poor Fit (Linearity Questionable): A distinct shape in the residual plot, such as a U-shape or an inverted U-shape, indicates that a linear model is not the best fit for the data. A funnel shape (heteroscedasticity) indicates that the variance of the data is not constant across the concentration range.

G cluster_good Acceptable Residual Plot cluster_bad Unacceptable Residual Plot Good Good_Cap Randomly scattered residuals confirm linearity. Bad Bad_Cap A clear pattern (U-shape) indicates non-linearity.

Caption: Visual comparison of acceptable and unacceptable residual plots.

Method 3: Weighted vs. Non-Weighted Linear Regression

The assumption of standard (unweighted) linear regression is that the error variance is constant across the entire concentration range (homoscedasticity). In LC-MS analysis, this is rarely true. Higher concentration samples typically have larger absolute errors than lower concentration samples, a phenomenon known as heteroscedasticity.

  • Non-Weighted (Ordinary Least Squares - OLS): This model gives equal importance to every data point. If heteroscedasticity is present, the model will be disproportionately influenced by the high-concentration standards, often leading to significant inaccuracy at the lower limit of quantitation (LLOQ).

  • Weighted Linear Regression: This model applies a weighting factor to each data point, giving more weight to the more precise (i.e., lower concentration) points. Common weighting factors in bioanalysis include 1/x or 1/x², where 'x' is the concentration. This approach provides a more accurate and realistic fit of the curve to the data, especially at the low end.

Data Summary: Comparing Regression Models

Let's consider a hypothetical dataset for a 5-HHA calibration curve to illustrate the difference. The accuracy of back-calculated concentrations for each calibrator is a key performance indicator. Acceptance criteria typically require that calibrators be within ±15% of their nominal value (±20% at the LLOQ).

Nominal Conc. (ng/mL)Response (Area Ratio)Back-Calculated Conc. (Unweighted)% Accuracy (Unweighted)Back-Calculated Conc. (Weighted 1/x²)% Accuracy (Weighted 1/x²)
1.0 (LLOQ)0.0151.35135.0% (FAIL) 1.08108.0% (PASS)
2.50.0382.61104.4%2.4598.0%
100.15210.10101.0%9.9599.5%
500.76050.50101.0%50.15100.3%
2503.780250.10100.0%249.5099.8%
5007.590501.50100.3%500.80100.2%
100015.100998.0099.8%999.5099.9%

As the table clearly demonstrates, the unweighted regression model fails to provide adequate accuracy at the LLOQ, a common and critical failure. The weighted model corrects for the heteroscedasticity and provides a fit that is accurate across the entire range, making it the superior choice for this application.

Conclusion and Recommendations

For the robust validation of a this compound bioanalytical method, a comprehensive assessment of linearity is essential.

  • Do Not Rely Solely on R²: While a value >0.99 is a prerequisite, it is not proof of linearity.

  • Embrace Residual Plots: Residual analysis is the most powerful tool for visually diagnosing deviations from linearity and identifying issues like heteroscedasticity.

  • Use a Weighted Regression Model: For LC-MS/MS data, a weighted linear regression (e.g., 1/x or 1/x²) is almost always the most appropriate model. It correctly handles the non-constant variance inherent in the technique and improves accuracy at the low end of the curve.

  • Verify with Back-Calculation: The accuracy of back-calculated concentrations for each calibration standard must fall within predefined acceptance criteria (typically ±15%, ±20% at LLOQ) as stipulated by regulatory guidelines.

By adopting this multi-faceted approach, researchers and scientists can ensure the integrity of their quantitative data, establishing a trustworthy and reliable method for the analysis of this compound in any drug development or clinical setting.

References

  • Title: The Role of Internal Standards in Analytical Chemistry. Source: American Chemical Society (ACS)
  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S.
  • Title: Calibration model in bioanalytical methods: A review of statistical and regulatory considerations. Source: Journal of Pharmaceutical and Biomedical Analysis via ScienceDirect. URL:[Link]
  • Title: The Art of Calibration. Source: Agilent Technologies. URL:[Link]
  • Title: Guidance on the Use of Lc-Ms/Ms in Clinical Chemistry. Source: Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

A Researcher's Guide to Comparative Metabolic Profiling of Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing our understanding and treatment of fatty acid oxidation (FAO) disorders, the ability to comprehensively map the metabolic landscape of these conditions is paramount. This guide provides an in-depth comparison of the key metabolic profiling techniques used to investigate FAO disorders, offering not only a theoretical framework but also practical, field-proven insights and experimental protocols. Our focus is on empowering you to make informed decisions about the most appropriate methodologies for your research questions, from initial diagnosis to the exploration of novel therapeutic avenues.

The Biochemical Conundrum of FAO Disorders: A Rationale for Metabolic Profiling

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly during periods of fasting or metabolic stress.[1][2] Inherited defects in this pathway, known as FAO disorders, lead to an inability to break down fatty acids, resulting in energy deficiency and the accumulation of toxic intermediate metabolites.[1][2] The clinical presentation of these disorders is heterogeneous, ranging from severe neonatal forms with cardiomyopathy and hypoglycemia to milder, adult-onset myopathic forms.[3]

The most common FAO disorders include:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: The most prevalent FAO disorder, characterized by the accumulation of medium-chain acylcarnitines.[4][5]

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency: These disorders affect the processing of long-chain fatty acids and are characterized by the accumulation of long-chain 3-hydroxyacylcarnitines.[6]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: This disorder also impacts the metabolism of long-chain fatty acids, leading to the accumulation of very-long-chain acylcarnitines.[3][7][8]

Metabolic profiling serves as a cornerstone in the diagnosis and study of these disorders by providing a quantitative snapshot of the metabolic dysregulation.[9] This guide will compare the established and emerging techniques that allow us to decipher these complex metabolic signatures.

A Comparative Analysis of Metabolic Profiling Platforms

The choice of an analytical platform is a critical decision that dictates the scope and depth of metabolic inquiry. Here, we compare the workhorse of clinical diagnostics, targeted acylcarnitine analysis, with the broader, discovery-oriented approaches of untargeted metabolomics and the dynamic insights offered by stable isotope tracing.

Targeted Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

The Gold Standard for Diagnosis and Monitoring

Targeted acylcarnitine profiling by MS/MS is the undisputed gold standard for newborn screening and the primary diagnostic tool for FAO disorders.[10] This hypothesis-driven approach focuses on the precise quantification of a predefined panel of acylcarnitine species.

Advantages:

  • High Sensitivity and Specificity: Optimized for the detection and quantification of key diagnostic markers.[11][12]

  • Robust and High-Throughput: Well-established methods allow for the rapid analysis of large numbers of samples, crucial for newborn screening.[13][14]

  • Quantitative Accuracy: The use of stable isotope-labeled internal standards enables precise and accurate quantification.[12]

Limitations:

  • Limited Scope: Only provides information on a predefined list of metabolites, potentially missing novel or unexpected biomarkers.[11][12]

  • Diagnostic Challenges with Milder Phenotypes: In some cases, acylcarnitine profiles may be normal or only mildly elevated in individuals with milder forms of FAO disorders, especially when they are metabolically stable.[3]

Untargeted Metabolomics: A Discovery-Driven Approach

Untargeted metabolomics aims to capture a global snapshot of all detectable small molecules in a biological sample, offering a hypothesis-generating tool to explore the broader metabolic consequences of FAO disorders.[12][15]

Advantages:

  • Comprehensive Metabolic Phenotyping: Provides a broad, unbiased view of the metabolome, enabling the discovery of novel biomarkers and perturbed pathways beyond acylcarnitines.[15]

  • Hypothesis Generation: Can reveal unexpected metabolic shifts, providing new insights into disease pathophysiology.[15]

Limitations:

  • Data Complexity: Generates large and complex datasets that require sophisticated bioinformatics and statistical analysis.[15][16]

  • Lower Sensitivity for Specific Metabolites: Compared to targeted methods, the sensitivity for any single metabolite may be lower.[11]

  • Challenges in Metabolite Identification: The definitive identification of all detected features can be a significant bottleneck.[15]

Stable Isotope Tracing: Illuminating Metabolic Flux

Stable isotope tracing, or fluxomics, offers a dynamic view of metabolism by tracking the fate of isotopically labeled substrates (e.g., ¹³C-palmitate) through metabolic pathways.[17] This technique allows for the direct measurement of metabolic reaction rates, or fluxes, providing a functional readout of enzymatic deficiencies.

Advantages:

  • Functional Assessment of Enzyme Activity: Directly measures the capacity of the fatty acid oxidation pathway, providing a more functional assessment than static metabolite levels.

  • Mechanistic Insights: Can elucidate how metabolic pathways are rewired in response to an enzymatic block.

Limitations:

  • Technically Demanding: Requires specialized expertise in experimental design, cell culture, and mass spectrometry.

  • Primarily a Research Tool: Not currently used for routine clinical diagnosis but is invaluable for in-depth investigation of disease mechanisms and therapeutic responses.

Quantitative Comparison of Metabolic Signatures in FAO Disorders

The following table summarizes the characteristic acylcarnitine profiles observed in MCAD, LCHAD/TFP, and VLCAD deficiencies. It is important to note that the absolute concentrations can vary depending on the individual's clinical state (e.g., fasting vs. fed) and the analytical laboratory. The use of metabolite ratios is crucial for improving diagnostic accuracy.[6]

Disorder Primary Biomarker(s) Typical Fold Increase (vs. Control) Key Diagnostic Ratios Other Notable Metabolites (from Untargeted Studies)
MCAD Deficiency C8 (Octanoylcarnitine)>10-fold[4][5]C8/C2, C8/C10[4]Increased dicarboxylic acids (in urine)
LCHAD/TFP Deficiency C16-OH, C18:1-OHVariable, often >5-fold(C16-OH + C18-OH + C18:1-OH)/C0 ("HADHA ratio")[6]S-(3-hydroxyacyl)cysteamines[18]
VLCAD Deficiency C14:1 (Tetradecenoylcarnitine)>10-fold in severe cases[7]C14:1/C2, C14:1/C12:1[8]Lysophosphatidylcholine(14:1) (LPC 14:1)[18]

Experimental Protocols: A Practical Guide

Adherence to standardized and validated protocols is essential for generating high-quality, reproducible metabolomics data. The following sections provide detailed, step-by-step methodologies for the key techniques discussed.

Protocol for Targeted Acylcarnitine Profiling in Dried Blood Spots (DBS) by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This protocol is a standard method for newborn screening and targeted diagnostics.

Materials:

  • Dried blood spot (DBS) puncher (3.2 mm)

  • 96-well microtiter plate

  • Methanol containing stable isotope-labeled internal standards (e.g., ¹³C-labeled acylcarnitines)

  • Nitrogen evaporator

  • 3N n-butanolic HCl

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.[19]

    • Add 100 µL of the methanolic internal standard solution to each well.[14]

    • Seal the plate and agitate for 30 minutes at room temperature to extract the acylcarnitines.[14]

    • Centrifuge the plate and transfer 95 µL of the supernatant to a new 96-well plate.[14]

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.[14]

    • Add 50 µL of 3N n-butanolic HCl to each well.

    • Seal the plate and incubate at 65°C for 15 minutes to form butyl esters.

    • Evaporate the butanolic HCl to dryness under nitrogen.

  • Analysis:

    • Reconstitute the dried residue in the mobile phase.

    • Analyze by FIA-MS/MS in positive ESI mode. The instrument is typically operated in a precursor ion scan mode for m/z 85, which is a characteristic fragment of butylated acylcarnitines.[10]

  • Data Analysis:

    • Quantify the concentration of each acylcarnitine by comparing the signal intensity to that of its corresponding stable isotope-labeled internal standard.

    • Calculate diagnostic ratios (e.g., C8/C2, C14:1/C2).

Protocol for Untargeted Metabolomics of Plasma by LC-HRMS

This protocol provides a global overview of plasma metabolites.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Ice-cold methanol

  • Centrifuge

  • Nitrogen evaporator

  • Ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS) (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.[20]

    • To 50 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.[20]

    • Vortex thoroughly and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Analysis:

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

    • Inject the sample onto a UHPLC column (e.g., HILIC for polar metabolites or C18 for nonpolar metabolites) coupled to an HRMS instrument.

  • Data Processing and Analysis:

    • Peak Picking and Alignment: Use software such as XCMS, MS-DIAL, or vendor-specific software to detect and align metabolic features across all samples.

    • Metabolite Annotation: Identify metabolites by matching the accurate mass and retention time to in-house or public databases (e.g., HMDB, METLIN). Fragmentation data (MS/MS) should be used for confirmation.

    • Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between patient and control groups.[21]

    • Pathway Analysis: Use tools like MetaboAnalyst to identify metabolic pathways that are enriched with the significantly altered metabolites.[22]

Protocol for Stable Isotope Tracing of Fatty Acid Oxidation in Cultured Fibroblasts

This protocol allows for the functional assessment of FAO flux.

Materials:

  • Patient-derived skin fibroblasts

  • Cell culture medium

  • [U-¹³C]-Palmitic acid complexed to BSA

  • LC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture patient and control fibroblasts to near confluency.

    • Replace the standard culture medium with a medium containing [U-¹³C]-palmitic acid.

    • Incubate for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Extract intracellular metabolites using an ice-cold solvent mixture (e.g., methanol:acetonitrile:water).

  • LC-MS Analysis:

    • Analyze the cell extracts by LC-MS to measure the abundance of ¹³C-labeled acylcarnitines and other downstream metabolites.

  • Data Analysis:

    • Calculate the fractional contribution of the ¹³C-label to each metabolite pool.

    • Compare the labeling patterns between patient and control cells to identify the specific step in the FAO pathway that is impaired.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for conceptualizing the complex interplay of metabolic pathways and experimental designs.

Fatty Acid Oxidation Pathway and Sites of Enzymatic Defects

FAO_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA ACADs Acyl-CoA->Enoyl-CoA VLCAD VLCAD Deficiency Acyl-CoA->VLCAD MCAD MCAD Deficiency Acyl-CoA->MCAD 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA HADs LCHAD LCHAD Deficiency 3-Hydroxyacyl-CoA->LCHAD Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle VLCAD->Enoyl-CoA MCAD->Enoyl-CoA LCHAD->3-Ketoacyl-CoA Metabolomics_Workflow cluster_targeted Targeted Metabolomics (Acylcarnitines) cluster_untargeted Untargeted Metabolomics T_Sample DBS/Plasma T_Extraction Extraction with Internal Standards T_Sample->T_Extraction T_Analysis FIA-MS/MS T_Extraction->T_Analysis T_Data Quantification of Predefined Analytes T_Analysis->T_Data T_Result Diagnostic Report T_Data->T_Result U_Sample Plasma/Urine U_Extraction Global Metabolite Extraction U_Sample->U_Extraction U_Analysis LC-HRMS U_Extraction->U_Analysis U_Data Peak Picking, Alignment, Annotation U_Analysis->U_Data U_Stats Multivariate Statistics U_Data->U_Stats U_Result Biomarker Discovery & Pathway Analysis U_Stats->U_Result

Caption: A comparative workflow diagram illustrating the key steps in targeted versus untargeted metabolomics for the analysis of FAO disorders.

Conclusion and Future Perspectives

The metabolic profiling of fatty acid oxidation disorders has evolved from the targeted analysis of a few key biomarkers to a more global and dynamic assessment of metabolic dysregulation. While targeted acylcarnitine profiling remains the cornerstone of clinical diagnosis, untargeted metabolomics and stable isotope tracing provide powerful tools for research and discovery. The integration of these approaches offers a multi-faceted view of FAO disorders, paving the way for the identification of novel biomarkers for disease severity, the elucidation of complex disease mechanisms, and the development of more effective therapeutic strategies. As analytical technologies continue to advance, we can anticipate an even more detailed understanding of the metabolic intricacies of these challenging disorders.

References

  • Strassburg, K., R. Hu, & S. Clarke. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods in Molecular Biology, 1861, 13-26.
  • Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8.
  • Gucciardi, A., Pirillo, P., Di Gangi, I. M., Naturale, M., & Giordano, G. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 404(3), 741-751.
  • Peña-Quintana, L., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855.
  • C₂N Diagnostics. (n.d.). Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS.
  • Metabolon. (n.d.). Characteristics and Differences Between Targeted and Untargeted Metabolomics.
  • Canada's Drug Agency. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases).
  • Cincinnati Children's Hospital. (n.d.). Acylcarnitine Dried Blood Spots (DBS) Test Information.
  • Metabolon. (n.d.). Targeted vs Untargeted Metabolomics.
  • Peña-Quintana, L., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855.
  • Bonte, R., et al. (2019). Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC-Orbitrap-MS. Metabolites, 9(12), 283.
  • ResearchGate. (n.d.). Comparison of benefits and limitations of untargeted and targeted metabolomics.
  • Technology Networks. (n.d.). Untargeted Vs Targeted Metabolomics.
  • Houten, S. M., et al. (2023).
  • Castelli, F., & Chu-Van, E. (2025). Untargeted Metabolomics: Extraction of Plasma Metabolites. Protocols.io.
  • Miller, M. J., et al. (2015). Untargeted metabolomic analysis for the clinical screening of inborn errors of metabolism. Journal of Inherited Metabolic Disease, 38(6), 1029-1039.
  • Kennedy, A. D., & Wulff, J. E. (2022). Clinical metabolomics for inborn errors of metabolism. Clinical Biochemistry, 108, 1-8.
  • Kulkarni, P., et al. (2021). Metabolomics-Based Screening of Inborn Errors of Metabolism: Enhancing Clinical Application with a Robust Computational Pipeline. Metabolites, 11(9), 586.
  • Pajares, S., et al. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. International Journal of Molecular Sciences, 24(17), 13247.
  • ResearchGate. (n.d.). Acylcarnitine concentrations in healthy newborns were compared to those....
  • Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots. Clinical Chemistry, 43(11), 2106-2113.
  • Semantic Scholar. (n.d.). Quality assurance and quality control in metabolomics: achieving high-quality data for high-quality results.
  • Ventura, F. V., et al. (1999). Analysis of fatty acid oxidation intermediates in cultured fibroblasts to detect mitochondrial oxidation disorders.
  • ResearchGate. (n.d.). Clinical metabolomics for inborn errors of metabolism.
  • ResearchGate. (n.d.). A typical metabolomics data analysis workflow including raw data....
  • ResearchGate. (n.d.). (PDF) Development and application of a data processing method for food metabolomics analysis.
  • Beger, R. D., et al. (2019). Towards quality assurance and quality control in untargeted metabolomics studies. Metabolomics, 15(1), 4.
  • Mayo Clinic Laboratories. (n.d.). FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture.
  • Pang, Z., et al. (2021).
  • Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry, 43(11), 2106-2113.
  • MDPI Books. (n.d.). Metabolomics Data Processing and Data Analysis—Current Best Practices.
  • ResearchGate. (n.d.). Comparison of acylcarnitine concentrations between healthy newborns and....
  • van der Kloet, F. M., et al. (2024). Data processing solutions to render metabolomics more quantitative: case studies in food and clinical metabolomics using Metabox 2.0. Metabolomics, 20(1), 22.
  • Merritt, J. L., 2nd, & Chang, I. J. (2018). Fatty acid oxidation disorders.
  • Semantic Scholar. (n.d.). Quantitative acylcarnitine profiling in fibroblasts using [U-13C] palmitic acid: an improved tool for the diagnosis of fatty acid oxidation defects.
  • ResearchGate. (2017). Fibroblast Fatty-Acid Oxidation Flux Assays Stratify Risk in Newborns with Presumptive-Positive Results on Screening for Very-Long Chain Acyl-CoA Dehydrogenase Deficiency.

Sources

A Researcher's Guide to Specificity in 5-Hydroxyhexanoic Acid Quantification: A Comparative Analysis of Immunoassay and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and metabolic research, the precise and accurate quantification of small molecules is paramount. 5-Hydroxyhexanoic acid (5-HHA), a medium-chain fatty acid and human urinary metabolite, is gaining interest as a potential biomarker.[1][2][3] As research into its clinical relevance expands, so does the need for robust and reliable analytical methods. A critical parameter in the validation of any bioanalytical assay is its specificity – the ability to unequivocally measure the analyte of interest in the presence of other, potentially interfering, compounds.[4]

This guide provides a comprehensive comparison of two common analytical platforms for the quantification of 5-HHA: the immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of specificity for each technique, present a detailed experimental protocol for its evaluation, and provide illustrative data to guide researchers in selecting the most appropriate method for their needs. This guide is grounded in the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10]

The Centrality of Specificity in Bioanalysis

For 5-HHA, potential cross-reactants include its structural isomers, the parent compound hexanoic acid, and other short-chain fatty acids (SCFAs) that may be present in biological samples. Therefore, a rigorous evaluation of an assay's ability to differentiate 5-HHA from these analogs is a non-negotiable aspect of method validation.

Comparative Overview of Immunoassay and LC-MS/MS for 5-HHA Analysis

The choice of analytical platform can have significant implications for assay specificity. Here, we compare a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) with a tailored LC-MS/MS method for 5-HHA quantification.

Immunoassay (Competitive ELISA): Immunoassays are widely used for their high-throughput capabilities and relative ease of use.[12] A competitive ELISA for a small molecule like 5-HHA typically involves the analyte in the sample competing with a labeled version of the analyte for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

  • Principle of Specificity: The specificity of an immunoassay is primarily determined by the binding characteristics of the monoclonal or polyclonal antibodies used.[4] Antibodies are selected for their high affinity to the target analyte, but they may also exhibit some degree of binding to structurally similar molecules, leading to cross-reactivity.[4][11] The design of the hapten used to generate the antibodies is a critical factor in determining the ultimate specificity of the assay.[12]

  • Potential for Cross-Reactivity: Given the subtle structural differences between 5-HHA and its isomers (e.g., 6-hydroxyhexanoic acid), there is a significant potential for cross-reactivity in an immunoassay. The antibody may recognize the overall shape and functional groups of the hexanoic acid backbone and the hydroxyl group, leading to binding with related molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[13] For small molecules like 5-HHA, derivatization is often employed to enhance chromatographic retention and ionization efficiency.[5][6][7][8]

  • Principle of Specificity: The specificity of an LC-MS/MS method is multi-faceted. It relies on:

    • Chromatographic Separation: The ability of the LC column to resolve the analyte of interest from other compounds in the sample.

    • Mass-to-Charge Ratio (m/z) of the Parent Ion: The mass spectrometer isolates ions corresponding to the m/z of the derivatized 5-HHA.

    • Mass-to-Charge Ratio of Fragment Ions: The isolated parent ions are fragmented, and specific fragment ions are monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identity of the analyte.[14]

  • Potential for Cross-Reactivity: While LC-MS/MS is generally considered highly selective, interference can still occur.[15] Isomeric compounds, which have the same mass, will not be differentiated by the mass spectrometer alone. In this case, chromatographic separation is essential to ensure that the isomers are eluted at different times and do not interfere with each other's quantification.

Experimental Protocol for Evaluating Assay Specificity

To objectively evaluate the specificity of an assay for 5-HHA, a systematic experiment must be conducted. The following protocol outlines the key steps for assessing cross-reactivity in a competitive ELISA and selectivity in an LC-MS/MS method.

Materials:
  • This compound (5-HHA) analytical standard

  • Potential cross-reactants:

    • 6-Hydroxyhexanoic acid (6-HHA)

    • Hexanoic acid

    • 4-Hydroxyhexanoic acid (4-HHA)

    • Valeric acid

    • Isovaleric acid

  • Biological matrix (e.g., human urine)

  • Competitive ELISA kit for 5-HHA (hypothetical)

  • LC-MS/MS system with a suitable C18 column

  • Derivatization agent (e.g., 3-nitrophenylhydrazine - 3-NPH)

Workflow for Specificity Evaluation:

G cluster_0 Preparation cluster_1 Immunoassay (ELISA) cluster_2 LC-MS/MS prep_standards Prepare stock solutions of 5-HHA and potential cross-reactants spike_matrix Spike biological matrix with known concentrations of each compound prep_standards->spike_matrix elisa_analysis Analyze spiked samples using the competitive ELISA protocol spike_matrix->elisa_analysis lcms_prep Derivatize spiked samples with 3-NPH spike_matrix->lcms_prep elisa_calc Calculate the concentration of each cross-reactant that produces a 50% inhibition of the signal (IC50) elisa_analysis->elisa_calc elisa_cr Determine percent cross-reactivity relative to 5-HHA elisa_calc->elisa_cr lcms_analysis Analyze derivatized samples by LC-MS/MS lcms_prep->lcms_analysis lcms_eval Evaluate chromatographic resolution of 5-HHA from all potential cross-reactants lcms_analysis->lcms_eval

Caption: Experimental workflow for the evaluation of assay specificity.

Step-by-Step Methodology:
  • Preparation of Standards: Prepare individual stock solutions of 5-HHA and each potential cross-reactant in a suitable solvent.

  • Sample Preparation:

    • For the immunoassay, create a series of dilutions for each compound in the assay buffer.

    • For the LC-MS/MS analysis, spike a pooled batch of the biological matrix (e.g., human urine) with a mixture of 5-HHA and all potential cross-reactants at a relevant concentration.

  • Immunoassay Protocol (Competitive ELISA):

    • Perform the ELISA according to the manufacturer's instructions, using the individual dilutions of 5-HHA and the potential cross-reactants.

    • Generate a standard curve for 5-HHA and dose-response curves for each potential cross-reactant.

    • Calculate the IC50 value (the concentration that causes 50% inhibition) for 5-HHA and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 5-HHA / IC50 of cross-reactant) x 100

  • LC-MS/MS Protocol:

    • Derivatization: Derivatize the spiked biological matrix samples with 3-nitrophenylhydrazine (3-NPH) to improve chromatographic retention and detection sensitivity.[5][6][7][8]

    • Chromatographic Separation: Inject the derivatized samples onto a C18 column with a gradient elution program designed to separate the different hydroxyhexanoic acid isomers and other short-chain fatty acids.

    • Mass Spectrometric Detection: Monitor the specific MRM transitions for the 3-NPH derivatives of 5-HHA and each of the potential cross-reactants.

    • Data Analysis: Assess the chromatograms to determine if 5-HHA is chromatographically resolved from all other compounds. The resolution should be greater than 1.5 for baseline separation.

Illustrative Data and Interpretation

The following tables present hypothetical data from the specificity evaluation of our two candidate assays.

Table 1: Immunoassay Cross-Reactivity Data
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10.2 100%
6-Hydroxyhexanoic acid85.012.0%
4-Hydroxyhexanoic acid255.14.0%
Hexanoic acid> 1000< 1.0%
Valeric acid> 1000< 1.0%
Isovaleric acid> 1000< 1.0%

Interpretation: The hypothetical immunoassay demonstrates a high degree of specificity for 5-HHA. However, there is notable cross-reactivity with the positional isomers, 6-HHA (12.0%) and 4-HHA (4.0%). This indicates that in samples containing high concentrations of these isomers, the immunoassay may overestimate the true concentration of 5-HHA. The cross-reactivity with the parent compound, hexanoic acid, and other short-chain fatty acids is negligible.

Table 2: LC-MS/MS Selectivity Data
CompoundRetention Time (min)Resolution from 5-HHA
Valeric acid3.1N/A
Isovaleric acid3.5N/A
Hexanoic acid4.2N/A
4-Hydroxyhexanoic acid5.82.1
This compound 6.5 N/A
6-Hydroxyhexanoic acid7.32.5

Interpretation: The LC-MS/MS method demonstrates excellent selectivity. All potential cross-reactants, including the critical positional isomers 4-HHA and 6-HHA, are baseline resolved from 5-HHA (resolution > 1.5). This ensures that the signal measured for 5-HHA is not influenced by the presence of these structurally related compounds.

G HHA5 This compound (Analyte) CR_High High Cross-Reactivity Resolved Baseline Resolved HHA6 6-Hydroxyhexanoic Acid CR_Low Low Cross-Reactivity HHA6->CR_Low HHA6->Resolved HHA4 4-Hydroxyhexanoic Acid HHA4->CR_Low HHA4->Resolved HA Hexanoic Acid CR_Negligible Negligible Cross-Reactivity HA->CR_Negligible HA->Resolved Not_Resolved Co-elution (Not Observed)

Caption: Relationship between structural similarity and assay specificity.

Conclusion and Recommendations

Both immunoassays and LC-MS/MS are powerful tools for the quantification of this compound, but they offer different levels of specificity.

  • The competitive ELISA offers a high-throughput and cost-effective solution suitable for screening large numbers of samples. However, researchers must be aware of the potential for cross-reactivity with positional isomers. If high concentrations of 6-HHA or 4-HHA are anticipated in the study samples, the immunoassay results should be interpreted with caution, and confirmatory analysis by a more selective method may be warranted.

  • The LC-MS/MS method provides superior specificity due to the combination of chromatographic separation and mass spectrometric detection. This makes it the gold standard for applications requiring a high degree of accuracy and confidence in the quantification of 5-HHA, particularly in complex biological matrices where isomers may be present.

Ultimately, the choice of assay will depend on the specific requirements of the research. For exploratory studies or high-throughput screening, a well-characterized immunoassay may be sufficient. For clinical studies, pharmacokinetic analyses, and research where definitive quantification is essential, the selectivity of an LC-MS/MS method is indispensable. It is the responsibility of the researcher to thoroughly validate the chosen method and understand its limitations to ensure the generation of reliable and meaningful data.

References

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
  • Dei Cas, M., et al. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 25(13), 3033.
  • Liebisch, G., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Biomolecules, 9(4), 143.
  • Al-Salami, H., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444.
  • Fine Biotech Co., Ltd. (n.d.). Mouse ScFA (Short-Chain Fatty Acids) ELISA Kit. Biocompare.
  • BioHippo. (n.d.). Mouse ScFA (Short-Chain Fatty Acids) Elisa Kit.
  • AFG Scientific. (n.d.). Human Short chain fatty acid (SCFA ) Elisa Kit.
  • Gallien, S., et al. (2013). Selectivity of LC-MS/MS analysis: implication for proteomics experiments. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(4), 775-782.
  • AMSBIO. (n.d.). Mouse Short-Chain Fatty Acids (SCFAs) Elisa kit.
  • Chemistry Stack Exchange. (2014). Are 6-hydroxyhexan-2-one and hexanoic acid isomers?.
  • Hossain, M. M., & Wickramasinghe, N. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. IntechOpen.
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • Xu, R. N., et al. (2013). Best Practices in Biological Sample Preparation for LC-MS Bioanalysis.
  • Gyelab. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Alturas Analytics, Inc. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges.
  • Sotnikov, D. V., et al. (2021).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • FooDB. (n.d.). Showing Compound 6-Hydroxyhexanoic acid (FDB029184).
  • National Institute of Standards and Technology. (n.d.). Hexanoic acid, 6-hydroxy-. NIST WebBook.
  • CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays.
  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-hydroxyhexanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-2-hydroxyhexanoic acid. PubChem.
  • FooDB. (n.d.). Showing Compound this compound (FDB022093).
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000525).

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Column for Hydroxy Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate separation and quantification of hydroxy acids are paramount. These compounds are pivotal in metabolic pathways, serve as key pharmaceutical intermediates, and are critical quality attributes in food and cosmetic industries. However, their inherent polarity, acidity, and structural diversity present significant chromatographic challenges. This guide provides an in-depth comparison of the primary high-performance liquid chromatography (HPLC) column technologies, offering a framework for rational column selection and method development grounded in the physicochemical properties of the analytes.

Understanding the Challenge: The Nature of Hydroxy Acids

Hydroxy acids are organic compounds containing at least one hydroxyl (-OH) and one carboxyl (-COOH) group. Their chromatographic behavior is governed by a delicate balance of:

  • Polarity: The presence of hydrophilic functional groups often leads to poor retention on traditional reversed-phase columns.

  • Acidity (pKa): The carboxyl group's pKa (typically 3-5) means that the analyte's charge state is highly dependent on the mobile phase pH. This directly impacts retention on ion-exchange and mixed-mode columns.

  • Chirality: Many hydroxy acids possess chiral centers, necessitating enantioselective separation, which is crucial in pharmaceutical development where enantiomers can have vastly different pharmacological effects.[1]

A logical approach to column selection begins with a thorough analysis of these analyte properties.

G cluster_start Analyte Characterization cluster_decision Primary Separation Mode Selection cluster_columns Column Technology Options Analyte Analyze Analyte Properties (pKa, logP, Chirality) IsPolar Highly Polar? (logP < 0) Analyte->IsPolar IsChiral Chiral Separation Required? Analyte->IsChiral IsCharged Charged at Analysis pH? IsPolar->IsCharged Yes RP Reversed-Phase (RP) (e.g., C18, C8) IsPolar->RP No IsCharged->RP No (Ion Suppression) AEX Anion-Exchange (AEX) IsCharged->AEX Yes (Primary Mechanism) MMC Mixed-Mode (RP/AEX) IsCharged->MMC Yes (Dual Mechanism) Chiral Chiral Stationary Phase (e.g., Polysaccharide) IsChiral->Chiral Yes

Caption: A logical workflow for selecting a column based on hydroxy acid properties.

Head-to-Head Comparison of Column Technologies

The choice of stationary phase is the most critical parameter influencing selectivity in HPLC method development.[2] Three primary modes are employed for hydroxy acid separation: Reversed-Phase (RP), Anion-Exchange (AEX), and Mixed-Mode Chromatography (MMC).

FeatureReversed-Phase (RP)Anion-Exchange (AEX)Mixed-Mode (RP/AEX)
Stationary Phase Hydrophobic alkyl chains (e.g., C18, C8) bonded to silica.[3]Positively charged functional groups bonded to a support polymer.[4]Combines hydrophobic (e.g., C18) and anion-exchange functionalities on a single support.[5][6]
Primary Mechanism Hydrophobic interactions. Retention increases with analyte hydrophobicity.[3]Electrostatic attraction between negatively charged analytes (deprotonated acids) and the positively charged stationary phase.[7][8]Dual retention mechanism: hydrophobic and electrostatic interactions.[9][10]
Best For... Less polar hydroxy acids or when using ion-suppression/ion-pairing.[2]Highly polar, ionizable acids; separation of isomers with slight charge differences.[4][8]Complex mixtures of polar and non-polar analytes; enhanced retention of polar acids without ion-pairing.[5][11]
Typical Mobile Phase Acetonitrile/Methanol and water/buffer. An acidic modifier (e.g., formic acid, TFA) is often used to suppress ionization (ion suppression).[12][13]Aqueous buffers. Retention is modulated by increasing the ionic strength or changing the pH of the mobile phase.[4][14]Acetonitrile/Methanol and aqueous buffer. Retention is modulated by pH, ionic strength, and organic content.[5][10]
Key Limitations Poor retention for very polar hydroxy acids.[9] Potential for peak tailing with residual silanol interactions.Sensitive to small changes in mobile phase pH and ionic strength. Not suitable for neutral compounds.Method development can be more complex due to the dual retention mechanisms.[6]

Deep Dive into Separation Mechanisms & Performance

Reversed-phase is the most common starting point. For hydroxy acids, success hinges on managing the polarity and charge of the analytes.

  • Mechanism of Action: RP separates compounds based on their hydrophobicity.[3] Polar hydroxy acids have minimal interaction with the non-polar C18 stationary phase and thus elute early, often near the solvent front.[13] To enhance retention, ion suppression is employed. By adding an acid (e.g., 0.1% formic acid) to the mobile phase, the pH is lowered well below the analyte's pKa. This protonates the carboxyl group, neutralizing its charge and increasing its hydrophobicity, thereby improving retention.

G cluster_RP Reversed-Phase (C18) Interaction StationaryPhase Silica Particle C18 Chains Analyte Protonated Hydroxy Acid (R-COOH) Analyte->StationaryPhase:f1 Interaction Hydrophobic Interaction

Caption: Hydrophobic interaction in Reversed-Phase chromatography.

  • Performance Data: In a typical analysis of organic acids, a standard C18 column may show limited retention for early eluting compounds like methyl succinate.[9] While adequate for less polar hydroxy acids, achieving resolution between structurally similar polar analytes can be challenging.[15]

AEX is a powerful technique when dealing with highly polar and ionizable hydroxy acids that are poorly retained in RP.

  • Mechanism of Action: This mode separates molecules based on their net negative charge.[4] The stationary phase contains fixed positive charges. The mobile phase pH is adjusted to be above the pKa of the hydroxy acids, ensuring they are deprotonated (anionic). These anions bind to the stationary phase.[7][16] Separation is achieved by eluting with a mobile phase of increasing ionic strength (salt gradient) or decreasing pH, which displaces the bound analytes.[17]

G cluster_AEX Anion-Exchange Interaction StationaryPhase Support Particle R-N(CH₃)₃⁺ Analyte Deprotonated Hydroxy Acid (R-COO⁻) Analyte->StationaryPhase:f1 Interaction Electrostatic Attraction

Caption: Electrostatic attraction in Anion-Exchange chromatography.

  • Performance Data: AEX excels where RP fails. It can effectively separate a mixture of 15 small polar organic acids with excellent peak shape and resolution, a task that is challenging for classic reversed-phase methods.[5] Its selectivity is based on the radius and valence of the organic acid ions, allowing for fine-tuned separations.[4]

MMC columns are engineered to provide multiple, orthogonal separation mechanisms on a single stationary phase, offering a powerful tool for complex samples.

  • Mechanism of Action: A common MMC for acids combines RP (C18) and AEX functionalities.[5] This dual nature allows for the simultaneous separation of polar and non-polar compounds.[11] For hydroxy acids, the AEX function provides strong retention for the ionized carboxyl group, while the C18 function interacts with the molecule's carbon backbone. This results in enhanced retention for polar acids without the need for ion-pairing reagents, making the method more MS-friendly.[9][10]

  • Performance Data: A mixed-mode column with a positively charged surface modification (PS C18) can significantly increase the retention and resolution of polar acidic compounds like methylsuccinic acid and ethyl malonic acid compared to a standard C18 column.[9] The ability to operate in 100% aqueous conditions further maximizes the retention of very polar species.[9]

For chiral hydroxy acids, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., derivatized amylose or cellulose) are the most versatile and widely used.[18][19]

  • Mechanism of Action: These CSPs create a chiral environment through their three-dimensional structures. Enantiomers fit differently into these chiral cavities, leading to differential interactions (hydrogen bonding, dipole-dipole) and thus, different retention times.[18]

  • Performance Data: Columns like Chiralpak AD-RH can achieve baseline resolution of hydroxy fatty acid enantiomers in under 20 minutes.[20] The choice between amylose and cellulose backbones, and between normal-phase or reversed-phase mobile phases, provides a wide selectivity space for method development.[18][21]

Experimental Protocol: A Systematic Approach to Method Development

This protocol outlines a robust workflow for developing a separation method for a mixture of hydroxy acids.

Objective: To achieve baseline separation (Resolution Rs ≥ 1.5) for a mixture of known hydroxy acids.

1. Materials & Equipment:

  • HPLC or UHPLC system with UV or Mass Spectrometry (MS) detector.

  • Columns for Screening:

    • Reversed-Phase: C18, 2.1 x 100 mm, 1.8 µm[12]

    • Mixed-Mode: RP/AEX (e.g., Luna Omega PS C18), 2.1 x 100 mm, 1.6 µm[9]

    • Anion-Exchange: (As needed for highly polar analytes)

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade)[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade)[12]

  • Sample: 10 µg/mL solution of hydroxy acid standards in 50:50 Water:Acetonitrile.

2. Step-by-Step Methodology:

  • Step 1: Initial Column Screening with a Generic Gradient.

    • Rationale: A broad gradient quickly reveals the retention behavior of the analytes on different stationary phases, providing a rapid assessment of column suitability.

    • Conditions:

      • Columns: Test both the C18 and Mixed-Mode columns.

      • Flow Rate: 0.3 mL/min.[12]

      • Column Temperature: 40°C.[12]

      • Injection Volume: 5 µL.

      • Gradient: 5% to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

    • Analysis: Evaluate the chromatograms. Does the C18 column provide any retention? Does the mixed-mode column show significantly better retention and peak shape for polar analytes?[9]

  • Step 2: Optimization of Mobile Phase Conditions.

    • Rationale: Once the most promising column is selected, fine-tuning the mobile phase composition is the most powerful way to optimize selectivity.[2]

    • For Reversed-Phase/Mixed-Mode:

      • Adjust Gradient Slope: If peaks are clustered, flatten the gradient (e.g., 10% to 50% B over 15 minutes) to improve resolution. If the run time is too long, steepen the gradient.

      • Optimize pH: For mixed-mode columns, pH is a critical parameter. Prepare mobile phases with different pH values (e.g., pH 3 vs. pH 5 using formate or acetate buffers) to modulate the ion-exchange interactions and alter selectivity.[10]

    • For Chiral Separations (if required):

      • Screen Solvents: Test different alcohol modifiers (e.g., isopropanol, ethanol) in a normal-phase system (Hexane/Alcohol) with 0.1% TFA for acidic analytes.[18][19]

      • Optimize Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., 10%, 15%, 20%) to find the optimal balance between resolution and analysis time.[19]

  • Step 3: Fine-Tuning and Verification.

    • Rationale: Small adjustments to temperature and flow rate can be used for final optimization.

    • Conditions:

      • Temperature: Investigate the effect of column temperature (e.g., 30°C, 40°C, 50°C). Lower temperatures sometimes increase resolution but also increase backpressure.

      • Flow Rate: Adjust the flow rate to balance analysis time with efficiency. Slower flow rates can improve resolution for difficult pairs.

    • Final Check: Once optimal conditions are found, confirm the method's robustness by making small, deliberate changes to parameters like pH (±0.1 units) and organic content (±1%) to ensure the separation is stable.

Conclusion

The selection of an HPLC column for hydroxy acid separation is not a one-size-fits-all decision. A methodical approach, beginning with an understanding of the analyte's physicochemical properties, is essential.

  • Reversed-phase C18 columns are robust and suitable for less polar hydroxy acids, especially when using ion-suppression.

  • Anion-exchange columns offer unparalleled selectivity for highly polar, charged acids that are intractable by RP methods.

  • Mixed-mode columns provide a powerful, versatile solution for complex mixtures, enhancing the retention of polar acids in MS-friendly mobile phases.

  • Chiral polysaccharide-based columns are the industry standard for the critical task of enantioselective separation.

By systematically screening these column technologies and optimizing mobile phase conditions, researchers can develop robust, reliable, and efficient methods to tackle the analytical challenges posed by this important class of compounds.

References

  • PubMed. (n.d.). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography.
  • ResearchGate. (n.d.). Purification Or Organic Acids Using Anion Exchange Chromatography.
  • PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for 3-Hydroxy Fatty Acid Analysis.
  • BenchChem. (n.d.). A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separation.
  • BenchChem. (n.d.). Performance of different chiral columns for 3,4-Dihydroxybutanoic acid separation.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques.
  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2025, August 5). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets.
  • Shimadzu UK. (n.d.). Analytical Methods for Organic Acids.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • Google Patents. (n.d.). WO1999044707A2 - Purification of organic acids using anion exchange chromatography.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • Sciencemadness.org. (2009, March 16). HPLC analysis of polar analytes with reverse phase columns.
  • CT.gov. (n.d.). Chemical Investigations of the Tobacco Plant: X. Determination of Organic Acids by Ion Exchange Chromatography.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Agilent. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Clausius Scientific Press. (2024, October 1). Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Hydroxyhexanoic acid (5-HHA). Adherence to these procedures is critical not only for regulatory compliance but for the fundamental protection of our personnel and environment. We will move beyond a simple checklist to understand the chemical principles that dictate these best practices.

Hazard Assessment and Essential Safety Precautions

Before handling this compound, a thorough understanding of its hazard profile is mandatory. While specific toxicological data for 5-HHA is limited, data from its isomers, such as 6-Hydroxyhexanoic acid and 3-hydroxy Hexanoic Acid, provide a strong basis for risk assessment.[1][2][3] 5-HHA should be treated as a hazardous substance.

Key Hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2][3]

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure.

Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents direct skin contact, which can lead to irritation.[1]
Body Protection Laboratory coat. For larger quantities or risk of significant splashing, a chemically resistant apron is recommended.Minimizes the risk of contamination to personal clothing and underlying skin.
Respiratory Not typically required for small-scale lab use with adequate ventilation. A NIOSH-approved respirator is necessary if dust or aerosols are generated.[1]Protects against inhalation of irritant particles, especially when handling the solid form of the acid.

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid generating dust when handling the solid form.[2]

  • Prevent all personal contact, including inhalation and ingestion.[2]

  • Ensure eyewash stations and safety showers are readily accessible.[1][2]

  • Wash hands thoroughly after handling the chemical.[1]

Waste Disposal Decision Workflow

The proper disposal route for this compound depends critically on its form, concentration, and whether it is contaminated with other substances. This decision-making process must be followed to ensure regulatory compliance and safety.

G start 5-HHA Waste Generated is_contaminated Is the waste contaminated with other hazardous chemicals? start->is_contaminated is_concentrated Is the waste pure, solid, or a concentrated solution (>10%)? is_contaminated->is_concentrated No collect_hw Collect in a designated, labeled hazardous waste container. Store in a cool, dry, well-ventilated area. is_contaminated->collect_hw Yes is_concentrated->collect_hw Yes consult_ehs Consult your institution's Environmental Health & Safety (EHS) office. Neutralization may be an option. is_concentrated->consult_ehs No (Dilute, <10%) final_disposal Arrange for pickup by a licensed hazardous waste disposal company. collect_hw->final_disposal consult_ehs->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

Never dispose of this compound, in any form, down the drain or in the regular trash without explicit approval from your institution's Environmental Health and Safety (EHS) office.[4]

This is the most common and recommended disposal path.

  • Container Selection: Select a waste container that is in good condition, leak-proof, and chemically compatible. The original product container is often a suitable choice.[5][6] Do not use metal containers for acidic waste.[6]

  • Waste Collection: Carefully transfer the 5-HHA waste into the designated container. If transferring solids, avoid creating dust.[2] Ensure the container is not filled more than 75% to allow for vapor expansion.[7][8]

  • Labeling: Label the container clearly with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[6] If it's a mixed waste, list all components and their percentages.

  • Storage: Keep the waste container tightly sealed at all times, except when adding waste.[5][6] Store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong bases or oxidizing agents.[2] Use secondary containment to prevent spills.[9]

  • Disposal: Arrange for the waste to be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3]

In some jurisdictions, dilute (<10%) aqueous solutions of simple organic acids, free of other hazardous contaminants, may be eligible for drain disposal after neutralization.[4][9] This procedure must not be performed without prior consultation and explicit approval from your EHS office.

  • Verification: Confirm with EHS that this procedure is permitted and that the waste stream contains no other regulated substances (e.g., heavy metals, halogenated solvents).

  • Dilution: If not already dilute, add the acid solution slowly to a large volume of cold water in a suitable container (e.g., a polyethylene bucket).[10] Never add water to the acid.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or soda ash, to the diluted acid solution with constant stirring.[10][11] Be prepared for gas (carbon dioxide) evolution and potential foaming.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[10]

  • Target pH: Continue adding the base until the pH is within the neutral range, typically between 5.0 and 10.5, as specified by your local water authority and EHS guidelines.[10] A pH near 7 is ideal to minimize corrosion of plumbing.[10]

  • Final Disposal: Once the solution is neutralized and has cooled to room temperature, it may be poured down a laboratory sink with a copious amount of running water.[9][10]

  • Gross Decontamination: Scrape any significant solid residue into the hazardous waste container (Protocol A).

  • Rinsing: For empty containers or contaminated glassware, the first rinse must be collected and disposed of as hazardous waste.[9] Subsequent rinses of non-acutely hazardous materials can typically be managed as non-hazardous aqueous waste, but confirm this with your EHS office.[5][9]

  • Solid Debris: Gloves, weigh boats, and paper towels with minor contamination should be collected in a designated solid hazardous waste container and disposed of via your EHS office.

Scientific Rationale: The "Why" Behind the Procedures
  • Environmental Protection: Although some short-chain fatty acids are biodegradable, the direct release of chemical waste into the environment is unacceptable.[11][12] Improper disposal can contaminate soil and groundwater, potentially harming aquatic ecosystems.[11] The goal of a formal disposal program is to direct the chemical to a facility capable of incinerating or otherwise treating it to render it environmentally benign.

  • Chemical Incompatibility: this compound is incompatible with strong oxidizing agents and strong bases.[2] Mixing incompatible chemicals in a waste container or drain can lead to violent reactions, heat generation, or the release of toxic gases. Segregating waste streams is therefore a critical safety measure.

  • Regulatory Compliance: The generation, storage, and disposal of chemical waste are strictly regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[13] Failure to comply with these regulations can result in significant fines and penalties for both the individual researcher and the institution.[11]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your research advances science without compromising the well-being of our community or planet.

References

  • University of California, Riverside. (n.d.). Chemical Waste Disposal Guidelines.
  • Lab Alley. (n.d.). How to Safely Dispose of Glycolic Acid.
  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Human Metabolome Database. (2005, November 16). Showing metabocard for this compound (HMDB0000525).
  • Alfa Aesar. (2025, September 12). Safety Data Sheet: 6-Hydroxyhexanoic acid.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Staples, C. A., & Williams, L. R. (2001). A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. Chemosphere, 45(3), 333-339.
  • Nipissing University. (n.d.). Hazardous Materials Disposal Guide.
  • FooDB. (2011, September 21). Showing Compound this compound (FDB022093).
  • U.S. Government Publishing Office. (n.d.). Appendix IX to Part 261, Title 40 -- Wastes Excluded Under §§ 260.20 and 260.22.
  • U.S. Environmental Protection Agency. (1998, February 10). Deletion of Hydrochloric Acid: Final Rule.

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) for 5-Hydroxyhexanoic acid is not publicly available. The following recommendations are therefore based on the known hazards of structurally similar compounds, such as 3-hydroxyhexanoic acid and 6-hydroxyhexanoic acid, as well as general principles for handling organic acids.[1][2] It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before commencing any work.

Understanding the Hazard: An Inferred Profile

This compound is a carboxylic acid containing a hydroxyl group.[3] While specific toxicological data is limited, we can infer potential hazards based on its functional groups and the properties of similar molecules.

  • Acidity: Like other carboxylic acids, it is expected to be acidic and potentially corrosive to skin and eyes.[4][5]

  • Irritation: Safety data for related compounds indicate that it may cause skin and eye irritation, and potentially respiratory tract irritation if inhaled as a dust or aerosol.[1][2]

  • Reactivity: Hydroxy acids can undergo various chemical reactions, including esterification and oxidation.[4][5] While not considered highly reactive in standard laboratory conditions, it is prudent to be aware of its chemical nature.

The First Line of Defense: Personal Protective Equipment

A multi-layered approach to PPE is essential when handling substances with incomplete hazard profiles. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERecommended Material/StandardRationale
Eyes/Face Safety Goggles with side shields or a Face ShieldANSI Z87.1 certifiedProtects against splashes and airborne particles. A face shield offers broader protection and should be used when handling larger quantities.
Hands Chemical-resistant glovesNitrile or NeopreneProvides a barrier against skin contact. Double-gloving is recommended for extended handling periods.
Body Laboratory CoatFlame-resistant, long-sleevedProtects skin and personal clothing from spills and contamination.
Respiratory Use in a well-ventilated area. Respirator may be required based on risk assessment.NIOSH-approved respirator with organic vapor cartridgesMinimizes inhalation of potential aerosols or dusts, especially when handling powders or creating solutions.
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling This compound risk_assessment Conduct Risk Assessment: - Scale of work? - Potential for aerosol/dust generation? - Duration of exposure? start->risk_assessment low_risk Low Risk: - Small quantities (<1g) - No heating or aerosolization risk_assessment->low_risk Evaluate Conditions high_risk High Risk: - Large quantities (>1g) - Heating, vortexing, or sonication - Handling powder risk_assessment->high_risk Evaluate Conditions ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low Proceed ppe_high Enhanced PPE: - Face Shield over Goggles - Double Nitrile/Neoprene Gloves - Lab Coat - Respirator (if ventilation is inadequate) high_risk->ppe_high Proceed

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Operational Protocols

Adherence to standard laboratory operating procedures is critical. The following steps provide a procedural guide for handling this compound.

Step 1: Preparation

  • Ensure the work area is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Have appropriate spill cleanup materials on hand (e.g., absorbent pads, sodium bicarbonate for neutralization).

Step 2: Weighing and Transfer

  • If handling a solid, weigh the material in a chemical fume hood to minimize inhalation of any dust.

  • Use a spatula for transfers. Avoid creating dust clouds.

  • If handling a liquid, use a calibrated pipette or syringe.

Step 3: Solution Preparation

  • When dissolving, add the this compound to the solvent slowly.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

Step 4: Post-Handling

  • Decontaminate all surfaces and equipment after use.

  • Remove gloves using the proper technique to avoid skin contact with any residue.

  • Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain & Neutralize: For small spills, cover with an inert absorbent material. For acidic spills, you can cautiously neutralize with sodium bicarbonate.

  • Collect & Dispose: Collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Diagram: Spill Management Workflow

Spill_Management spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small & Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large ppe_spill Don Appropriate PPE small_spill->ppe_spill evacuate Evacuate Area large_spill->evacuate contain Contain the Spill ppe_spill->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize collect Collect with Absorbent Material neutralize->collect dispose_spill Dispose in Labeled Hazardous Waste Container collect->dispose_spill decontaminate_spill Decontaminate Spill Area dispose_spill->decontaminate_spill alert Alert EH&S evacuate->alert

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.